Product packaging for 2-Amino-4-chloro-5-nitrophenol(Cat. No.:CAS No. 6358-07-2)

2-Amino-4-chloro-5-nitrophenol

Cat. No.: B145731
CAS No.: 6358-07-2
M. Wt: 188.57 g/mol
InChI Key: ZARYBZGMUVAJMK-UHFFFAOYSA-N
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Description

2-amino-4-chloro-5-nitrophenol is an orange powder that turns dark at 392°F. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O3 B145731 2-Amino-4-chloro-5-nitrophenol CAS No. 6358-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-5-nitrophenol
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InChI

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2
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InChI Key

ZARYBZGMUVAJMK-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N
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Molecular Formula

C6H5ClN2O3
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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DSSTOX Substance ID

DTXSID5024471
Record name 2-Amino-4-chloro-5-nitrophenol
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Molecular Weight

188.57 g/mol
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Physical Description

2-amino-4-chloro-5-nitrophenol is an orange powder that turns dark at 392 °F. (NTP, 1992)
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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CAS No.

6358-07-2
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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Melting Point

437 °F (Decomposes) (NTP, 1992)
Record name 2-AMINO-4-CHLORO-5-NITROPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-5-nitrophenol (CAS No. 6358-07-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Nitrophenolic Intermediate

2-Amino-4-chloro-5-nitrophenol is a substituted aromatic compound belonging to the class of nitrophenols.[1] Identified by the CAS Registry Number 6358-07-2 , this molecule is a trifunctional organic intermediate, featuring an amino group, a chlorine atom, and a nitro group positioned on a phenol ring.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various branches of chemical synthesis.

Historically, its primary application has been as a key intermediate in the manufacture of dyes, particularly azo dyes for the textile industry, and in the synthesis of couplers for photographic materials.[2][3] While its structural motifs are common in biologically active compounds, its direct application in drug development is not extensively documented in public literature. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and safety protocols, tailored for researchers and development scientists.

The structural representation of this compound is as follows:

IUPAC Name: this compound[1] Synonyms: 4-Chloro-5-nitro-2-aminophenol, 5-Chloro-2-hydroxy-4-nitroaniline, NSC 7537[1]

Part 1: Physicochemical and Spectroscopic Profile

The compound typically appears as a light yellow to brown or orange crystalline powder.[1] Its physical and chemical characteristics are crucial for designing reaction conditions, purification strategies, and ensuring safe handling.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It exhibits low solubility in water but is more soluble in organic solvents.[1][4]

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₂O₃[1]
Molecular Weight 188.57 g/mol [1]
Melting Point 225 °C (decomposes)[4]
Boiling Point 402.4 ± 45.0 °C (Predicted)
Density 1.655 ± 0.06 g/cm³ (Predicted)
Appearance Light yellow to brown/orange powder/crystal[1][4]
Water Solubility <0.1 mg/mL (Insoluble)[4]
pKa 7.45 ± 0.24 (Predicted)
LogP (Octanol-Water) 1.2 (Computed)[4]
Spectroscopic Characteristics

While specific spectra are proprietary, the structural features of this compound allow for the prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.

SpectroscopyExpected Features
¹H-NMR Aromatic region: Two singlets or doublets corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing (Cl, NO₂) and electron-donating (OH, NH₂) groups. Broad signals for the -NH₂ and -OH protons, which are exchangeable with D₂O.
¹³C-NMR Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will show characteristic downfield shifts.
FT-IR (cm⁻¹) - O-H Stretch: Broad band around 3300-3500 cm⁻¹.- N-H Stretch: Two distinct peaks for the primary amine around 3300-3400 cm⁻¹.- NO₂ Stretch: Strong asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.- C-Cl Stretch: Around 700-800 cm⁻¹.
Mass Spec. - Molecular Ion (M⁺): Expected at m/z ≈ 188 (for ³⁵Cl) and 190 (for ³⁷Cl) in a ~3:1 ratio.- Monoisotopic Mass: 187.9989 Da.[4]

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process, often starting from more readily available precursors. A documented method involves the protection, cyclization, nitration, and subsequent hydrolysis of 2-amino-4-chlorophenol.[2] This pathway is chosen to control the regioselectivity of the nitration step, preventing the formation of undesired isomers.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acylation (Protection) cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitration cluster_3 Step 4: Hydrolysis & Acidification A 2-Amino-4-chlorophenol C 2-Acetamido-4-chlorophenol A->C 1. B Acetic Anhydride E 5-Chloro-2-methylbenzoxazole C->E 2. D Dehydrating Agent G 5-Chloro-2-methyl-6-nitrobenzoxazole E->G 3. F Mixed Acid (HNO₃/H₂SO₄) I This compound (Final Product) G->I 4. H 1. Alkaline Hydrolysis 2. Acidification (HCl) Azo_Coupling_Workflow A This compound B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Coupling Component (e.g., Naphthol derivative in NaOH) D->E F Azo Dye Product E->F

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-chloro-5-nitrophenol is a substituted aromatic compound of significant interest in organic synthesis. It serves as a crucial intermediate in the manufacturing of a range of specialized chemicals, including dyes and materials for photosensitive applications.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to ensure its effective and safe utilization in synthetic pathways, optimize reaction conditions, and develop robust analytical methods for quality control.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and the experimental methodologies required for their validation. The protocols described herein are designed to be self-validating, reflecting best practices in chemical research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unambiguous identity. This compound is registered under several identifiers, ensuring its precise tracking across global databases and supply chains.

  • CAS Number: 6358-07-2[2][3][4][5]

  • Molecular Formula: C₆H₅ClN₂O₃[2][3][5]

  • IUPAC Name: this compound[2]

  • Common Synonyms: 4-Chloro-5-nitro-2-aminophenol, 2-Amino-5-nitro-4-chlorophenol[4][5]

  • Molecular Structure: The molecule consists of a phenol ring substituted with an amino (-NH₂), a chloro (-Cl), and a nitro (-NO₂) group. The relative positions of these functional groups are critical to the molecule's reactivity and overall properties.

Summary of Physicochemical Properties

For rapid assessment and comparison, the key physicochemical properties of this compound are summarized in the table below. These values represent a consolidation of experimental and predicted data from authoritative sources.

PropertyValueSource(s)
Molecular Weight 188.57 g/mol [2][3][5]
Appearance Orange or yellow to brown crystalline powder[2][4][6]
Melting Point 225 °C (may decompose)[2][3][6][7]
Boiling Point 402.4 ± 45.0 °C (Predicted)[3][6]
Water Solubility Very low to insoluble (<0.01 g/100 mL at 22 °C)[2][3][5][6]
Density 1.655 ± 0.06 g/cm³ (Predicted)[3][6]
pKa 7.45 ± 0.24 (Predicted)[3][5][6]
LogP (Octanol/Water) 1.2 - 1.24[2][5]

In-Depth Physicochemical Analysis

Physical State and Solubility Profile

This compound exists as an orange crystalline powder at standard temperature and pressure.[2] Its stability is generally good, though it may be sensitive to prolonged air exposure.[2]

The compound's solubility is a critical parameter for its application in synthesis and for developing purification protocols. It is characterized by very poor solubility in water.[5] This is an expected characteristic, given the largely nonpolar aromatic ring structure. However, it demonstrates higher solubility in organic solvents, a property leveraged during its synthesis and purification.[4] The presence of the amino and phenolic hydroxyl groups allows for some interaction with polar solvents, but the overall molecular character is dominated by the aromatic system.

Thermal Properties: Melting and Boiling Points

The melting point of this compound is consistently reported at 225 °C.[3][6][7] Some sources note that the compound darkens and decomposes at this temperature, which is not uncommon for molecules containing nitro and amino functional groups that can be thermally labile.[2] The high melting point is indicative of a stable crystalline lattice structure with significant intermolecular forces. The predicted boiling point is approximately 402.4 °C, though achieving this temperature without significant decomposition would be challenging.[6]

Acidity and Partition Coefficient

The predicted pKa of 7.45 is attributed to the phenolic hydroxyl group.[3][5] This value suggests that the compound is a weak acid. The acidity is influenced by the electron-withdrawing effects of the nitro and chloro substituents on the aromatic ring, which stabilize the corresponding phenoxide anion.

The octanol-water partition coefficient (LogP) is reported to be around 1.2.[2][5] This value indicates a moderate lipophilicity, suggesting the compound will preferentially partition into organic phases over aqueous phases, which aligns with its observed solubility profile. This parameter is crucial for predicting its behavior in biphasic reaction systems and its potential bioaccumulation.

Synthesis and Reactivity Overview

A common synthetic route for this compound starts from 2-amino-4-chlorophenol.[1][8] This multi-step process highlights the compound's role as a downstream intermediate.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Amino-4-chlorophenol (Starting Material) B Step 1: Acylation (Acetic Anhydride) A->B C 2-Acetamido-4-chlorophenol B->C D Step 2: Ring Closure (Dehydrant) C->D E 5-Chloro-2-methylbenzoxazole D->E F Step 3: Nitration (Mixed Acid) E->F G 5-Chloro-2-methyl-6-nitrobenzoxazole F->G H Step 4: Hydrolysis & Acidification G->H I This compound (Final Product) H->I

Caption: A four-step synthesis of this compound.

In terms of reactivity, the compound is incompatible with strong oxidizing agents and strong bases.[3][6] The amino group can be readily acylated or diazotized, while the aromatic ring is susceptible to further substitution, guided by the existing functional groups.

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the compound and for quantifying it in reaction mixtures.

Protocol: Purity Assessment by Reverse-Phase HPLC

  • System Preparation: Utilize a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the protonation of the amino group and sharpen the peak shape.[9]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV detector set at one of the compound's absorption maxima, such as 308 nm, for optimal sensitivity.[10]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Causality: The choice of a C18 column is based on the compound's moderate lipophilicity. The acidic mobile phase suppresses the silanol interactions on the column and ensures consistent ionization of the analyte, leading to a symmetrical and reproducible peak.

Spectroscopic Profile

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. In an acidic mobile phase, this compound exhibits absorption maxima (λmax) at 224 nm, 262 nm, and 308 nm.[10] These absorptions are characteristic of the substituted nitrophenol chromophore.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The IR spectrum, available through techniques like ATR-IR, will show characteristic peaks for:

  • N-H stretching of the primary amine.

  • O-H stretching of the phenol.

  • Aromatic C-H and C=C stretching.

  • Asymmetric and symmetric N=O stretching of the nitro group.

  • C-Cl stretching. PubChem provides access to reference ATR-IR spectra for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum will provide signals corresponding to the aromatic protons and the protons of the amine and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the ring. Reference ¹H NMR spectra are available in public databases.[2][11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the aromatic ring, confirming the molecular backbone.[2]

Comprehensive Analytical Workflow

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation Prep Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, Mobile Phase for HPLC) HPLC HPLC-UV (Purity Assessment) Prep->HPLC NMR NMR (¹H, ¹³C) (Structure Elucidation) Prep->NMR IR FT-IR (Functional Group ID) Prep->IR MP Melting Point Apparatus (Identity & Purity Check) Prep->MP Validation Confirm Structure Confirm Purity >95% Confirm Identity HPLC->Validation NMR->Validation IR->Validation MP->Validation

Caption: A comprehensive workflow for physicochemical characterization.

Safety and Handling

This compound must be handled with appropriate caution. It is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • First Aid: In case of eye contact, flush with water for at least 20-30 minutes.[2] For skin contact, wash the affected area thoroughly with soap and water.[13] If ingested or inhaled, seek immediate medical attention.[2][13]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[6][14]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its high melting point, poor water solubility, and moderate lipophilicity are key characteristics that dictate its handling, purification, and application in organic synthesis. The analytical workflows detailed in this guide, combining chromatography and spectroscopy, provide a robust framework for its quality control and structural verification. Adherence to strict safety protocols is essential when handling this compound to mitigate the risks associated with its irritant and harmful nature. This comprehensive understanding is critical for any scientist or researcher aiming to utilize this versatile intermediate in their work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (2024). Phenol, 2-amino-4-chloro-5-nitro-.
  • Patsnap. (n.d.). Method for preparing this compound. Eureka.
  • Google Patents. (n.d.). CN105753730A - Method for preparing this compound.
  • NanoAxis LLC. (n.d.). Phenol, 2-amino-4-chloro-5-nitro-.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.
  • Global-chem.com. (n.d.). 2-Amino-4-Chloro-5-Nitro-Phenol CAS No.: 6358-02-7 Molecular Formula: C6h5cln2o3.

Sources

spectroscopic data for 2-Amino-4-chloro-5-nitrophenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-chloro-5-nitrophenol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 6358-07-2), a key intermediate in the synthesis of pharmaceuticals and dyes.[1] We delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's structural and electronic properties. This guide emphasizes the "why" behind the data, linking spectral features to the underlying molecular architecture and providing field-proven protocols for data acquisition and interpretation.

Introduction: The Molecular Profile of this compound

This compound is a multi-functionalized aromatic compound. Its structure, featuring an electron-donating amino group (-NH₂), an electron-donating hydroxyl group (-OH), and two electron-withdrawing groups (a chloro -Cl and a nitro -NO₂), creates a unique electronic environment that is reflected in its spectroscopic signatures.[1] Accurate characterization is paramount for quality control, reaction monitoring, and regulatory compliance in its various applications.[1] This guide serves as a self-validating reference for the analytical characterization of this molecule.

Molecular Structure and Properties: [2][3]

  • Molecular Formula: C₆H₅ClN₂O₃

  • Molecular Weight: 188.57 g/mol

  • Appearance: Typically an orange or yellow to brown powder.[1][2]

  • Solubility: Sparingly soluble in water, more soluble in organic solvents.[1][2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 acq1 ¹H NMR (16 scans) prep2->acq1 acq2 ¹³C NMR (1024 scans) prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to Solvent Peak proc2->proc3 an1 Assign Peaks proc3->an1 an2 Interpret Structure an1->an2

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its various functional moieties.

IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
~1620MediumN-H bending (scissoring)
~1580 & ~1340StrongAsymmetric & Symmetric N=O stretching (NO₂)
~1480MediumC=C aromatic ring stretching
~1250MediumC-O stretching (phenol)
~1100MediumC-N stretching
~850StrongC-Cl stretching
Note: Data is synthesized from available spectral databases. Peak positions and shapes can vary based on the sampling method (e.g., KBr pellet vs. ATR).
[2][4]
Interpretation of the IR Spectrum
  • O-H and N-H Region: The broad absorption band between 3400 and 3200 cm⁻¹ is a composite of the O-H and N-H stretching vibrations, broadened by hydrogen bonding. [5]* Nitro Group: The two strong, sharp peaks around 1580 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) are highly characteristic of a conjugated nitro group. [5]* Aromatic Region: The C=C stretching vibrations within the aromatic ring are observed around 1480 cm⁻¹.

  • Fingerprint Region: The region below 1400 cm⁻¹ contains a wealth of information, including the C-O, C-N, and C-Cl stretching vibrations, which are useful for confirming the overall structure.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) from the final spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.

m/z (mass-to-charge ratio)Relative IntensityAssignment
188/190HighMolecular Ion [M]⁺
158/160Medium[M - NO]⁺
143/145Medium[M - NO₂]⁺
107High[M - NO₂ - Cl]⁺
Note: Data is synthesized from available spectral databases. The presence of chlorine results in characteristic isotopic patterns (M and M+2 in an approximate 3:1 ratio).
[2][6]
Interpretation of the Mass Spectrum

The fragmentation of nitroaromatic compounds is well-documented and follows predictable pathways. [7][8][9]

  • Molecular Ion: The molecular ion peak [M]⁺ is observed at m/z 188, with its isotope peak [M+2]⁺ at m/z 190 due to the presence of ³⁷Cl. [6]This confirms the molecular weight of the compound.

  • Key Fragmentations: A characteristic fragmentation of nitroaromatics is the loss of nitro (NO₂) and nitric oxide (NO) radicals. [6][7][9] * Loss of NO: The peak at m/z 158 corresponds to the loss of a nitric oxide radical (30 Da).

    • Loss of NO₂: The peak at m/z 143 corresponds to the loss of a nitro radical (46 Da).

    • Subsequent Losses: Further fragmentation can occur, such as the loss of a chlorine radical (35 Da) from the [M - NO₂]⁺ fragment to give the ion at m/z 107.

MS_Fragmentation M [M]⁺˙ m/z 188/190 M_NO [M - NO]⁺ m/z 158/160 M->M_NO - NO (30 Da) M_NO2 [M - NO₂]⁺ m/z 143/145 M->M_NO2 - NO₂ (46 Da) M_NO2_Cl [M - NO₂ - Cl]⁺ m/z 107 M_NO2->M_NO2_Cl - Cl (35 Da)

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for GC-MS (EI) Analysis

Gas Chromatography-Mass Spectrometry is a common method for analyzing volatile and semi-volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or methanol.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a standard non-polar column (e.g., DB-5ms).

    • Employ a temperature program, for instance, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • MS Detection (EI):

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Set the ionization energy to the standard 70 eV.

    • Acquire mass spectra over a range of m/z 50-300.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention time of the compound and examine the corresponding mass spectrum for the molecular ion and characteristic fragments.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a complete and self-validating picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the substitution pattern of the aromatic ring. The IR spectrum clearly identifies the key functional groups (-OH, -NH₂, -NO₂, C-Cl). Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with a nitroaromatic structure. The data and protocols presented in this guide serve as an authoritative reference for researchers engaged in the synthesis, analysis, and application of this important chemical intermediate.

References

  • BenchChem. (n.d.). Characterization of 2-Nitrophenol and its Isomers by Raman Spectroscopy: A Comparative Guide. BenchChem.
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A-Z Guide to 2-Amino-4-chloro-5-nitrophenol Synthesis from o-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Synthesis Professionals

Abstract

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-Amino-4-chloro-5-nitrophenol, a key intermediate in the manufacturing of dyes, photosensitive materials, and pharmaceuticals.[1] Starting from the readily available o-aminophenol, this multi-step synthesis employs a strategic use of a protecting group to control regioselectivity during subsequent chlorination and nitration reactions. Each step is detailed with in-depth procedural explanations, mechanistic insights, and critical safety considerations to ensure a reproducible and safe laboratory operation.

Strategic Overview: A Four-Step Synthesis

The direct functionalization of o-aminophenol presents significant challenges due to the strong activating and ortho-, para-directing nature of both the amino (-NH2) and hydroxyl (-OH) groups. Such high reactivity often leads to a mixture of isomers and potential oxidation of the aromatic ring.

To circumvent these issues, a more robust and controlled four-step approach is employed. This strategy hinges on the temporary protection of the highly reactive amino group as an acetamide. This modification tempers the group's activating strength and introduces steric hindrance, allowing for precise, regioselective introduction of the chloro and nitro substituents in subsequent steps.

The Proposed Synthetic Pathway:
  • Protection: Acetylation of the amino group of o-aminophenol to yield N-(2-hydroxyphenyl)acetamide (2-acetamidophenol).

  • Chlorination: Regioselective chlorination of 2-acetamidophenol at the 4-position to yield 2-acetamido-4-chlorophenol.

  • Nitration: Regioselective nitration of 2-acetamido-4-chlorophenol at the 5-position to yield 2-acetamido-4-chloro-5-nitrophenol.

  • Deprotection: Acid-catalyzed hydrolysis of the acetamido group to furnish the final product, this compound.

This logical progression is visualized in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nitration cluster_end Final Product o_aminophenol o-Aminophenol acetamidophenol N-(2-hydroxyphenyl)acetamide o_aminophenol->acetamidophenol Acetic Anhydride chloro_intermediate 2-Acetamido-4-chlorophenol acetamidophenol->chloro_intermediate Sulfuryl Chloride nitro_intermediate 2-Acetamido-4-chloro-5-nitrophenol chloro_intermediate->nitro_intermediate Mixed Acid (HNO₃/H₂SO₄) final_product This compound nitro_intermediate->final_product Acid Hydrolysis (e.g., HCl)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Protection via Acetylation of o-Aminophenol

Objective: To protect the amino group as an acetamide, reducing its activating influence and preventing unwanted side reactions.

Reaction: o-Aminophenol + Acetic Anhydride → N-(2-hydroxyphenyl)acetamide

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yields the stable N-(2-hydroxyphenyl)acetamide, also known as 2-acetamidophenol.[2] This conversion is crucial as the resulting acetamido group is less activating than the primary amine, allowing for more controlled electrophilic aromatic substitution.

Experimental Protocol:

  • In a well-ventilated fume hood, suspend o-aminophenol in a suitable volume of water.

  • While stirring vigorously, add acetic anhydride to the suspension. The addition should be controlled to manage the exothermic reaction.

  • Continue stirring until the reaction is complete, often indicated by the dissolution of the starting material followed by the precipitation of the product.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted starting materials.[3]

  • The product can be purified further by recrystallization from aqueous ethanol to yield white crystals.[3]

ParameterValue/ConditionSource
Reagents o-Aminophenol, Acetic Anhydride, Water[3]
Reaction Time ~30-60 minutes[3]
Temperature Room Temperature (exotherm control)[3]
Work-up Ice bath cooling, vacuum filtration[3]
Purification Recrystallization from aq. ethanol[3]
Expected Yield 70-90%[4]
Step 2: Regioselective Chlorination

Objective: To introduce a chlorine atom at the 4-position of the aromatic ring.

Reaction: N-(2-hydroxyphenyl)acetamide + Sulfuryl Chloride (SO₂Cl₂) → 2-Acetamido-4-chlorophenol

Mechanistic Rationale: In electrophilic aromatic substitution, the existing substituents guide the incoming electrophile. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are both ortho-, para-directors. The position para to the strongly activating hydroxyl group (C4) is the most electronically enriched and sterically accessible site. Sulfuryl chloride, often in the presence of a Lewis acid catalyst like AlCl₃, serves as the source of the electrophilic chlorinating agent.[5][6] The reaction proceeds with high regioselectivity for the 4-position.[5][6]

Experimental Protocol:

  • Dissolve N-(2-hydroxyphenyl)acetamide in a suitable inert solvent, such as dichloromethane or chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC or HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding water or a dilute solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and H₂SO₄).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

ParameterValue/ConditionSource
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)[5][6]
Solvent Dichloromethane, Chloroform[7]
Temperature 0-5 °C (addition), then Room Temp.[5]
Catalyst (optional) AlCl₃ or FeCl₃[5]
Work-up Aqueous quench, extractionGeneral Protocol
Purification Recrystallization / ChromatographyGeneral Protocol
Step 3: Regioselective Nitration

Objective: To introduce a nitro group at the 5-position.

Reaction: 2-Acetamido-4-chlorophenol + HNO₃/H₂SO₄ → 2-Acetamido-4-chloro-5-nitrophenol

Mechanistic Rationale: The nitration of the 2-acetamido-4-chlorophenol intermediate is governed by the directing effects of the three existing substituents.

  • -OH (hydroxyl): Strong activator, ortho-, para-director (directs to C6).

  • -NHCOCH₃ (acetamido): Strong activator, ortho-, para-director (directs to C3, C5).

  • -Cl (chloro): Deactivator, ortho-, para-director (directs to C3, C5).

The position para to the acetamido group (C5) is strongly activated. The nitro group, a strong deactivator, will preferentially add to this activated position. The use of a nitrating mixture (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[8] A patent describes a similar process where 5-chloro-2-methylbenzoxazole is nitrated to introduce a nitro group at the adjacent position.[1]

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a thermometer, carefully add 2-acetamido-4-chlorophenol to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice-salt bath.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 °C and 10 °C.[8]

  • After the addition, stir the mixture for an additional period while monitoring the reaction progress by TLC.

  • Once complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration, washed extensively with cold water until the washings are neutral, and dried.

ParameterValue/ConditionSource
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄[8]
Temperature 0-10 °C[8]
Mole Ratio (HNO₃:Substrate) ~1.0 - 1.2 : 1[8]
Work-up Quenching on ice, filtration[8]
Purification Washing with cold water[8]
Step 4: Deprotection via Acid Hydrolysis

Objective: To remove the acetyl protecting group and regenerate the free amino group to yield the final product.

Reaction: 2-Acetamido-4-chloro-5-nitrophenol + H₂O/H⁺ → this compound + Acetic Acid

Mechanistic Rationale: Acid-catalyzed hydrolysis of the amide is a well-established deprotection method. The reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid regenerate the amino group.[9]

Experimental Protocol:

  • Suspend the 2-acetamido-4-chloro-5-nitrophenol in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC/HPLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The product, often precipitating as its hydrochloride salt, is collected by filtration.

  • To obtain the free amine, the salt can be neutralized by dissolving it in water and adding a base (e.g., sodium bicarbonate or dilute ammonia) until the pH is neutral.

  • Collect the precipitated this compound by filtration, wash with water, and dry.

ParameterValue/ConditionSource
Reagents Concentrated HCl, Ethanol/WaterGeneral Protocol
Temperature RefluxGeneral Protocol
Work-up Cooling, filtration, neutralizationGeneral Protocol
Purification Washing with waterGeneral Protocol

Safety and Handling

Chemical synthesis involves hazardous materials, and adherence to strict safety protocols is mandatory.

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and water-reactive.[10][11] Contact can cause severe skin and eye burns.[10] Inhalation can lead to respiratory irritation and potentially fatal pulmonary edema.[10] It reacts violently with water, releasing toxic and corrosive gases.[10][12] Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.[13][14] Keep away from water and moisture.[13]

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns upon contact. Reactions are highly exothermic and require strict temperature control to prevent runaway reactions. All additions must be performed slowly and with adequate cooling.

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated chemical fume hood. Appropriate PPE must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described four-step synthesis provides a reliable and regiochemically controlled route to this compound from o-aminophenol. By employing an N-acetylation protection strategy, this pathway effectively navigates the challenges of directing multiple electrophilic substitutions on a highly activated aromatic ring. The detailed protocols and mechanistic discussions herein serve as a robust guide for researchers and drug development professionals engaged in the synthesis of complex aromatic intermediates.

References

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents.
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A Technical Guide to the Potential Biological Activities of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-chloro-5-nitrophenol is an organic compound with a multifaceted profile, primarily recognized as a crucial intermediate in the synthesis of dyes, polymers, and as a scaffold for more complex molecules.[1][2] While direct and extensive research into its intrinsic biological activities is limited, a comprehensive analysis of its derivatives and structurally related compounds reveals a landscape rich with potential for antimicrobial and anticancer applications. This guide synthesizes the available toxicological data for the parent compound and extrapolates its potential therapeutic activities from studies on its chemical analogues, providing a roadmap for future research and development in medicinal chemistry.

Physicochemical and Toxicological Profile of this compound

This compound is an orange crystalline powder that darkens upon heating.[2][3] It is characterized by the presence of amino, chloro, and nitro functional groups on a phenol backbone, which contribute to its reactivity and potential for chemical modification.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6358-07-2[1]
Molecular Formula C6H5ClN2O3[1]
Molecular Weight 188.57 g/mol [2]
Melting Point 225 °C (decomposes)[3][4]
Solubility Insoluble in water; soluble in organic solvents[1][3]
Stability Stable, but may be sensitive to prolonged air exposure. Incompatible with strong oxidizing agents and strong bases.[3][4]

The toxicological profile of this compound indicates that it should be handled with care. It is reported to be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the skin, eyes, and respiratory tract.[3][5]

Potential Biological Activities Inferred from Derivatives

While direct studies on the biological activities of this compound are not extensively available, research on its derivatives provides compelling evidence for its potential as a lead compound in drug discovery.

Anticancer Potential

Several studies have demonstrated significant anticancer activity in derivatives of this compound. This suggests that the core structure, when appropriately modified, can interact with biological targets relevant to cancer progression.

A study on 1,3,4-oxadiazole analogues derived from a related compound, 4-chloro-2-aminophenol, showed promising anticancer activity.[6] Specifically, the compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant growth inhibition against various cancer cell lines, including non-small cell lung cancer, colon cancer, and CNS cancer.[6]

Similarly, pyrano[2,3-d]pyrimidine and thiazolidinone derivatives have been synthesized and shown to possess anticancer properties.[7][8] These findings collectively suggest that the 2-amino-4-chlorophenol scaffold is a promising starting point for the development of novel anticancer agents.

Workflow for Investigating Anticancer Activity of Novel Derivatives

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Start This compound Synthesis Chemical Modification (e.g., addition of oxadiazole, pyrimidine, or thiazolidinone moieties) Start->Synthesis Characterization Structural Elucidation (NMR, MS, etc.) Synthesis->Characterization Cell_Lines Panel of Cancer Cell Lines Characterization->Cell_Lines MTT_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) IC50->Enzyme_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assays IC50->Apoptosis

Caption: Workflow for the synthesis and evaluation of anticancer derivatives.

Antimicrobial Potential

The potential for antimicrobial activity is also suggested by the chemical nature of this compound and studies on related compounds.[1] For instance, a study on 2-amino-4-nitrophenol and its derivatives demonstrated fungicidal effects against several phytopathogenic fungi.[9] The introduction of different organic radicals to the amino group modulated the fungicidal activity, indicating that the core structure can be tuned for specific antimicrobial targets.[9]

Furthermore, a chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol, has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), including the ability to prevent biofilm formation.[10] This highlights the potential of chlorinated phenolic compounds in combating antibiotic-resistant bacteria.

Potential Mechanisms of Action

The mechanisms through which derivatives of this compound may exert their biological effects are likely diverse and depend on the specific modifications made to the parent molecule.

For anticancer activity, potential mechanisms could involve the inhibition of key enzymes in cell signaling pathways, such as protein kinases or topoisomerases. The planar aromatic structure could facilitate intercalation into DNA, leading to cell cycle arrest and apoptosis.

In the context of antimicrobial activity, the mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways. For example, some nitazoxanide analogues, which share structural similarities, are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic metabolism.[11]

Hypothesized Signaling Pathway Inhibition by Anticancer Derivatives

G Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Derivative This compound Derivative Derivative->Kinase_Cascade

Caption: Hypothesized inhibition of a growth factor signaling pathway.

Detailed Experimental Protocols

To facilitate further research, the following are examples of experimental protocols adapted from studies on related compounds.

General Procedure for Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol is adapted from the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[6]

  • Reduction of the Nitro Group: Reduce the nitro group of this compound to an amino group using a suitable reducing agent (e.g., Sn/HCl) to yield 2,5-diamino-4-chlorophenol.

  • Urea Formation: React the resulting diamine with a solution of sodium cyanate in hot water with continuous stirring to form a urea derivative.

  • Hydrazinecarboxamide Synthesis: Reflux the urea derivative with hydrazine hydrate in absolute ethanol.

  • Oxadiazole Ring Formation: React the resulting hydrazinecarboxamide with various aromatic carboxylic acids in the presence of a dehydrating agent (e.g., POCl3) to yield the final 1,3,4-oxadiazole derivatives.

  • Purification and Characterization: Purify the synthesized compounds using column chromatography and characterize their structures using NMR and mass spectrometry.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a logarithmic dilution series) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a valuable scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Direct Biological Screening: Conducting comprehensive in vitro and in vivo studies on this compound itself to establish its intrinsic biological activity profile.

  • Library Synthesis and SAR Studies: Synthesizing a diverse library of derivatives to establish clear structure-activity relationships (SAR) for both anticancer and antimicrobial activities.

  • Mechanism of Action Elucidation: Investigating the precise molecular targets and mechanisms of action for the most potent derivatives.

  • Toxicological Evaluation: Performing detailed toxicological studies on promising lead compounds to assess their safety profiles.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Australian Government Department of Health.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6129.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of this compound: Properties and Synthesis Applications.
  • Lesyk, R., Gzella, A., & Atamanyuk, D. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 23(10), 2547.
  • National Toxicology Program. (1988). Toxicology and Carcinogenesis Studies of 2-Amino-5-nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) (NTP TR 334). U.S. Department of Health and Human Services.
  • Moodley, T., Koorbanally, N. A., & Singh, P. (2019). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano[2,3‐d]pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 56(11), 3025-3033.
  • Scientific Committee on Consumer Products. (2006). Opinion on 2-amino-6-chloro-4-nitrophenol. European Commission.
  • ChemWhat. (n.d.). This compound CAS#: 6358-07-2.
  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317-2323.
  • Przybysz, A., Wrochna, M., Słowiński, M., & Gawrońska, H. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713.
  • Arora, P. K., & Bae, H. (2014). A two-component para-nitrophenol monooxygenase initiates a novel 2-chloro-4-nitrophenol catabolism pathway in Rhodococcus imtechensis RKJ300. Applied and Environmental Microbiology, 80(10), 3040-3049.
  • Perelomov, L. V., Shul'gin, V. F., & Perelomova, I. A. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Bulletin of Experimental Biology and Medicine, 167(1), 64-67.
  • Brogden, N. K., & Brogden, T. L. (2017). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Omega, 2(7), 3536-3543.
  • Rohn, S., Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(12), 3566-3571.
  • International Agency for Research on Cancer. (1993). 2-Amino-5-nitrophenol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57, Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC.
  • Kim, B. C., Kim, H., Lee, H. S., Kim, S. H., Cho, D. H., Jung, H. J., ... & Yang, Y. H. (2020). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Microorganisms, 8(11), 1660.
  • Min, J., Zhang, J., Zhou, X., & Wu, L. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 49.

Sources

A Senior Application Scientist's Guide to 2-Amino-4-chloro-5-nitrophenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Multifunctional Precursor

In the landscape of organic synthesis, the strategic value of a starting material is measured by its functional group versatility, predictable reactivity, and its capacity to serve as a scaffold for complex molecular architectures. 2-Amino-4-chloro-5-nitrophenol (CAS No: 6358-07-2) is a quintessential example of such a high-value building block.[1][2] While it is most renowned as a critical intermediate in the synthesis of azo dyes for the textile industry, its utility extends far beyond coloration.[1][3] The carefully orchestrated arrangement of an amino group, a hydroxyl group, a chloro atom, and a nitro group on a benzene ring provides a rich playground for chemists. This guide offers an in-depth exploration of the chemical personality of this compound, moving beyond simple reaction schemes to explain the causality behind its synthetic applications and providing field-proven insights for researchers in dye manufacturing, pharmaceuticals, and materials science.

Core Chemical and Physical Profile

A comprehensive understanding of a reagent's physical properties is the foundation of its effective application in any synthetic protocol. This compound is typically encountered as an orange to yellow-brown crystalline powder.[4][5] Its stability and solubility characteristics are critical determinants for reaction setup and purification strategies.

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 6358-07-2[1][6]
Molecular Formula C₆H₅ClN₂O₃[6]
Molecular Weight 188.57 g/mol [4][6]
Appearance Orange powder[2][4][6]
Melting Point ~225 °C (decomposes)[4][6][7]
Solubility Insoluble in water; soluble in organic solvents.[5][6]
Stability Stable under recommended storage conditions, but may be sensitive to prolonged air exposure. Incompatible with strong oxidizing agents.[6][7]

Strategic Reactivity: A Tale of Four Functional Groups

The synthetic versatility of this compound stems from the distinct reactivity of its four functional groups. Their electronic interplay dictates the molecule's behavior as both a nucleophile and a precursor to potent electrophiles.

  • The Primary Aromatic Amine (-NH₂): This group is the primary center for nucleophilic attack and, most importantly, the gateway to diazotization, transforming the molecule into a highly reactive diazonium salt.[3]

  • The Phenolic Hydroxyl (-OH): As a weakly acidic proton donor and a site for O-alkylation or O-acylation, this group is pivotal for forming ethers and esters. Its position ortho to the amino group is the key to forming five- and six-membered heterocyclic rings.[8]

  • The Electron-Withdrawing Groups (-Cl and -NO₂): These substituents play a crucial role in modulating the reactivity of the aromatic ring. They are powerful electron-withdrawing groups that influence the final properties (e.g., color, stability) of synthesized molecules.[3] The nitro group also presents an additional synthetic handle, as it can be selectively reduced to a second amino group under specific conditions.[9]

Core Synthetic Transformations and Protocols

The true power of this compound is realized through its application in several cornerstone reactions of organic synthesis.

Diazotization and Azo Coupling: The Chromophore Engine

The most prominent application of this molecule is in the synthesis of azo dyes.[1] The process hinges on the conversion of the primary aromatic amine into a diazonium salt, a potent electrophile.

Causality and Mechanism: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[10][11] The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[11] The lone pair of the primary amine of this compound attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable aryl diazonium salt.[11] This salt is then immediately used in a coupling reaction with an electron-rich aromatic compound (the coupling component), such as another phenol or an aniline, to form the characteristic azo (-N=N-) linkage, which is the basis of the dye's color.[3]

Diazotization_Coupling reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node sub 2-Amino-4-chloro- 5-nitrophenol diazonium Aryl Diazonium Salt (Electrophile) sub->diazonium Diazotization reagents1 NaNO₂ / HCl 0-5 °C azo_dye Azo Dye Product diazonium->azo_dye coupler Coupling Component (e.g., Naphthol derivative) coupler->azo_dye reagents2 Coupling Reaction

Caption: Workflow for Azo Dye Synthesis.

Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization: In a flask equipped with a stirrer and thermometer, suspend this compound (1.0 eq.) in a solution of hydrochloric acid (2.5 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature does not exceed 5 °C. Stir vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Coupling: In a separate vessel, dissolve the coupling component (e.g., Naphthol AS, 1.0 eq.) in an aqueous solution of sodium hydroxide to form the phenoxide salt.

  • Slowly add the cold diazonium salt solution to the coupling component solution. The azo coupling reaction is typically rapid, indicated by the immediate formation of a brightly colored precipitate.

  • Maintain the pH and temperature as required for the specific coupling reaction.

  • After stirring for 1-2 hours, the precipitated dye is collected by filtration, washed thoroughly with water to remove salts, and dried.

Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho-aminophenol moiety is a classic precursor for constructing fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.[8] The reaction of the adjacent amino and hydroxyl groups with bifunctional electrophiles provides a direct route to benzoxazole derivatives.

Causality and Mechanism: When treated with an acylating agent like benzoyl chloride in the presence of a suitable base, this compound can undergo acylation on either the nitrogen (N-acylation) or the oxygen (O-acylation). The choice of base is critical. A sterically hindered, strong base like triethylamine favors the formation of the O-acyl product (an ester).[12] This ester intermediate can then undergo a thermal, acid-catalyzed dehydration and ring-closure to form the stable 2-substituted benzoxazole ring system.[12] This selectivity is crucial for directing the synthesis towards the desired heterocyclic core.

Cyclization_Workflow start_node start_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node process_node process_node start 2-Amino-4-chloro- 5-nitrophenol step1 O-Acylation start->step1 acyl Acyl Chloride (R-COCl) + Triethylamine acyl->step1 intermediate O-Acyl Intermediate (Ester) step1->intermediate step2 Dehydration & Ring Closure intermediate->step2 acid Acid Catalyst (e.g., p-TsOH) + Heat (Toluene, reflux) acid->step2 product 2-Substituted-5-chloro- 6-nitrobenzoxazole step2->product

Caption: Benzoxazole synthesis workflow.

Experimental Protocol: Synthesis of a Benzoxazole Derivative [12]

  • O-Acylation: To a solution of this compound (1.0 eq.) in a suitable solvent like N,N-dimethylacetamide, add triethylamine (1.0 eq.).

  • Cool the mixture and add benzoyl chloride (1.0 eq.) dropwise, maintaining the temperature at approximately 50 °C.

  • Stir the reaction mixture for 30-60 minutes post-addition.

  • Precipitate the ester intermediate by adding methanol and water. Filter the resulting crystals and wash them with methanol to obtain the crude O-acyl product.

  • Cyclization: Add the dried O-acyl intermediate (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.4 eq.) to toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction for completion (typically 1-2 hours).

  • Cool the reaction mixture, and the benzoxazole product will crystallize. Collect the product by filtration and wash with methanol to purify.

Safety and Handling: A Scientist's Responsibility

Trustworthiness in science begins with safety. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: The compound is harmful if swallowed, inhaled, or in direct contact with skin. It may cause irritation to the skin, eyes, and mucous membranes.[6][13]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a NIOSH-approved respirator, chemical-impermeable gloves, safety goggles, and a lab coat.[6][14] Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Handling and Storage: Avoid dust formation.[15] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2][6]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[14]

Concluding Remarks: A Building Block of Enduring Value

This compound is a testament to how a carefully functionalized aromatic molecule can serve as a powerful and versatile tool in organic synthesis. Its primary role as a dyestuff intermediate is well-established, providing a reliable route to a wide array of high-performance azo colorants.[2] Beyond this, its capacity for forming complex heterocyclic systems, such as benzoxazoles, underscores its potential in the development of novel pharmaceuticals and functional materials.[12] By understanding the distinct reactivity of each of its functional groups, researchers can unlock the full potential of this invaluable chemical building block, driving innovation across multiple scientific disciplines.

References

  • This compound | C6H5ClN2O3 | CID 3894848.
  • Understanding the Synthesis of Azo Dyes with this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Importance of this compound in the Textile Dyeing Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Chemical Profile of this compound: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Crucial Role of this compound in Modern Dye Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Process for preparing 2-amino-5-nitrophenol derivatives.
  • Heterocyclic Derivatives of 2-Amino-4-nitrophenol.
  • This compound CAS#: 6358-07-2.
  • Diazotis
  • Diazotiz
  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.

Sources

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4-chloro-5-nitrophenol (ACNP) is a pivotal intermediate in the synthesis of azo dyes and specialized organic molecules.[1][2] Its chemical behavior is dictated by the complex interplay of its functional groups: an amino (-NH₂), a hydroxyl (-OH), a chloro (-Cl), and a nitro (-NO₂) group, all attached to a benzene ring. This guide provides a comprehensive analysis of the reactivity of the primary amino group in ACNP. We will dissect the electronic and steric factors governing its nucleophilicity, basicity, and susceptibility to oxidation and diazotization. This document serves as a technical resource, integrating theoretical principles with field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of the Amino Group in ACNP

The reactivity of the amino group in ACNP is not considered in isolation. Its nucleophilic and basic character is profoundly modulated by the electronic effects of the other substituents on the aromatic ring. Understanding these influences is critical to predicting and controlling its chemical behavior.

  • Electron-Withdrawing Groups (-NO₂, -Cl): The nitro group is a powerful electron-withdrawing group, deactivating the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[3][4] The chloro group also deactivates the ring, primarily through its potent -I effect, which overshadows its weaker positive resonance effect (+M).[3][5] Together, these groups pull electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group.[3] This delocalization significantly reduces the availability of the nitrogen's lone pair of electrons.[4]

  • Electron-Donating Group (-OH): The hydroxyl group is a strong activating group, donating electron density to the ring via a powerful +M effect, which outweighs its -I effect. This effect partially counteracts the deactivating influence of the nitro and chloro groups.

The net result of these competing electronic forces is a significant reduction in the electron density on the amino nitrogen compared to aniline, rendering the amino group in ACNP a weaker nucleophile and a weaker base.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 638-07-2 [6][7]
Molecular Formula C₆H₅ClN₂O₃ [2][6]
Molecular Weight 188.57 g/mol [2][6]
Appearance Orange powder [6][8]
Melting Point 225 °C (lit.) [9][10]

| Predicted pKa | 7.45 ± 0.24 |[9] |

diazotization_workflow start 2-Amino-4-chloro- 5-nitrophenol (ACNP) reagents NaNO₂ + HCl (aq) 0-5 °C start->reagents Step 1: Diazotization diazonium ACNP Diazonium Salt (Electrophile) reagents->diazonium coupler Coupling Component (e.g., Naphthol AS-PH) diazonium->coupler Step 2: Azo Coupling (Electrophilic Aromatic Substitution) azo_dye Azo Dye Product coupler->azo_dye

Sources

electrophilic substitution reactions of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-4-chloro-5-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound (CAS: 6358-07-2). As a vital intermediate in the synthesis of azo dyes and other specialty chemicals, understanding its reactivity is paramount for researchers, process chemists, and drug development professionals.[1][2][3] This document elucidates the complex interplay of the four distinct substituents—amino, chloro, nitro, and hydroxyl—on the aromatic ring's reactivity and regioselectivity. We will dissect the directing effects of each group, predict the outcomes of common EAS reactions, and provide robust, field-proven experimental protocols.

Introduction to this compound

This compound is a polysubstituted aromatic compound, appearing as an orange powder.[4][5] Its molecular structure is rich in functional groups that not only define its utility as a chemical intermediate but also create a complex electronic environment governing its reactivity. Electrophilic aromatic substitution is a foundational class of reactions for modifying aromatic rings, proceeding through the attack of an electron-rich arene on an electrophile, followed by the restoration of aromaticity.[6][7] For a molecule as heavily substituted as this compound, predicting the site of substitution requires a nuanced understanding of competing electronic and steric effects.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 6358-07-2[1][4]
Molecular Formula C₆H₅ClN₂O₃[1][4]
Molecular Weight 188.57 g/mol [2][4]
Appearance Orange powder[2][4]
Melting Point ~225 °C (decomposes)[4][5]
Solubility Insoluble in water; soluble in some organic solvents[1][4]

Analysis of Substituent Effects and Regioselectivity

The outcome of an electrophilic attack on the this compound ring is determined by the cumulative electronic and steric influence of its four substituents. The positions on the ring are numbered C1 through C6, starting from the carbon bearing the hydroxyl group. The available positions for substitution are C3 and C6.

Caption: Structure of this compound with IUPAC numbering.

Electronic Effects of Substituents

The directing influence of each group is summarized below.

SubstituentPositionEffect TypeRing ActivityDirecting Influence
-OH (Hydroxyl)C1+R >> -IStrongly ActivatingOrtho, Para
-NH₂ (Amino)C2+R >>> -IVery Strongly ActivatingOrtho, Para
-Cl (Chloro)C4-I > +RDeactivatingOrtho, Para
-NO₂ (Nitro)C5-R, -IStrongly DeactivatingMeta

Causality Behind Directing Effects:

  • Activating Groups (-OH, -NH₂): These groups possess lone pairs of electrons on the atom directly attached to the ring (oxygen and nitrogen). They donate electron density into the ring via resonance (+R effect), stabilizing the positive charge of the arenium ion intermediate formed during electrophilic attack.[8] This stabilization is most effective when the attack occurs at the ortho or para positions, making these sites significantly more reactive.[8][9]

  • Deactivating, Ortho-, Para-Directing Group (-Cl): Halogens are a unique case. They are deactivating because their strong electronegativity withdraws electron density from the ring inductively (-I effect), slowing the reaction. However, they also have lone pairs that can be donated via resonance (+R effect), which preferentially stabilizes the intermediates for ortho and para attack.[9][10]

  • Deactivating, Meta-Directing Group (-NO₂): The nitro group is strongly electron-withdrawing through both resonance (-R) and induction (-I). It destabilizes the arenium ion intermediate. This destabilization is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for attack.[9]

Predicting the Site of Substitution

In a polysubstituted ring, the most powerful activating group dictates the regioselectivity.[11][12]

  • Dominant Directors: The -NH₂ and -OH groups are the most powerful activators on the ring. Their directing effects will overwhelmingly control the position of the incoming electrophile.

  • Reinforcing and Competing Effects:

    • The -NH₂ group at C2 strongly directs ortho (to C3) and para (to C5, which is blocked).

    • The -OH group at C1 strongly directs ortho (to C2 and C6) and para (to C4, which is blocked).

    • The -Cl group at C4 directs ortho (to C3 and C5, which is blocked).

    • The -NO₂ group at C5 directs meta (to C1 and C3).

  • Consensus Position (C3): This position is ortho to the -NH₂ group, ortho to the -Cl group, and meta to the -NO₂ group. All these effects point to C3. However, it is meta to the powerful -OH activator.

  • Consensus Position (C6): This position is ortho to the -OH group. It is sterically the most accessible position.

Caption: Predicted regioselectivity for electrophilic attack.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail the predicted outcomes and provide representative protocols for key EAS reactions. These protocols are designed as self-validating systems based on established chemical principles.

Halogenation (Bromination)
  • Mechanism: Bromination typically involves reacting the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, which polarizes the Br-Br bond to generate a strong electrophile. However, due to the highly activated nature of the ring by the -OH and -NH₂ groups, a catalyst may not be necessary, and the reaction could proceed with Br₂ in a less polar solvent.

  • Predicted Product: 2-Amino-6-bromo-4-chloro-5-nitrophenol.

  • Protocol:

    • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas trap (to capture HBr), dissolve 1.88 g (10 mmol) of this compound in 30 mL of glacial acetic acid.

    • Reagent Addition: While stirring at room temperature, add a solution of 1.60 g (10 mmol) of bromine in 10 mL of glacial acetic acid dropwise over 30 minutes. The deep red color of bromine should dissipate upon addition.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion (approx. 2-4 hours).

    • Workup: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water. A solid precipitate should form.

    • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine. Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-Amino-6-bromo-4-chloro-5-nitrophenol.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][13]

Nitration
  • Mechanism: Nitration introduces a second nitro group onto the ring using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[7] The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). Given the substrate's existing nitro group and high activation, conditions must be carefully controlled to prevent over-reaction or oxidation.

  • Predicted Product: 2-Amino-4-chloro-5,6-dinitrophenol.

  • Protocol:

    • Reaction Setup: In a 250 mL flask cooled in an ice-salt bath to 0-5 °C, slowly add 1.88 g (10 mmol) of this compound to 20 mL of concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

    • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 0.7 mL (11 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

    • Reagent Addition: Add the cold nitrating mixture dropwise to the substrate solution over 45 minutes, maintaining the reaction temperature between 0 and 5 °C.

    • Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional 2 hours. Monitor via TLC.

    • Workup: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring.

    • Isolation and Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 50 °C.

    • Characterization: Confirm the product structure via spectroscopic methods.

Sulfonation
  • Mechanism: Sulfonation introduces a sulfonic acid (-SO₃H) group. The electrophile is sulfur trioxide (SO₃), which can be used directly or generated from fuming sulfuric acid (H₂SO₄·SO₃).[14][15] The reaction is typically reversible.

  • Predicted Product: 2-Amino-4-chloro-3-hydroxy-6-nitrobenzenesulfonic acid.

  • Protocol:

    • Reaction Setup: Place 1.88 g (10 mmol) of this compound in a 100 mL round-bottom flask.

    • Reagent Addition: Carefully add 15 mL of 20% fuming sulfuric acid (oleum) to the flask.

    • Reaction Conditions: Heat the mixture in an oil bath at 100-110 °C for 4 hours with stirring.

    • Reaction Monitoring: Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by HPLC.[16]

    • Workup: Allow the reaction mixture to cool to room temperature, then pour it carefully onto 150 g of crushed ice.

    • Isolation and Purification: The sulfonic acid product is often water-soluble. "Salting out" may be required by adding sodium chloride to the aqueous solution to precipitate the sodium sulfonate salt. Filter the precipitate and wash with a saturated NaCl solution.

    • Characterization: The product can be characterized by IR spectroscopy (strong S=O stretching bands) and NMR.

Friedel-Crafts Reactions
  • Applicability: Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming EAS reactions.[6][17] They typically require a strong Lewis acid catalyst (e.g., AlCl₃).[18]

  • Limitations and Predictions: The substrate, this compound, is a very poor candidate for Friedel-Crafts reactions. The reasons are twofold:

    • Lewis Base Interference: The amino (-NH₂) and hydroxyl (-OH) groups are strong Lewis bases that will react with and coordinate to the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and places a positive charge on the N or O atom, transforming these powerful activating groups into potent deactivating groups.

    • Ring Deactivation: The presence of the strongly deactivating nitro group (-NO₂) already makes the ring highly electron-deficient and thus unreactive towards the relatively weak electrophiles generated in Friedel-Crafts reactions.[6]

Caption: Generalized workflow for electrophilic substitution protocols.

Conclusion

The are governed by a complex but predictable interplay of substituent effects. The powerful activating and ortho-, para-directing nature of the hydroxyl and amino groups dominates the molecule's reactivity, directing incoming electrophiles primarily to the sterically accessible C6 position. While reactions like halogenation, nitration, and sulfonation are expected to proceed at this position under controlled conditions, the substrate is fundamentally unsuited for classic Friedel-Crafts reactions due to catalyst poisoning and severe ring deactivation. The protocols and analyses presented herein provide a robust framework for researchers to approach the chemical modification of this important industrial intermediate.

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development and fine chemical synthesis, a comprehensive understanding of the thermal stability of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed technical overview of the thermal properties of 2-Amino-4-chloro-5-nitrophenol (CAS No. 6358-07-2), a key intermediate in the synthesis of various dyes and potentially in pharmaceutical manufacturing.[1] This document will delve into the known physicochemical characteristics, predicted decomposition pathways, and a robust set of protocols for empirical analysis of its thermal behavior. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a deep and applicable understanding for the practicing scientist.

Compound Overview and Physicochemical Properties

This compound is a substituted aromatic compound belonging to the class of nitrophenols.[2] Its structure, featuring an amino group, a chloro group, and a nitro group on a phenol ring, makes it a reactive and versatile chemical intermediate.[2] However, the presence of these functional groups, particularly the nitro group, also raises important questions about its thermal stability and potential hazards.

The compound typically appears as a yellow to brown or orange crystalline powder.[1][2][3] It is known to darken upon heating.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6358-07-2[2][3]
Molecular Formula C₆H₅ClN₂O₃[3][4]
Molecular Weight 188.57 g/mol [3][4]
Melting Point ~225 °C (437 °F), with decomposition[3][4][5]
Appearance Orange to brown crystalline powder[1][2][3]
Solubility Sparingly soluble in water (<0.1 mg/mL at 22 °C)[3][4][5]
Stability Generally stable, but incompatible with strong oxidizing agents and strong bases. May be sensitive to prolonged exposure to air.[4][5][6]

Predicted Thermal Decomposition Pathways and Associated Hazards

The molecular structure of this compound suggests a complex thermal decomposition profile. The presence of the nitro group, a known energetic functional group, is a primary driver of its thermal instability. Upon heating, a series of exothermic reactions can be initiated, potentially leading to a runaway reaction if not properly controlled.

Based on the functional groups present, the following decomposition mechanisms can be postulated:

  • Intramolecular Rearrangement and Elimination: The initial stages of decomposition may involve intramolecular hydrogen transfer, potentially from the amino or hydroxyl group to the nitro group, leading to the formation of more unstable intermediates.

  • Nitro Group Decomposition: The C-NO₂ bond is often the weakest link in nitroaromatic compounds. Its cleavage can lead to the release of nitrogen oxides (NOx), such as NO₂ and NO.[7][8]

  • Dehalogenation: At elevated temperatures, the C-Cl bond can break, releasing hydrogen chloride (HCl) gas.[7][8]

  • Ring Fragmentation: Following the initial elimination of substituents, the aromatic ring structure is likely to fragment, leading to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]

The hazardous decomposition products include toxic and corrosive gases such as nitrogen oxides and hydrogen chloride.[7][8] Therefore, a thorough understanding of the onset temperature of decomposition and the nature of the off-gases is critical for safe handling and process design.

Below is a conceptual representation of the potential decomposition cascade.

A This compound (Solid) B Heat Input C Initial Endothermic Event (Melting) B->C ΔH > 0 D Onset of Exothermic Decomposition C->D T > T_onset E Gaseous Products (NOx, HCl, CO, CO₂) D->E Gas Evolution F Solid Residue (Char) D->F Condensation/Polymerization G Runaway Reaction Potential D->G Exothermic Nature

Caption: Conceptual workflow of thermal decomposition events for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition kinetics of this compound, a combination of thermal analysis techniques is recommended. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive thermal analysis study.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation & Reporting prep Sample Weighing (3-5 mg) dsc DSC Analysis (Determine T_m, ΔH_f, T_onset) prep->dsc tga TGA Analysis (Determine T_d, Mass Loss %) prep->tga interpret Correlate DSC and TGA Data dsc->interpret tga_ms TGA-MS/FTIR (Identify Gaseous Products) tga->tga_ms tga->interpret tga_ms->interpret report Generate Stability Report & Hazard Assessment interpret->report

Caption: Workflow for the comprehensive thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a suitable DSC pan (e.g., aluminum or gold-plated for higher temperatures). For safety and to contain any potential off-gassing, a hermetically sealed pan with a pinhole lid is recommended.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond complete decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis:

    • Identify endothermic peaks, which typically correspond to phase transitions like melting.

    • Identify exothermic peaks, which indicate decomposition or other chemical reactions.

    • Determine the onset temperature of the exothermic decomposition, as this is a critical parameter for assessing thermal stability.

    • Integrate the peak areas to calculate the heat of fusion (for melting) and the heat of decomposition.

Causality Behind Experimental Choices:

  • A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

  • An inert atmosphere is crucial to study the intrinsic thermal stability of the compound without the influence of oxygen, which could lead to different, oxidative decomposition pathways.

  • A pinhole lid allows for the controlled release of gaseous decomposition products, preventing pressure buildup within the pan while minimizing sample loss before decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and quantify the mass loss associated with decomposition events.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature where no further mass loss is observed (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition (T_d), which is the temperature at which significant mass loss begins.

    • Calculate the percentage of mass lost at each decomposition step.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

  • A slightly larger sample size than in DSC is often used in TGA to ensure accurate mass loss measurements.

  • Heating to a higher final temperature ensures that all decomposition events are captured.

  • Coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer (TGA-MS/FTIR) is highly recommended. This allows for the real-time identification of the gaseous products evolved during decomposition, providing direct evidence for the proposed decomposition pathways.

Interpretation of Thermal Analysis Data

By correlating the data from DSC and TGA, a comprehensive picture of the thermal behavior of this compound can be constructed.

  • Melting and Decomposition: The DSC is likely to show a sharp endothermic peak corresponding to the melting of the compound around 225 °C.[4][5] This may be immediately followed by a large, sharp exothermic peak, indicating that decomposition occurs shortly after or concurrently with melting.

  • Mass Loss Correlation: The TGA curve will show a significant mass loss event that should correlate with the temperature range of the exothermic decomposition observed in the DSC. The onset of this mass loss in the TGA should be close to the onset of the exotherm in the DSC.

  • Hazard Assessment: A large and sharp exothermic peak in the DSC, coupled with a rapid mass loss in the TGA, would indicate a high potential for a thermal runaway reaction. The energy released during decomposition (ΔH_d) is a critical parameter for process safety calculations.

Table 2: Expected Thermal Analysis Data for this compound

ParameterTechniqueExpected ObservationSignificance
Melting Point (T_m) DSCEndotherm at ~225 °CPhase transition from solid to liquid.
Heat of Fusion (ΔH_f) DSCQuantitative value (e.g., J/g)Energy required for melting.
Decomposition Onset (T_onset) DSCOnset of a large exotherm >225 °CCritical temperature for initiating decomposition.
Heat of Decomposition (ΔH_d) DSCLarge negative value (e.g., -kJ/g)High energy release, indicates significant hazard.
Decomposition Temperature (T_d) TGAOnset of major mass loss >225 °CCorroborates DSC data.
Mass Loss (%) TGASignificant mass lossQuantifies the amount of volatile decomposition products.
Gaseous Products TGA-MS/FTIRDetection of m/z corresponding to NOx, HCl, CO, CO₂Confirms decomposition pathways and identifies hazardous off-gases.

Safety and Handling Recommendations

Given the potential for energetic decomposition and the release of toxic gases, stringent safety precautions are necessary when handling this compound at elevated temperatures.

  • Avoid Overheating: Processes involving this compound should be designed with robust temperature controls to ensure that the temperature does not approach the onset of decomposition.

  • Ventilation: All heating operations should be conducted in a well-ventilated fume hood to prevent exposure to potentially hazardous decomposition products.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[4]

  • Scale-up Considerations: Before scaling up any reaction involving this compound, a thorough process safety assessment, including reaction calorimetry, should be performed to quantify the risk of a thermal runaway.

Conclusion

This compound is a thermally sensitive compound with a decomposition temperature in the range of its melting point. The presence of the nitro group contributes to a significant exothermic decomposition, releasing hazardous gaseous products such as nitrogen oxides and hydrogen chloride. A comprehensive thermal analysis using DSC and TGA is essential for determining its thermal stability parameters and ensuring its safe handling and use in manufacturing processes. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers and process chemists to evaluate the thermal hazards associated with this and similar nitroaromatic compounds.

References

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understanding the reactive sites of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactive Sites of 2-Amino-4-chloro-5-nitrophenol

Abstract

This compound (ACNP) is a multifaceted aromatic compound whose utility in chemical synthesis is dictated by the nuanced interplay of its five distinct functional groups and substitution patterns. This guide provides a comprehensive analysis of the molecule's reactive sites, grounded in the principles of physical organic chemistry. We will dissect the electronic contributions of the hydroxyl, amino, nitro, and chloro substituents to understand their collective influence on the reactivity of the benzene ring and the functional groups themselves. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, mechanistic understanding of ACNP to leverage its synthetic potential, particularly in the fields of dye manufacturing and pharmaceutical development.[1][2][3]

Molecular Architecture and Electronic Landscape

To comprehend the reactivity of this compound, we must first analyze its structure and the electronic effects exerted by each substituent. The molecule, with the chemical formula C₆H₅ClN₂O₃, consists of a phenol ring substituted with an amino group, a chlorine atom, and a nitro group.[4][5]

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 6358-07-2[3]
Molecular Weight 188.57 g/mol [4]
Appearance Orange to yellow/brown powder[1][2]
Melting Point ~225 °C[6][7]

The reactivity is not merely the sum of its parts but a complex synergy:

  • Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is dominant, making it a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[8][9]

  • Hydroxyl Group (-OH): Similar to the amino group, it is a strong activating, ortho, para-director due to its potent +R effect.[10][11] As a phenol, it is also acidic.[12][13]

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It is a powerful deactivating group and a meta-director for EAS.[9][14]

  • Chloro Group (-Cl): An electron-withdrawing group via induction (-I effect) but a weak electron-donating group via resonance (+R effect). The inductive effect dominates, making it a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.

The combination of powerful activating (-NH₂, -OH) and deactivating (-NO₂, -Cl) groups creates a highly polarized aromatic ring with distinct regions of high and low electron density, which are the key to its selective reactivity.

Caption: Structure of this compound.

Analysis of Reactive Sites

The Aromatic Ring: A Dichotomy of Electrophilic and Nucleophilic Substitution

The benzene ring is the central scaffold where the electronic tug-of-war between substituents manifests most dramatically.

Phenols and anilines are exceptionally reactive towards electrophiles, often requiring no catalyst.[15][16] In ACNP, the -OH and -NH₂ groups are powerful activating ortho, para-directors. The positions ortho and para to the -OH group are C2, C6, and C4. The positions ortho and para to the -NH₂ group are C1, C3, and C5.

  • Positional Analysis: The C1, C2, C4, and C5 positions are already substituted. This leaves C3 and C6 as potential sites for electrophilic attack.

  • Directing Effects:

    • The -OH group directs to C6 (ortho).

    • The -NH₂ group directs to C3 (para).

EAS_Directing_Effects cluster_activating Activating Groups (Ortho/Para Directors) cluster_deactivating Deactivating Groups cluster_op Ortho/Para Director cluster_meta Meta Director center ACNP Ring Cl -Cl center->Cl Deactivates Ring NO2 -NO₂ center->NO2 Deactivates Ring OH -OH OH->center Activates C6 NH2 -NH₂ NH2->center Activates C3

Caption: Directing effects of substituents on the ACNP ring.

The presence of a strong electron-withdrawing nitro group ortho and para to a leaving group dramatically facilitates SNAr reactions.[18][19]

  • Reactive Site: The chlorine atom at C4 is the most probable leaving group.

  • Activation: The nitro group at C5 is ortho to the chlorine. This positioning is critical as it allows for the resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.[19]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the chloride ion.[20] This pathway is crucial for introducing a wide range of nucleophiles (e.g., alkoxides, amines) at the C4 position.

The Amino Group (-NH₂): A Versatile Nucleophile

The primary aromatic amine at C2 is a key reactive handle.

  • Acylation: It readily reacts with acid chlorides or anhydrides to form amides. This reaction is often used as a protecting strategy or to introduce new functionalities. A patent describes the benzoylation of the amino group in ACNP using benzoyl chloride.[21]

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺).[16] This is arguably one of the most powerful transformations in aromatic chemistry. The resulting diazonium salt is a versatile intermediate that can be substituted by a wide array of groups (e.g., -OH, -H, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.[22] This makes the C2 position a gateway for extensive molecular diversification. Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic rings (like phenols) to form azo dyes, a primary application of ACNP.[3][16]

The Hydroxyl Group (-OH): Acidity and Nucleophilicity

The phenolic hydroxyl group at C1 exhibits dual reactivity.

  • Acidity: The presence of electron-withdrawing chloro and nitro groups increases the acidity of the phenolic proton compared to phenol itself.[13][23][24] It can be easily deprotonated by a base (e.g., NaOH) to form a sodium phenoxide salt. This deprotonation enhances the nucleophilicity of the oxygen.

  • Nucleophilic Reactions: The resulting phenoxide is a potent nucleophile. It can participate in Williamson ether synthesis (reaction with alkyl halides to form ethers) or react with acyl halides to form esters.[15][25] This provides a straightforward method for modifying the C1 position.

The Nitro Group (-NO₂): A Precursor to an Amine

While the nitro group itself is relatively unreactive, its primary role is as a potent ring deactivator and a precursor to another highly valuable functional group.

  • Reduction: The most significant reaction of the nitro group is its reduction to an amino group. This transformation fundamentally alters the electronic nature of the molecule, converting a strongly deactivating site into a strongly activating one.

  • Methodology: The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or by using metals in acidic media (e.g., Sn/HCl, Fe/HCl, or Zn/HCl).[26][27] The choice of reagent is critical, especially if other reducible groups are present. The synthesis of 2-chloro-4-aminophenol from a nitrophenol precursor using hydrazine hydrate has been reported.[28]

Experimental Protocols: Illustrative Methodologies

The following protocols are generalized examples based on standard organic chemistry procedures to illustrate how the key reactive sites of ACNP can be manipulated.

Protocol 1: Diazotization of the Amino Group

Objective: To convert the amino group at C2 into a diazonium salt for subsequent substitution.

Methodology:

  • Suspend 18.8 g (0.1 mol) of this compound in 100 mL of 3M HCl in a 250 mL beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold ACNP suspension over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for an additional 15 minutes in the cold. The appearance of a clear, pale yellow solution indicates the formation of the diazonium salt.

  • Self-Validation: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If negative, add a few more drops of NaNO₂ solution. If positive, add a small amount of sulfamic acid to quench the excess nitrous acid.

  • The diazonium salt solution should be used immediately in the next synthetic step (e.g., Sandmeyer reaction).

Diazotization_Workflow Start ACNP in HCl Cool Cool to 0-5 °C Start->Cool Add_NaNO2 Add NaNO₂ (aq) dropwise Cool->Add_NaNO2 Stir Stir for 15 min Add_NaNO2->Stir Test Test with Starch-Iodide Paper Stir->Test Quench Quench excess HNO₂ (Sulfamic Acid) Test->Quench Positive Product Diazonium Salt Solution Test->Product Negative (add more NaNO₂) Quench->Product

Caption: Workflow for the diazotization of ACNP.

Protocol 2: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group at C5 to an amino group.

Methodology:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 18.8 g (0.1 mol) of this compound and 200 mL of ethanol.

  • Add 35 g (0.6 mol) of iron powder and 10 mL of concentrated HCl.

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

  • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2,5-Diamino-4-chlorophenol. Further purification can be achieved by recrystallization.

Conclusion

This compound is a molecule with a rich and predictable reactivity profile. Its true synthetic value lies not in the reactivity of a single group, but in the strategic manipulation of all its reactive sites. The aromatic ring can undergo both electrophilic and nucleophilic substitution at distinct positions. The amino and hydroxyl groups serve as classical nucleophiles and potent ring activators, while the nitro group acts as a deactivator and a synthetic precursor to an amine. A thorough understanding of the electronic interplay between these groups, as detailed in this guide, empowers chemists to design logical and efficient synthetic routes for the development of novel dyes, pharmaceuticals, and other high-value chemical entities.

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The Pivotal Role of 2-Amino-4-chloro-5-nitrophenol in Dyestuff Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-nitrophenol is a highly significant aromatic compound, recognized for its crucial role as a dyestuff intermediate. With the chemical formula C₆H₅ClN₂O₃, this orange crystalline solid is a cornerstone in the synthesis of a variety of colorants, most notably azo dyes and certain hair dyes. Its molecular architecture, featuring an amino group, a chloro substituent, and a nitro group on a phenol backbone, provides a versatile platform for chromophore development. This guide offers a comprehensive technical overview of its synthesis, mechanisms of action in dye formation, key applications, and essential safety and handling protocols, tailored for professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound: A Multi-Step Approach

The industrial synthesis of this compound is a multi-step process that begins with 2-amino-4-chlorophenol. The process is designed to introduce a nitro group at the 5-position of the aromatic ring while protecting the reactive amino and hydroxyl groups. A widely adopted method involves a four-step sequence: acylation, cyclization, nitration, and hydrolysis.[1][2]

Core Synthesis Pathway

The synthesis pathway is a testament to strategic chemical maneuvering to achieve the desired isomeric purity and yield. The initial protection of the amino and hydroxyl groups by forming a benzoxazole ring is a key step to direct the nitration to the desired position.

Synthesis_Pathway A 2-Amino-4-chlorophenol B 2-Acetamido-4-chlorophenol A->B Acetic Anhydride (Acylation) C 5-Chloro-2-methylbenzoxazole B->C Dehydrating Agent (Cyclization) D 5-Chloro-2-methyl-6-nitrobenzoxazole C->D Mixed Acid (HNO₃/H₂SO₄) (Nitration) E This compound D->E Alkaline Hydrolysis & Acidification

Caption: General synthesis pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol derived from established synthesis methodologies:[1][2]

Step 1: Acylation of 2-Amino-4-chlorophenol

  • In a reaction vessel, suspend 2-amino-4-chlorophenol in a suitable solvent such as toluene.

  • Add acetic anhydride to the suspension. The molar ratio of acetic anhydride to 2-amino-4-chlorophenol should be approximately 1.1:1.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the solid product.

  • Wash the crude 2-acetamido-4-chlorophenol with a non-polar solvent like hexane and dry.

Step 2: Cyclization to 5-Chloro-2-methylbenzoxazole

  • Charge the dried 2-acetamido-4-chlorophenol into a reaction vessel.

  • Add a dehydrating agent, such as polyphosphoric acid or a mixture of phosphorus pentoxide and a suitable solvent.

  • Heat the mixture to 120-140°C for 3-4 hours, with continuous stirring.

  • After cooling, carefully quench the reaction mixture with ice water.

  • Extract the product, 5-chloro-2-methylbenzoxazole, with an organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 3: Nitration of 5-Chloro-2-methylbenzoxazole

  • Prepare a nitrating mixture of concentrated nitric acid (80-90%) and concentrated sulfuric acid in a 1:2 volume ratio, maintaining the temperature below 10°C.[1]

  • Dissolve the 5-chloro-2-methylbenzoxazole in a suitable solvent, such as dichloromethane.

  • Slowly add the nitrating mixture to the solution of the benzoxazole derivative, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at a low temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate to yield 5-chloro-2-methyl-6-nitrobenzoxazole.

Step 4: Alkaline Hydrolysis and Acidification

  • Dissolve the 5-chloro-2-methyl-6-nitrobenzoxazole in an alcoholic solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the benzoxazole ring.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.[1]

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Role in Azo Dye Synthesis

This compound is a primary precursor in the synthesis of a wide range of azo dyes. The presence of the aromatic amino group allows for its conversion into a diazonium salt through a process known as diazotization. This highly reactive diazonium salt is then coupled with various electron-rich aromatic compounds (coupling components) to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye.[3]

Diazotization and Coupling Mechanism

The general mechanism for the formation of an azo dye using this compound is as follows:

Azo_Dye_Formation A This compound B Diazonium Salt A->B NaNO₂ / HCl (Diazotization) D Azo Dye B->D Coupling Reaction C Coupling Component (e.g., Naphthol derivative) C->D

Caption: General mechanism of azo dye formation.

Example of Azo Dye Synthesis: Coupling with Naphthol AS-PH

A specific example of an azo dye synthesized from this compound is its coupling with Naphthol AS-PH.[4] This reaction produces a vibrant and stable pigment.

Diazotization of this compound:

  • Suspend this compound in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

Coupling Reaction:

  • In a separate vessel, dissolve Naphthol AS-PH in an aqueous solution of sodium hydroxide.

  • Cool the Naphthol AS-PH solution to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the Naphthol AS-PH solution with vigorous stirring.

  • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding sodium carbonate solution as needed.

  • Stir the reaction mixture for 2-4 hours, allowing the azo dye to precipitate.

  • Filter the dye, wash with water until the filtrate is neutral, and dry to obtain the final product.

Application in Oxidative Hair Dyes

In the realm of cosmetics, this compound finds application as a coupler component in oxidative hair dye formulations.[5][6] Oxidative hair dyes work through a chemical reaction between a primary intermediate (developer) and a coupler in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline medium.

When this compound is used as a coupler, it reacts with the oxidized primary intermediate to form a larger dye molecule that is trapped within the hair shaft, resulting in a permanent hair color. The final color obtained depends on the specific primary intermediate used in the formulation. For instance, when combined with p-phenylenediamine derivatives, it can produce shades ranging from reddish-brown to darker tones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Appearance Orange crystalline powder
Melting Point 225-228 °C
Solubility Insoluble in water; soluble in ethanol, acetone
CAS Number 6358-07-2

Safety, Handling, and Waste Management

As with many aromatic nitro compounds and phenols, this compound requires careful handling to minimize health risks. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[8]

  • Gloves: Wear chemical-resistant gloves, such as neoprene or nitrile gloves.[8]

  • Eye Protection: Use chemical safety goggles or a face shield.[8]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[9]

Waste Management

Industrial effluents containing this compound and other chloronitrophenols require specialized treatment due to their toxicity and persistence in the environment.[10]

  • Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, Fenton's reagent, and UV/H₂O₂ treatment, are effective in degrading chloronitrophenols into less harmful substances.[11]

  • Adsorption: Activated carbon adsorption can be used to remove chloronitrophenols from wastewater.[12]

  • Biological Treatment: While chloronitrophenols are generally resistant to biodegradation, some specialized microbial strains can be used in bioreactors to break them down.[10]

  • Incineration: High-temperature incineration can be used for the disposal of concentrated waste, but it must be carefully controlled to prevent the formation of toxic byproducts like dioxins.[12]

Conclusion

This compound is a versatile and indispensable intermediate in the dyestuff industry. Its synthesis, while requiring careful control of reaction conditions, provides a valuable building block for a wide array of azo dyes and is a key component in modern oxidative hair color formulations. A thorough understanding of its chemical properties, reaction mechanisms, and safety protocols is paramount for its effective and responsible use in research and industrial applications. Continued research into more sustainable synthesis routes and efficient waste treatment methods will further enhance the value and utility of this important chemical compound.

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The Versatile Scaffold: A Technical Guide to 2-Amino-4-chloro-5-nitrophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Substructure

In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel therapeutic agents. 2-Amino-4-chloro-5-nitrophenol, a seemingly simple aromatic compound, has emerged as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1][2] Its unique arrangement of functional groups—a nucleophilic amino group, a reactive phenol, and an electron-withdrawing nitro group on a chlorinated benzene ring—provides a rich platform for chemical modification and the construction of complex heterocyclic systems.[1] This guide offers an in-depth exploration of this compound, from its fundamental properties to its strategic application in modern drug discovery, providing researchers and drug development professionals with a comprehensive technical resource. While it has applications as an intermediate in the synthesis of dyes and herbicides, its utility in the pharmaceutical realm is of particular interest.[3]

Physicochemical Properties and Synthesis: A Foundation for Application

A thorough understanding of a scaffold's physicochemical properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives. This compound is an orange to brown crystalline powder with limited solubility in water but greater solubility in organic solvents.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6358-07-2PubChem[4]
Molecular Formula C₆H₅ClN₂O₃PubChem[4]
Molecular Weight 188.57 g/mol PubChem[4][5]
Appearance Orange to brown crystalline powderPubChem[4]
Melting Point 225 °C (decomposes)PubChem[4]
Solubility in Water < 0.1 mg/mL at 22 °CPubChem[4]

The synthesis of this compound is well-documented, with a common route starting from 2-amino-4-chlorophenol. This multi-step process highlights the chemical transformations that impart the molecule with its key reactive features.[2][3]

Representative Synthetic Pathway

A widely employed synthetic route involves a four-step process designed to introduce the nitro group at the desired position while protecting the reactive amino and hydroxyl groups.[3] The rationale behind this pathway is to control regioselectivity, which is crucial for the final product's utility.

G cluster_0 Synthesis of this compound A 2-Amino-4-chlorophenol (Starting Material) B Step 1: Acylation (Acetic Anhydride) Protects the amino group A->B C 2-Acetamido-4-chlorophenol B->C D Step 2: Cyclization (Dehydrating Agent) Forms a benzoxazole ring C->D E 5-Chloro-2-methylbenzoxazole D->E F Step 3: Nitration (Mixed Acid) Introduces the nitro group E->F G 5-Chloro-2-methyl-6-nitrobenzoxazole F->G H Step 4: Hydrolysis & Acidification (Alkaline conditions, then acid) Deprotects and yields final product G->H I This compound (Final Product) H->I

Caption: A common synthetic route to this compound.

Medicinal Chemistry Applications: A Scaffold for Diverse Bioactivities

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with a wide range of biological activities.[2] Its structure is particularly amenable to the construction of heterocyclic systems, which are prevalent in many approved drugs.

Precursor for Phenoxazine and Benzoxazole Derivatives

One of the most significant applications of this compound is in the synthesis of phenoxazine and benzoxazole derivatives. These tricyclic and bicyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[6][7] Phenoxazines, for instance, are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties.[7] The synthesis often involves the condensation of an o-aminophenol derivative with a suitable reaction partner.[6][7]

The general workflow for creating these derivatives leverages the reactivity of the amino and hydroxyl groups of the this compound core.

G cluster_1 General Workflow for Derivative Synthesis start This compound step1 Reaction with Bifunctional Reagent start->step1 intermediate Cyclization Precursor step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Heterocyclic Derivative (e.g., Phenoxazine, Benzoxazole) step2->product step3 Further Functionalization product->step3 final_product Biologically Active Compound step3->final_product

Caption: Workflow for synthesizing heterocyclic derivatives.

Role in Antimicrobial Drug Discovery

The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The nitroaromatic scaffold, a key feature of this compound, is present in several antimicrobial drugs.[8][9][10] Derivatives of this compound have been investigated for their potential to combat biofilm-forming bacteria.[8] The presence of the chloro and nitro substituents on the aromatic ring can enhance the antimicrobial activity of the resulting molecules.[8][11]

Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[12] The development of kinase inhibitors often relies on scaffolds that can be elaborated to achieve high potency and selectivity.[13] The 2-aminothiazole moiety, for example, is a known kinase inhibitor template.[14][15] While direct use of this compound as a kinase inhibitor scaffold is not extensively documented, its utility in creating more complex heterocyclic systems makes it a valuable starting point for the synthesis of novel kinase inhibitor candidates.[16] The general principle of structure-based drug design can be applied to derivatives of this compound to target the ATP-binding site of specific kinases.[12]

Experimental Protocols: A Practical Guide

To facilitate research utilizing this scaffold, the following section provides a representative protocol for the synthesis of a derivative and a general method for evaluating antimicrobial activity.

Protocol 1: Synthesis of a Benzoxazole Derivative

This protocol is a generalized procedure based on the synthetic steps outlined in patent literature.[3]

Objective: To synthesize 5-chloro-2-methyl-6-nitrobenzoxazole from 2-amino-4-chlorophenol, a precursor to this compound.

Materials:

  • 2-amino-4-chlorophenol

  • Acetic anhydride

  • Dehydrating agent (e.g., polyphosphoric acid)

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Appropriate solvents (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Acylation: In a round-bottom flask, dissolve 2-amino-4-chlorophenol in a suitable solvent. Add acetic anhydride dropwise while stirring. Monitor the reaction by TLC until the starting material is consumed. Isolate the product, 2-acetamido-4-chlorophenol, by precipitation and filtration.

  • Cyclization: Combine the 2-acetamido-4-chlorophenol with a dehydrating agent, such as polyphosphoric acid, and heat the mixture. The reaction will form the benzoxazole ring. After cooling, carefully quench the reaction mixture with ice water and extract the product, 5-chloro-2-methylbenzoxazole, with an organic solvent.

  • Nitration: In a separate flask, prepare a nitrating mixture of concentrated nitric and sulfuric acids, keeping the temperature low with an ice bath. Slowly add the 5-chloro-2-methylbenzoxazole to the nitrating mixture. Allow the reaction to proceed until complete, then pour the mixture over ice to precipitate the product.

  • Isolation and Purification: Filter the crude product, 5-chloro-2-methyl-6-nitrobenzoxazole, and wash with water. Recrystallize from a suitable solvent to obtain the purified compound.

  • Characterization: Confirm the structure of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Evaluation of Antimicrobial Activity (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a target microorganism.

Materials:

  • Synthesized compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Grow the microorganism to the mid-logarithmic phase in the broth medium. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

This compound continues to be a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse molecular libraries, which are essential for modern drug discovery campaigns. Future research will likely focus on its application in the synthesis of novel kinase inhibitors, leveraging computational methods for structure-based design. Furthermore, its role in developing new antimicrobial agents is of critical importance in the face of rising drug resistance. The continued exploration of this privileged substructure promises to yield new therapeutic candidates for a range of diseases. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their drug discovery endeavors.

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An In-Depth Technical Guide to the Applications of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-5-nitrophenol is a versatile aromatic compound with significant industrial applications, primarily serving as a key intermediate in the synthesis of a wide array of dyes and pigments. Its unique molecular structure, featuring amino, chloro, nitro, and phenol functional groups, allows for a range of chemical modifications, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in the production of azo dyes for the textile and cosmetic industries. Furthermore, this guide delves into emerging applications, exploring the synthesis and biological evaluation of its derivatives as potential antimicrobial and antifungal agents. Detailed experimental protocols for dye synthesis and analytical quantification are provided to offer practical insights for researchers and professionals in the field.

Introduction: Unveiling the Potential of a Multifunctional Intermediate

This compound, a substituted aromatic amine, holds a pivotal position in the landscape of industrial organic chemistry. Its molecular architecture, characterized by the strategic placement of electron-withdrawing and electron-donating groups on a phenol backbone, imparts a high degree of reactivity and versatility. This makes it an indispensable precursor for the synthesis of a diverse range of commercially important compounds.

The primary and most well-established application of this compound lies in the manufacturing of azo dyes.[1][2] These dyes, characterized by the presence of the azo group (-N=N-), are extensively used in the textile industry for coloration of various fibers and in the cosmetic industry for hair coloring formulations.[3][4] The specific substituents on the this compound molecule play a crucial role in determining the final color, fastness, and other properties of the resulting azo dyes.[1]

Beyond its role in dye chemistry, recent research has highlighted the potential of this compound as a scaffold for the development of novel biologically active molecules. By modifying its functional groups, researchers have synthesized derivatives, such as Schiff bases and heterocyclic compounds, that exhibit promising antimicrobial and antifungal activities. This burgeoning area of research opens up new avenues for the application of this versatile intermediate in the pharmaceutical and agrochemical sectors.

This in-depth technical guide aims to provide a comprehensive understanding of the applications of this compound. It will cover the fundamental principles behind its use in dye synthesis, provide detailed experimental protocols, and explore the exciting possibilities of its derivatives in the realm of biological applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in various chemical processes.

PropertyValueReference
CAS Number 6358-07-2[1]
Molecular Formula C₆H₅ClN₂O₃[5]
Molecular Weight 188.57 g/mol [5]
Appearance Orange to brown crystalline powder[5]
Melting Point Approximately 225 °C (decomposes)[5]
Solubility Moderately soluble in water, more soluble in organic solvents[5]

Core Application: A Cornerstone in Azo Dye Synthesis

The most significant industrial application of this compound is its role as a diazo component in the synthesis of azo dyes.[1] The synthesis of azo dyes is a two-step process involving diazotization followed by a coupling reaction.[2]

The Chemistry of Color: Diazotization and Coupling Reactions

Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite. The resulting diazonium salt is a highly reactive electrophile.

Coupling involves the reaction of the diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which acts as a chromophore, imparting color to the molecule. The specific shade and properties of the resulting dye are influenced by the chemical nature of both the diazo component and the coupling component.[2]

Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Dye

Figure 1: General workflow for the synthesis of azo dyes.

Disperse Dyes for Synthetic Fibers

This compound is a precursor for the synthesis of disperse dyes, which are non-ionic dyes used for coloring hydrophobic fibers like polyester.[3] These dyes have low water solubility and are applied from a fine aqueous dispersion.

This protocol outlines the synthesis of a disperse azo dye using this compound as the diazo component and a suitable coupling agent.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Coupling component (e.g., N,N-diethylaniline)

  • Sodium acetate

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, thermometer, filtration apparatus

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend a calculated amount (e.g., 0.01 mol) of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.01 mol) dropwise to the suspension, ensuring the temperature remains below 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt solution is indicated by a clear solution.

Part B: Coupling Reaction

  • In a separate beaker, dissolve an equimolar amount of the coupling component (e.g., N,N-diethylaniline) in a suitable solvent, such as dilute acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.

  • Filter the precipitated dye, wash it thoroughly with cold water, and dry it in an oven at a suitable temperature.

Metal-Complex Dyes for Enhanced Fastness

This compound can also be used to synthesize metal-complex dyes. In these dyes, the azo dye molecule acts as a ligand that coordinates with a metal ion, typically chromium or cobalt. This complexation enhances the light and wash fastness properties of the dye.[6]

The synthesis of metal-complex dyes involves the initial synthesis of the azo dye as described above, followed by a metallization step.

Procedure:

  • The synthesized azo dye is dissolved or suspended in a suitable solvent.

  • A solution of a metal salt (e.g., chromium(III) sulfate or cobalt(II) chloride) is added to the dye solution.

  • The reaction mixture is heated under controlled pH and temperature conditions to facilitate the formation of the metal-dye complex.

  • The resulting metal-complex dye is then isolated, purified, and dried.

Analytical Methodologies: Ensuring Quality and Purity

The quantitative analysis of this compound is crucial for quality control in its production and in the manufacturing of downstream products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for this purpose.[2][7]

Figure 2: General workflow for HPLC analysis.

Validated HPLC-UV Method for Quantification

The following protocol is based on established methods for the analysis of similar aminophenol compounds and can be adapted and validated for the quantification of this compound.[2][7]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic mixture of acetonitrile and a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by measuring the UV spectrum of a standard solution of this compound (typically in the range of 254-280 nm)
Injection Volume 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Emerging Frontiers: Biological Activity of Derivatives

Beyond its traditional use in the dye industry, this compound is gaining attention as a versatile scaffold for the synthesis of novel compounds with potential biological activities. The presence of multiple reactive sites on the molecule allows for the creation of a diverse library of derivatives, including Schiff bases and various heterocyclic compounds.

Schiff Base Derivatives: A Gateway to Antimicrobial Agents

Schiff bases, formed by the condensation of the primary amino group of this compound with an aldehyde or ketone, are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The imine or azomethine group (-C=N-) in Schiff bases is a key structural feature associated with their bioactivity.

Figure 3: General synthesis of Schiff base derivatives.

Heterocyclic Derivatives: Expanding the Chemical Space

The reactive functional groups of this compound also serve as excellent starting points for the synthesis of various heterocyclic compounds. These derivatives, incorporating rings containing atoms like nitrogen, oxygen, or sulfur, have shown potential as antimicrobial and antifungal agents.

Antimicrobial and Antifungal Potential: A Glimpse into Future Applications

Several studies have investigated the antimicrobial and antifungal properties of derivatives of aminophenols and related compounds. While specific data for derivatives of this compound is still emerging, the existing literature on analogous structures provides a strong rationale for further exploration in this area.

Derivative ClassPotential Biological Activity
Schiff Bases Antibacterial, Antifungal
Metal Complexes of Schiff Bases Enhanced Antimicrobial Activity
Heterocyclic Derivatives (e.g., benzoxazoles, triazoles) Antibacterial, Antifungal, Anticancer

Note: The biological activity is highly dependent on the specific substituents and the overall molecular structure of the derivative.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound has long been a workhorse in the dye and pigment industry, providing the chemical foundation for a vast array of colors that permeate our daily lives. Its utility as a diazo component in the synthesis of azo dyes for textiles and hair coloring is well-established and continues to be a significant area of its application. The ability to fine-tune the properties of the final dye by judicious selection of coupling components underscores the versatility of this important intermediate.

Looking ahead, the future of this compound is poised for exciting developments beyond the realm of color. The exploration of its derivatives as potential antimicrobial and antifungal agents represents a promising frontier. As the challenge of antimicrobial resistance grows, the need for novel therapeutic agents is paramount. The structural diversity that can be achieved through the chemical modification of this compound offers a rich platform for the discovery of new bioactive compounds. Further research focusing on the synthesis and rigorous biological evaluation of these derivatives is warranted and holds the potential to unlock new applications in medicine and agriculture. The continued investigation into this multifaceted compound will undoubtedly lead to innovative solutions in both established and emerging fields of chemical science.

References

  • The Importance of this compound in the Textile Dyeing Industry. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding the Synthesis of Azo Dyes with this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2020). International Journal of Innovative Research in Science, Engineering and Technology.
  • This compound. (n.d.). PubChem.
  • The Crucial Role of this compound in Modern Dye Manufacturing. (2026-01-05). NINGBO INNO PHARMCHEM CO.,LTD.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2021). Toxicological Research, 37(4), 455–463.
  • New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies. (2016). Journal of Applied Research and Technology, 14(4), 269-278.

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Methodological & Application

Application Note: Protocol for the Synthesis of a Novel Azo Dye Using 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of a novel azo dye. The synthesis is based on the diazotization of 2-Amino-4-chloro-5-nitrophenol followed by an azo coupling reaction with a suitable coupling agent, such as Phenol. Azo dyes are a significant class of organic compounds, constituting over 60% of the dyes used in various industries.[1] The protocol herein details the reaction mechanism, reagent preparation, safety precautions, and methods for the characterization of the final product.

Principle of the Reaction

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds in two main stages:

  • Diazotization: A primary aromatic amine (in this case, this compound) is converted into a diazonium salt by reaction with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction must be carried out at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[2]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, then reacts with an electron-rich coupling agent (e.g., a phenol or an aniline) to form the azo compound, characterized by the -N=N- functional group.[1] The position of the coupling on the aromatic ring is directed by the activating group (e.g., -OH or -NH₂).[1]

Experimental Workflow & Diagrams

The overall experimental process can be visualized as a two-part synthesis followed by product isolation and characterization.

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation & Characterization A1 Dissolve 2-Amino-4-chloro- 5-nitrophenol in HCl A2 Cool to 0-5 °C (Ice Bath) A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 15-20 min at 0-5 °C A3->A4 B3 Add diazonium salt solution slowly to Phenol solution A4->B3 Diazonium Salt Solution B1 Prepare alkaline solution of Phenol B2 Cool to 0-5 °C (Ice Bath) B1->B2 B2->B3 B4 Stir for 30 min at 0-5 °C B3->B4 C1 Filter precipitate (Büchner Funnel) B4->C1 Crude Azo Dye Precipitate C2 Wash with cold water C1->C2 C3 Dry the product C2->C3 C4 Characterize: - Melting Point - UV-Vis Spectroscopy - FT-IR Spectroscopy C3->C4

Caption: Experimental workflow from reagent preparation to final product characterization.

ReactionMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine This compound DiazoniumSalt 4-Chloro-5-nitro-2-hydroxydiazonium salt Amine->DiazoniumSalt NaNO₂, HCl 0-5 °C AzoDye Final Azo Dye DiazoniumSalt->AzoDye Electrophilic Attack CouplingAgent Phenol CouplingAgent->AzoDye

Caption: The two-stage reaction mechanism for azo dye synthesis.

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Quantity (per synthesis)
This compound6358-07-2188.561.89 g (0.01 mol)
Sodium Nitrite (NaNO₂)7632-00-069.000.70 g (0.01 mol)
Hydrochloric Acid (HCl), concentrated7647-01-036.46~5 mL
Phenol108-95-294.110.94 g (0.01 mol)
Sodium Hydroxide (NaOH)1310-73-240.00~2 g
Urea57-13-660.06~0.1 g
Distilled Water7732-18-518.02As needed
Ice--As needed

Detailed Experimental Protocol

Part A: Preparation of the Diazonium Salt
  • Amine Dissolution: In a 250 mL beaker, add 1.89 g (0.01 mol) of this compound to 50 mL of distilled water. While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until the amine is completely dissolved.

  • Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process.[2][3]

  • Nitrite Addition: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water. Using a dropper, add this sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Keep the tip of the dropper below the surface of the liquid to prevent the escape of nitrous acid fumes.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.[1]

Part B: Azo Coupling Reaction
  • Coupling Agent Preparation: In a separate 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this alkaline phenol solution to 0-5 °C in an ice-water bath with efficient stirring.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold phenol solution with vigorous stirring. A brightly colored precipitate should form immediately.[4]

  • Completion: Continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification
  • Filtration: Isolate the solid azo dye product by suction filtration using a Büchner funnel.[4]

  • Washing: Wash the solid product on the filter paper with a small amount of cold distilled water to remove any unreacted salts or starting materials.

  • Drying: Transfer the solid product to a watch glass and dry it in a desiccator or a low-temperature oven (below 50 °C).

Characterization

  • Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of a pure compound.

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is characteristic of the dye's chromophore.

  • FT-IR Spectroscopy: Obtain an FT-IR spectrum of the solid product. Look for characteristic peaks:

    • -N=N- stretch (azo group): ~1580-1630 cm⁻¹ (often weak)

    • O-H stretch (phenol): Broad peak around 3200-3600 cm⁻¹

    • C-Cl stretch: ~600-800 cm⁻¹

    • NO₂ stretch: Asymmetric and symmetric stretches around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[5]

    • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

    • Concentrated Acids and Bases (HCl, NaOH): Corrosive and can cause severe burns. Handle with extreme care.

    • Phenol: Toxic and corrosive. Can be absorbed through the skin and cause severe burns.[6]

  • Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive when dry.[1][3] Never isolate the diazonium salt in solid form. Always keep it in a cold solution and use it immediately after preparation.[3][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
No precipitate forms during coupling1. Diazonium salt decomposed (temperature too high).2. Incorrect pH for coupling.1. Repeat diazotization, ensuring the temperature is strictly maintained at 0-5 °C.2. Ensure the coupling solution is sufficiently alkaline. Phenolic coupling requires a basic medium.
Dark, tarry product instead of a fine precipitateSide reactions due to high temperature or excess nitrous acid.1. Strictly control the temperature.2. Use a stoichiometric amount of sodium nitrite. A small amount of urea can be added after diazotization to destroy excess nitrous acid.
Low Yield1. Incomplete diazotization or coupling.2. Loss of product during isolation.1. Ensure adequate stirring and reaction times for both steps.2. Use minimal amounts of cold water for washing the precipitate to avoid dissolving the product.

References

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020-01-31).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset.
  • The Synthesis of Azo Dyes.
  • Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11. (2021-05-08).
  • Understanding the Synthesis of Azo Dyes with this compound.
  • The continuous flow synthesis of azos - PMC - NIH. (2024-01-26).
  • 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derived azo dyes - ResearchGate. (2025-08-05).
  • US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents.
  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG - Plant Archives.
  • Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (2025-08-06).
  • Reactive Chemical Hazards of Diazonium Salts - ACS Publications. (2015-09-08).
  • Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method - Science Alert.
  • Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to... - ResearchGate.
  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - ResearchGate. (2025-08-07).
  • (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines - ResearchGate. (2025-08-06).
  • Phenol - Wikipedia.
  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. (2024-12-12).

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Application Note & Protocol: A Detailed Guide to the Diazotization of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the diazotization of 2-Amino-4-chloro-5-nitrophenol. This compound is a critical intermediate in the synthesis of various azo dyes and other specialized organic molecules.[1] The protocol herein is designed for researchers, scientists, and professionals in drug development and chemical synthesis, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental setup, discuss critical safety considerations, and outline methods for monitoring reaction progress.

Introduction: The Significance of Diazonium Salts

Diazonium salts are a versatile class of organic compounds with the general formula Ar–N₂⁺ X⁻, where 'Ar' is an aryl group and 'X' is an anion.[2] First discovered by Peter Griess in 1858, these compounds have become indispensable intermediates in organic synthesis.[3] Their utility stems from the excellent leaving group ability of the dinitrogen molecule (N₂), which can be displaced by a wide array of nucleophiles to introduce various functional groups onto an aromatic ring that are often difficult to install directly.[2][4]

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[2][5] Diazonium salts are pivotal in the production of azo dyes, which are widely used in the textile and pigment industries.[5][6][7] They also serve as precursors for the synthesis of aryl halides, phenols, and other substituted aromatic compounds.[5][6] The specific substrate of this guide, this compound, is a key intermediate for producing a range of azo dyes, where its molecular structure influences the final color and properties of the dye.[1]

The Underlying Chemistry: Reaction Mechanism

The diazotization reaction is typically carried out by treating a primary aromatic amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[2][8] The low temperature is crucial as diazonium salts are generally unstable at higher temperatures and can decompose, sometimes explosively.[5][9][10]

The reaction proceeds through the following key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent loss of water yields the stable aryl diazonium ion.[3]

Diazotization Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2-4: Formation of Diazonium Salt NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O Aromatic_Amine 2-Amino-4-chloro- 5-nitrophenol N_Nitrosamine N-Nitrosamine Intermediate Aromatic_Amine->N_Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N_Nitrosamine->Diazohydroxide Tautomerization Diazonium_Salt Diazonium Salt Diazohydroxide->Diazonium_Salt + H⁺, - H₂O

Caption: Mechanism of Diazotization.

Experimental Protocol

This protocol details the diazotization of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98% Puritye.g., Sigma-AldrichStore in a cool, dry place.[11]
Sodium Nitrite (NaNO₂)ACS Reagent Gradee.g., Fisher ScientificHygroscopic; store in a tightly sealed container.[12]
Hydrochloric Acid (HCl)Concentrated (37%)e.g., VWRCorrosive; handle with extreme care.
Deionized WaterHigh PurityIn-house
IceFrom Deionized WaterIn-house
Starch-Iodide PaperN/Ae.g., WhatmanFor testing for the presence of excess nitrous acid.[13]
Sulfamic Acid or UreaACS Reagent Gradee.g., Sigma-AldrichFor quenching excess nitrous acid.
Beakers, Magnetic Stirrer, Stir BarN/AN/AStandard laboratory glassware.
ThermometerN/AN/ACapable of measuring in the -10 to 20 °C range.
Step-by-Step Procedure
  • Preparation of the Amine Suspension:

    • In a 250 mL beaker equipped with a magnetic stir bar, add 50 mL of deionized water and 15 mL of concentrated hydrochloric acid.

    • Cool the acid solution to 0–5 °C in an ice-water bath with continuous stirring.

    • Slowly add 9.43 g (0.05 mol) of this compound to the cold acid solution. A fine suspension will form. It is crucial to maintain the temperature below 5 °C.[14][15]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate 100 mL beaker, dissolve 3.62 g (0.0525 mol, 1.05 equivalents) of sodium nitrite in 20 mL of deionized water.

    • Cool this solution to 0–5 °C in an ice bath. Using a slight excess of sodium nitrite ensures complete diazotization, but a large excess should be avoided.[14][15]

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine suspension over a period of 20-30 minutes.

    • Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition. [14][15] A rise in temperature can lead to decomposition of the diazonium salt and the formation of unwanted byproducts.[5]

    • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes.

  • Monitoring for Completion:

    • To check for the completion of the reaction, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has reacted.[13]

    • If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 5-10 minutes of stirring.

  • Quenching Excess Nitrous Acid:

    • Once the diazotization is complete (as indicated by a positive starch-iodide test), it is essential to destroy the excess nitrous acid.

    • Add a small amount of sulfamic acid or urea, portion-wise, to the reaction mixture until the starch-iodide test is negative. This quenching step is a critical safety measure to prevent unwanted side reactions.

  • Use of the Diazonium Salt Solution:

    • The resulting solution contains the 4-chloro-5-nitro-2-hydroxybenzenediazonium chloride. This solution is highly reactive and should be used immediately in the subsequent synthetic step (e.g., an azo coupling reaction).[2][5]

    • Do not attempt to isolate the solid diazonium salt, as it is potentially explosive in its dry state. [14][15][16]

Experimental_Workflow Start Start Prep_Amine Prepare Amine Suspension (this compound in HCl) Start->Prep_Amine Prep_Nitrite Prepare Sodium Nitrite Solution Start->Prep_Nitrite Cooling Cool Both Solutions to 0-5 °C Prep_Amine->Cooling Prep_Nitrite->Cooling Diazotization Slowly Add Nitrite to Amine Suspension (Maintain 0-5 °C) Cooling->Diazotization Stir Stir for 30 min at 0-5 °C Diazotization->Stir Test Test for Excess HNO₂ (Starch-Iodide Paper) Stir->Test Test->Diazotization Negative Quench Quench Excess HNO₂ (Sulfamic Acid/Urea) Test->Quench Positive Use Use Diazonium Salt Solution Immediately Quench->Use End End Use->End Troubleshooting_Guide Problem Problem Encountered Starch_Iodide_Negative Starch-Iodide Test Remains Negative Problem->Starch_Iodide_Negative Reaction_Temp_Rise Reaction Temperature Rises Above 5 °C Problem->Reaction_Temp_Rise Brown_Fumes Brown Fumes (NOx) Observed Problem->Brown_Fumes Cause1 Cause: Insufficient NaNO₂ Starch_Iodide_Negative->Cause1 Cause2 Cause: Addition of NaNO₂ is too fast. Reaction_Temp_Rise->Cause2 Cause3 Cause: Decomposition of diazonium salt or nitrous acid. Brown_Fumes->Cause3 Solution1 Solution: Add a small amount more of NaNO₂ solution and re-test. Cause1->Solution1 Solution2 Solution: Immediately slow the addition rate and add more ice to the bath. Cause2->Solution2 Solution3 Solution: Ensure adequate cooling and ventilation. If excessive, stop the reaction. Cause3->Solution3

Caption: Troubleshooting Common Issues.

Conclusion

The diazotization of this compound is a fundamental and powerful transformation in synthetic chemistry. By adhering to the detailed protocol and safety guidelines presented in this application note, researchers can reliably and safely generate the corresponding diazonium salt for use in a variety of subsequent reactions. A thorough understanding of the reaction mechanism and the critical parameters, particularly temperature control, is paramount for achieving successful and reproducible results.

References

  • Vedantu. (n.d.). Key Applications of Diazonium Salts in Chemistry.
  • Allen Institute for AI. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses.
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  • Chen, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1153-1159.
  • Wang, Z. (2013). Recent applications of arene diazonium salts in organic synthesis. Organic & Biomolecular Chemistry, 11(10), 1582-1593.
  • Wang, Z. (2013). Recent applications of arene diazonium salts in organic synthesis. PubMed, 23358692.
  • Chen, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
  • Rogers, D. A., & Yates, M. H. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7346-7350.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with this compound.
  • BYJU'S. (n.d.). Diazonium Salts Preparation.
  • Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration.
  • Scribd. (n.d.). Diazotization Titration or Nitrite Titration.
  • Unknown. (2020, March 29). DIAZONIUM SALTS.
  • ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives.
  • Chemistry Learners. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds.
  • Quora. (2017, September 18). How is diazonium salt prepared from Aniline?.
  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
  • Chemistry with Caroline. (2023, March 27). Substitution Reactions of Diazonium Salts for Organic Chemistry.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central.
  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to Naphthol AS-PH.
  • Gumede, N. P., et al. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PubMed Central.
  • Goyal, K., et al. (2022). Diazotization Method. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Crucial Role of this compound in Modern Dye Manufacturing.
  • Deadman, B. J., et al. (2014). Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. PubMed.
  • Reddit. (2021, September 20). Diazotization workup neutralization question.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Thatcher Group. (2023, June 20). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet.
  • International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
  • MDPI. (2023, August 8). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability.

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The Strategic Application of 2-Amino-4-chloro-5-nitrophenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and application of 2-Amino-4-chloro-5-nitrophenol, a versatile chemical intermediate. Primarily recognized for its role in the dye industry, the unique structural attributes of this compound also position it as a valuable precursor in the synthesis of heterocyclic scaffolds of significant interest in pharmaceutical research and development. This document will detail its synthesis, physicochemical properties, and a key application in the preparation of benzoxazole derivatives, which are prominent backbones in many biologically active molecules.

Introduction: Unveiling the Potential of a Multifunctional Intermediate

This compound is an orange crystalline powder that possesses a distinct combination of functional groups: an aromatic amine, a chloro substituent, a nitro group, and a hydroxyl group.[1] This arrangement of reactive sites on a benzene ring makes it a highly versatile building block in organic synthesis. While its historical application has been predominantly in the creation of azo dyes, its potential as a precursor for pharmaceutical intermediates is an area of growing interest. The strategic placement of the amino and hydroxyl groups allows for the facile construction of heterocyclic ring systems, most notably benzoxazoles.

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to efficiently synthesize substituted benzoxazoles is therefore a critical capability in drug discovery programs. This guide will focus on the practical application of this compound in constructing such valuable intermediates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in any synthetic protocol.

PropertyValueReference
Molecular Formula C₆H₅ClN₂O₃[1]
Molecular Weight 188.57 g/mol [1]
Appearance Orange powder[1]
Melting Point ~225 °C (decomposes)[1]
Solubility Insoluble in water.[1]
Stability May be sensitive to prolonged exposure to air. Incompatible with strong oxidizing agents.[1]

Safety Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water.[1]

Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its subsequent applications. A common and effective method involves a multi-step process starting from 2-amino-4-chlorophenol. This process is outlined in the workflow below.

cluster_0 Synthesis of this compound 2-amino-4-chlorophenol 2-amino-4-chlorophenol Acylation Acylation (Acetic Anhydride) 2-amino-4-chlorophenol->Acylation 2-acetamido-4-chlorophenol 2-acetamido-4-chlorophenol Acylation->2-acetamido-4-chlorophenol Cyclization Cyclization (Dehydrating Agent) 2-acetamido-4-chlorophenol->Cyclization 5-chloro-2-methylbenzoxazole 5-chloro-2-methylbenzoxazole Cyclization->5-chloro-2-methylbenzoxazole Nitration Nitration (Mixed Acid) 5-chloro-2-methylbenzoxazole->Nitration 5-chloro-2-methyl-6-nitrobenzoxazole 5-chloro-2-methyl-6-nitrobenzoxazole Nitration->5-chloro-2-methyl-6-nitrobenzoxazole Hydrolysis_Acidification Alkaline Hydrolysis & Acidification 5-chloro-2-methyl-6-nitrobenzoxazole->Hydrolysis_Acidification Product This compound Hydrolysis_Acidification->Product

A multi-step synthesis of this compound.
Protocol: Synthesis of this compound[2]

Step 1: Acylation of 2-amino-4-chlorophenol

  • In a suitable reaction vessel, suspend 2-amino-4-chlorophenol in a suitable solvent (e.g., toluene).

  • Slowly add acetic anhydride to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete acylation (monitoring by TLC is recommended).

  • Cool the reaction mixture and collect the precipitated 2-acetamido-4-chlorophenol by filtration. Wash the solid with a cold solvent and dry.

Step 2: Cyclization to 5-chloro-2-methylbenzoxazole

  • Combine the 2-acetamido-4-chlorophenol with a dehydrating agent (e.g., polyphosphoric acid or a mixture of acetic anhydride and a catalytic amount of sulfuric acid).

  • Heat the mixture with stirring to effect cyclization. The reaction progress should be monitored by TLC.

  • Upon completion, carefully quench the reaction mixture with ice-water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloro-2-methylbenzoxazole.

Step 3: Nitration of 5-chloro-2-methylbenzoxazole

  • Dissolve the 5-chloro-2-methylbenzoxazole in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 5-chloro-2-methyl-6-nitrobenzoxazole.

Step 4: Alkaline Hydrolysis and Acidification

  • Suspend the 5-chloro-2-methyl-6-nitrobenzoxazole in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux to effect hydrolysis of the benzoxazole ring.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the final product.

  • Collect the this compound by filtration, wash with water, and dry.

Application in the Synthesis of Benzoxazole Pharmaceutical Intermediates

A key application of this compound in the context of pharmaceutical intermediate synthesis is its conversion to substituted benzoxazoles. These intermediates can then be further functionalized to produce a variety of biologically active molecules. The following workflow illustrates the conversion of this compound to a benzoxazole derivative, which can then undergo further reactions.

cluster_1 Synthesis of Benzoxazole Intermediates start This compound acylation Acylation (e.g., Benzoyl Chloride) start->acylation amide N-(4-chloro-2-hydroxy-5-nitrophenyl)benzamide acylation->amide cyclization Ring Closure (Acid Catalyst) amide->cyclization benzoxazole 5-chloro-6-nitro-2-phenyl-1,3-benzoxazole cyclization->benzoxazole further_reactions Further Functionalization (e.g., Reduction of Nitro Group, Nucleophilic Substitution) benzoxazole->further_reactions pharmaceutical_scaffolds Diverse Pharmaceutical Scaffolds further_reactions->pharmaceutical_scaffolds

General workflow for the synthesis of benzoxazole intermediates.
Protocol: Synthesis of 5-chloro-6-nitro-2-phenyl-1,3-benzoxazole[3]

This protocol is adapted from the general procedures described for the synthesis of benzoxazole derivatives.

Step 1: Acylation of this compound

  • In a reaction flask, dissolve this compound in a suitable solvent such as N,N-dimethylacetamide.

  • Add a base, for example, triethylamine, to the solution.

  • Cool the mixture in an ice bath and slowly add benzoyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature) until completion (monitor by TLC).

  • Upon completion, precipitate the product by adding water and methanol.

  • Collect the solid N-(4-chloro-2-hydroxy-5-nitrophenyl)benzamide by filtration, wash with a mixture of methanol and water, and dry.

Step 2: Ring Closure to form the Benzoxazole

  • Suspend the N-(4-chloro-2-hydroxy-5-nitrophenyl)benzamide in a high-boiling point solvent such as toluene.

  • Add an acid catalyst, for instance, p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction for the formation of the benzoxazole product by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield pure 5-chloro-6-nitro-2-phenyl-1,3-benzoxazole.

Future Perspectives and Conclusion

The 5-chloro-6-nitro-2-phenyl-1,3-benzoxazole synthesized through this protocol is a valuable intermediate. The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as acylation, sulfonylation, or diazotization followed by substitution. These transformations open up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

References

  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988). U.S.
  • Method for preparing this compound. (2016).
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  • Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. (2021). European Journal of Medicinal Chemistry.
  • New preparation method for anthelmintic fenbendazole.
  • Novel preparation method of albendazole.
  • Benzimidazole(s)
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  • Process for preparation of albendazole. U.S.
  • Synthesis and characterization of niclosamide derivatives. (2013). Journal of the Korean Chemical Society.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. (2022). ACS Infectious Diseases.
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  • Synthesis and spectrochemical study of some Albendazole derivatives. (2014). Journal of Chemical and Pharmaceutical Research.
  • Benzimidazoles: A biologically active compounds. (2017). Arabian Journal of Chemistry.
  • Synthesis of 2-Amino-5(6)-(4-aminophenyl)benzimidazole Derivatives: II. Reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene. (2010). Letters in Organic Chemistry.
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (2005). European Commission.
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). Scientific Reports.
  • Albendazole and its analogues. (2014). International Journal of Pharma Sciences and Research.

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A Robust HPLC-UV Method for the Quantification of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Amino-4-chloro-5-nitrophenol. This compound is a key intermediate in various industrial syntheses, including the manufacturing of azo dyes and pharmaceuticals, making its precise measurement critical for quality control, process optimization, and research applications.[1][2][3] The developed method utilizes reverse-phase chromatography with a C18 stationary phase and a gradient elution of acetonitrile and water, acidified with formic acid, coupled with UV detection. The protocol is designed for researchers, scientists, and drug development professionals, providing a robust, reliable, and easily transferable analytical procedure. We provide a full breakdown of the method's rationale, step-by-step protocols for implementation, and system suitability requirements to ensure trustworthy and reproducible results.

Introduction and Scientific Rationale

This compound is an organic compound characterized by a phenol ring substituted with amino, chloro, and nitro functional groups.[1][4] Its molecular structure, rich in chromophores, makes it highly suitable for analysis by UV-Vis spectrophotometry. The compound typically appears as an orange or yellow-to-brown crystalline powder with a molecular weight of 188.57 g/mol .[2][4] It exhibits poor solubility in water but is more soluble in organic solvents like methanol and acetonitrile.[1][4][5]

The analytical challenge in quantifying this molecule lies in its ionizable phenolic group, which has a predicted pKa of approximately 7.45.[5][6] In reverse-phase HPLC, maintaining a consistent and non-ionized state of the analyte is paramount for achieving sharp, symmetrical peaks and reproducible retention times. Therefore, the developed method employs an acidified mobile phase. By setting the mobile phase pH well below the analyte's pKa, we suppress the deprotonation of the phenolic hydroxyl group, ensuring the molecule remains in its neutral, more hydrophobic form. This enhances its interaction with the non-polar C18 stationary phase, leading to excellent chromatographic performance.

This guide provides a complete methodology, from reagent preparation to data analysis, grounded in established chromatographic principles.[7]

Experimental Methodology

Materials and Reagents
  • Reference Standard: this compound, purity ≥97% (CAS: 6358-07-2)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid: LC-MS grade or equivalent

  • Methanol: HPLC grade (for stock solution preparation)

Instrumentation and Chromatographic Conditions

The analysis was designed for a standard HPLC system equipped with the following modules:

  • HPLC System: Quaternary or Binary Gradient Pump, Degasser, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical Column: A C18 reverse-phase column is recommended for its robustness in separating moderately polar compounds. A Phenyl Hydride column can also be a suitable alternative for nitroaromatic compounds.[8]

All quantitative data and chromatographic parameters are summarized in the table below.

ParameterRecommended Condition
Analytical Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Gradient Program See Table 2

Table 1: Optimized HPLC Chromatographic Conditions.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Table 2: Gradient Elution Program.

Rationale for Method Parameters
  • Stationary Phase: A C18 column provides excellent hydrophobic retention for the analyte while ensuring good peak symmetry due to modern silica bonding and end-capping technologies.[9]

  • Mobile Phase: The use of formic acid maintains a low pH (~2.7), which is critical for keeping the this compound molecule in a single, non-ionized state.[8] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient program ensures that the analyte is eluted with a sharp peak shape and provides the necessary resolving power to separate it from potential impurities or degradation products that may be present in the sample.

  • Detection Wavelength: Nitroaromatic compounds are known to have strong absorbance at 254 nm, a common wavelength for UV detection that provides high sensitivity.[8][10] A Diode Array Detector is recommended to confirm the identity and purity of the analyte peak by analyzing its full UV spectrum. The related compound 2-Amino-4-nitrophenol shows absorption maxima at 224 nm, 262 nm, and 308 nm.[11]

Protocols

The overall workflow for the quantification of this compound is illustrated below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagents Mobile Phase & Solvent Preparation stock Reference Standard Stock Solution (1 mg/mL) sample_prep Unknown Sample Preparation & Dilution reagents->sample_prep cal_standards Calibration Standards (e.g., 1-100 µg/mL) stock->cal_standards system_setup HPLC System Equilibration & Setup cal_standards->system_setup sample_prep->system_setup sequence Sequence Run (Standards & Samples) system_setup->sequence data_acq Data Acquisition (Chromatograms) sequence->data_acq integration Peak Integration & Identification data_acq->integration calibration Calibration Curve Generation (r² > 0.999) integration->calibration quantification Quantification of Unknown Sample integration->quantification calibration->quantification report Final Report Generation quantification->report

Diagram 1: General workflow for the HPLC quantification of this compound.

Protocol for Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath or using an online degasser.

Protocol for Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8 °C and protected from light.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase mixture (90:10, A:B).

Protocol for Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase mixture (90:10, A:B) to a final concentration that falls within the linear range of the calibration curve.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, the following parameters must be evaluated before routine analysis.

ParameterSpecificationPurpose
Linearity (r²) ≥ 0.999Confirms a direct proportional relationship between concentration and detector response.
Precision (%RSD) ≤ 2.0%For six replicate injections of a standard, ensuring system repeatability.
Tailing Factor (T) ≤ 2.0Measures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the sharpness of the chromatographic peak.

Table 3: System Suitability and Validation Criteria.

Conclusion

The HPLC method detailed in this application note provides a selective, precise, and accurate protocol for the quantification of this compound. The use of a standard C18 column and a straightforward acidic mobile phase makes the method easily deployable in most analytical laboratories. By explaining the scientific rationale behind the experimental choices, this guide equips researchers and quality control professionals with a robust tool for their analytical needs, ensuring high-quality, reproducible data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • ChemBK. (2024). Phenol, 2-amino-4-chloro-5-nitro-.
  • NIH National Library of Medicine. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018). This compound.
  • OSTI.GOV. (n.d.). Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC).
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • American Chemical Society. (n.d.). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion.
  • PubChemLite. (n.d.). This compound (C6H5ClN2O3).
  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound: Properties and Synthesis Applications.
  • Carolina Digital Repository. (n.d.). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols.
  • PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. National Center for Biotechnology Information.
  • Fengchen Group Co., Ltd. (n.d.). 2-Amino-4-Chloro-5-Nitro-Phenol CAS No.: 6358-02-7 Molecular Formula: C6h5cln2o3.
  • NIH National Library of Medicine. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
  • ResearchGate. (n.d.). The HPLC chromatogram of different chlorophenol compounds under the same analyzing condition.
  • U.S. Environmental Protection Agency. (n.d.). Phenol, 2-amino-4-chloro-5-nitro- - Substance Details.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • ResearchGate. (2006). Liquid chromatography of 4-chlorophenol.
  • PubChem. (n.d.). 2-Amino-4-Nitrophenol. National Center for Biotechnology Information.
  • Fengchen Group Co., Ltd. (n.d.). 2-Amino-4-Chloro-5-Nitro-Phenol CAS: 6358-02-7.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes.
  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.
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reaction conditions for coupling 2-Amino-4-chloro-5-nitrophenol with diazonium salts

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Azo Chromophores: Reaction Conditions for the Coupling of 2-Amino-4-chloro-5-nitrophenol with Aryl Diazonium Salts

Abstract

This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the synthesis of azo compounds by coupling various aryl diazonium salts with this compound. This phenol derivative is a versatile coupling component, and understanding the nuanced reaction conditions is paramount for achieving high yield and purity. This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into optimizing critical reaction parameters such as temperature and pH. We will explore the causality behind each experimental step, ensuring a robust and reproducible methodology.

Introduction: The Versatility of Azo Coupling

Azo compounds, characterized by the vibrant –N=N– chromophore, form the largest class of synthetic dyes and pigments.[1] Their synthesis is most commonly achieved through a two-stage process: the diazotization of a primary aromatic amine followed by the azo coupling of the resultant diazonium salt with an electron-rich nucleophile.[2] The coupling component's structure is a key determinant of the final product's color and properties.[3]

This compound (CAS 6358-07-2) is a particularly valuable coupling component. Its molecular architecture, featuring both a hydroxyl (-OH) and an amino (-NH₂) group, strongly activates the aromatic ring for electrophilic attack. Concurrently, the electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups act as powerful auxochromes, modulating the final color and enhancing properties like lightfastness.[3] This guide focuses on the strategic use of this compound as the nucleophilic partner in the azo coupling reaction.

The Chemistry: Mechanism and Critical Parameters

The azo coupling reaction is a classic example of electrophilic aromatic substitution. The aryl diazonium cation (Ar-N₂⁺) acts as a relatively weak electrophile, necessitating a highly activated aromatic ring for the reaction to proceed efficiently.

Mechanism of Azo Coupling with Phenols

Azo Coupling Mechanism cluster_0 Step 1: Phenoxide Formation (Alkaline pH) cluster_1 Step 2: Electrophilic Attack Phenol Ar'-OH (Phenol) Phenoxide Ar'-O⁻ (Phenoxide Ion) Phenol->Phenoxide + OH⁻ (pH 9-10) Diazonium Ar-N₂⁺ (Diazonium Ion) Sigma Sigma Complex (Intermediate) Diazonium->Sigma + Ar'-O⁻ Azo Ar-N=N-Ar'-OH (Azo Dye) Sigma->Azo - H⁺

Caption: Mechanism of azo coupling with a phenol.

Causality of Critical Parameters

Successful azo coupling hinges on the precise control of several interdependent parameters.

  • Temperature: This is arguably the most critical factor. Aryl diazonium salts are thermally labile and decompose readily at temperatures above 5-10 °C, often evolving nitrogen gas.[4] This decomposition is irreversible and is a primary cause of low yields. Therefore, both the diazotization reaction and the subsequent coupling must be performed under strict temperature control, typically in an ice bath at 0–5 °C , to maintain the stability and concentration of the diazonium salt electrophile.[5]

  • pH Control: The pH of the medium dictates the reactivity of both the electrophile and the nucleophile.

    • Diazotization Step: A strongly acidic medium (pH 1-2) is required to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid (e.g., HCl).[5]

    • Coupling Step: For coupling with phenols like this compound, a mildly alkaline medium (pH 9–10) is optimal.[4] In this pH range, the phenolic hydroxyl group is deprotonated to form the phenoxide ion (Ar-O⁻). The negative charge on the oxygen atom makes the phenoxide a far more potent nucleophile, strongly activating the aromatic ring towards electrophilic attack by the weak diazonium cation.[4] If the pH is too low (acidic), the concentration of the reactive phenoxide is negligible, and the reaction rate becomes exceedingly slow.[4] Conversely, if the pH is too high (strongly alkaline), it can promote side reactions and decomposition of the diazonium salt.[5]

  • Reagent Purity and Stoichiometry: The use of high-purity starting materials is essential to prevent the formation of off-color impurities. The molar ratio of the diazonium salt to the coupling component is typically kept at approximately 1:1, though a slight excess of the coupling component may be used to ensure complete consumption of the diazonium salt.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations. They are generalized for the coupling of a standard aryl diazonium salt with this compound.

Protocol 1: Preparation of the Aryl Diazonium Salt Solution (Diazo Component)

This protocol outlines the conversion of a primary aromatic amine into its corresponding diazonium salt.

Materials:

  • Primary Aromatic Amine (e.g., Aniline, p-toluidine, etc.): 10 mmol

  • Concentrated Hydrochloric Acid (HCl): ~25 mmol (2.5 equivalents)

  • Sodium Nitrite (NaNO₂): 10.5 mmol (1.05 equivalents)

  • Deionized Water

  • Ice

Procedure:

  • Amine Dissolution: In a 250 mL beaker, suspend the primary aromatic amine (10 mmol) in 50 mL of deionized water.

  • Acidification: Slowly add concentrated HCl (2.5 equivalents) to the amine suspension while stirring. Gentle heating may be required to fully dissolve the resulting amine hydrochloride salt.

  • Cooling: Cool the solution to 0–5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature for the remainder of the procedure. Some amine hydrochloride may precipitate, which is acceptable.[5]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (10.5 mmol) in 15 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Maintain the temperature below 5 °C at all times. The addition should be slow enough to prevent a significant temperature rise from the exothermic reaction.[5]

  • Confirmation of Completion: After the addition is complete, stir the solution for an additional 10 minutes in the ice bath. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating the presence of a slight excess of nitrous acid.

  • Excess Nitrous Acid Removal: If necessary, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative. This prevents unwanted side reactions.[6]

  • Immediate Use: The resulting clear diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[7] Do not attempt to isolate the diazonium salt unless you are following a specific procedure for creating stabilized salts, as they can be explosive in solid form.[2]

Protocol 2: Azo Coupling with this compound (Coupling Component)

Materials:

  • This compound: 10 mmol

  • Sodium Hydroxide (NaOH): ~20 mmol (for pH adjustment)

  • Deionized Water

  • Ice-salt bath

  • Freshly prepared Aryl Diazonium Salt solution (from Protocol 1)

Procedure:

  • Coupling Component Solution: In a 500 mL beaker equipped with a magnetic stirrer, dissolve this compound (10 mmol) in 100 mL of a 5% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this solution to 0–5 °C in an ice-salt bath. Efficient cooling is critical for the success of the reaction.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of the coupling component over 20–30 minutes. A vividly colored precipitate should form almost immediately.

  • pH Monitoring and Adjustment: Throughout the addition, monitor the pH of the reaction mixture. It should be maintained in the 9–10 range . If the pH drops due to the addition of the acidic diazonium salt solution, add a cold 10% NaOH solution dropwise to bring it back into the optimal range.[4]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30–60 minutes to ensure the reaction goes to completion.

  • Product Isolation: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral. This removes inorganic salts and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Workflow Visualization and Data Summary

Experimental Workflow Diagram

Azo_Dye_Synthesis_Workflow Overall Workflow for Azo Dye Synthesis cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling A1 Dissolve/Suspend Aromatic Amine in H₂O A2 Add Conc. HCl A1->A2 A3 Cool to 0-5°C (Ice Bath) A2->A3 A5 Add NaNO₂ Dropwise (T < 5°C) A3->A5 A4 Prepare Aq. NaNO₂ Solution A4->A5 A6 Test for Completion (Starch-Iodide Paper) A5->A6 B3 Slowly Add Diazonium Salt (Maintain T and pH 9-10) A6->B3 Use Immediately B1 Dissolve 2-Amino-4-chloro- 5-nitrophenol in Aq. NaOH B2 Cool to 0-5°C (Ice Bath) B1->B2 B2->B3 B4 Stir for 30-60 min B3->B4 B5 Isolate Product (Vacuum Filtration) B4->B5 B6 Wash with Cold H₂O B5->B6 B7 Dry Product B6->B7

Caption: Step-by-step workflow for the synthesis of azo dyes.

Table 1: Summary of Critical Reaction Conditions
ParameterStageOptimal Range/ConditionRationale for Control
Temperature Diazotization0–5 °CPrevents thermal decomposition of the unstable diazonium salt.[4]
Coupling0–5 °CEnsures stability of the diazonium salt until it reacts.
pH Diazotization1–2 (Strongly Acidic)Required for the in situ formation of nitrous acid from NaNO₂.[5]
Coupling9–10 (Mildly Alkaline)Deprotonates the phenol to form the highly reactive phenoxide ion.[4]
Reagent Addition DiazotizationSlow, dropwise addition of NaNO₂Controls the exothermic reaction to maintain low temperature.[5]
CouplingSlow, dropwise addition of diazonium saltEnsures homogeneous reaction and prevents localized side reactions.
Stoichiometry DiazotizationAmine : NaNO₂ ≈ 1 : 1.05A slight excess of nitrite ensures complete conversion of the amine.
CouplingDiazonium Salt : Phenol ≈ 1 : 1Ensures efficient use of the unstable diazonium intermediate.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Perform all steps in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

    • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.

    • Sodium Nitrite: Toxic if swallowed and is an oxidizing agent.

  • Diazonium Salts: CRITICAL WARNING: While generally stable in cold aqueous solutions, aryl diazonium salts can be violently explosive in their solid, dry state.[2] NEVER attempt to isolate the diazonium salt unless following a specifically designed and validated safety protocol. Use the prepared solution immediately.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with this compound.
  • Akwi, F. M., & Watts, P. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journal of Organic Chemistry, 12, 1987–2004.
  • Department of Chemistry, University of Calgary. (n.d.). The Synthesis of Azo Dyes.
  • American Chemical Society Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET.
  • Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances.
  • ResearchGate. (2025). 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derived azo dyes.
  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Kerbala. (2021). Preparation of Azo dye from diazonium salt.
  • Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
  • ResearchGate. (n.d.). Azo compounds synthesized under alkaline and acidic azo coupling conditions.
  • MDPI. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
  • Science Madness. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol.
  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of diverse heterocyclic compounds utilizing 2-Amino-4-chloro-5-nitrophenol as a versatile starting material. This precursor, richly functionalized with amino, hydroxyl, and electron-deficient aromatic moieties, serves as an exceptional building block for constructing high-value heterocyclic systems such as benzoxazoles and phenoxazines. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental design, offering researchers, medicinal chemists, and drug development professionals a robust framework for synthesis, optimization, and exploration. We present both established, high-yield protocols for benzoxazole synthesis and expertly adapted strategies for accessing more complex phenoxazine architectures, addressing the unique reactivity imparted by the chloro and nitro substituents.

Introduction: The Strategic Value of this compound

This compound is a highly valuable and strategic precursor in synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups: the nucleophilic amino group, the acidic and nucleophilic hydroxyl group, and the activated aromatic ring. The presence of a strongly electron-withdrawing nitro group and a moderately withdrawing chloro group significantly influences the molecule's reactivity profile:

  • Nucleophilicity: The electron-withdrawing groups decrease the nucleophilicity of the adjacent amino group and the phenoxide, requiring careful selection of reaction partners and conditions.

  • Aromatic Reactivity: The ring is deactivated towards electrophilic aromatic substitution but is primed for nucleophilic aromatic substitution, particularly displacement of the chloro group under specific conditions.

  • Acidity: The phenolic proton is rendered more acidic, facilitating its deprotonation to form a phenoxide intermediate.

These electronic features make this compound an ideal starting point for constructing heterocycles where the resulting products are decorated with synthetically useful chloro and nitro handles, which can be further functionalized. This guide details its application in the synthesis of two major classes of heterocycles: benzoxazoles and phenoxazines.

Synthesis of 6-Chloro-5-nitro-substituted Benzoxazoles

The synthesis of benzoxazoles from 2-aminophenols is a cornerstone of heterocyclic chemistry, most famously realized through the Phillips condensation. A highly efficient and industrially relevant adaptation involves a two-step, one-pot process: initial acylation of the amino group followed by an acid-catalyzed cyclodehydration. This approach allows for the facile introduction of various substituents at the 2-position of the benzoxazole core.

Mechanistic Rationale

The reaction proceeds via two distinct stages. First, the amino group of this compound acts as a nucleophile, attacking an acylating agent (such as an acyl chloride) to form a stable N-(4-chloro-2-hydroxy-5-nitrophenyl)amide intermediate. In the second stage, an acid catalyst protonates the amide carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. This facilitates an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group, forming a cyclic hemiaminal-like intermediate. Subsequent dehydration, driven by the formation of the stable aromatic benzoxazole ring system, yields the final product.

Visualized Reaction Scheme: Benzoxazole Formation

cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product A 2-Amino-4-chloro- 5-nitrophenol C Step 1: Acylation (Base, e.g., Pyridine) A->C B Acyl Chloride (R-COCl) B->C I o-Hydroxyamide C->I Formation D Step 2: Cyclodehydration (Acid Catalyst, e.g., p-TsOH) P 2-Substituted-6-chloro- 5-nitrobenzoxazole D->P Formation I->D G start Start: This compound in basic aqueous methanol oxidant Add Oxidant: Potassium Ferricyanide (K3[Fe(CN)6]) solution start->oxidant react Stir vigorously at room temperature (Monitor by TLC) oxidant->react workup Workup: - Filter precipitate - Wash with water - Wash with cold methanol react->workup purify Purification: Recrystallization or Column Chromatography workup->purify product Final Product: Dichloro-dinitrophenoxazinone purify->product

Caption: Proposed workflow for oxidative dimerization.

Protocol 3.3.1 (Proposed): Synthesis of 2,7-Dichloro-3,8-dinitrophenoxazin-9-one
  • Materials:

    • This compound (3.77 g, 0.02 mol)

    • Potassium ferricyanide (K₃[Fe(CN)₆]) (13.2 g, 0.04 mol)

    • Potassium hydroxide (KOH)

    • Methanol (100 mL)

    • Water (100 mL)

  • Procedure:

    • Dissolve this compound in methanol. In a separate flask, dissolve potassium ferricyanide in water.

    • Combine the two solutions in a flask equipped with a magnetic stirrer.

    • Adjust the pH of the mixture to ~8-9 by the dropwise addition of a 1M KOH solution.

    • Stir the mixture vigorously at room temperature for 12-24 hours. The solution should darken as the product forms and precipitates.

    • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

    • Upon completion, collect the dark precipitate by vacuum filtration.

    • Wash the solid sequentially with copious amounts of water to remove inorganic salts, followed by a wash with cold methanol to remove unreacted starting material and byproducts.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from a high-boiling solvent such as nitrobenzene or by column chromatography on silica gel. Note: This protocol is an adaptation and may require optimization of the base, solvent, and reaction time.

Safety and Handling

This compound is an orange powder that should be handled with care. [1]

  • Hazards: May cause irritation to the skin, eyes, and mucous membranes. [1]The presence of the nitroaromatic moiety suggests potential toxicity, and appropriate personal protective equipment (PPE) should be used.

  • Stability: The compound may be sensitive to prolonged exposure to air. [1]It is recommended to store it in a tightly closed container under an inert atmosphere.

  • Reactivity: It can react with strong oxidizing agents. [1] Always consult the Safety Data Sheet (SDS) before handling this chemical and perform all operations in a well-ventilated fume hood.

References

  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988).
  • This compound. PubChem. [Link]
  • Method for preparing this compound. (2016).
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
  • Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]
  • 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989).

Sources

Application Notes and Protocols: 2-Amino-4-chloro-5-nitrophenol as a Putative Chromogenic Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

In the landscape of analytical chemistry, the quest for robust and selective chromogenic reagents is perpetual. These molecules, capable of undergoing a distinct color change in the presence of a specific analyte, form the bedrock of many spectrophotometric assays. This guide delves into the potential utility of 2-Amino-4-chloro-5-nitrophenol in this capacity. While this compound is well-documented as a crucial intermediate in the synthesis of azo dyes and pharmaceuticals, its application as a standalone chromogenic reagent for analytical quantification is not widely established in peer-reviewed literature.[1][2]

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the known properties, synthesis, and primary applications of this compound. Secondly, it extrapolates from the known behavior of structurally related nitrophenols to propose a theoretical framework and hypothetical protocols for its evaluation as a chromogenic reagent. This approach is designed to empower researchers to explore novel applications for this compound, grounded in the fundamental principles of chromophore chemistry.

Physicochemical Properties and Synthesis Overview

This compound is an organic compound characterized by a phenol ring substituted with amino, chloro, and nitro groups.[3] These functional groups dictate its chemical reactivity and spectral properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6358-07-2[3]
Molecular Formula C₆H₅ClN₂O₃[4]
Molecular Weight 188.57 g/mol [4][5]
Appearance Light yellow to brown crystalline powder[4]
Melting Point 225-227 °C (decomposes)[5]
Solubility Moderately soluble in water, soluble in organic solvents.[3]

The synthesis of this compound is a multi-step process, typically starting from 2-amino-4-chlorophenol. The general synthetic pathway involves acetylation of the amino group, followed by nitration and subsequent hydrolysis. This process underscores the compound's primary role as a building block in more complex molecular architectures.

Principle of Chromogenic Activity in Nitrophenols

The potential of this compound as a chromogenic reagent stems from the electronic properties of its substituted aromatic system. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino (-NH₂) and hydroxyl (-OH) groups are electron-donating. This "push-pull" electronic arrangement is characteristic of many chromophores.

The color of nitrophenols is highly dependent on the protonation state of the phenolic hydroxyl group. In acidic or neutral solutions, the hydroxyl group is protonated, and the compound may be colorless or lightly colored. Upon deprotonation in a basic medium, a phenolate anion is formed. This increases the electron-donating ability of the oxygen, leading to a significant bathochromic (red) shift in the maximum absorbance wavelength (λmax) and a more intense color. This pH-dependent color change is the fundamental principle behind the use of nitrophenols as pH indicators and in other chromogenic assays.[6][7]

For instance, p-nitrophenol is widely used in enzymatic assays where the enzymatic activity releases p-nitrophenol, and the subsequent addition of a base develops a yellow color that can be quantified spectrophotometrically.[6][7]

Caption: General principle of chromogenic response in nitrophenols.

Established Applications: An Intermediate in Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of azo dyes.[2] The amino group can be diazotized and then coupled with other aromatic compounds to form highly colored azo compounds. Its specific substitution pattern allows for the fine-tuning of the resulting dye's color and fastness properties. It also serves as a precursor in the synthesis of certain pharmaceutical compounds.[8]

Hypothetical Application as a Chromogenic Reagent: Protocol for Evaluation

While not a standard application, the chromogenic potential of this compound can be systematically evaluated. The following protocols are designed as a starting point for researchers interested in exploring its use in analytical assays.

Characterization of Spectrophotometric Properties

Objective: To determine the absorption spectra of this compound under varying pH conditions and to identify the λmax for the protonated and deprotonated forms.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • pH meter

  • Buffer solutions (pH 2 to 12)

  • Methanol or Ethanol (as a solvent for the stock solution)

  • Deionized water

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in methanol or ethanol.

  • Working Solution Preparation: For each pH value, add a small aliquot of the stock solution to a known volume of the corresponding buffer to achieve a final concentration of approximately 10-50 µM.

  • Spectrophotometric Measurement:

    • Use the respective buffer solution as a blank.

    • Scan the absorbance of each working solution from 200 to 700 nm.

    • Record the λmax for each pH.

  • Data Analysis: Plot the absorbance at the λmax of the deprotonated form against the pH to determine the pKa of the compound.

Potential Application in Metal Ion Detection

Rationale: The amino and hydroxyl groups on the aromatic ring can act as potential chelating sites for metal ions. Chelation can alter the electronic structure of the molecule, leading to a color change.

Protocol for Screening:

  • Reagent Solution: Prepare a buffered solution of this compound at a pH where it is in its protonated, less colored form.

  • Metal Ion Solutions: Prepare a panel of metal ion solutions (e.g., Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺, etc.) at a concentration of 1 mM.

  • Screening Assay:

    • To an aliquot of the reagent solution, add a small volume of a metal ion solution.

    • Observe for any immediate color change.

    • Measure the UV-Vis spectrum to detect any shifts in the λmax.

  • Optimization (for promising candidates): If a color change is observed, optimize the reaction conditions (pH, reagent concentration, reaction time) and determine the stoichiometry of the complex (e.g., using Job's plot).

Caption: Workflow for evaluating the chromogenic potential of this compound.

Trustworthiness and Self-Validating Systems

Any newly developed analytical method must be rigorously validated. For a chromogenic assay based on this compound, a self-validating system would involve:

  • Linearity and Range: Establishing a concentration range where the absorbance is directly proportional to the analyte concentration (Beer's Law).

  • Selectivity and Interference: Testing the response in the presence of other potentially interfering species to ensure the signal is specific to the analyte of interest.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculating the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with well-defined properties. While its role as a chromogenic reagent for direct analytical applications is not established, its molecular structure holds theoretical promise. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore this potential. Future work could focus on derivatizing this compound to enhance its selectivity and sensitivity as a chromogenic sensor for specific analytes of interest in pharmaceutical and environmental analysis.

References

  • PubMed. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. [Link]
  • ResearchGate. Multi-Wavelength Dye Concentration Determination for Enzymatic Assays: Evaluation of Chromogenic para-Nitrophenol over a Wide pH Range. [Link]
  • AMI Scientific. This compound TCI Analytical reagent. [Link]
  • ResearchGate. Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4- naphthoquinones: A new and general colorimetric test for resin-bound amines. [Link]
  • SIELC Technologies. This compound. [Link]
  • MDPI. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. [Link]
  • PubChem. This compound. [Link]
  • National Institutes of Health.
  • PubMed.
  • ResearchGate. Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate Based Colorimetric Sensor for Oxyanions. [Link]
  • ResearchGate.
  • National Institutes of Health.
  • S. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Dye Manufacturing. [Link]
  • National Institutes of Health. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]
  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]
  • MDPI. Two-Dimensional Material-Based Colorimetric Biosensors: A Review. [Link]
  • Royal Society of Chemistry. Development of a colorimetric sensor based on a peroxidase-like Cu,Fe-TCPP metal–organic framework for detection of fleroxacin. [Link]

Sources

Application Notes and Protocols for the Purity Assessment of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloro-5-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and dyes.[1] Given its intended use in regulated industries, ensuring the purity of this intermediate is of paramount importance. Impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] This document provides a comprehensive guide to the analytical techniques for the qualitative and quantitative purity assessment of this compound.

The methodologies detailed herein are designed to provide a robust framework for quality control and assurance. The selection of analytical techniques is based on the physicochemical properties of the target molecule and the potential impurity profile. This guide emphasizes not only the procedural steps but also the underlying scientific principles, ensuring that the user can adapt and validate these methods for their specific needs.

Physicochemical Properties of this compound:

PropertyValueSource(s)
Chemical Formula C₆H₅ClN₂O₃[3]
Molecular Weight 188.57 g/mol [3]
Appearance Orange to yellow/brown crystalline powder[3]
Melting Point 225 °C[4]
Solubility Insoluble or very low solubility in water; higher solubility in organic solvents.[3]
CAS Number 6358-07-2[5]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating the main component from its potential impurities, which may include starting materials, by-products, and degradation products. The principles of chromatography as outlined in USP General Chapter <621> provide the foundation for this methodology.[6][7]

Rationale for Method Selection

A C18 stationary phase is chosen for its versatility and proven ability to retain and separate a wide range of aromatic compounds based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of the separation by adjusting the polarity. Phosphoric acid is used to control the pH of the mobile phase, which is critical for achieving sharp and symmetrical peaks for phenolic compounds. UV detection is selected due to the chromophoric nature of the nitro-aromatic structure.

Experimental Protocol: RP-HPLC

Objective: To determine the potency of this compound and to detect and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

ParameterRecommended Setting
Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a suitable mixture of HPLC-grade acetonitrile and water. Add phosphoric acid to the aqueous component to adjust the pH. The exact ratio of acetonitrile to water should be optimized to achieve good resolution. A starting point could be a 50:50 (v/v) mixture.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the sample of this compound in the same solvent as the standard solution to obtain a similar concentration.

System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as defined by guidelines such as USP <621>.[8] This includes, but is not limited to:

  • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates (N): Should be greater than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of replicate injections: Should be less than 2.0% for the peak area of the main component.

Data Analysis:

  • Potency (Assay): Calculate the percentage purity of this compound in the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard solution.

  • Impurity Profiling: Identify and quantify any impurity peaks in the sample chromatogram. The percentage of each impurity can be calculated based on the relative peak area to the main peak (area percent) or by using a reference standard for the impurity if available.

Method Validation: This analytical method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure it is suitable for its intended purpose.[1][9] Validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Detection Limit (DL)

  • Quantitation Limit (QL)

  • Robustness

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation standard_prep->sample_prep system_suitability System Suitability Testing sample_prep->system_suitability sample_injection Sample Injection system_suitability->sample_injection chromatogram_acq Chromatogram Acquisition sample_injection->chromatogram_acq data_analysis Data Analysis (Potency & Impurities) chromatogram_acq->data_analysis method_validation Method Validation (ICH Q2(R1)) data_analysis->method_validation

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides a high degree of certainty in the identification of separated components. GC-MS is particularly useful for identifying and quantifying residual solvents and volatile organic impurities that may be present from the manufacturing process.

Rationale for Method Selection

While this compound itself may have limited volatility, GC-MS is an excellent tool for detecting more volatile impurities. Derivatization can be employed to increase the volatility of the main compound and other polar impurities if necessary. The mass spectrometer provides mass-to-charge ratio information, which aids in the structural elucidation of unknown impurities.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile organic impurities and residual solvents.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole)

  • Autosampler

Chromatographic and MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Sample Preparation:

  • Sample Solution: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Derivatization (if required): For the analysis of the main compound and polar impurities, a derivatization step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be performed to increase volatility.

Data Analysis:

  • Identify peaks corresponding to residual solvents and other volatile impurities by comparing their retention times and mass spectra with a reference library (e.g., NIST).

  • Quantify the identified impurities using an internal or external standard method.

Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing sample_prep_gc Sample Solution Preparation derivatization Derivatization (Optional) sample_prep_gc->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection data_acq_gc Data Acquisition (Chromatogram & Mass Spectra) gcms_injection->data_acq_gc library_search Library Search & Peak Identification data_acq_gc->library_search quantification_gc Quantification of Impurities library_search->quantification_gc

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Spectroscopic Techniques for Structural Confirmation and Functional Group Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for identifying functional groups present in the main component and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for complete structural confirmation. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure. A ¹H NMR spectrum for this compound is available for reference.[4]

Key Expected Signals in ¹H NMR:

  • Signals in the aromatic region corresponding to the protons on the benzene ring.

  • A broad signal for the amino (-NH₂) protons.

  • A signal for the hydroxyl (-OH) proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amino, chloro, nitro, and phenol groups.

Expected Characteristic FTIR Absorption Bands:

Functional GroupWavenumber Range (cm⁻¹)
O-H stretch (phenol) 3200-3600 (broad)
N-H stretch (amine) 3300-3500
C-H stretch (aromatic) 3000-3100
C=C stretch (aromatic) 1450-1600
N-O stretch (nitro) 1500-1550 (asymmetric) and 1300-1370 (symmetric)
C-Cl stretch 600-800
Mass Spectrometry (MS)

In addition to its use as a detector for GC and HPLC, mass spectrometry can be used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound. Spectral data for this compound is available in public databases.[3]

Thermal Analysis: Differential Scanning Calorimetry (DSC) for Absolute Purity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[10] The method is based on the principle that impurities lower and broaden the melting point of a pure substance.

Rationale for Method Selection

DSC provides an orthogonal method to chromatography for purity determination.[10] It is particularly useful for confirming the purity of reference standards. The technique is applicable to crystalline materials that do not decompose upon melting.[11]

Experimental Protocol: DSC

Objective: To determine the absolute molar purity of a crystalline sample of this compound.

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Experimental Conditions:

ParameterRecommended Setting
Sample Weight 1-3 mg
Heating Rate 1-2 °C/min
Temperature Range From ambient to above the melting point (e.g., 200-240 °C)
Purge Gas Nitrogen at 20-50 mL/min

Data Analysis: The purity is calculated using the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software has a built-in function for purity determination.

Conclusion

A comprehensive purity assessment of this compound requires a multi-faceted analytical approach. The combination of chromatographic techniques (HPLC and GC-MS) for separation and quantification of impurities, spectroscopic methods (NMR, FTIR, and MS) for structural confirmation, and thermal analysis (DSC) for absolute purity determination provides a robust and reliable quality control strategy. It is imperative that all analytical methods are properly validated to ensure the accuracy and reliability of the results, thereby guaranteeing the quality and safety of the final products derived from this important chemical intermediate.

References

  • This compound | SIELC Technologies. (2018, February 16). SIELC. [Link]
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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]
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Application Note: Synthesis and Characterization of Novel Azo Colorants from 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-Amino-4-chloro-5-nitrophenol as a versatile precursor for the synthesis of novel azo colorants. We present detailed, field-tested protocols for the diazotization of the parent compound and subsequent azo coupling with various aromatic partners to generate a library of unique dyes. The narrative emphasizes the causality behind experimental choices, robust self-validating methodologies, and techniques for the structural and spectral characterization of the resulting molecules. Potential applications, from advanced material sciences to probes in biological systems, are also discussed, reflecting the historical and future potential of dye chemistry in therapeutic and diagnostic development.[1][2]

Introduction: The Strategic Value of this compound

This compound (ACNP) is an aromatic amine characterized by a unique substitution pattern that makes it an exceptionally valuable starting material in synthetic chemistry.[3][4] Its molecular structure contains several key features: a primary aromatic amine (-NH₂) group, a phenolic hydroxyl (-OH) group, and two electron-withdrawing groups (a chloro -Cl and a nitro -NO₂).

  • The Amino Group: This is the primary reactive site for diazotization, the foundational step in azo dye synthesis, converting the amine into a highly reactive diazonium salt.[5][6]

  • Electron-Withdrawing Groups (-Cl, -NO₂): These groups are bathochromic auxochromes, meaning they can shift the absorption spectrum of the final dye molecule to longer wavelengths, often resulting in deeper, more intense colors.[5] Their presence also influences the reactivity of the aromatic ring and the stability of the intermediate diazonium salt.

  • The Phenolic Group (-OH): This group can influence the solubility of the final colorant and provides an additional site for potential modification or complexation with metal ions, opening pathways to novel mordant dyes.

This combination of functional groups allows ACNP to serve as a robust building block for a diverse range of colorants with tailored properties for applications in textiles, high-performance pigments, and potentially as functional molecules in biomedical research.[7][8] The historical link between dye chemistry and the development of major drug classes, such as sulfa antibiotics, underscores the potential for novel chromophores to serve as lead compounds in drug discovery.[2][9]

Chemical & Physical Properties of ACNP
PropertyValueSource
CAS Number 6358-07-2[3][5]
Molecular Formula C₆H₅ClN₂O₃[4][10]
Molecular Weight 188.57 g/mol [3][10]
Appearance Orange to yellow/brown crystalline powder[3][4][10]
Melting Point ~225 °C (decomposes)[3][11]
Solubility Insoluble in water; soluble in some organic solvents[4][10]

Core Synthetic Strategy: Azo Coupling

The most direct and versatile method for generating colorants from ACNP is through an azo coupling reaction.[6][12] This is a two-stage process that leverages the reactivity of the aromatic amine.

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (typically HCl).[13]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (the "coupling component"), such as a phenol or another amine, to form the characteristic azo bond (-N=N-), which is the core of the chromophore.[6][13]

The choice of the coupling component is the primary determinant of the final color and properties of the dye.

General Synthesis Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Downstream Processing ACNP 2-Amino-4-chloro- 5-nitrophenol (ACNP) Reagents1 NaNO₂ + HCl (aq) 0-5 °C ACNP->Reagents1 Diazonium ACNP-Diazonium Salt (Intermediate) Reagents1->Diazonium Reagents2 Alkaline or Acidic Conditions Diazonium->Reagents2 Coupler Coupling Component (e.g., Phenol, Naphthol) Coupler->Reagents2 AzoDye Novel Azo Dye Reagents2->AzoDye Purification Purification (Filtration, Recrystallization) AzoDye->Purification Characterization Characterization (UV-Vis, FTIR, NMR) Purification->Characterization caption Fig 1. General workflow for azo dye synthesis from ACNP.

Caption: General workflow for azo dye synthesis from ACNP.

Safety and Handling

Working with ACNP and its derivatives requires strict adherence to safety protocols.

  • ACNP: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and serious eye irritation.[10][14] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15][16][17]

  • Diazonium Salts: These intermediates are unstable and can be explosive when isolated in a dry state.[18] NEVER attempt to isolate the solid diazonium salt. All protocols are designed to use the diazonium salt in a cold, aqueous solution immediately after its formation.[13]

  • Acids and Bases: Handle concentrated acids (like HCl) and bases with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not allow the product to enter drains.[15][16]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt solution, which is the key electrophilic intermediate. The success of the entire synthesis hinges on the careful execution of this step.

Causality: The reaction is performed at 0-5 °C because diazonium salts are thermally unstable and readily decompose at higher temperatures, which would result in the formation of unwanted phenol byproducts and a significant reduction in yield.[13] Nitrous acid is generated in situ as it is also unstable.[13]

Materials:

  • This compound (ACNP) (1.886 g, 10.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 mL)

  • Deionized Water

  • Sodium Nitrite (NaNO₂) (0.725 g, 10.5 mmol)

  • Ice

  • 250 mL Beaker or Erlenmeyer Flask

  • Magnetic Stirrer and Stir Bar

Procedure:

  • In the 250 mL beaker, combine ACNP (1.886 g) and 20 mL of deionized water.

  • While stirring, slowly add the concentrated HCl (3.0 mL). The ACNP will likely not dissolve completely, forming a slurry. This is expected.

  • Prepare an ice-salt bath and cool the slurry to 0-5 °C with vigorous stirring. It is critical to maintain this temperature throughout the next step.

  • In a separate small beaker, dissolve the sodium nitrite (0.725 g) in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold, stirring ACNP slurry over 10-15 minutes. Use a pipette to add the solution below the surface of the liquid.

  • Self-Validation: After the addition is complete, continue stirring in the ice bath for another 15 minutes. To confirm the completion of diazotization, a small drop of the reaction mixture can be tested on starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color. If the test is negative, a very small amount of additional NaNO₂ solution may be required. A clear, slightly yellow solution should be obtained.

  • This cold diazonium salt solution is now ready for immediate use in the coupling reaction (Protocol 2). Do not store this solution.

Protocol 2: Azo Coupling with 2-Naphthol (Demonstration)

This protocol describes the coupling of the ACNP-diazonium salt with an example coupling partner, 2-naphthol, to produce a vibrant colorant.

Causality: The coupling reaction with phenols is typically carried out under slightly alkaline conditions (pH 8-10). The alkaline conditions deprotonate the phenolic hydroxyl group to form a more strongly activating phenoxide ion, which is a powerful nucleophile required for the electrophilic aromatic substitution reaction with the weakly electrophilic diazonium salt.

Materials:

  • ACNP-diazonium salt solution (from Protocol 1)

  • 2-Naphthol (1.44 g, 10.0 mmol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • 500 mL Beaker

Procedure:

  • In the 500 mL beaker, dissolve the 2-naphthol (1.44 g) in 50 mL of 1 M NaOH solution.

  • Cool this solution in an ice bath to 0-5 °C with stirring.

  • Slowly, and with continuous vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • An intensely colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Purification: Isolate the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. This removes excess salts and base.

  • Allow the product to air-dry or dry in a desiccator.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Reaction Mechanism Visualization

G cluster_0 Diazotization cluster_1 Azo Coupling ACNP-NH2 Ar-NH₂ HNO2 + HONO + H⁺ DiazoniumSalt Ar-N⁺≡N HNO2->DiazoniumSalt 0-5 °C H2O + 2H₂O DiazoniumSalt2 Ar-N⁺≡N Coupler + Ar'-OH AzoDye Ar-N=N-Ar'-OH Coupler->AzoDye pH 8-10 H_ion + H⁺ caption Fig 2. Simplified reaction scheme for azo dye synthesis.

Caption: Simplified reaction scheme for azo dye synthesis.

Characterization of Novel Colorants

Validation of the synthesized products is essential. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the novel colorants.[19]

  • UV-Visible Spectroscopy: This is the primary technique to characterize a colorant. Dissolve a small, known concentration of the purified dye in a suitable solvent (e.g., DMSO, Ethanol) and record the absorption spectrum (typically 200-800 nm). The wavelength of maximum absorbance (λmax) provides quantitative data on the color of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups. Look for the characteristic -N=N- azo stretch (typically weak, around 1400-1450 cm⁻¹), the disappearance of the N-H stretches from the primary amine of ACNP (around 3300-3500 cm⁻¹), and the presence of groups from the coupling component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous assignment of the final structure.

  • Mass Spectrometry (MS): This confirms the molecular weight of the synthesized dye.

Example Data: Combinatorial Synthesis Results

By varying the coupling component, a library of dyes can be generated.

Coupling ComponentReaction pHObserved Colorλmax (nm) in EtOH
PhenolAlkalineOrange-Red485
2-NaphtholAlkalineDeep Red515
AnilineAcidicYellow-Orange440
N,N-DimethylanilineAcidicBright Red525
Salicylic AcidAlkalineYellow410

Potential Applications in Research and Drug Development

While the primary application of azo dyes is in the textile industry, novel colorants derived from ACNP have potential in more specialized fields:[12][20]

  • Biological Stains: The specific chemical structure may lend certain dyes an affinity for particular cellular components, making them useful as histological or cytological stains.

  • Molecular Probes: Dyes that exhibit changes in their spectral properties (color or fluorescence) in response to environmental factors (e.g., pH, metal ions) can be developed as sensors.

  • Pharmacophore Scaffolds: The history of medicine is rich with examples of dyes that became the basis for drugs.[2][21] The rigid, conjugated structure of an azo dye can serve as a scaffold for presenting pharmacologically active functional groups in a defined spatial orientation. The synthesized library of compounds can be screened for biological activity, such as antimicrobial or anticancer properties.[4][8]

References

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  • Nanocolorants: A novel class of colorants, the preparation and performance characterization | Request PDF - ResearchGate.
  • Synthesis, characterization, and sorption activity of novel azo-colorants derived from phloroglucinol and antipyrine and their metal complexes - PubMed Central.
  • A review of history, properties, classification, applications and challenges of natural and synthetic dyes - PMC.
  • Dyes for the medical industry - ResearchGate.
  • Preparation and characterization of novel natural pigment-indicating film: Application in kiwifruit freshness monitoring - PubMed.
  • Synthesis and characterization of novel colored polymers based on lawsone natural compound - Taylor & Francis Online.
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protecting group strategies for 2-Amino-4-chloro-5-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for the Synthesis of 2-Amino-4-chloro-5-nitrophenol

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and specialized dyes. Its molecular architecture, featuring amino, hydroxyl, chloro, and nitro groups, presents a significant challenge in synthetic chemistry. The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups in electrophilic aromatic substitution, making the benzene ring highly susceptible to reaction.[1] However, this high reactivity can lead to a lack of regioselectivity, over-reaction, and oxidative decomposition under harsh reaction conditions, such as nitration.[1][2]

To achieve the precise synthesis of this compound, a robust protecting group strategy is not merely advantageous but essential.[3] Protecting groups act as temporary masks for reactive functional groups, rendering them inert to specific reaction conditions.[4][5] This allows for the desired chemical transformation—in this case, nitration at the C5 position—to proceed with high selectivity and yield. This guide provides a detailed exploration of two primary protecting group strategies for this synthesis, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental choices.

Synthetic Strategy Overview: A Retrosynthetic Approach

The most logical and convergent synthetic pathway to this compound begins with the commercially available precursor, 2-amino-4-chlorophenol. The key strategic disconnection is the C-N bond of the nitro group, identifying nitration as the final key transformation on the aromatic ring.

The primary challenge lies in controlling the regioselectivity of this nitration. The hydroxyl and amino groups are strong ortho-, para-directors. Without protection, nitration would likely occur at multiple positions and be accompanied by significant oxidation. The amino group is generally more nucleophilic than the hydroxyl group and thus more reactive towards acylating agents.[6] By converting the highly activating amino group into a less activating amide (e.g., an acetamide or a carbamate), we can modulate the electronic properties of the ring, thereby directing the incoming nitro group to the desired C5 position, which is para to the modified amino functionality.

Strategy 1: N-Acetylation for Controlled Nitration

The acetylation of the amino group to form an N-acetyl group (acetamido) is a classic and highly effective strategy. The resulting amide is significantly less activating than the free amine, which prevents oxidative side reactions and allows for a more controlled nitration.[1]

Workflow for N-Acetylation Strategy

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 2-Amino-4-chlorophenol B N-(5-chloro-2-hydroxyphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄, 0-5 °C D This compound C->D Acid Hydrolysis (aq. HCl), Reflux

Caption: Workflow for the synthesis via N-acetylation.

Detailed Protocols

Protocol 1: N-Acetylation of 2-Amino-4-chlorophenol

This protocol describes the chemoselective acetylation of the amino group.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorophenol (10.0 g, 69.6 mmol).

  • Reagent Addition: Add 50 mL of glacial acetic acid to the flask and stir to dissolve the solid. To this solution, carefully add acetic anhydride (7.8 mL, 83.5 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 250 mL of ice-cold water with vigorous stirring.

  • Isolation: The product, N-(5-chloro-2-hydroxyphenyl)acetamide, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

Protocol 2: Nitration of N-(5-chloro-2-hydroxyphenyl)acetamide

This step must be performed at low temperatures to prevent over-nitration and side reactions.

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the dried N-(5-chloro-2-hydroxyphenyl)acetamide (10.0 g, 53.9 mmol).

  • Acid Mixture: Cool the flask in an ice-salt bath to 0°C. Slowly add 40 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture by adding concentrated nitric acid (3.7 mL, 59.3 mmol, 1.1 equivalents) to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0°C and 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The nitrated product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral.

Protocol 3: Acidic Hydrolysis of the N-Acetyl Group

This final step removes the protecting group to yield the target molecule.

  • Setup: Place the crude, moist nitrated intermediate into a 250 mL round-bottom flask. Add 100 mL of 3M hydrochloric acid.

  • Reaction: Heat the mixture to reflux using a heating mantle for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as the hydrochloride salt. To obtain the free amine, slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Purification: Collect the final product, this compound, by vacuum filtration. Wash with cold water and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

Strategy 2: N-Boc Protection for Orthogonal Synthesis

The tert-butoxycarbonyl (Boc) group is another excellent choice for amine protection.[7] A key feature of the Boc group is its stability to a wide range of nucleophilic and basic conditions, while being easily cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[8][9] This property is the foundation of "orthogonal protection," where multiple protecting groups can be removed independently of one another.[4][5][10]

Workflow for N-Boc Strategy

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 2-Amino-4-chlorophenol B tert-butyl (5-chloro-2-hydroxyphenyl)carbamate A->B (Boc)₂O, TEA, THF C tert-butyl (5-chloro-2-hydroxy-4-nitrophenyl)carbamate B->C HNO₃ / Ac₂O, 0-5 °C D This compound C->D TFA / DCM or HCl / Dioxane

Caption: Workflow for the synthesis via N-Boc protection.

Detailed Protocols

Protocol 4: N-Boc Protection of 2-Amino-4-chlorophenol

This protocol details the installation of the Boc protecting group.

  • Setup: Dissolve 2-amino-4-chlorophenol (10.0 g, 69.6 mmol) in 100 mL of tetrahydrofuran (THF) in a 250 mL round-bottom flask.

  • Reagent Addition: Add triethylamine (TEA) (11.6 mL, 83.5 mmol, 1.2 equivalents) to the solution. In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (16.7 g, 76.6 mmol, 1.1 equivalents) in 30 mL of THF.

  • Reaction: Add the (Boc)₂O solution dropwise to the amine solution at room temperature over 20 minutes. Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.[8]

  • Work-up: After completion, remove the THF under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 5: Nitration of tert-butyl (5-chloro-2-hydroxyphenyl)carbamate

Milder nitrating conditions are often preferred to ensure the stability of the acid-sensitive Boc group.

  • Setup: Dissolve the N-Boc protected compound (10.0 g, 40.7 mmol) in 80 mL of acetic anhydride in a 250 mL flask and cool to 0°C in an ice bath.

  • Nitrating Agent Addition: Add concentrated nitric acid (2.8 mL, 44.8 mmol, 1.1 equivalents) dropwise to the solution, ensuring the temperature is maintained below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 300 mL of an ice-water slurry and stir for 1 hour. The product will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum.

Protocol 6: Deprotection of the N-Boc Group

This step utilizes strong acid to cleave the Boc group.

  • Setup: Dissolve the nitrated N-Boc intermediate (10.0 g, 33.0 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL flask.

  • Reagent Addition: Cool the solution to 0°C and add 25 mL of trifluoroacetic acid (TFA) dropwise.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.

  • Work-up: Once complete, remove the DCM and TFA under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Isolation and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization or column chromatography to obtain pure this compound.

Summary and Comparison of Strategies

FeatureN-Acetylation StrategyN-Boc Strategy
Protection Reagents Acetic anhydride, acetic acidDi-tert-butyl dicarbonate ((Boc)₂O), Base (TEA)
Nitration Conditions Strong acids (H₂SO₄/HNO₃)Milder acids (HNO₃/Ac₂O) often preferred
Deprotection Conditions Acidic or basic hydrolysis, often requiring heatStrong acid (TFA or HCl) at room temperature
Advantages Cost-effective reagents; robust and well-established procedure.Mild deprotection conditions; enables orthogonal strategies.
Disadvantages Deprotection can require harsh (reflux) conditions.Higher cost of reagents; Boc group is sensitive to strong acids used in some nitration protocols.

Conclusion

The successful synthesis of this compound is critically dependent on the strategic use of protecting groups to control the reactivity of the aminophenol precursor. Both the N-acetylation and N-Boc protection strategies offer reliable pathways to the desired product. The choice between them depends on the specific requirements of the synthesis, such as cost, scale, and the presence of other functional groups that might necessitate an orthogonal approach. The N-acetylation route is a robust, cost-effective method suitable for many applications. The N-Boc route provides greater flexibility, particularly in the context of more complex syntheses, due to its mild deprotection conditions. By understanding the causality behind these experimental choices, researchers can confidently select and execute the optimal strategy for their specific objectives.

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Application Note and Protocols for the Scale-Up Synthesis of 2-Amino-4-chloro-5-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-nitrophenol and its derivatives are pivotal intermediates in the synthesis of a wide array of commercially significant organic compounds, including pharmaceuticals, dyes, and photosensitive materials.[1][2][3] Their molecular architecture, featuring amino, chloro, nitro, and hydroxyl functional groups, provides a versatile platform for constructing complex molecular targets. The presence of these reactive sites allows for a diverse range of chemical transformations, making them valuable building blocks in medicinal chemistry and materials science. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route, process optimization, safety considerations, and analytical quality control.

Reaction Scheme and Mechanism

The synthesis of this compound can be achieved through a multi-step process commencing from 2-amino-4-chlorophenol. A common and effective strategy involves the protection of the amino group, followed by nitration and subsequent deprotection.[1][2]

Overall Reaction Scheme:

A widely employed synthetic route involves a four-step process:[1][2]

  • Acetylation: Protection of the amino group of 2-amino-4-chlorophenol using acetic anhydride to form 2-acetamido-4-chlorophenol.

  • Cyclization (Ring Closure): Dehydration of 2-acetamido-4-chlorophenol to yield 5-chloro-2-methylbenzoxazole.

  • Nitration: Electrophilic nitration of the benzoxazole intermediate to introduce a nitro group, forming 5-chloro-2-methyl-6-nitrobenzoxazole.

  • Hydrolysis: Alkaline hydrolysis of the nitrobenzoxazole followed by acidification to yield the final product, this compound.

Mechanistic Insights

The key step in this synthesis is the electrophilic aromatic substitution (nitration) of the 5-chloro-2-methylbenzoxazole intermediate. The nitration of aromatic compounds typically proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4][5] The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring. The directing effects of the substituents on the benzoxazole ring guide the position of nitration.

Process Development and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory bench to a pilot or industrial scale presents numerous challenges. Careful consideration of the following parameters is crucial for a safe, efficient, and reproducible process.

Raw Material Sourcing and Quality

The purity of the starting material, 2-amino-4-chlorophenol, is critical. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. It is essential to establish clear specifications for all raw materials and to perform incoming quality control checks.

Solvent Selection

Solvent choice impacts reaction kinetics, solubility of reagents and intermediates, and ease of product isolation. For the nitration step, a mixed acid system of concentrated nitric and sulfuric acids is commonly used.[1] Post-reaction, the choice of solvent for extraction and crystallization is critical for achieving high purity.

Reaction Optimization
  • Temperature Control: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts.[6] Maintaining the recommended temperature range is paramount for both safety and product quality.

  • Reagent Stoichiometry and Addition Rate: The molar ratios of the reactants, particularly the nitrating agents, must be carefully controlled. Slow, controlled addition of the nitrating mixture is essential to manage the reaction exotherm.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and ensure complete conversion.

Work-up and Purification

Post-reaction work-up typically involves quenching the reaction mixture, followed by extraction and crystallization. The purification of nitrophenols can be challenging due to the presence of isomers and other impurities.[7][8] Recrystallization from a suitable solvent system is a common and effective method for obtaining a high-purity product.[9][10]

Experimental Protocol: Scale-Up Synthesis

This protocol outlines a representative procedure for the multi-step synthesis of this compound. Note: This is a generalized protocol and may require optimization based on specific laboratory or plant conditions.

Step 1: Synthesis of 2-Acetamido-4-chlorophenol
  • Charge a suitable reactor with 2-amino-4-chlorophenol and a suitable solvent (e.g., acetic acid).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add acetic anhydride to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Quench the reaction by slowly adding water.

  • Isolate the precipitated product by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 5-Chloro-2-methylbenzoxazole
  • In a reactor equipped with a distillation setup, charge the 2-acetamido-4-chlorophenol from the previous step and a high-boiling dehydrating agent (e.g., polyphosphoric acid).

  • Heat the mixture under vacuum, and distill off the water formed during the reaction.

  • Monitor the reaction progress by TLC/HPLC.

  • Upon completion, cool the reaction mixture and carefully add water to precipitate the product.

  • Filter the solid, wash with a dilute sodium bicarbonate solution and then with water, and dry.

Step 3: Synthesis of 5-Chloro-2-methyl-6-nitrobenzoxazole
  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (80-90%) to concentrated sulfuric acid at a low temperature (0-5 °C).[1]

  • In a separate reactor, dissolve the 5-chloro-2-methylbenzoxazole in concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Slowly add the pre-cooled nitrating mixture to the benzoxazole solution, ensuring the temperature does not exceed 15 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours, monitoring the progress by TLC/HPLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 4: Synthesis of this compound
  • Charge a reactor with the 5-chloro-2-methyl-6-nitrobenzoxazole and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the hydrolysis is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.[1]

  • Filter the precipitated this compound, wash with cold water, and dry under vacuum.

Process Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Nitration cluster_step4 Step 4: Hydrolysis & Acidification A 2-Amino-4-chlorophenol C 2-Acetamido-4-chlorophenol A->C B Acetic Anhydride B->C E 5-Chloro-2-methylbenzoxazole C->E D Dehydrating Agent D->E G 5-Chloro-2-methyl-6-nitrobenzoxazole E->G F Mixed Acid (HNO3/H2SO4) F->G I This compound G->I H 1. NaOH (aq) 2. HCl (conc) H->I

Caption: Overall workflow for the synthesis of this compound.

Characterization and Quality Control

Ensuring the identity and purity of the final product is paramount. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical TechniquePurposeTypical Specification
HPLC Purity assessment and quantification of impurities>98.0%[11][12]
¹H NMR Structural confirmation and identificationConforms to reference spectrum[13]
Mass Spectrometry Molecular weight determinationConforms to theoretical mass[13]
FTIR Identification of functional groupsConforms to reference spectrum[13]
Melting Point Purity assessmentSharp melting point range[13]
Appearance Physical characterizationLight yellow to brown powder/crystal[11][12]
Quality Control Workflow

QC_Workflow start Crude Product hplc HPLC Purity Check start->hplc spec Spectroscopic Analysis (NMR, MS, FTIR) hplc->spec Purity > 98% fail Repurification / Rejection hplc->fail Purity < 98% mp Melting Point Determination spec->mp Structure Confirmed spec->fail Structure Incorrect pass Product Meets Specifications mp->pass Sharp Melting Point mp->fail Broad/Incorrect Melting Point

Caption: Quality control decision workflow for the final product.

Safety and Environmental Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Hazardous Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Acetic anhydride is corrosive and a lachrymator. Nitrophenol derivatives can be toxic.[14][15] Always consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[14][15] Work should be conducted in a well-ventilated fume hood.

  • Reaction Hazards: The nitration step is highly exothermic. Proper cooling and controlled addition of reagents are critical to prevent runaway reactions.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Acidic and basic waste streams should be neutralized before disposal.

References

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  • Yu, P., et al. (2009). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System.
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Application Notes and Protocols: Catalytic Reduction of the Nitro Group in 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Diamino-4-chlorophenol

The selective reduction of the nitro functional group in 2-Amino-4-chloro-5-nitrophenol is a critical transformation in synthetic organic chemistry. The resulting product, 2,5-diamino-4-chlorophenol, is a valuable intermediate in the synthesis of high-value specialty chemicals, including certain dyes and, notably, as a precursor in the development of complex pharmaceutical agents. The precise and efficient conversion of the nitro group while preserving the chloro and amino functionalities is paramount for ensuring high purity and yield of the desired product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of this compound. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and outlines the necessary safety precautions for this class of chemical transformation.

Mechanistic Overview: The Catalytic Hydrogenation Pathway

The catalytic hydrogenation of a nitroaromatic compound, such as this compound, over a heterogeneous catalyst like palladium on carbon (Pd/C), involves the transfer of hydrogen atoms to the nitro group.[1] This process is not a single-step conversion but rather a cascade of reactions that proceed through nitroso and hydroxylamine intermediates before yielding the final amine product.[1] The palladium catalyst plays a crucial role by adsorbing and dissociating the hydrogen source, thereby facilitating its addition across the nitrogen-oxygen bonds of the nitro group.[1]

A critical consideration in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, an undesired side reaction where the chloro group is replaced by a hydrogen atom. The choice of catalyst and reaction conditions is therefore crucial to ensure chemoselectivity. While palladium on carbon is a highly effective catalyst for nitro group reduction, it can also promote dehalogenation.[2] In instances where dehalogenation is a significant concern, Raney nickel is often employed as an alternative catalyst.[2]

The hydrogen source for this reduction can be molecular hydrogen (H₂) gas or a transfer hydrogenation reagent, such as ammonium formate (NH₄HCO₂) or hydrazine hydrate.[3][4] Catalytic transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, often providing excellent yields under mild conditions.[5]

Visualizing the Reaction Pathway

Catalytic Reduction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_product Product 2_Amino_4_chloro_5_nitrophenol This compound Nitroso Nitroso Intermediate 2_Amino_4_chloro_5_nitrophenol->Nitroso + [H] Hydrogen_Source Hydrogen Source (H₂ or H-donor) Catalyst Pd/C or Raney Ni Hydrogen_Source->Catalyst Adsorption & Activation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + [H] 2_5_Diamino_4_chlorophenol 2,5-Diamino-4-chlorophenol Hydroxylamine->2_5_Diamino_4_chlorophenol + [H]

Caption: General mechanism for the catalytic reduction of a nitroaromatic compound.

Experimental Protocols

Two primary protocols are presented here: one utilizing catalytic transfer hydrogenation with ammonium formate and another employing classical catalytic hydrogenation with hydrogen gas. The choice between these methods will depend on the available equipment and the specific requirements of the synthesis.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is often preferred for its operational simplicity and avoidance of high-pressure hydrogenation equipment.[5]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (0.05 - 0.10 eq by weight)

  • Ammonium formate (NH₄HCO₂) (4.0 - 6.0 eq)[4]

  • Methanol (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and methanol.

  • Stir the mixture until the substrate is fully dissolved.

  • Carefully add 10% Pd/C to the solution.

  • In a separate flask, dissolve ammonium formate in a minimal amount of deionized water and add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Caution: The used catalyst can be pyrophoric; keep it wet during filtration and dispose of it properly.[6]

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine to remove any remaining ammonium formate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation using Raney Nickel and Hydrogen Gas

This protocol is a robust alternative, particularly when hydrodehalogenation is a concern.[2] It requires specialized high-pressure hydrogenation equipment.

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (slurry in water, ~0.2 - 0.3 g per 5 mmol of substrate)[7]

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • Safety First: All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood, and all appropriate safety precautions for high-pressure reactions must be strictly followed.[8][9]

  • Add the solvent (methanol or ethanol) to the hydrogenation vessel.

  • Under a nitrogen atmosphere, carefully add the Raney Nickel slurry to the vessel.

  • Add the this compound to the vessel.

  • Seal the hydrogenation vessel and perform a leak test with nitrogen gas.[8]

  • Purge the vessel with nitrogen three times to remove all oxygen.[8]

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30-60 psi).

  • Commence vigorous stirring and monitor the reaction by observing hydrogen uptake.

  • Once the hydrogen uptake ceases, stop the stirring and vent the excess hydrogen gas.

  • Purge the vessel with nitrogen three times to remove any residual hydrogen.[8]

  • Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Used Raney Nickel is pyrophoric and must be kept wet at all times.[9]

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as described in Protocol 1.

Visualizing the Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in Solvent B Add Catalyst (Pd/C or Raney Ni) A->B C Add Hydrogen Source (Ammonium Formate or H₂ Gas) B->C D Heat/Pressurize and Stir C->D E Monitor Reaction (TLC/H₂ Uptake) D->E F Cool and Filter Catalyst E->F Reaction Complete G Remove Solvent F->G H Aqueous Wash (if applicable) G->H I Dry and Concentrate H->I J Recrystallization or Chromatography I->J

Caption: A generalized experimental workflow for catalytic hydrogenation.

Data Presentation: Key Reaction Parameters

ParameterProtocol 1 (Transfer Hydrogenation)Protocol 2 (H₂ Gas)Rationale & Key Considerations
Catalyst 10% Pd/C, 50% wetRaney NickelPd/C is highly active but may cause dehalogenation. Raney Nickel is a good alternative to minimize this side reaction.[2]
Hydrogen Source Ammonium FormateHydrogen GasAmmonium formate is a convenient and safer alternative to pressurized hydrogen gas.[4][5]
Solvent MethanolMethanol or EthanolPolar solvents are generally preferred for the hydrogenation of nitro compounds.[10]
Temperature RefluxRoom Temperature to 50°CThe reduction of nitro groups is often exothermic.[1] Careful temperature control is important, especially on a larger scale.
Pressure Atmospheric30 - 60 psiHigher pressures can increase the rate of reaction but also the risk of side reactions and require specialized equipment.
Reaction Time 1 - 4 hours2 - 8 hoursDependent on substrate, catalyst loading, temperature, and pressure. Monitor by TLC or hydrogen uptake.
Typical Yield >90%>90%Yields are generally high for this transformation.

Safety and Handling

  • Pyrophoric Catalysts: Both Palladium on Carbon and Raney Nickel, especially after use, are pyrophoric and can ignite in air.[6][11] Always handle these catalysts under an inert atmosphere or as a wet slurry. Keep the used catalyst wet with water during filtration and storage for disposal.[6]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[9][12] All hydrogenation reactions using hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources, and using pressure-rated equipment.[9][11]

  • Exothermic Reaction: The reduction of nitro groups is a highly exothermic process.[1] For larger-scale reactions, provisions for cooling, such as an ice bath, should be readily available to control the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling chemicals.[12]

By carefully selecting the appropriate catalyst and reaction conditions, the catalytic reduction of this compound can be achieved with high yield and selectivity. Adherence to the detailed protocols and safety guidelines outlined in this document is essential for the successful and safe execution of this important chemical transformation.

References

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Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for Monitoring Reactions of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development and implementation of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for monitoring the progress of chemical reactions involving 2-Amino-4-chloro-5-nitrophenol. As a versatile intermediate in the synthesis of dyes and pharmaceuticals, real-time tracking of its conversion is critical for process optimization, yield maximization, and impurity profiling.[1][2][3] This document outlines the core principles, detailed experimental protocols, and data interpretation strategies, tailored for researchers, process chemists, and quality control analysts in the drug development and chemical manufacturing sectors.

Introduction: The Rationale for TLC in Reaction Monitoring

In synthetic organic chemistry, the ability to accurately gauge the consumption of starting materials and the formation of products is paramount. Thin-Layer Chromatography (TLC) offers a simple, yet powerful, analytical tool for the qualitative monitoring of reaction kinetics.[4][5] Its advantages include minimal sample requirement, rapid analysis time, and the ability to perform multiple analyses in parallel. For a compound like this compound, which is an orange powder, and its potential products which may also be colored or UV-active, TLC is an exceptionally well-suited technique.[2]

The polarity of this compound is dictated by the presence of a primary amino group, a phenolic hydroxyl group, a nitro group, and a chlorine atom attached to an aromatic ring.[1] These functional groups allow for strong interactions with polar stationary phases like silica gel. Chemical modifications to these groups during a reaction, such as acylation of the amine or etherification of the phenol, will alter the compound's polarity, leading to a change in its retention factor (Rf) on a TLC plate. This change in Rf is the fundamental principle that enables reaction monitoring.

Foundational Principles: Stationary and Mobile Phase Selection

The success of TLC analysis hinges on the appropriate selection of the stationary and mobile phases to achieve clear separation between the starting material, intermediates, and the final product.

  • Stationary Phase: For polar aromatic compounds like this compound and its derivatives, silica gel is the most common and effective stationary phase.[6] Its polar surface interacts with the functional groups of the analyte, retarding their movement up the plate. Commercially available TLC plates are often coated with silica gel 60 F254, which incorporates a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[7]

  • Mobile Phase (Eluent): The choice of eluent is critical and must be empirically determined to provide optimal separation. The eluent's polarity will determine the extent to which it can displace the analyte from the stationary phase and move it up the plate. For highly polar compounds, a more polar eluent system is required. A good starting point for developing a method for this compound is a binary solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve an Rf value for the starting material of approximately 0.2-0.4, which generally provides a good window for observing the appearance of new, less polar products at higher Rf values.

Representative Application: Monitoring the Acetylation of this compound

To illustrate the practical application of TLC in reaction monitoring, we will consider a common transformation: the acetylation of the primary amino group of this compound to yield 2-acetamido-4-chloro-5-nitrophenol.

Reaction Scheme:

G reactant This compound product 2-Acetamido-4-chloro-5-nitrophenol reactant->product Acetylation reagent + Acetic Anhydride / Pyridine

A representative acetylation reaction.

In this reaction, the primary amine is converted to a less polar acetamide. This decrease in polarity will result in the product having a higher Rf value than the starting material on a silica gel TLC plate.

Detailed Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates

  • Solvents (HPLC grade):

    • Ethyl acetate

    • Hexane

    • Dichloromethane

    • Methanol

  • Visualization Reagents:

    • UV lamp (254 nm and 365 nm)

    • Iodine chamber

    • Potassium permanganate stain

  • Apparatus:

    • TLC developing chambers

    • Capillary tubes for spotting

    • Forceps

    • Pencil

    • Ruler

Protocol 1: Development of an Optimal TLC Solvent System

The causality behind selecting an appropriate solvent system is to find a balance of polarity that allows for the clear separation of the starting material and the product. An ideal system will show the starting material with an Rf between 0.2 and 0.4, providing ample space on the chromatogram for the product to appear at a higher Rf.

  • Prepare several TLC developing chambers, each containing a different solvent system. A filter paper can be placed inside to saturate the chamber atmosphere with solvent vapors, which improves the reproducibility of the results.

  • Pour a small amount (approx. 0.5 cm depth) of the chosen solvent system into the chamber.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

  • Dissolve a small amount of the starting material, this compound, in a suitable solvent like ethyl acetate or methanol.

  • Using a capillary tube, spot a small amount of the solution onto the origin.

  • Place the TLC plate in the developing chamber and close the lid.

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry.

  • Visualize the spot under a UV lamp and circle it with a pencil.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Repeat this process with different solvent systems until the desired Rf for the starting material is achieved.

Table 1: Suggested Starting Solvent Systems for Method Development

Solvent System (v/v)Expected PolarityRationale for Use
70:30 Ethyl Acetate:HexaneHighA good starting point for many moderately polar to polar compounds. The ratio can be easily adjusted.
95:5 Dichloromethane:MethanolHighMethanol is a very polar solvent and even a small amount can significantly increase the eluting power for highly polar compounds that do not move in other systems.
100% Ethyl AcetateHighA single-solvent system that can be effective if the polarity difference between reactants and products is significant.
80:10:5:5 Ethyl Acetate:Butanol:Acetic Acid:WaterVery HighA specialized system for very polar compounds, particularly those with acidic or basic functional groups that may cause streaking.[4]
Protocol 2: Monitoring the Reaction Progress

This protocol is designed as a self-validating system by using co-spotting to confirm the identity of the spots.

  • Once an optimal solvent system is determined, prepare a TLC chamber with this eluent.

  • On a fresh TLC plate, draw the origin line and mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • In the "SM" lane, spot a dilute solution of this compound.

  • At time zero of the reaction, and at regular intervals thereafter (e.g., every 15-30 minutes), withdraw a small aliquot from the reaction mixture using a capillary tube.

  • Spot the reaction mixture aliquot in the "RM" lane.

  • In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This co-spot helps to confirm if the spot in the "RM" lane with the same Rf as the starting material is indeed the starting material.

  • Develop the TLC plate as described in Protocol 1.

  • After drying, visualize the plate under a UV lamp. The disappearance of the starting material spot in the "RM" lane and the appearance of a new, higher Rf spot (the product) indicates the reaction is proceeding.

  • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Amino-4-chloro-5-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Amino-4-chloro-5-nitrophenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to help you maximize your reaction yields and product purity.

I. Introduction to the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a multi-step process that often involves the nitration of a substituted phenol followed by the selective reduction of a nitro group. While seemingly straightforward, this synthetic route is fraught with challenges that can significantly impact the final yield and purity of the desired product. Common issues include poor regioselectivity during nitration, over-nitration, formation of unwanted isomers during reduction, and difficulties in purification.

This guide will provide a structured approach to troubleshooting these common problems, backed by scientific principles and established protocols.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Nitrated Intermediate (e.g., 4-chloro-2,5-dinitrophenol)

  • Symptom: After the nitration of 4-chlorophenol, the yield of the desired dinitro-product is low, and you observe a mixture of mono-nitrated and other unwanted byproducts.

  • Potential Causes & Solutions:

    • Inadequate Nitrating Agent or Conditions: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. However, the reaction is highly exothermic and can lead to unwanted side products if not controlled.

      • Solution: Employ a milder nitrating agent or use a two-phase system to control the reaction rate. For instance, using a supported reagent like silica-supported aluminum nitrate can offer higher regioselectivity and milder reaction conditions.

    • Poor Temperature Control: High reaction temperatures can lead to over-nitration, producing trinitrophenol derivatives, or cause decomposition of the starting material and product, resulting in tarry byproducts.[1]

      • Solution: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath. Add the nitrating agent dropwise to the solution of the phenol to ensure better control over the exotherm.[1]

    • Incorrect Stoichiometry: An excess of the nitrating agent can lead to the formation of polynitrated compounds.[1]

      • Solution: Carefully control the stoichiometry of the reactants. Start with a 1:1 molar ratio of the phenol to the nitrating agent for mononitration and adjust as needed for dinitration, monitoring the reaction progress closely using Thin Layer Chromatography (TLC).

Problem 2: Formation of Undesired Isomers During Nitration

  • Symptom: Your nitrated product is a mixture of isomers, for example, 4-chloro-2-nitrophenol and 4-chloro-3-nitrophenol, when the desired product is a specific isomer.

  • Potential Causes & Solutions:

    • Lack of Regioselectivity: The hydroxyl and chloro groups on the phenol ring direct the electrophilic substitution to different positions. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director.

      • Solution 1: Use of a Bulky Catalyst: Employing a bulky solid acid catalyst, such as certain zeolites, can sterically hinder the approach of the nitronium ion to the ortho-position of the hydroxyl group, thereby favoring para-substitution.

      • Solution 2: Protecting Group Strategy: To achieve nitration at a specific position that is not favored by the directing effects of the existing substituents, a protecting group strategy can be employed. For example, converting the hydroxyl group to a sulfonate ester can alter the directing effects and allow for nitration at a different position.

Problem 3: Low Yield and/or Formation of Isomers During Selective Reduction

  • Symptom: The reduction of your dinitrophenol intermediate results in a low yield of the desired this compound, or a mixture of this compound and 4-amino-2-chloro-5-nitrophenol.

  • Potential Causes & Solutions:

    • Non-selective Reducing Agent: Many reducing agents will reduce both nitro groups indiscriminately. The selective reduction of one nitro group in the presence of another is a significant challenge.

      • Solution: Use a selective reducing agent such as sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) in an aqueous or alcoholic medium. This reagent is known for the selective reduction of one nitro group in polynitro aromatic compounds, often referred to as the Zinin reduction. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-reduction.

    • Formation of Isomeric Aminonitrophenols: The reduction of an unsymmetrical dinitrophenol can lead to a mixture of isomeric aminonitrophenols.[2]

      • Solution: The regioselectivity of the reduction can be influenced by steric and electronic factors. A nitro group that is more sterically hindered may be reduced more slowly. Experiment with different reaction conditions (temperature, solvent) to optimize the selectivity for the desired isomer. In some cases, separation of the isomers by chromatography or fractional crystallization may be necessary.

Problem 4: Difficulty in Purifying the Final Product

  • Symptom: The crude this compound derivative is difficult to purify, appearing as a dark, oily substance rather than a crystalline solid.

  • Potential Causes & Solutions:

    • Presence of Tarry Byproducts: Over-nitration or side reactions during reduction can lead to the formation of polymeric, tarry materials that are difficult to remove.

      • Solution: After the reaction, a workup procedure involving washing with a sodium bicarbonate solution can help remove acidic impurities. Treatment of the crude product with activated charcoal in a suitable solvent can help decolorize the solution by adsorbing colored impurities.

    • Isomeric Impurities: The presence of even small amounts of isomeric impurities can hinder crystallization.

      • Solution 1: Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for this class of compounds include ethanol-water mixtures or toluene.

      • Solution 2: Column Chromatography: For difficult separations of isomers, column chromatography using silica gel is an effective technique. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be developed by first analyzing the mixture by TLC.

      • Solution 3: Complex-Assisted Crystallization: For very challenging isomer separations, advanced techniques like complex-assisted crystallization can be explored. This involves adding a complexing agent to the solution that selectively forms a complex with the impurity, preventing its incorporation into the crystal lattice of the desired product.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 4-chlorophenol?

A1: The nitration of phenols is a highly exothermic reaction. To minimize the formation of byproducts from over-nitration and decomposition, it is crucial to maintain a low temperature, typically between 0°C and 10°C.[1] This is usually achieved by using an ice-water or ice-salt bath and adding the nitrating agent slowly and dropwise.

Q2: How can I monitor the progress of my reaction to determine the optimal reaction time?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q3: My final product is a dark oil. How can I induce crystallization?

A3: If your purified product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, you can try the following techniques to induce crystallization:

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the oil. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the oil. This seed crystal will act as a template for further crystallization.

  • Solvent Addition: Add a small amount of a solvent in which your compound is insoluble. This can sometimes force the compound out of solution as a solid.

Q4: What are the safety precautions I should take when working with nitrating agents?

A4: Nitrating agents, such as a mixture of nitric acid and sulfuric acid, are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be aware that nitrated organic compounds can be explosive, especially polynitrated compounds. Handle them with care and avoid heat, friction, and shock.

IV. Experimental Protocols

Protocol 1: General Procedure for the Nitration of 4-Chlorophenol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chlorophenol in a suitable solvent (e.g., glacial acetic acid). Cool the flask to 0-5°C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 molar ratio with respect to the phenol for mononitration) and cool it separately in an ice bath. Add the cold nitrating mixture dropwise to the stirred solution of 4-chlorophenol, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated product will precipitate out.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for the Selective Reduction of a Dinitrophenol
  • Preparation: In a round-bottom flask, dissolve the dinitrophenol derivative in a suitable solvent such as aqueous ethanol.

  • Reduction: Prepare a solution of sodium sulfide (Na₂S·9H₂O) in water. Add the sodium sulfide solution to the dinitrophenol solution. The molar ratio of sodium sulfide to the dinitro compound is critical for selectivity and should be optimized.

  • Heating: Gently heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the aminonitrophenol product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low Nitration Yield High temperature, incorrect stoichiometryMaintain temperature at 0-10°C, use precise molar ratios.
Isomer Formation (Nitration) Lack of regioselectivityUse bulky catalysts or a protecting group strategy.
Low Reduction Yield Non-selective reducing agentUse sodium sulfide or polysulfide under controlled conditions.
Isomer Formation (Reduction) Steric/electronic factorsOptimize reaction conditions (temp., solvent), separate isomers.
Purification Difficulties Tarry byproducts, isomersUse activated charcoal, recrystallize, or perform chromatography.

VI. Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

LowYieldWorkflow start Low Reaction Yield check_conditions Re-evaluate Reaction Conditions start->check_conditions check_purity Analyze Purity of Starting Materials start->check_purity check_workup Review Work-up & Purification start->check_workup temp Temperature Control? check_conditions->temp impure_sm Purify Starting Materials check_purity->impure_sm loss_workup Optimize Extraction/Filtration check_workup->loss_workup loss_purify Optimize Recrystallization/Chromatography check_workup->loss_purify stoich Stoichiometry Correct? temp->stoich Yes optimize_temp Optimize Temperature temp->optimize_temp No solvent Optimal Solvent? stoich->solvent Yes optimize_stoich Adjust Reagent Ratios stoich->optimize_stoich No optimize_solvent Screen Solvents solvent->optimize_solvent No end Improved Yield solvent->end Yes optimize_temp->end optimize_stoich->end optimize_solvent->end impure_sm->end loss_workup->end loss_purify->end

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 2: Synthetic Pathway and Potential Pitfalls

SynthesisPathway cluster_0 Nitration Step cluster_1 Reduction Step cluster_2 Purification start 4-Chlorophenol nitrated 4-Chloro-2,5-dinitrophenol start->nitrated HNO3/H2SO4 side_nitration Side Products: - Isomers - Over-nitration - Tar nitrated->side_nitration reduced This compound nitrated->reduced Na2S side_reduction Side Products: - Isomeric Amines - Over-reduction reduced->side_reduction final_product Pure Product reduced->final_product Recrystallization/ Chromatography purification_issue Challenges: - Oily Product - Isomer Separation final_product->purification_issue

Caption: Synthetic pathway with common challenges at each step.

VII. References

  • Why is mononitration of phenol carried out at low temperatures? (2024). Available at:

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. Available at:

Sources

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.

Introduction

The synthesis of this compound is a critical process for the production of various dyes and pharmaceutical intermediates.[1] The quality of the final product is highly dependent on the careful control of each synthetic step to minimize the formation of impurities. This guide will delve into the common side products encountered during the synthesis, their mechanisms of formation, and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and well-documented synthetic pathway commences with 2-amino-4-chlorophenol. This route involves four key transformations:

  • Acetylation: The amino group of 2-amino-4-chlorophenol is protected by reacting it with acetic anhydride to form 2-acetamido-4-chlorophenol.

  • Cyclization: The resulting acetamido derivative undergoes a dehydration reaction to form the heterocyclic intermediate, 5-chloro-2-methylbenzoxazole.

  • Nitration: The benzoxazole intermediate is then nitrated, typically with a mixture of nitric and sulfuric acids, to introduce a nitro group at the 6-position, yielding 5-chloro-2-methyl-6-nitrobenzoxazole.

  • Hydrolysis: The final step involves the acidic or basic hydrolysis of the nitro-substituted benzoxazole to unmask the amino and hydroxyl groups, affording the desired this compound.

An alternative, though less common, approach involves the direct chlorination of an aminophenol or nitrophenol derivative, which can present challenges with regioselectivity and over-chlorination.

Q2: I am observing a lower-than-expected yield and a product that is difficult to purify. What are the likely culprits?

A2: Low yields and purification difficulties are often attributable to the formation of side products at various stages of the synthesis. The most common issues arise from:

  • Non-selective nitration , leading to a mixture of isomers.

  • Over-nitration , resulting in dinitro-substituted byproducts.

  • Incomplete hydrolysis of the benzoxazole intermediate.

  • Formation of polychlorinated species if a direct chlorination route is employed.

  • Degradation of intermediates or the final product under harsh reaction conditions.

The subsequent sections of this guide will provide detailed troubleshooting for each of these potential problems.

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of common side products, their origins, and actionable troubleshooting steps.

Issue 1: Formation of Nitration Isomers and Dinitro Compounds

During the nitration of 5-chloro-2-methylbenzoxazole, the electrophilic substitution of the nitro group is directed by the existing substituents on the aromatic ring. While the desired product is 5-chloro-2-methyl-6-nitrobenzoxazole, improper control of reaction conditions can lead to the formation of undesired regioisomers and over-nitrated products.

Common Side Products:

Side ProductStructureRationale for Formation
5-Chloro-2-methyl-4-nitrobenzoxazole IsomerThe benzoxazole moiety activates the aromatic ring for electrophilic substitution. While the 6-position is sterically and electronically favored, some substitution can occur at the 4-position, leading to this regioisomer.
5-Chloro-2-methyl-4,6-dinitrobenzoxazole Dinitro CompoundThe presence of a slight excess of the nitrating agent or elevated reaction temperatures can lead to the introduction of a second nitro group onto the activated aromatic ring. A potential impurity in a related synthesis is 6-Chloro-2,4-dinitrophenol.[2]
Oxidized Byproducts VariousHarsh nitrating conditions (high concentration of nitric acid, high temperatures) can lead to the oxidation of the methyl group on the benzoxazole ring or degradation of the aromatic system, often resulting in colored impurities.

Troubleshooting Protocol:

  • Temperature Control is Critical: Maintain a low reaction temperature (typically between 0-10 °C) during the addition of the nitrating agent. This enhances the regioselectivity of the reaction and minimizes over-nitration and oxidative side reactions.

  • Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent (typically a slight molar excess, e.g., 1.05-1.1 equivalents of nitric acid). An excessive amount of nitric acid significantly increases the likelihood of dinitration.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of the benzoxazole intermediate with vigorous stirring. This prevents localized overheating and high concentrations of the nitrating agent, which can promote side reactions.

  • Choice of Solvent: The reaction is typically carried out in concentrated sulfuric acid, which also serves to protonate the nitric acid to form the active nitronium ion electrophile. Ensure the substrate is fully dissolved before commencing the addition of the nitrating agent.

Issue 2: Incomplete Hydrolysis of the Benzoxazole Intermediate

The hydrolysis of 5-chloro-2-methyl-6-nitrobenzoxazole is a crucial step to deprotect the amino and hydroxyl groups. Incomplete hydrolysis will result in the contamination of the final product with the starting material or partially hydrolyzed intermediates.

Common Side Products:

Side ProductStructureRationale for Formation
5-Chloro-2-methyl-6-nitrobenzoxazole Unreacted Starting MaterialInsufficient reaction time, inadequate acid/base concentration, or too low a temperature can lead to incomplete conversion of the starting material.
N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide Partially Hydrolyzed IntermediateThe hydrolysis of the benzoxazole ring proceeds through an N-acyl intermediate. If the reaction is not driven to completion, this intermediate can be isolated as a byproduct.
Degradation Products VariousProlonged exposure to harsh hydrolytic conditions (high temperatures and high concentrations of acid or base) can lead to the degradation of the desired product, often manifesting as discoloration of the reaction mixture. One patent notes that extended reaction times at high temperatures can increase the amount of "colored components".

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A gradual increase in temperature may be necessary to drive the reaction to completion, but excessive heat should be avoided to prevent degradation.

  • Ensure Adequate Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. For acidic hydrolysis, a sufficient concentration of a strong acid like hydrochloric acid or sulfuric acid is required. For basic hydrolysis, a strong base such as sodium hydroxide is typically used. The optimal concentration should be determined experimentally.

  • Effective Quenching and Work-up: Upon completion of the reaction, the mixture should be carefully neutralized to precipitate the product. Ensure the pH is adjusted to the isoelectric point of the this compound to maximize its precipitation and recovery.

Issue 3: Polychlorinated Byproducts (in Direct Chlorination Routes)

While less common, if a synthetic strategy involving the direct chlorination of an aminophenol or nitrophenol is employed, the formation of polychlorinated species is a significant concern.

Common Side Products:

Side ProductStructureRationale for Formation
2-Amino-4,6-dichloro-5-nitrophenol Dichlorinated ProductThe presence of activating amino and hydroxyl groups on the aromatic ring makes it susceptible to further electrophilic chlorination. One patent explicitly mentions the formation of 2,6-dichloro-4-nitrophenol as a byproduct during the chlorination of p-nitrophenol.[3]

Troubleshooting Protocol:

  • Control Stoichiometry of Chlorinating Agent: Use a precise amount of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) to minimize over-chlorination.

  • Optimize Reaction Conditions: The choice of solvent and reaction temperature can influence the selectivity of the chlorination reaction. Non-polar solvents and lower temperatures generally favor monochlorination.

  • Consider Alternative Synthetic Routes: Due to the challenges in controlling the regioselectivity and extent of chlorination, the multi-step synthesis starting from 2-amino-4-chlorophenol is often the preferred and more reliable method.

Visualization of a Key Synthetic Step and Potential Side Products

The following diagram illustrates the critical nitration step and the potential for the formation of an undesired regioisomer.

Nitration_Pathway cluster_main Nitration of 5-chloro-2-methylbenzoxazole Start 5-chloro-2-methylbenzoxazole Reagent HNO3 / H2SO4 Start->Reagent Nitration Desired_Product 5-chloro-2-methyl-6-nitrobenzoxazole (Desired Product) Reagent->Desired_Product Major Pathway Side_Product 5-chloro-2-methyl-4-nitrobenzoxazole (Isomeric Impurity) Reagent->Side_Product Minor Pathway (Side Reaction)

Caption: Nitration of the benzoxazole intermediate leading to the desired product and a potential isomeric impurity.

Summary of Key Troubleshooting Parameters

ParameterRecommended Control MeasuresRationale
Nitration Temperature Maintain at 0-10 °C.Minimizes over-nitration and formation of regioisomers.
Nitrating Agent Stoichiometry Use a slight molar excess (1.05-1.1 eq.).Prevents dinitration while ensuring complete reaction.
Reagent Addition Slow, dropwise addition with vigorous stirring.Avoids localized high concentrations and exotherms.
Hydrolysis Time & Temperature Monitor by TLC/HPLC to determine completion.Prevents incomplete reaction and product degradation.
Chlorinating Agent Stoichiometry Use precise molar equivalents.Avoids the formation of polychlorinated byproducts.

Conclusion

The successful synthesis of high-purity this compound hinges on a thorough understanding of the potential side reactions and the implementation of precise control over the reaction conditions at each step. By carefully managing temperature, stoichiometry, and reaction times, researchers can significantly minimize the formation of common impurities, leading to a more efficient and robust synthetic process. This guide provides a foundation for troubleshooting common issues, and it is recommended that these principles be adapted and optimized for your specific laboratory conditions.

References

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]
  • Google Patents. CN103130657A - Synthetic method of 2-chloro-4-aminophenol.

Sources

Technical Support Center: Purification of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Amino-4-chloro-5-nitrophenol (ACNP). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Its purity is paramount for the successful outcome of subsequent reactions. However, its purification can be challenging due to the presence of structurally similar impurities, its limited solubility in common solvents, and its potential for degradation under certain conditions.

Common impurities often include:

  • Positional Isomers: Such as 2-amino-4-chloro-3-nitrophenol and 2-amino-4-chloro-6-nitrophenol, which arise during the nitration of the precursor.[2]

  • Unreacted Starting Materials: Residual precursors from the synthesis process.[3]

  • Over-nitrated or Under-nitrated Byproducts: Compounds with more than one or no nitro group.

  • Degradation Products: Arising from exposure to harsh conditions.

This guide will equip you with the knowledge to identify and resolve these common purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My this compound sample "oils out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or the solvent's boiling point being higher than the melting point of your impure compound.

Causality and Solution Workflow:

G start Problem: 'Oiling Out' During Recrystallization cause1 High Impurity Concentration start->cause1 cause2 Solvent Boiling Point Too High start->cause2 solution1 Add More Solvent cause1->solution1 solution2 Cool Solution Slowly cause1->solution2 solution3 Use a Lower Boiling Point Solvent cause2->solution3 check1 Did crystals form? solution1->check1 solution2->check1 solution3->check1 end Successful Recrystallization check1->end Yes retry Re-evaluate Solvent System check1->retry No

Troubleshooting Steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until the oil dissolves completely.

  • Slow Cooling: Allow the flask to cool to room temperature slowly, without disturbance. You can insulate the flask to further slow the cooling rate. Once at room temperature, you can proceed to cool it in an ice bath.

  • Solvent System Modification: If the issue persists, the solvent may be unsuitable. For this compound, which has low water solubility, a mixed solvent system might be necessary.[4] Consider using a solvent in which the compound is soluble when hot and a co-solvent in which it is insoluble to induce crystallization. A good starting point would be an ethanol/water or acetone/hexane mixture.

Question 2: I'm getting very low recovery after recrystallization. What are the likely causes and how can I improve the yield?

Answer: Low recovery can stem from using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat your Buchner funnel and filter paper with hot solvent.

  • Optimize the Solvent: If your compound is too soluble in the chosen solvent even at low temperatures, you may need to switch to a solvent in which it is less soluble.

  • Concentrate the Mother Liquor: You can often recover more product by concentrating the filtrate (mother liquor) and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.

Column Chromatography Issues

Question 3: My compounds are not separating well on the silica gel column. The spots are streaking on the TLC plate. What should I do?

Answer: Poor separation and streaking (tailing) on TLC and column chromatography are often due to the compound's polarity and its interaction with the stationary phase. For a polar compound like this compound, this is a common issue.

Causality and Solution Workflow:

G start Problem: Poor Separation & Tailing in Column Chromatography cause1 Inappropriate Mobile Phase Polarity start->cause1 cause2 Strong Interaction with Stationary Phase start->cause2 solution1 Adjust Mobile Phase Polarity (Gradient Elution) cause1->solution1 solution2 Add a Modifier to the Mobile Phase cause2->solution2 check1 Improved Separation? solution1->check1 solution2->check1 end Successful Separation check1->end Yes retry Consider Alternative Stationary Phase check1->retry No

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

    • Solvent System: For polar compounds like nitrophenols, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective.[2][5] Start with a low polarity mixture and gradually increase the polarity.

  • Use a Modifier: The acidic nature of silica gel can cause streaking with polar, acidic, or basic compounds. Adding a small amount (0.1-1%) of a modifier to your mobile phase can significantly improve separation.

    • For acidic compounds like phenols, adding a small amount of acetic acid can help.

    • For basic compounds (the amino group in ACNP), adding a small amount of triethylamine can be beneficial.

  • Proper Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: While there is no universally perfect solvent, a good starting point for a polar compound like this compound would be a polar protic solvent. Based on procedures for similar compounds, hot water or an ethanol/water mixture are promising candidates.[6] Toluene has also been used for the recrystallization of a related compound, 2-chloro-4-nitrophenol.[7][8] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and toluene) to determine the best option for your specific sample.

Q2: How can I effectively monitor the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (like phosphoric acid or formic acid for MS compatibility) is a common setup for analyzing nitrophenols.[9][10] Thin Layer Chromatography (TLC) is also a quick and valuable tool for qualitative purity assessment and for monitoring the progress of a purification process.

Q3: What are the key safety precautions I should take when working with this compound?

A3: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

  • Handling: Avoid creating dust. Handle the solid carefully.

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[11]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound. Optimization may be required for your specific instrument and sample.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

StepProcedure
1. Stationary Phase Silica gel (60-120 mesh)
2. Column Packing Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the column, ensuring no air bubbles are trapped.
3. Sample Loading Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
4. Elution Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.) in a stepwise or continuous gradient.
5. Fraction Collection Collect fractions in test tubes and monitor the separation using TLC.
6. Analysis Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

References

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.).
  • Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.
  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate.
  • Method for preparing this compound. (2016, July 13). Google Patents.
  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses.
  • Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). YouTube.
  • Synthetic method of 2-chloro-4-aminophenol. (2013, June 5). Google Patents.
  • Method for preparing this compound. (n.d.). Google Patents.
  • Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com.
  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.
  • This compound. (2018, February 16). SIELC Technologies.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of Rhode Island DigitalCommons@URI.
  • Chromatographic Methods of Analysis. (n.d.).
  • 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. (n.d.). PubChem.
  • The Crucial Role of this compound in Modern Dye Manufacturing. (2026, January 5).

Sources

Technical Support Center: Storage and Handling of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-4-chloro-5-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Our goal is to provide you with the necessary information and protocols to ensure the long-term stability and integrity of this compound by preventing its oxidation during storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the primary signs of degradation for this compound?

A1: The most immediate indicator of degradation, specifically oxidation, is a visible change in color of the material. Pure this compound is typically a yellow to orange crystalline powder. Upon oxidation, you may observe a darkening of the material, progressing to a brown or even black color. This is due to the formation of highly conjugated polymeric quinone-imine structures. From an analytical perspective, you might see the appearance of new peaks in your HPLC chromatogram or changes in its UV-Vis spectrum.

Q2: What is the primary cause of oxidation in this compound?

A2: The primary driver of oxidation is the presence of the aminophenol functional group. This group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, and elevated temperatures. The electron-withdrawing nitro and chloro groups on the aromatic ring can also influence the compound's redox potential, but the amino and hydroxyl groups are the most reactive sites for oxidation.

Q3: What are the ideal short-term and long-term storage temperatures?

A3: For short-term storage (up to several weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is the preferred method to significantly slow down the rate of oxidative degradation. It is crucial to use airtight containers to prevent moisture condensation upon removal from cold storage.

Q4: Is an inert atmosphere necessary for storing this compound?

A4: Yes, for long-term storage and for sensitive applications, storing under an inert atmosphere such as argon or nitrogen is highly recommended. This directly mitigates the risk of oxidation by displacing atmospheric oxygen. For routine short-term storage, a well-sealed container may suffice, but inerting provides the highest level of protection.

Q5: Can I use antioxidants to stabilize this compound in solution?

A5: While the solid-state is the preferred storage form, if you must store it in solution, the addition of antioxidants can be beneficial. However, the choice of antioxidant must be carefully considered based on the solvent and downstream applications to avoid interference. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) or certain radical scavengers. Compatibility studies are essential.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Rapid Discoloration of Solid Material

Symptoms: The this compound powder has noticeably darkened within a short period after opening the container.

Potential Causes & Solutions:

  • Cause A: Exposure to Air and Humidity. The container seal may be compromised, allowing atmospheric oxygen and moisture to initiate oxidation.

  • Solution A: Immediately transfer the material to a new, airtight container. Consider backfilling the container with an inert gas like argon or nitrogen before sealing. For highly sensitive applications, work within a glovebox.

  • Cause B: Exposure to Light. The compound may be photolabile, with light providing the energy to initiate oxidative reactions.

  • Solution B: Store the material in an amber glass vial or a container that is opaque to light. Ensure that the storage location (refrigerator, freezer) is dark.

  • Cause C: Inappropriate Storage Temperature. Storing at ambient temperature significantly accelerates the rate of oxidation.

  • Solution C: Relocate the material to a refrigerator (2-8°C) for short-term or a freezer (-20°C) for long-term storage.

Troubleshooting Workflow: Solid Material Discoloration

start Discoloration Observed check_container Is container airtight? start->check_container check_light Is it protected from light? check_container->check_light Yes repackage Repackage in airtight container with inert gas. check_container->repackage No check_temp Is storage temp correct? check_light->check_temp Yes use_amber Use amber vial or opaque container. check_light->use_amber No store_cold Store at 2-8°C (short-term) or -20°C (long-term). check_temp->store_cold No retest Retest purity before use. check_temp->retest Yes repackage->check_light use_amber->check_temp store_cold->retest

Caption: Troubleshooting workflow for solid this compound discoloration.

Issue 2: Degradation in Solution

Symptoms: A solution of this compound changes color over time, or analytical results show the presence of impurities not present in the solid.

Potential Causes & Solutions:

  • Cause A: Solvent Effects. Certain solvents can promote oxidation. Protic solvents, in particular, can facilitate proton-coupled electron transfer, a key step in the oxidation of phenols.

  • Solution A: If possible, use aprotic solvents like anhydrous acetonitrile or THF. If a protic solvent is necessary, ensure it is deoxygenated by sparging with nitrogen or argon before use.

  • Cause B: Presence of Metal Ions. Trace metal ion contaminants (e.g., iron, copper) in the solvent or from lab equipment can catalytically accelerate oxidation.

  • Solution B: Use high-purity solvents. Consider adding a chelating agent like EDTA to the solution, if compatible with your experimental design, to sequester metal ions.

  • Cause C: pH of the Solution. The stability of aminophenols is often pH-dependent. At higher pH values, the phenoxide anion is more readily formed, which is more susceptible to oxidation than the protonated phenol.

  • Solution C: Buffer the solution to a slightly acidic pH (around 4-6) if your experimental conditions allow. This will help to keep the phenolic hydroxyl group protonated and less prone to oxidation.

Summary of Recommended Storage Conditions

ConditionSolid StateIn Solution
Temperature -20°C (long-term), 2-8°C (short-term)-20°C or colder
Atmosphere Inert (Argon or Nitrogen)Prepare with deoxygenated solvents
Light Protect from light (Amber vials)Protect from light
Additives N/AConsider antioxidants or chelators

Part 3: Experimental Protocols

Protocol 1: Inert Gas Overlay for Solid Storage

This protocol describes the standard procedure for packaging this compound under an inert atmosphere.

Materials:

  • This compound

  • Appropriately sized amber glass vial with a PTFE-lined cap

  • Source of high-purity nitrogen or argon gas with a regulator and tubing

  • Parafilm or other sealing tape

Procedure:

  • Place the required amount of this compound into the amber glass vial.

  • Insert a tube connected to the inert gas source into the vial, with the tip just above the surface of the powder.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid blowing the powder out of the vial.

  • While continuing the gas flow, carefully screw the cap onto the vial until it is tightly sealed.

  • Quickly remove the gas tube as you complete the sealing.

  • For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.

  • Label the vial clearly and place it in the appropriate cold storage location.

Experimental Workflow: Inert Gas Overlay

start Start add_powder Add powder to amber vial start->add_powder insert_tube Insert inert gas tube add_powder->insert_tube flush Flush headspace (1-2 min) insert_tube->flush seal Seal cap while flushing flush->seal wrap Wrap with Parafilm seal->wrap store Store at recommended temp wrap->store end End store->end

improving the coupling efficiency of 2-Amino-4-chloro-5-nitrophenol in azo dye formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing azo dye synthesis using 2-Amino-4-chloro-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the coupling efficiency of this critical intermediate. The following question-and-answer format addresses common and complex issues encountered during experimentation, providing in-depth explanations and actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries regarding the use of this compound in azo dye synthesis.

Q1: What is this compound, and why is it a significant intermediate in azo dye synthesis?

A1: this compound is an aromatic compound containing an amino group (-NH2), a chloro group (-Cl), a nitro group (-NO2), and a hydroxyl group (-OH). Its chemical structure makes it a valuable dyestuff intermediate.[1] The aromatic amine group is essential for the first step in azo dye synthesis, known as diazotization, where it is converted into a reactive diazonium salt.[1] The chloro and nitro substituents on the aromatic ring act as electron-withdrawing groups, which influence the final color and properties, such as lightfastness, of the resulting azo dye.[1]

Q2: What is the fundamental two-step process of forming an azo dye with this intermediate?

A2: The synthesis of azo dyes from this compound involves two primary reactions:[1][2]

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt (-N₂⁺) by reacting it with nitrous acid (HNO₂). Nitrous acid is unstable and is typically generated in situ by mixing an alkali metal nitrite (like sodium nitrite, NaNO₂) with a strong mineral acid (like hydrochloric acid, HCl) at low temperatures (0-5 °C).[3][4][5]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, then reacts with a coupling component.[2][6] This coupling component is an electron-rich aromatic compound, such as a phenol or an aromatic amine.[2][7] The diazonium salt attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the characteristic azo (-N=N-) linkage, creating the final dye molecule.[2][6]

Q3: Why is temperature control so critical during these reactions?

A3: Temperature control, particularly maintaining a low temperature (0–5 °C), is crucial for the stability of the diazonium salt intermediate.[6][8] Diazonium salts are thermally unstable and can rapidly decompose at higher temperatures, often releasing nitrogen gas and forming unwanted phenol byproducts.[3][6] This decomposition directly leads to a lower yield of the desired azo dye.[8][9] While some studies suggest that the rate of reagent addition can be more critical than temperature for certain robust reactions, maintaining a low temperature is a widely accepted best practice to ensure the integrity of the diazonium salt.[8][10]

Section 2: Troubleshooting Guide - Enhancing Coupling Efficiency

This section provides solutions to specific problems you may encounter during your experiments, focusing on causality to empower your experimental design.

Problem Area 1: Low or No Product Yield

Q4: I've performed the diazotization and coupling steps, but my final product yield is extremely low. What are the most likely causes?

A4: Low yield is a frequent issue that can almost always be traced back to problems in either the diazotization or the coupling stage.[8][9][11] The primary culprits are the decomposition of the diazonium salt, incomplete diazotization, or inefficient coupling.[9]

Here is a systematic approach to troubleshoot this issue:

  • Diazonium Salt Instability: The diazonium salt derived from this compound is susceptible to decomposition. The electron-withdrawing nitro group can further destabilize the salt.[12]

    • Solution: Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and subsequent coupling steps.[4][6] Use an ice-salt bath if necessary for better temperature control. Ensure the diazonium salt solution is used immediately after preparation.[4][5]

  • Incomplete Diazotization: Insufficient acid or sodium nitrite will result in unreacted this compound.

    • Solution: Ensure a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) is used to drive the reaction to completion.[13] The reaction requires a strongly acidic medium to generate the necessary nitrous acid.[13] After the addition of sodium nitrite, it is good practice to test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black).[11]

  • Incorrect Coupling pH: The pH of the coupling reaction is one of the most critical parameters for success.

    • Solution: The optimal pH depends entirely on your coupling partner.[8]

      • For Phenolic Couplers: A mildly alkaline pH (typically 8-10) is required.[6] This deprotonates the phenol to form the much more reactive phenoxide ion, which is a powerful nucleophile that readily attacks the diazonium salt.[6][14]

      • For Aromatic Amine Couplers: A mildly acidic pH (typically 4-6) is preferred.[13][15] This prevents the diazonium ion from coupling with the amino group of another unreacted amine (N-coupling) and ensures the desired C-coupling on the aromatic ring.[14]

Q5: I suspect my diazonium salt is decomposing before I can use it. How can I confirm this and what can be done?

A5: Visual observation can be a good indicator. If you notice gas evolution (N₂) from your diazonium salt solution or if the solution darkens significantly, decomposition is likely occurring.[12] Another sign is the smell of phenol, a common decomposition product.

To mitigate this:

  • Prepare and Use Immediately: Diazonium salt solutions should not be stored.[3] Prepare it fresh and use it immediately in the coupling reaction.[4][5]

  • Stabilized Diazonium Salts: For certain applications, it's possible to prepare more stable diazonium salts, such as tetrafluoroborates or tosylates, which can sometimes be isolated as solids.[12][16][17] However, for most lab-scale syntheses, immediate use of the chloride or sulfate salt is standard.

  • Slow Reagent Addition: During diazotization, add the sodium nitrite solution slowly and dropwise to the acidic amine solution.[4][10][18] This helps to control the exothermic nature of the reaction and maintain a consistent low temperature.[13]

Problem Area 2: Product Purity and Color Issues

Q6: The color of my final azo dye is different from the expected shade, or my TLC shows multiple spots. What causes these impurities?

A6: Off-color products and multiple TLC spots are strong indicators of side reactions or impurities in the starting materials.[9]

  • Cause 1: Side Reactions:

    • Self-Coupling: The diazonium salt can couple with unreacted this compound, especially if the pH is not optimal, leading to colored triazene impurities.[13]

    • Solution: Ensure slow, controlled addition of the diazonium salt to the coupling component solution with vigorous stirring.[10][11] This prevents localized high concentrations of the diazonium salt.

  • Cause 2: Incorrect Coupling Position (Isomers):

    • Azo coupling with phenols and anilines typically occurs at the para-position relative to the activating group (-OH or -NH₂).[2][7] If the para-position is blocked, coupling will occur at the ortho-position, which can result in a different color.

    • Solution: Verify the structure of your coupling component. Ensure the intended coupling position is sterically accessible.

  • Cause 3: pH of Final Product:

    • Many azo dyes are pH indicators, meaning their color can change dramatically with the pH of the solution.[13][19]

    • Solution: Ensure the final product is isolated and purified at a consistent, typically neutral, pH unless a specific salt form is desired.[13]

  • Cause 4: Purity of Starting Materials:

    • Impurities in the initial this compound or the coupling component will lead to side products.[8][13]

    • Solution: Use reagents of high purity. If necessary, recrystallize the starting materials before use.

Q7: My final product is difficult to purify and seems to contain insoluble, tar-like materials. What are these, and how can I remove them?

A7: Insoluble materials are often polymeric byproducts formed from the decomposition of the diazonium salt or other side reactions.[9]

  • Purification Strategy:

    • Recrystallization: This is the most common method for purifying azo dyes.[9][18] A hot filtration step during the recrystallization process can be very effective at removing insoluble impurities.[9] Common solvent systems include ethanol-water mixtures.[18]

    • Washing: Thoroughly wash the crude product on the filter with cold deionized water to remove any unreacted salts or water-soluble impurities.[18]

    • Chromatography: If recrystallization is ineffective, column chromatography or high-speed countercurrent chromatography (for water-soluble dyes) may be necessary for achieving high purity.[9][20]

Section 3: Protocols and Data

Experimental Workflow and Protocols

The general workflow for this synthesis is outlined below.

AzoDyeWorkflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification A 1. Dissolve 2-Amino-4-chloro- 5-nitrophenol in HCl/H₂O B 2. Cool to 0-5 °C in ice bath A->B D 4. Add NaNO₂ dropwise to amine solution (0-5 °C) B->D C 3. Prepare cold NaNO₂ solution C->D E 5. Stir for 15-30 min. Use immediately. D->E H 8. Slowly add diazonium salt solution (from Part 1) E->H Fresh Diazonium Salt Solution F 6. Dissolve coupling component in base/acid G 7. Cool to 0-5 °C in ice bath F->G G->H I 9. Stir for 30-60 min at 0-5 °C H->I J 10. Collect precipitate by vacuum filtration K 11. Wash with cold H₂O J->K L 12. Recrystallize from suitable solvent (e.g., EtOH/H₂O) K->L M 13. Dry purified product L->M

Caption: General experimental workflow for azo dye synthesis.

Protocol 1: Diazotization of this compound

  • In a beaker, create a slurry of 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of deionized water.[18]

  • Cool the mixture in an ice-water bath to maintain a temperature between 0 and 5 °C with constant stirring.[4][5]

  • In a separate beaker, dissolve 0.0105 mol of sodium nitrite (NaNO₂) in 10 mL of cold deionized water.[18]

  • Slowly add the sodium nitrite solution dropwise to the cooled amine hydrochloride solution. Ensure the temperature remains between 0-5 °C throughout the addition.[4][18]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction is complete.[4] The resulting clear solution of the diazonium salt should be used immediately.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)

  • In a separate beaker, dissolve 0.01 mol of the phenolic coupling component (e.g., 2-Naphthol) in 20-30 mL of a 10% aqueous sodium hydroxide solution.[4]

  • Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold alkaline phenol solution. A brightly colored precipitate of the azo dye should form immediately.[4][18]

  • Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction goes to completion.[5]

  • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold deionized water, and purify by recrystallization.[18]

Data Summary Table

The optimal reaction conditions are highly dependent on the coupling partner. The table below summarizes the critical pH parameter for different classes of coupling components.

Coupling Component ClassActivating GroupRequired MediumOptimal pH RangeRationale
Phenols / Naphthols-OHMildly Alkaline8 - 10Deprotonates the hydroxyl group to form the highly reactive phenoxide ion.[6][14]
Aromatic Amines (Anilines)-NH₂ / -NHR / -NR₂Mildly Acidic4 - 6Prevents N-coupling and keeps the amine group sufficiently activated for C-coupling.[13][14][15]
Troubleshooting Flowchart

Troubleshooting start Problem: Low Yield q1 Was the reaction kept at 0-5 °C throughout? start->q1 a1_no Cause: Diazonium salt decomposed. Action: Repeat with strict temperature control. q1->a1_no No q2 Was excess nitrous acid detected after diazotization? q1->q2 Yes a2_no Cause: Incomplete diazotization. Action: Use slight molar excess of NaNO₂ and verify acid concentration. q2->a2_no No q3 Was coupling pH correct for the coupling partner? q2->q3 Yes a3_no Cause: Coupling component not activated or diazonium salt unstable at wrong pH. Action: Adjust pH (8-10 for phenols, 4-6 for amines). q3->a3_no No q4 Were reagents added slowly with vigorous stirring? q3->q4 Yes a4_no Cause: Side reactions due to localized overheating/high concentration. Action: Repeat with slow, controlled addition. q4->a4_no No end_ok Review protocol for other issues (e.g., reagent purity, stoichiometry). q4->end_ok Yes

Caption: Troubleshooting flowchart for low yield in azo dye synthesis.

References

  • Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications.
  • Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Taylor & Francis.
  • Azo Dye Removal Technologies. Austin Publishing Group.
  • Understanding the Synthesis of Azo Dyes with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Azo coupling. Wikipedia.
  • A comprehensive review on adsorptive removal of azo dyes using functional materials. SpringerLink.
  • Bacteriological Removal of Azo Dyes: An Eco-Friendly Approach. ResearchGate.
  • Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. ResearchGate.
  • 23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.
  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate.
  • Azo Coupling. Organic Chemistry Portal.
  • A Method for the Purification of Certain Azo Dyes. ACS Publications.
  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Chemistry Stack Exchange.
  • DIAZONIUM SALTS. UGC E-content portal.
  • pH in Diazo Coupler. Yokogawa.
  • Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. PubMed Central.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications.
  • making diazonium salts from phenylamine (aniline). Chemguide.
  • (PDF) Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols. ResearchGate.
  • 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derived azo dyes. ResearchGate.
  • The continuous flow synthesis of azos. PubMed Central.
  • Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Science Alert.
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  • Azo Dye Theoretical Yield and other doubts. Reddit.
  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PubMed Central.
  • (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. ResearchGate.
  • CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. IIP Series.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.

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Technical Support Center: Troubleshooting Low Yields in the Nitration of 2-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

The nitration of 2-amino-4-chlorophenol is a critical transformation for synthesizing key intermediates used in the development of dyes and pharmaceuticals, such as the muscle relaxant chlorzoxazone.[1][2] The reaction introduces a nitro group onto the aromatic ring, typically at the 6-position, yielding 2-amino-4-chloro-6-nitrophenol. However, the inherent reactivity of the starting material, which contains two strongly activating groups (–NH2 and –OH), presents significant challenges. Researchers frequently encounter low yields due to competing side reactions, primarily oxidation and the formation of undesired isomers.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered during this synthesis. It is designed for researchers, chemists, and drug development professionals to diagnose problems, understand the underlying chemical principles, and implement effective solutions to optimize reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses the most common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction mixture turned dark brown or black almost immediately after adding the nitrating agent, and I isolated very little of the desired product. What is causing this?

A1: This is a classic sign of oxidative degradation. The amino (–NH2) and hydroxyl (–OH) groups on the phenol ring are extremely sensitive to oxidation, especially by nitric acid, which is a strong oxidizing agent.[3][4][5] Under the acidic conditions of the reaction, these functional groups can be easily oxidized, leading to the formation of complex, polymeric tars and quinone-like structures, which are responsible for the dark coloration and a significant loss of material.

Causality & Solutions:

  • Excessive Reaction Temperature: Nitration is a highly exothermic process. An uncontrolled temperature rise dramatically accelerates the rate of oxidation relative to the desired nitration.

    • Solution: Maintain strict temperature control. The reaction should be performed at or below 0 °C, especially during the addition of the nitrating agent. Use an ice-salt or dry ice-acetone bath for efficient cooling.

  • Inherent Reactivity of the Substrate: The electron-rich nature of the aminophenol ring makes it highly susceptible to oxidation.

    • Solution (Recommended): Protect the Amino Group. The most effective strategy is to temporarily protect the highly reactive amino group by converting it into an amide via acylation (e.g., using acetic anhydride).[6] The resulting acetamido group is still an ortho-, para-director but is significantly less activating and far more resistant to oxidation. The protecting group can be easily removed by acid or base hydrolysis after the nitration step is complete.

  • Concentrated Reagents: Using overly concentrated nitric acid or adding it too quickly can create localized "hot spots" where oxidation is rampant.

    • Solution: Use a well-defined mixed acid solution (HNO₃ in H₂SO₄) and add it slowly and dropwise to the solution of 2-amino-4-chlorophenol in concentrated sulfuric acid, ensuring the temperature never exceeds the set point.

Q2: My final yield is low, and analytical techniques (TLC, HPLC, or NMR) show a mixture of products, not just the desired 2-amino-4-chloro-6-nitrophenol. How can I improve the reaction's selectivity?

A2: Poor selectivity results from the formation of undesired isomers or products of multiple nitrations. The starting material has three directing groups. While the –OH and –NH2 groups strongly direct ortho- and para-, and the –Cl group also directs ortho- and para-, the conditions of the reaction heavily influence where the electrophile (the nitronium ion, NO₂⁺) will add.

Causality & Solutions:

  • Generation of the Electrophile: The reaction relies on sulfuric acid to act as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[7][8][9][10] An improper acid ratio can affect the concentration of the electrophile and reaction rate.

    • Solution: Carefully control the stoichiometry of the mixed acid. A well-established procedure is to use a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid should be in excess to act as both the catalyst and the solvent.

  • Reaction Conditions: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers or even a second nitration.

    • Solution: As with preventing oxidation, low and stable temperatures are key to enhancing regioselectivity. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Simultaneous Addition: Adding the substrate and the nitrating agent separately and sequentially can sometimes lead to poor selectivity.

    • Solution: A proven technique for nitrating sensitive amines is the simultaneous addition of both the substrate and the nitrating agent to the reaction vessel containing the bulk of the sulfuric acid solvent.[11] This maintains a low concentration of the unreacted amine at all times, minimizing side reactions.

Q3: My reaction appears to stop prematurely, with a large amount of unreacted 2-amino-4-chlorophenol remaining. How can I ensure the reaction goes to completion?

A3: An incomplete reaction suggests that a limiting factor is preventing full conversion of the starting material. This could be related to the reagents, reaction time, or physical parameters of the setup.

Causality & Solutions:

  • Insufficient Nitrating Agent: If the nitric acid is the limiting reagent, the reaction will stop once it is consumed.

    • Solution: Ensure that nitric acid is present in a slight molar excess (e.g., 1.05 to 1.1 equivalents) relative to the 2-amino-4-chlorophenol. This helps drive the reaction to completion.

  • Reaction Time and Temperature: Electrophilic aromatic substitutions, especially at very low temperatures, can be slow.

    • Solution: After the initial, cold addition of the nitrating agent, allow the reaction to stir for an extended period (e.g., 2-4 hours) at that low temperature. Monitor the reaction's progress using TLC. If the reaction is clean but slow, a slight and carefully controlled increase in temperature (e.g., to 5-10 °C) can sometimes be used to push it to completion.

  • Poor Solubility or Mixing: If the starting material does not fully dissolve in the sulfuric acid or if stirring is inadequate, the reaction will be inefficient.

    • Solution: Ensure the 2-amino-4-chlorophenol is completely dissolved in the sulfuric acid before cooling and beginning the addition of the nitrating agent. Use a robust mechanical stirrer to ensure the reaction mixture remains homogeneous.

Q4: I believe the reaction worked, but I am losing most of my product during the workup and purification phase. What is a reliable method for isolation?

A4: Product loss during workup is common, often due to the product's solubility or instability during neutralization. A carefully planned workup protocol is essential for maximizing the isolated yield.

Causality & Solutions:

  • Improper Quenching: The reaction must be stopped and diluted in a controlled manner.

    • Solution: The standard and most effective method is to pour the entire cold reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude organic product, while the inorganic acids remain in the aqueous phase.

  • Neutralization Issues: The product, 2-amino-4-chloro-6-nitrophenol, is amphoteric. It can dissolve in both strong acid (by protonation of the amino group) and strong base (by deprotonation of the phenolic group). Rushing the neutralization or overshooting the target pH can cause the product to redissolve.

    • Solution: After quenching on ice, the resulting acidic slurry should be neutralized very slowly, with efficient cooling and stirring, using a base like aqueous sodium hydroxide or sodium carbonate solution. The goal is to bring the pH to a weakly acidic or neutral state (around pH 4-6), where the product is least soluble.[12] Monitor the pH carefully with a meter or pH paper.

  • Inefficient Purification: The crude product will likely contain residual starting material, isomers, and other impurities.

    • Solution: Recrystallization is the most common method for purification. A mixed solvent system, such as ethanol and water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize out.

Visualizing Reaction & Troubleshooting Pathways

The following diagrams illustrate the key chemical transformations and a logical workflow for diagnosing yield issues.

SM 2-Amino-4-Chlorophenol Product Desired Product (2-Amino-4-Chloro-6-Nitrophenol) SM->Product Desired Pathway (Low Temp, Controlled) Oxidation Oxidation Byproducts (Tars, Quinones) SM->Oxidation Side Reaction (High Temp, High [HNO3]) Isomers Isomeric Byproducts SM->Isomers Side Reaction (Poor Selectivity) Reagent Nitrating Agent (HNO3 / H2SO4)

Caption: Key reaction pathways in the nitration of 2-amino-4-chlorophenol.

decision decision solution solution start Start: Low Yield Observed q1 Reaction mixture dark brown/black? start->q1 q2 Multiple spots/peaks in analysis? q1->q2 No s1 Primary Cause: Oxidation 1. Lower reaction temp to <0°C. 2. Protect amino group (acylation). 3. Slow, dropwise reagent addition. q1->s1 Yes q3 High % of starting material remains? q2->q3 No s2 Primary Cause: Poor Selectivity 1. Maintain strict low temp. 2. Verify correct acid stoichiometry. 3. Consider simultaneous addition. q2->s2 Yes end Yield Optimized q3->end No s3 Primary Cause: Incomplete Reaction 1. Use slight excess of HNO3 (1.1 eq). 2. Increase reaction time. 3. Ensure vigorous mixing. q3->s3 Yes s1->q2 s2->q3 s3->end

Caption: A logical workflow for troubleshooting low nitration yields.

Quantitative Data & Parameter Optimization

The following table summarizes the critical experimental parameters and their impact on the reaction outcome.

ParameterRecommended RangeEffect of Deviation on Yield & PurityTroubleshooting Focus
Reaction Temperature -5 °C to 0 °CToo High: Drastically reduces yield due to oxidation (dark tars) and formation of isomers.Use an efficient cooling bath and monitor the internal temperature constantly.
Nitric Acid 1.05 - 1.1 molar eq.Too Low: Incomplete reaction. Too High: Increased risk of oxidation and di-nitration.Calculate stoichiometry carefully based on the purity of the starting material.
Solvent Conc. H₂SO₄ (98%)N/AEnsure the starting material is fully dissolved before beginning the reaction.
Addition Time 30 - 60 minutesToo Fast: Uncontrolled exotherm, leading to oxidation and side reactions.Use a pressure-equalizing dropping funnel for slow, controlled addition.
Reaction Time 2 - 4 hoursToo Short: Incomplete reaction. Too Long: May increase side products if temp control is poor.Monitor reaction progress by TLC to determine the optimal endpoint.
Workup pH 4.0 - 6.0Too Low or Too High: Product remains dissolved in the aqueous phase, reducing isolated yield.Use slow, careful neutralization with cooling and constant pH monitoring.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield and purity of 2-amino-4-chloro-6-nitrophenol.

Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. It is exothermic and must be performed with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Reagents & Equipment:

  • 2-amino-4-chlorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel

  • Ice-salt bath

  • Crushed ice

  • Aqueous Sodium Hydroxide (e.g., 10% w/v) for neutralization

Procedure:

  • Setup: In the three-neck flask, add 2-amino-4-chlorophenol (1.0 eq) to concentrated sulfuric acid (approx. 5-10 mL per gram of substrate). Stir with the mechanical stirrer until the solid is completely dissolved.

  • Cooling: Cool the flask in the ice-salt bath until the internal temperature of the solution is between -5 °C and 0 °C.

  • Prepare Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating agent by adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid (approx. 1-2 mL per mL of HNO₃). Caution: This mixing is exothermic; prepare it slowly and allow it to cool before use.

  • Nitration: Add the nitrating mixture dropwise from the funnel to the stirred solution of the aminophenol over 30-60 minutes. It is critical to maintain the internal reaction temperature below 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at -5 °C to 0 °C for an additional 2-3 hours. Monitor the progress by periodically taking a small aliquot, quenching it in water, and analyzing by TLC.

  • Quenching: Prepare a large beaker containing a substantial amount of crushed ice (at least 10 g of ice per mL of reaction mixture). While stirring the ice vigorously, slowly and carefully pour the cold reaction mixture into the beaker. A yellow-orange solid should precipitate.

  • Isolation: Filter the precipitated crude product using a Büchner funnel and wash the filter cake with copious amounts of cold water until the washings are neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization. Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

References

  • Organic Syntheses. (n.d.). 2-Amino-4-nitrophenol. Organic Syntheses Procedure.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
  • IARC Publications. (2018). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 123.
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Wikipedia. (n.d.). Paracetamol.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.
  • Wyzant. (2020). What is the best method to do nitration on P-aminophenol and what is the end product? Wyzant Ask An Expert.
  • MDPI. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(10), 2459.
  • Google Patents. (n.d.). US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.
  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?
  • ResearchGate. (2022). Nitration of 8-aminoquinoline amides by using tert-butyl nitrite in...
  • Universidad de Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta, 48(12), 1711-1719.
  • Google Patents. (n.d.). US2525508A - Nitration of o-substituted aromatic amines.
  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation.
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation.
  • PubChem. (n.d.). 2-Amino-4-chloro-5-nitrophenol.
  • ResearchGate. (2020). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
  • National Institutes of Health. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • YouTube. (2022). Role of Sulphuric acid (NITRATION).

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Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-chloro-5-nitrophenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile but complex molecule. The multifaceted nature of this compound, possessing four distinct functional groups on an aromatic ring, makes solvent selection a critical parameter that governs reaction pathways, rates, and yields.

This guide moves from fundamental principles to practical troubleshooting and protocols, ensuring you can make informed decisions in your experimental design.

Part 1: Fundamental Principles of Reactivity and Solvation

This section addresses the foundational questions regarding the molecule's inherent reactivity and how solvents mediate its behavior.

Q1: What are the key reactive sites on this compound, and how do solvents influence them?

This compound is a highly substituted aromatic compound with several potential reaction sites. Its reactivity is a delicate balance between electron-donating and electron-withdrawing groups.

  • Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group: This is often the most sought-after reaction. The potent electron-withdrawing nitro group (-NO₂) is para to the chlorine atom, which strongly activates the chlorine as a leaving group for nucleophilic attack.[1] The amino (-NH₂) and hydroxyl (-OH) groups also influence the electron density of the ring.

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl and amino groups are powerful activating, ortho, para-directing groups.[2] However, the only unsubstituted position is ortho to both the chloro and nitro groups, making electrophilic substitution challenging and often requiring harsh conditions.

  • Reactions at the Amino Group: The amino group can act as a nucleophile or be diazotized to form a diazonium salt, a versatile intermediate for further functionalization.[3]

  • Reactions at the Phenolic Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile.[4]

  • Reactions at the Nitro Group: The nitro group can be reduced to an amino group, fundamentally altering the electronic properties of the molecule.[5]

Solvent Influence: Solvents do not merely act as a medium but actively participate in the reaction by:

  • Solvating Reagents: Affecting the reactivity of nucleophiles and electrophiles.

  • Stabilizing Intermediates: Polar solvents are crucial for stabilizing charged intermediates like the Meisenheimer complex in SNAr.[1]

  • Influencing Equilibria: Affecting the acidity of the phenol or the basicity of the amine.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the -OH, -NH₂, and -NO₂ groups, altering their electronic character and steric accessibility.[6]

Q2: How does solvent polarity specifically affect Nucleophilic Aromatic Substitution (SNAr) reactions on this compound?

The SNAr reaction, particularly the displacement of the chloride, is highly sensitive to solvent choice. The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1]

SNAr_Mechanism

The stability of the Meisenheimer complex is paramount.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These are typically the solvents of choice for SNAr reactions.[7] They possess large dipole moments that can effectively stabilize the negatively charged Meisenheimer intermediate. Crucially, they do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can also stabilize the charged intermediate, but they severely hinder the reaction by strongly solvating the nucleophile through hydrogen bonding. This reduces the nucleophile's energy and makes it less reactive, slowing the rate-determining first step.[8] In some cases, the solvent itself can act as a competing nucleophile (solvolysis).

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These are generally poor choices. The starting material has low solubility, and more importantly, these solvents cannot stabilize the charged Meisenheimer complex, leading to a very high activation energy and extremely slow or non-existent reactions.[9]

Table 1: Relative Rate of SNAr with a Generic Nucleophile (e.g., Morpholine)

SolventSolvent ClassDielectric Constant (ε)Relative Rate (Approx.)Rationale
DMSOPolar Aprotic47~1000Excellent stabilization of intermediate, minimal solvation of nucleophile.
DMFPolar Aprotic37~750Similar to DMSO, highly effective.
AcetonitrilePolar Aprotic37~150Less effective at stabilizing the intermediate compared to DMSO/DMF.
EthanolPolar Protic25~5Stabilizes intermediate but strongly deactivates nucleophile via H-bonding.
TolueneNonpolar2.4< 1Poor solubility and inability to stabilize the charged intermediate.
Q3: What is the role of hydrogen bonding in solvent selection?

Hydrogen bonding is a critical secondary factor in solvent selection. This compound has two H-bond donor groups (-OH, -NH₂) and multiple H-bond acceptor sites (the oxygens of -OH, -NO₂, and the nitrogen of -NH₂).

  • H-Bond Donating Solvents (Protic): As mentioned, these solvents (e.g., alcohols) will engage in H-bonding with the nucleophile, reducing its reactivity. They can also H-bond with the substrate's nitro and hydroxyl groups, which can slightly alter the electronic distribution in the ring.

  • H-Bond Accepting Solvents (Aprotic): Solvents like DMSO and DMF are excellent H-bond acceptors. They can interact with the substrate's -OH and -NH₂ protons. This interaction can increase the acidity of the phenol, potentially leading to deprotonation by a basic nucleophile and unwanted side reactions.

Part 2: Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This section provides a logical framework for diagnosing and solving common solvent-related problems.

Troubleshooting_Workflow

Q4: My reaction is not starting or is extremely slow. What solvent-related issues should I check?
  • Possible Cause 1: Poor Solubility. The compound is practically insoluble in water and has limited solubility in nonpolar solvents like hexane or toluene.[9] If your reagents are not fully dissolved, the reaction is happening in a heterogeneous mixture, which will be extremely slow.

    • Troubleshooting: Visually inspect the reaction mixture for undissolved solids. If present, switch to a solvent known for good solubility, such as DMF, DMSO, or acetone.[10][11] Gentle heating may aid dissolution, but monitor for decomposition.

  • Possible Cause 2: Inappropriate Solvent Class. As detailed in Table 1, using a nonpolar or polar protic solvent for an SNAr reaction will result in very slow rates.

    • Troubleshooting: For SNAr, the first step should always be to switch to a high-quality, anhydrous polar aprotic solvent. If the reaction involves electrophilic attack, a less coordinating solvent like dichloromethane or acetonitrile might be more appropriate.

  • Possible Cause 3: Wet Solvent. Water is a polar protic solvent and can deactivate nucleophiles. Anhydrous conditions are often essential.

    • Troubleshooting: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

Q5: I'm observing multiple unexpected side products. How can the solvent be the cause?
  • Possible Cause 1: Solvolysis. If you are using a nucleophilic solvent (e.g., methanol, ethanol) at elevated temperatures, the solvent itself can displace the chloride, leading to an ether byproduct.

    • Troubleshooting: Switch to a non-nucleophilic solvent like DMSO, DMF, or acetonitrile. If a protic solvent is required for other reasons, run the reaction at the lowest possible temperature.

  • Possible Cause 2: Base-Catalyzed Side Reactions. In the presence of a strong base, the phenolic proton can be removed. The resulting phenoxide can undergo O-alkylation or other reactions. Polar aprotic solvents can enhance the strength of bases.

    • Troubleshooting: Use a non-nucleophilic, hindered base (e.g., DIPEA) if a base is required. Alternatively, protect the phenolic -OH group before carrying out the reaction.

  • Possible Cause 3: Decomposition. this compound can be unstable at high temperatures.[9] Some solvents with high boiling points (e.g., DMSO, NMP) may tempt researchers to use excessive heat, leading to decomposition.

    • Troubleshooting: Monitor the reaction by TLC or LC-MS to distinguish product formation from decomposition. Run the reaction at the lowest temperature that allows for a reasonable rate. Ensure the solvent is pure, as impurities can catalyze decomposition.

Q6: The reaction yield is low, and the workup is difficult. What should I consider?
  • Possible Cause 1: Product Loss During Aqueous Extraction. High-polarity solvents like DMF and DMSO are fully miscible with water. During workup, if too little extraction solvent (e.g., ethyl acetate) is used, your product may remain partially dissolved in the aqueous/DMF layer.

    • Troubleshooting: Use a large volume of water to fully dilute the DMF/DMSO. Perform multiple extractions (3x) with a suitable organic solvent. Washing the combined organic layers with brine can help break emulsions and remove residual high-boiling solvent.[12]

  • Possible Cause 2: Emulsion Formation. The presence of polar solvents and potentially deprotonated phenolic species can lead to stubborn emulsions during workup.

    • Troubleshooting: Add saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the mixture to stand, or perform gentle swirling instead of vigorous shaking. Filtration through a pad of celite can sometimes help break emulsions.

Part 3: Experimental Protocol & Data

Protocol 1: General Procedure for SNAr Displacement of Chloride with an Amine

This protocol provides a self-validating framework for a typical SNAr reaction.

Objective: To replace the chloro group of this compound with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, finely powdered)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated NaCl solution)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Reagent Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C.

    • Causality Note: Heating is required to overcome the activation energy. DMF is chosen for its ability to stabilize the Meisenheimer complex and its high boiling point.[7] K₂CO₃ acts as a base to neutralize the HCl formed during the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30-50% EtOAc in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

    • Self-Validation: The disappearance of the starting material spot is a key indicator of reaction completion. The reaction is typically complete within 4-12 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing a large volume of deionized water (approx. 10x the volume of DMF). c. Extract the aqueous mixture with EtOAc (3x the volume of DMF). d. Combine the organic layers and wash with water (2x), then with brine (1x).

    • Troubleshooting Note: If an emulsion forms, add more brine and let it stand. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2024). Phenol.
  • ResearchGate. (n.d.). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones.
  • Hartman, W. W., & Silloway, H. L. (1946). 2-Amino-4-nitrophenol. Organic Syntheses, 26, 5.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • Google Patents. (2016). CN105753730A - Method for preparing this compound.
  • Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties.
  • Lako, A. T., et al. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education, 91(9), 1421–1425.
  • LibreTexts Chemistry. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • LibreTexts Chemistry. (2023). 17.10: Reactions of Phenols.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitrophenol.
  • National Center for Biotechnology Information. (1993). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57.
  • Doubtnut. (2021). The correct sequence of reactions to convert p-nitrophenol into quinol involves. YouTube.

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Technical Support Center: Temperature Control in Exothermic Reactions with 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-nitrophenol. The focus is to provide in-depth, practical guidance on managing the thermal hazards associated with exothermic reactions involving this compound. The information presented here is synthesized from established safety protocols, reaction calorimetry principles, and extensive experience in process safety management.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Risks

This section addresses fundamental questions regarding the thermal hazards of this compound and related nitroaromatic compounds.

Q1: Why is this compound considered a thermally hazardous compound?

A1: The thermal risk associated with this compound stems from the presence of the nitro (-NO₂) group on the aromatic ring. Nitroaromatic compounds are known for their energetic properties and potential for exothermic decomposition.[1][2][3] The nitro group is a strong electron-withdrawing group, which can destabilize the molecule, particularly at elevated temperatures, leading to a rapid release of energy.[1] While this compound itself has a relatively high melting point of 225°C, it can decompose upon further heating.[4][5] The primary concern arises during reactions where this compound is a reactant or product, as the reaction itself can be highly exothermic, and any loss of temperature control can initiate a dangerous, self-accelerating decomposition, known as a runaway reaction.[6][7]

Q2: What is a "runaway reaction" and why is it a critical concern with this compound?

A2: A runaway reaction is a thermally uncontrolled event where the rate of heat generation from an exothermic process exceeds the rate of heat removal.[8][9] This leads to a rapid, exponential increase in temperature and pressure within the reactor.[8] For reactions involving this compound, such as nitration or other electrophilic aromatic substitutions, the potential for a runaway is significant due to the inherent exothermicity of these transformations.[9][10][11] The consequences of a runaway can be catastrophic, including vessel rupture, explosion, and the release of toxic materials.[7][8]

Q3: What are the primary factors that can trigger a runaway reaction when working with this compound?

A3: Several factors can initiate a thermal runaway:

  • Inadequate Cooling: The cooling capacity of the reactor may be insufficient to handle the heat generated by the reaction, especially during scale-up.[8]

  • Loss of Cooling: A failure in the cooling system (e.g., loss of coolant flow, power outage) is a common cause.[7][8]

  • Incorrect Reagent Addition: Adding a reagent too quickly can lead to a rapid release of heat that overwhelms the cooling system.[11]

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the temperature is significantly higher than the bulk, potentially initiating decomposition.[7]

  • Contamination: The presence of impurities can sometimes lower the decomposition temperature of the reaction mixture.[12]

  • Incorrect Temperature Monitoring: A misplaced or malfunctioning temperature probe can provide false readings, leading to a failure to respond to a developing exotherm.

Q4: Are there specific reaction types involving this compound that are particularly prone to exothermic runaways?

A4: Yes, any reaction that adds an energetic functional group or is inherently highly exothermic should be treated with extreme caution. Nitration reactions, in particular, are notoriously exothermic and require stringent temperature control.[9][10][11] Other reactions, such as diazotization of the amino group, can also be hazardous if not properly controlled. It is crucial to have a thorough understanding of the reaction chemistry and thermochemistry before proceeding.

Section 2: Troubleshooting Guide - Proactive and Reactive Measures

This section provides a question-and-answer formatted guide to troubleshoot and mitigate temperature control issues during your experiments.

Issue 1: The reaction temperature is consistently rising above the set point despite maximum cooling.

Q: What are the immediate steps I should take, and what are the likely causes?

A: Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Emergency Cooling: If available, apply an external emergency cooling bath (e.g., ice/water or ice/salt).

  • Dilution: If part of your pre-planned emergency procedure, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.

  • Prepare for Quenching: Have a quenching agent ready as a last resort, as defined in your safety protocol.

Likely Causes & Long-Term Solutions:

  • Underestimated Exotherm: The heat of reaction is greater than anticipated. A preliminary Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) study is essential for accurate thermal data before scaling up.[13][14][15]

  • Insufficient Cooling Capacity: The reactor's heat transfer area is too small for the reaction scale. Consider using a larger reactor, a reactor with a better surface-area-to-volume ratio, or supplementary internal cooling coils.[8][10]

  • High Reactant Concentration: The concentration of reactants is too high, leading to a rapid rate of heat generation. Reduce the concentration of the limiting reagent.

  • Fast Addition Rate: The rate of reagent addition is too high. Implement a slower, controlled addition using a syringe pump or a dropping funnel with precise control.[11]

Issue 2: A sudden, sharp temperature spike is observed.

Q: What could cause a sudden temperature spike, and how should I respond?

A: Immediate Response: Treat this as a potential precursor to a runaway reaction. Follow the immediate actions outlined in Issue 1. If the temperature continues to rise uncontrollably, initiate your pre-defined emergency shutdown and evacuation procedures.[16][17]

Potential Causes & Preventative Measures:

  • Accumulation of Unreacted Reagent: This is a critical and common cause. If a reagent is added to a reaction that has not initiated (due to low temperature, poor mixing, or an inhibitor), it can accumulate. When the reaction finally starts, the large amount of unreacted material reacts very quickly, leading to a massive and sudden release of heat.

    • Prevention: Ensure the reaction has initiated before beginning the main reagent feed. This can be confirmed by a small, controlled initial temperature rise after adding a small portion of the reagent.

  • Phase Separation/Poor Mixing: If the reaction mixture is not homogenous, reagents can accumulate in one phase. A sudden mixing event can then lead to a rapid reaction.

    • Prevention: Use appropriate agitation and ensure that the phases are well-mixed throughout the reaction.

  • Induction Period: Some reactions have an induction period.

    • Prevention: Understand the kinetics of your reaction. If an induction period is known, do not add the bulk of the reagent until the reaction has clearly started.

Issue 3: The reaction is very slow or not starting at the recommended low temperature.

Q: Is it safe to increase the temperature to initiate the reaction?

A: Cautious Approach: Increasing the temperature should be done with extreme caution and in very small increments.[11] A reaction that is slow at a low temperature can become uncontrollably fast at a slightly higher temperature.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your reagents are of the correct purity and concentration.

  • Check for Catalysts/Initiators: Confirm that any necessary catalyst or initiator has been added.

  • Improve Mixing: Increase the stirring rate to ensure good mass transfer.[11]

  • Incremental Temperature Increase: If all else fails, increase the temperature by 2-3°C at a time and hold for a period to see if the reaction initiates. Monitor the temperature very closely for any signs of an exotherm. Never leave the reaction unattended during this process.

  • Re-evaluate the Protocol: If the reaction still does not start, it is safer to stop, quench the reaction, and re-evaluate the entire experimental setup and procedure rather than continuing to increase the temperature.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Controlled Exothermic Reaction

This protocol provides a framework for safely conducting an exothermic reaction with this compound.

  • Preparation:

    • Assemble a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a pressure-equalizing dropping funnel.

    • Ensure the temperature probe is positioned correctly to measure the bulk internal temperature of the reaction mixture.

    • Place the reactor in a cooling bath (e.g., ice/water) with a secondary container to catch any spills.

  • Initial Charge:

    • Charge the reactor with this compound and the reaction solvent.

    • Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5°C).

  • Reagent Addition:

    • Add the second reagent to the dropping funnel.

    • Begin adding the reagent dropwise, maintaining a slow and steady addition rate.

    • Continuously monitor the internal temperature. The rate of addition should be controlled to ensure the temperature does not rise more than a few degrees above the set point.[11]

  • Reaction Monitoring:

    • Maintain the reaction at the desired temperature for the required duration after the addition is complete.

    • Monitor the reaction progress by appropriate analytical methods (e.g., TLC, HPLC).

  • Quenching:

    • Once the reaction is complete, slowly and carefully add the reaction mixture to a pre-chilled quenching solution (e.g., cold water or a suitable buffer).

  • Work-up:

    • Proceed with the standard work-up and purification procedures.

Table 1: Key Physicochemical and Safety Data for this compound
PropertyValueSource
Molecular Formula C₆H₅ClN₂O₃[5][18]
Molecular Weight 188.57 g/mol [5]
Appearance Orange powder[5]
Melting Point 225°C (decomposes)[4][5]
Solubility in Water < 0.1 mg/mL at 22°C[4][5]
Stability Stable under recommended conditions, but may be sensitive to prolonged air exposure. Incompatible with strong oxidizing agents and strong bases.[4][5]
Hazards Harmful if swallowed. May cause skin and eye irritation.[5][19]

Section 4: Visualization of Safety Workflows

Diagram 1: Decision Tree for Managing Temperature Deviations

This diagram outlines the logical steps to take when a temperature deviation is observed during an exothermic reaction.

Temperature_Deviation_Workflow start Temperature Deviation Detected (> Set Point + ΔT_critical) stop_addition Immediately Stop Reagent Addition start->stop_addition emergency_cooling Apply Emergency Cooling (e.g., Ice Bath) stop_addition->emergency_cooling monitor_temp Monitor Temperature Closely emergency_cooling->monitor_temp temp_stabilizes Temperature Stabilizes? monitor_temp->temp_stabilizes continue_monitoring Continue Monitoring Maintain Cooling temp_stabilizes->continue_monitoring Yes temp_runaway Temperature Continues to Rise Uncontrollably? temp_stabilizes->temp_runaway No investigate_cause Investigate Root Cause Post-Mortem Analysis continue_monitoring->investigate_cause initiate_quench Initiate Pre-planned Quenching Protocol temp_runaway->initiate_quench No emergency_shutdown Emergency Shutdown & Evacuate temp_runaway->emergency_shutdown Yes initiate_quench->investigate_cause

Caption: Workflow for responding to temperature excursions.

Diagram 2: Hierarchy of Controls for Mitigating Exothermic Hazards

This diagram illustrates the preferred order of control measures to ensure the safe handling of exothermic reactions, from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls elimination Elimination/Substitution (Use a safer alternative if possible) engineering Engineering Controls (e.g., Automated Dosing, High-Efficiency Cooling, Relief Valves) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training, Reaction Calorimetry) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) administrative->ppe

Caption: Prioritizing safety measures for exothermic reactions.

Section 5: References

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Advanced Engineering Research and Science, 8(10). Retrieved from

  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog. Retrieved from

  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. (n.d.). Benchchem. Retrieved from

  • Why reactions run away. (n.d.). IChemE. Retrieved from

  • Runaway Reaction. (n.d.). Gexcon. Retrieved from

  • Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry. (n.d.). IUCr Journals. Retrieved from

  • NITRATION. (n.d.). vpscience.org. Retrieved from

  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (n.d.). aidic.it. Retrieved from

  • Technical Support Center: Optimizing Temperature Control for Selective Nitration. (n.d.). Benchchem. Retrieved from

  • Controlling temperature of nitration reactions. (n.d.). Google Patents. Retrieved from

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019, March 29). agilent.com. Retrieved from

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved from

  • Phenol, 2-amino-4-chloro-5-nitro. (2024, April 9). ChemBK. Retrieved from

  • Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry. (2006, February). PubMed. Retrieved from

  • Why is mononitration of phenol carried out at low temperatures? (2024, November 11). Chemistry Stack Exchange. Retrieved from

  • Impact of temperature control on the selectivity of nitration reactions. (n.d.). Benchchem. Retrieved from

  • This compound. (n.d.). PubChem. Retrieved from

  • Emergency Runaway Reaction - What Precedes? What Follows? (n.d.). Aidic. Retrieved from

  • Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol. (n.d.). ResearchGate. Retrieved from

  • Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). testrong.com. Retrieved from

  • Process for preparing 2-amino-5-nitrophenol derivatives. (n.d.). Google Patents. Retrieved from

  • Designing Emergency Relief Systems for Runaway Reactions. (n.d.). ioMosaic. Retrieved from

  • 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE. (n.d.). CAMEO Chemicals - NOAA. Retrieved from

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM. Retrieved from

  • Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. (n.d.). PMC. Retrieved from

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). ACS Publications. Retrieved from

  • A comparative study on the thermal stability of various nitrourea compounds. (n.d.). Benchchem. Retrieved from

  • 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling. (n.d.). Benchchem. Retrieved from

  • Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). Health and Safety Executive. Retrieved from

  • 2-Amino-6-chloro-4-nitrophenol. (2023, May 31). CymitQuimica. Retrieved from

  • 2-Amino-4-chloro-6-nitrophenol. (n.d.). AK Scientific, Inc.. Retrieved from

  • Calorimetric Investigation Research Articles. (n.d.). R Discovery. Retrieved from

  • SAFETY DATA SHEET. (2025, May 1). Thermo Fisher Scientific. Retrieved from

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from

  • SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich. Retrieved from

  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved from

  • Chemical Safety Data Sheet MSDS / SDS - this compound. (2022, August 11). ChemicalBook. Retrieved from

  • CAS 6358-07-2: this compound. (n.d.). CymitQuimica. Retrieved from

  • Effective reduction of nitrophenols and colorimetric detection of Pb(ii) ions by Siraitia grosvenorii fruit extract capped gold nanoparticles. (2021, April 26). PubMed Central. Retrieved from

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (n.d.). European Commission. Retrieved from

  • Synthesis of 2-amino-5-nitrophenol. (n.d.). ResearchGate. Retrieved from

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  • 2-Amino-4-chlorophenol. (n.d.). PubChem. Retrieved from

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Technical Support Center: Catalyst Selection for the Hydrogenation of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the selective hydrogenation of complex molecules is a nuanced challenge. This guide is designed to provide you with in-depth, field-proven insights into the catalytic hydrogenation of 2-Amino-4-chloro-5-nitrophenol to its corresponding diamine, a critical intermediate in the synthesis of high-performance azo dyes and other specialty chemicals.[1] We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The primary challenge in this transformation is chemoselectivity. The goal is to achieve a complete six-electron reduction of the nitro group while preserving the chloro-substituent and avoiding poisoning of the catalyst by the amino groups present on the substrate and product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

A1: Incomplete or stalled reactions are a common hurdle. The issue typically stems from the catalyst, reaction conditions, or substrate/solvent system. A systematic approach is crucial for diagnosis.

Core Areas to Investigate:

  • Catalyst Activity: This is the most frequent culprit.

    • Poisoning: The active sites of your catalyst can be blocked. Common poisons for precious metal catalysts include sulfur compounds, heavy metal ions, and certain nitrogen-containing heterocycles.[2][3] The amino group on your substrate or product can also interact strongly with the catalyst surface, though it's less likely to cause complete deactivation. Ensure high-purity solvents and reagents and use scrupulously clean glassware.

    • Deactivation: Catalysts can lose activity from improper storage or handling. Pyrophoric catalysts like Raney® Nickel are particularly sensitive to air exposure.[3] When in doubt, use a fresh batch of catalyst to rule out deactivation.

    • Insufficient Loading: The amount of catalyst may be too low for your reaction scale. While typical loadings for Pd/C or Pt/C are in the 1-5 mol% range, challenging substrates may require up to 10 mol%.[3]

  • Reaction Conditions:

    • Inadequate Hydrogen Pressure: For many simple nitro reductions, a hydrogen balloon is sufficient. However, for a substituted molecule like this, higher pressures (e.g., 3-5 bar or ~50 psi) in a Parr-type hydrogenator may be necessary to achieve a reasonable reaction rate.[3]

    • Poor Agitation: This is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Inefficient stirring starves the catalyst of either hydrogen or the substrate, drastically slowing the reaction.[3] Ensure vigorous stirring to maintain a well-suspended slurry.

  • Substrate and Solvent Issues:

    • Poor Solubility: If the this compound is not fully dissolved, the reaction becomes mass-transfer limited.[4] Select a solvent (e.g., ethanol, methanol, THF, ethyl acetate) that completely dissolves the starting material at the reaction temperature.[3][4]

Below is a logical workflow to diagnose low conversion issues.

G start Low or No Conversion Observed cat_check 1. Verify Catalyst Activity start->cat_check cond_check 2. Assess Reaction Conditions start->cond_check sol_check 3. Examine Substrate/Solvent start->sol_check poison Suspect Poisoning? cat_check->poison Check Purity pressure H₂ Pressure Adequate? cond_check->pressure solubility Substrate Fully Dissolved? sol_check->solubility inactive Is Catalyst Old/Improperly Stored? poison->inactive No sol_poison Use High-Purity Reagents & Clean Glassware poison->sol_poison Yes loading Is Loading Sufficient (1-10 mol%)? inactive->loading No sol_inactive Use Fresh Catalyst Batch inactive->sol_inactive Yes loading->cond_check Yes sol_loading Increase Catalyst Loading loading->sol_loading No stir Agitation Vigorous? pressure->stir Yes sol_pressure Increase H₂ Pressure (e.g., Parr Apparatus) pressure->sol_pressure No temp Temperature Optimal? stir->temp Yes sol_stir Increase Stirring Rate stir->sol_stir No temp->sol_check Yes sol_temp Gently Heat (e.g., 40-50°C) temp->sol_temp No solubility->cat_check Yes sol_solubility Change Solvent or Use Co-Solvent System solubility->sol_solubility No G cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Condenses with Hydroxylamine Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +H₂ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo +H₂ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +H₂ Hydrazo->Amine +H₂

Nitro group reduction pathways.
Q2: Which catalyst is the best starting point for hydrogenating this compound?

A2: For this specific substrate, 5% Platinum on Carbon (Pt/C) is the most logical and authoritative starting point.

Rationale: The primary concern is preventing the loss of the chlorine atom (dehalogenation). Platinum is known to be significantly less active for this side reaction compared to palladium. [5]While Raney® Nickel is also an option to avoid dehalogenation, Pt/C is generally more active, allowing for milder reaction conditions, and is not pyrophoric, making it easier and safer to handle in a lab setting.

The following decision tree and data table summarize the catalyst selection logic.

G start Select Catalyst for This compound Hydrogenation q1 Is Dehalogenation a Major Concern? start->q1 pdc_path Avoid Standard Pd/C q1->pdc_path Yes (Crucial) q2 Prioritize Ease of Handling & High Activity? q1->q2 pdc_note High risk of forming 2,5-diaminophenol via hydrodechlorination. pdc_path->pdc_note ptc_path Use Pt/C (Platinum on Carbon) q2->ptc_path Yes raney_path Use Raney® Nickel q2->raney_path No (Cost/Safety is Driver) ptc_note Excellent balance of high activity for nitro reduction and low activity for dehalogenation. Recommended start. ptc_path->ptc_note raney_note Good for preventing dehalogenation. May require higher T/P. Pyrophoric; requires careful handling. raney_path->raney_note

Catalyst selection decision tree.
CatalystKey Performance CharacteristicsAdvantagesDisadvantages
Raney® Nickel High activity for nitro reduction. [6]Cost-effective non-precious metal. [6]Good choice when dehalogenation is a major concern. [7]Can be pyrophoric and requires careful handling. [8][6]May require more forcing conditions (higher T, P).
Pd/C (Palladium on Carbon) Generally exhibits the highest activity for nitro group reduction under mild conditions. [7][9]Very efficient, often allowing for low catalyst loading and fast reaction times.High propensity for hydrodehalogenation , making it a poor choice for this specific substrate. [10][7]
Pt/C (Platinum on Carbon) Effective for nitro group hydrogenation with significantly lower dehalogenation activity than Pd/C. [5][8]Optimal balance of reactivity and selectivity for halogenated nitroaromatics. [11]Not pyrophoric.More expensive than Raney® Nickel.
Q3: What is a reliable starting protocol for this hydrogenation?

A3: The following protocol using 5% Pt/C is a robust starting point.

Experimental Protocol: Hydrogenation using Pt/C

  • Setup:

    • To a suitable high-pressure reactor (e.g., a Parr hydrogenation apparatus), add this compound (1.0 eq).

    • Add the chosen solvent (e.g., Ethanol, 10-20 mL per gram of substrate) to fully dissolve the material.

    • Under a gentle stream of inert gas (N₂ or Argon), carefully add 5% Platinum on Carbon (Pt/C) catalyst (1-5 mol% relative to the substrate).

  • Reaction:

    • Seal the reactor.

    • Purge the system by pressurizing with N₂ (or Argon) to ~5 bar and venting three times.

    • Purge the system with H₂ gas by pressurizing to ~5 bar and venting three times.

    • Pressurize the reactor to the desired hydrogen pressure (start with 3 bar / ~45 psi).

    • Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples for analysis by TLC or LCMS. The reaction is complete when hydrogen uptake ceases and analysis shows no remaining starting material or intermediates.

  • Workup:

    • Once complete, carefully vent the excess hydrogen and purge the reactor with an inert gas like N₂.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the solid Pt/C catalyst. Caution: The catalyst on the filter pad may be reactive with air; do not allow it to dry completely. Quench the filter cake with water before disposal.

    • Wash the Celite® pad with a small amount of the reaction solvent.

    • The resulting filtrate contains the desired product, 2,5-Diamino-4-chlorophenol, which can be isolated by solvent evaporation and further purified if necessary.

Q4: What are the primary safety considerations?

A4: Catalytic hydrogenation requires strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. Always purge the system with an inert gas before introducing hydrogen.

  • Pyrophoric Catalysts: Raney® Nickel and, to a lesser extent, spent Pd/C or Pt/C can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry. [8]Always handle them under an inert atmosphere or as a wet slurry. Never allow the catalyst-impregnated filter cake to dry in the open air.

  • Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. [12]While small-scale reactions are usually easy to control, be aware of the potential for a runaway reaction at a larger scale, especially if unstable hydroxylamine intermediates accumulate. Always monitor the reaction temperature.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds.
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  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
  • ResearchGate. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
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Technical Support Center: Isolating Pure 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and purification of 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this important chemical intermediate. By understanding the principles behind each step, you can effectively troubleshoot and optimize your purification protocol to obtain a high-purity product.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₆H₅ClN₂O₃[1][2]Indicates the presence of amino, chloro, nitro, and phenol functional groups.
Appearance Yellow to brown crystalline solid[1]Color can be an initial indicator of purity; darker colors may suggest impurities.
Solubility Moderately soluble in water, more soluble in organic solvents.[1]This differential solubility is the basis for liquid-liquid extraction procedures.
Acidity/Basicity Amphoteric nature due to the phenolic hydroxyl (acidic) and amino (basic) groups.This property is key to employing acid-base extraction for purification.[3][4][5][6]

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.

Initial Work-up & Extraction

Question 1: My crude product is a dark, oily residue after the reaction. How can I effectively isolate the solid this compound?

Answer: A dark, oily crude product often indicates the presence of side-products and unreacted starting materials. An acid-base extraction is the most effective initial purification step to separate your amphoteric product from neutral organic impurities.

Causality Behind the Protocol: this compound possesses both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. This allows it to be selectively moved between aqueous and organic phases by adjusting the pH. Neutral impurities will remain in the organic phase, while your product is shuttled into the aqueous phase and then recovered.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amino group will be protonated, forming a water-soluble salt that moves into the aqueous layer.

  • Separation: Separate the aqueous layer (containing your product as a salt) from the organic layer (containing neutral impurities).

  • Basification & Re-extraction: Make the aqueous layer basic (pH ~8-9) with a dilute base (e.g., 1 M NaOH) to deprotonate the ammonium salt and regenerate the free amine. Then, extract the aqueous layer with fresh organic solvent (DCM or ethyl acetate) to bring your product back into the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

Question 2: I'm performing an acid-base extraction, but my yield is very low. What could be the issue?

Answer: Low yields during acid-base extraction can stem from several factors, including incomplete extraction, product degradation, or incorrect pH adjustments.

Troubleshooting Steps:

  • pH Monitoring: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial acid wash to fully protonate the amino group. Conversely, ensure the pH is sufficiently basic (pH > 8) during the subsequent basification to deprotonate the phenol and liberate the free base for extraction back into the organic phase. Use pH paper to verify at each step.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

  • Product Solubility: While the salt form is water-soluble, excessive washing with large volumes of water can lead to some product loss.

Workflow for Optimized Acid-Base Extraction

G A Crude Oily Product in Organic Solvent B Add Dilute HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Protonated Product) C->D Product E Organic Layer (Neutral Impurities) C->E Impurities F Add Dilute NaOH (aq) to pH > 8 D->F G Extract with Organic Solvent F->G H Separate Layers G->H I Organic Layer (Purified Product) H->I Product J Aqueous Layer (Waste) H->J K Dry & Concentrate I->K L Crude Solid Product K->L

Caption: Optimized Acid-Base Extraction Workflow.

Recrystallization & Final Purification

Question 3: My crude solid is off-color (brownish-yellow). What is the best way to purify it further to get a pure yellow crystalline product?

Answer: Recrystallization is an excellent technique for purifying solid organic compounds. The key is to select an appropriate solvent or solvent system.

Principle of Recrystallization: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Solvent Selection for this compound:

Solvent SystemRationale
Ethanol/Water This compound has good solubility in hot ethanol and is less soluble in cold ethanol. Adding water as an anti-solvent can further decrease its solubility upon cooling, promoting crystallization.
Toluene Toluene can be an effective solvent for recrystallizing moderately polar compounds.
Hexane/Ethyl Acetate A mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate) allows for fine-tuning of the polarity to achieve optimal recrystallization conditions.[7]

Troubleshooting Protocol: Recrystallization

  • Dissolution: In a flask, add a minimal amount of hot solvent to your crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Question 4: I am attempting recrystallization, but the product is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

Troubleshooting Steps:

  • Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of your compound (approximately 225 °C).

  • Use a Different Solvent System: The chosen solvent may be too good of a solvent. Try a solvent in which your compound is less soluble. A two-solvent system (one in which the compound is soluble and one in which it is not) can be very effective.[8]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can provide a surface for crystals to nucleate.

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.

  • Reduce Saturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

Logical Flow for Purification Strategy

G A Crude Reaction Mixture B Acid-Base Extraction A->B C Crude Solid Product B->C D Recrystallization C->D E Pure Crystalline Product D->E F Characterization (e.g., NMR, MP) E->F

Caption: General Purification Workflow.

III. Advanced Purification: Column Chromatography

Question 5: Recrystallization is not giving me the desired purity. When should I consider column chromatography, and what conditions should I use?

Answer: Column chromatography is a powerful purification technique for separating compounds with different polarities.[9][10][11] It is particularly useful when dealing with complex mixtures or when impurities have similar solubilities to the desired product.

Principle of Column Chromatography: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[9] Less polar compounds will travel down the column faster with the mobile phase, while more polar compounds will adhere more strongly to the polar stationary phase and elute later.

Recommended Conditions for this compound:

  • Stationary Phase: Silica gel is a suitable choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is recommended. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Troubleshooting Column Chromatography:

  • Poor Separation: If the compounds are not separating well, you may need to adjust the polarity of the eluent. A less polar eluent will generally improve separation.

  • Product Stuck on the Column: If your product is not eluting, the mobile phase may not be polar enough. Gradually increase the percentage of the more polar solvent in your eluent system.

  • Tailing of Spots on TLC: This can indicate that the compound is interacting too strongly with the silica gel. Adding a small amount of a slightly more polar solvent or a few drops of triethylamine (for basic compounds) to the eluent can sometimes help.

IV. References

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. Retrieved from [Link]

  • Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays. Retrieved from [Link]

  • Mixture Of Ortho And Para Nitrophenol Lab Report. (n.d.). Bartleby.com. Retrieved from [Link]

  • Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). YouTube. Retrieved from [Link]

  • Separation of Compounds Using Column Chromatography. (n.d.). Organic Chemistry Virtual Lab. Retrieved from [Link]

  • How to separate phenol, benzoic acid, aniline and biphenyl. (2017, October 19). Quora. Retrieved from [Link]

  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. (n.d.). Google Patents. Retrieved from

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline?. (2014, August 10). Chemistry Stack Exchange. Retrieved from [Link]

  • Exp 6 - Extraction. (n.d.). Retrieved from [Link]

  • Process for the purification of p-aminophenol. (n.d.). Google Patents. Retrieved from

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Method for preparing this compound. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Method for preparing this compound. (n.d.). Google Patents. Retrieved from

  • Phenol protein extraction protocol. (n.d.). Agrisera antibodies. Retrieved from [Link]

  • Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. (n.d.). ijariie. Retrieved from [Link]

  • (1) Synthesis of 2-chloro-5-nitrophenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives. (n.d.). Google Patents. Retrieved from

  • Process for the purification of p-aminophenol. (n.d.). European Patent Office. Retrieved from [Link]

  • Process for purifying crude 4-aminophenol. (n.d.). Google Patents. Retrieved from

  • Process for the preparation of 2-amino-4-nitrophenol. (n.d.). Google Patents. Retrieved from

  • Purification of p-aminophenol. (n.d.). Google Patents. Retrieved from

  • Selecting a recrystallization solvent. (2020, August 7). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

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impact of pH on the stability and reactivity of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-4-chloro-5-nitrophenol (CAS No. 6358-07-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile chemical intermediate. Understanding the profound impact of pH on the stability and reactivity of this molecule is critical for achieving reproducible and successful outcomes.

Section 1: Frequently Asked Questions (FAQs) - Stability & Handling

This section addresses common queries regarding the stability, storage, and handling of this compound, with a special focus on pH-related considerations.

Q1: What are the optimal storage conditions for this compound?

A1: As a solid, this compound should be stored in a cool, dry, well-ventilated area in its original, tightly sealed container.[1][2] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases, as well as sources of heat or ignition.[3][4][5] The compound is stable under these recommended conditions.[3][5]

Q2: I've prepared an aqueous stock solution. How does pH affect its stability over time?

A2: The stability of aqueous solutions of this compound is highly pH-dependent.

  • Acidic to Neutral pH (pH < 7): In this range, the compound is relatively stable. The phenolic hydroxyl group is protonated, and the molecule is less susceptible to oxidative degradation. For short-term storage (hours to a few days), a slightly acidic buffered solution is recommended.

  • Alkaline pH (pH > 8): In basic solutions, the phenolic proton is removed to form the phenolate anion. This deprotonated form is significantly more susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[4] This leads to degradation and a change in the solution's chemical integrity. Such solutions should be prepared fresh and used immediately.

Q3: My solution of this compound has changed from yellow-orange to a darker brown/red color upon standing. What happened?

A3: This color change is a strong indicator of chemical degradation. The most likely cause is oxidation, especially if the solution was prepared in a neutral to alkaline buffer or non-degassed solvent and exposed to light or air. The formation of quinone-like structures or other conjugated oxidation products often results in a bathochromic shift (absorption at longer wavelengths), leading to a darker, reddish-brown appearance. It is recommended to discard the solution and prepare a fresh one.

Q4: Can I use UV-Vis spectrophotometry to assess the stability of my solution?

A4: Absolutely. UV-Vis spectrophotometry is an excellent and straightforward method for this purpose. The UV-Vis absorption spectrum of nitrophenols is highly sensitive to pH due to the equilibrium between the protonated phenol and the deprotonated phenolate form.[6][7]

  • The protonated form (predominant at acidic pH) has an absorption maximum at a shorter wavelength. For the related 4-nitrophenol, this is around 317 nm.[8]

  • The phenolate form (predominant at alkaline pH) exhibits a strong absorption at a longer wavelength, typically around 400 nm.[9] By monitoring the spectrum over time, you can detect degradation. A decrease in the main absorbance peak or the appearance of new peaks suggests the compound is breaking down.

Section 2: FAQs - Reactivity & Experimental Design

This section explores how pH influences the chemical behavior of this compound in common laboratory applications.

Q1: I am using this compound as an intermediate for an azo dye synthesis. What is the role of pH in the key reaction steps?

A1: Azo dye synthesis typically involves two critical, pH-sensitive steps:

  • Diazotization: The conversion of the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺). This reaction is almost always carried out in a strongly acidic medium (e.g., with hydrochloric acid) at cold temperatures (0-5 °C).[10] The acid is required to generate nitrous acid (HNO₂) from sodium nitrite and to prevent the newly formed diazonium salt from coupling with unreacted amine.

  • Azo Coupling: The reaction of the diazonium salt with a coupling component. The pH of this step depends on the nature of the coupling partner. For coupling to a phenol (like another molecule of this compound or a different phenol), the reaction is performed under mildly alkaline conditions (pH 8-10). The alkaline pH is necessary to deprotonate the phenol, forming the highly activated phenoxide ion, which is the species that readily undergoes electrophilic aromatic substitution with the diazonium salt.

Q2: Why is my reaction yield low when using this compound in a nucleophilic substitution reaction? Could pH be the cause?

A2: Yes, pH is a critical factor. The reactivity of this compound as a nucleophile is dictated by the protonation state of its functional groups.

  • Amino Group (-NH₂): Under acidic conditions, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This completely neutralizes its nucleophilicity. Therefore, if the amino group is your intended nucleophile, the reaction must be run under neutral or, more commonly, basic conditions.

  • Phenolic Group (-OH): As a neutral hydroxyl group, the phenol is a weak nucleophile. However, under basic conditions (at a pH above its pKa), it deprotonates to the phenoxide ion (-O⁻), which is a much stronger nucleophile. If you are targeting O-alkylation or O-acylation, a base is required to facilitate the reaction.[11]

Conversely, if the aromatic ring itself is the target of a nucleophilic aromatic substitution (e.g., displacing the chloride), the strongly electron-withdrawing nitro group activates the ring for this type of reaction. The pH would then be chosen based on the stability of the nucleophile being used.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments.

Observed Problem Potential Cause (pH-Related) Recommended Action & Explanation
Inconsistent UV-Vis readings for the same concentration. The pH of the solutions is not controlled.The absorbance spectrum of this compound is highly pH-dependent. Solution: Prepare all samples and standards in a buffer of a fixed pH to ensure consistent protonation state and reproducible measurements. An isosbestic point (a wavelength where absorbance is pH-independent) may exist and can be used for quantification across different pH values if identified.[12]
Precipitate forms when dissolving the compound in a buffer. The pH of the buffer is at or near the isoelectric point of the molecule, minimizing its solubility.This compound has both an acidic (phenol) and a basic (amine) group, meaning its solubility is lowest when it is neutral. Solution: Adjust the pH of the solution. Increasing the pH will form the more soluble phenolate salt, while decreasing the pH will form the more soluble ammonium salt.
Low yield in a reaction where the amino group is the nucleophile. The reaction medium is too acidic.An acidic pH will protonate the amino group to -NH₃⁺, rendering it non-nucleophilic. Solution: Run the reaction under neutral or basic conditions. Consider using a non-nucleophilic organic base (e.g., triethylamine, pyridine) to scavenge any acid produced during the reaction.[11]
Reaction mixture turns dark brown/black during a base-catalyzed reaction. Degradation of the compound under strong basic conditions.The phenolate form, which is necessary for some reactions, is also highly susceptible to oxidative degradation, especially at elevated temperatures.[3][4] Solution: Use the mildest basic conditions possible. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Keep the reaction temperature as low as feasible.

Visualizing pH-Dependent Effects

The chemical form and properties of this compound are directly governed by the pH of its environment.

G cluster_acidic Acidic (pH < 2) cluster_neutral Mid-Range (pH ~2-7) cluster_basic Alkaline (pH > 8) Acid Predominantly Cationic Form -NH3+, -OH Soluble in strong acid Absorbs in UV region Neutral Predominantly Neutral/Zwitterionic Form -NH2, -OH Low aqueous solubility Yellow color, absorbs ~320 nm* Acid->Neutral Increase pH Neutral->Acid Decrease pH Base Predominantly Anionic Form -NH2, -O- (Phenolate) Soluble, intense yellow/orange color Absorbs ~400 nm*, susceptible to oxidation Neutral->Base Increase pH Base->Neutral Decrease pH caption *Wavelengths estimated based on nitrophenol analogs.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pH-Dependent UV-Vis Spectral Analysis

This protocol outlines how to characterize the compound's spectral properties at different pH values.

Objective: To determine the λmax (wavelength of maximum absorbance) of this compound in its protonated and deprotonated forms.

Materials:

  • This compound

  • Methanol or DMSO (for stock solution)

  • Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 10 (e.g., carbonate-bicarbonate buffer)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of methanol or DMSO to create a concentrated stock solution (e.g., 10 mM). The compound has low water solubility.[4]

  • Prepare Dilutions: Create three separate volumetric flasks. To each, add an equal, small aliquot of the stock solution.

  • Adjust pH: Dilute each flask to the final volume using one of the three different buffers (pH 4, pH 7, and pH 10). The final concentration should be in the range of 20-50 µM, depending on the path length of your cuvette.

  • Acquire Spectra:

    • Use the corresponding buffer as the blank for each measurement.

    • Scan the absorbance of the pH 4 solution from 250 nm to 600 nm and record the λmax.

    • Repeat the scan for the pH 7 solution.

    • Repeat the scan for the pH 10 solution and record the λmax.

  • Analyze Data: Compare the spectra. You should observe a significant shift in the λmax to a longer wavelength as the pH increases, corresponding to the formation of the phenolate ion.[6][9]

G start Start: Inconsistent Result check_ph Was the pH of the reaction/ solution strictly controlled? start->check_ph check_age Was the solution prepared fresh, especially if pH > 7? check_ph->check_age Yes protonation Root Cause Likely: Incorrect Protonation State check_ph->protonation No check_atmosphere Was the reaction run under an inert atmosphere (N2/Ar)? check_age->check_atmosphere Yes degradation Root Cause Likely: pH-mediated Degradation check_age->degradation No check_atmosphere->degradation No end_solve Problem Resolved check_atmosphere->end_solve Yes degradation->end_solve protonation->end_solve

Caption: Troubleshooting workflow for unexpected experimental results.

References

  • 4-Nitrophenol - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-nitrophenol-100-02-7
  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB7388388_EN.htm
  • UV-Vis absorption spectra of PNP at different pH values and... - ResearchGate. URL: https://www.researchgate.
  • 2-Nitrophenol - Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC0313_msds.pdf
  • 4-Nitrophenol | C6H5NO3 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrophenol
  • UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... - ResearchGate. URL: https://www.researchgate.net/figure/UV-Vis-absorption-spectrum-of-p-nitrophenol-in-aqueous-solution-in-acidic-pH-6-and_fig1_265912384
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-8541-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDY3OTd8YXBwbGljYXRpb24vcGRmfGg3ZC9oMWQvOTA3ODQyNTI4ODYwNi5wZGZ8YjY2YmY1MTQ0ZDRkZDUzM2Q1YjQzYjU1MTg4ZWY4YjY5YjE4Y2QxODk5Mzk4YWIzYjY2MjkxM2Y2NzAwMWRmYg
  • Synthesis of 2-chloro-5-nitrophenol - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-2-chloro-5-nitrophenol/
  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. URL: https://www.researchgate.net/figure/A-UV-vis-absorption-spectra-of-a-4-nitrophenol-b-4-nitrophenol-NaBH-4-and-c-the_fig7_322197495
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537536/
  • Safety Data Sheet: 3-Nitrophenol - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-4015-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4OTB8YXBwbGljYXRpb24vcGRmfGgyMS9oYjIvOTA3ODU1NzM5Mjk5MC5wZGZ8NzU0YjM5MGEzYjE4YTYwOTQxZWMxYjM3Y2M2YjYxOWM5YmU3NWU0NDg3MTI4NDFhYmM3ZDRlYjE2ZTIzMzYwYw
  • The Chemical Profile of this compound - NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.
  • This compound CAS#: 6358-07-2 - ChemWhat. URL: https://www.chemwhat.com/2-amino-4-chloro-5-nitrophenol-cas-6358-07-2/
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2023/ea/d2ea00144f
  • SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/1048
  • Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. URL: https://sielc.
  • Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents. URL: https://patents.google.
  • This compound | C6H5ClN2O3 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3894848
  • Phenol, 2-amino-4-chloro-5-nitro - ChemBK. URL: https://www.chembk.com/en/chem/Phenol, 2-amino-4-chloro-5-nitro-
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328574/
  • CAS 6358-07-2: this compound | CymitQuimica. URL: https://www.cymitquimica.com/cas/6358-07-2
  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/10347012/
  • Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and... - ResearchGate. URL: https://www.researchgate.net/figure/Bacterial-degradation-pathway-for-2-chloro-5-nitrophenol-a-and-2-chloro-3-nitrophenol_fig9_361286940
  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One - Research journals. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0038676
  • Effect of pH on the percentage of 2-chloro-4-nitrophenol degradation on... - ResearchGate. URL: https://www.researchgate.

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Technical Support Center: Overcoming Solubility Challenges of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 2-Amino-4-chloro-5-nitrophenol in various reaction media. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this compound's low solubility. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental outcomes.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and dyes.[1] However, its utility can be hampered by its poor solubility in many common solvents. The molecule possesses a combination of functional groups—a phenolic hydroxyl, an amino group, a chloro group, and a nitro group—that contribute to its complex solubility profile, characterized by low solubility in water and moderate solubility in some organic solvents.[1][2] This guide will equip you with the knowledge and techniques to overcome these solubility hurdles.

Troubleshooting Guide: Addressing Common Solubility-Related Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low, and I suspect it's due to the poor solubility of this compound. How can I improve this?

Low reaction yields are a frequent consequence of poor reactant solubility.[3][4] When a reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and incomplete reactions. Here are several strategies to enhance solubility and, consequently, reaction yield:

Strategy 1: Solvent Screening and Co-solvency

The first step in addressing solubility issues is to identify a suitable solvent or solvent system.

  • Rationale: The principle of "like dissolves like" is a good starting point. Given the polar and nonpolar characteristics of this compound, a systematic screening of solvents with varying polarities is recommended. Co-solvents can be employed to fine-tune the polarity of the reaction medium.

  • Protocol for Solvent Screening:

    • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into several vials.

    • Add a measured volume (e.g., 1 mL) of a different solvent to each vial. A suggested list of solvents to screen is provided in the table below.

    • Stir or sonicate the vials at a controlled temperature for a set period.

    • Visually inspect for dissolution. For quantitative analysis, a technique like HPLC or UV-Vis spectroscopy can be used to determine the concentration of the dissolved compound in the supernatant.

Solvent ClassRecommended SolventsExpected Solubility of Nitrophenols
Polar Aprotic Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally good solubility.
Polar Protic Methanol, EthanolModerate to good solubility.
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl etherModerate solubility.
Halogenated Dichloromethane (DCM), ChloroformModerate solubility.[5]
Nonpolar Hexane, TolueneLow solubility.
Strategy 2: pH Adjustment

The presence of acidic (phenolic hydroxyl) and basic (amino) functional groups in this compound means its solubility is highly dependent on the pH of the medium.

  • Rationale: The phenolic hydroxyl group is weakly acidic, while the amino group is weakly basic. By adjusting the pH, you can ionize one of these groups, forming a salt that is generally more soluble in polar solvents, particularly water.[6][7]

    • In basic conditions (pH > pKa of the phenol): The phenolic proton is removed, forming a phenoxide salt.

    • In acidic conditions (pH < pKa of the aniline): The amino group is protonated, forming an ammonium salt.

  • Experimental Workflow for pH Adjustment:

G cluster_0 pH Adjustment Workflow start Dissolve this compound in a suitable solvent add_base Add a base (e.g., NaOH, K2CO3) to increase pH start->add_base For polar solvents add_acid Add an acid (e.g., HCl) to decrease pH start->add_acid For polar solvents check_solubility_base Observe for dissolution (formation of phenoxide salt) add_base->check_solubility_base check_solubility_acid Observe for dissolution (formation of ammonium salt) add_acid->check_solubility_acid proceed_reaction Proceed with the reaction in the optimized pH medium check_solubility_base->proceed_reaction check_solubility_acid->proceed_reaction

Caption: Workflow for optimizing solubility via pH adjustment.

Question 2: I am observing precipitation of my starting material during the reaction. What can I do to prevent this?

Precipitation during a reaction indicates that the solubility limit of the reactant has been exceeded, which can be triggered by changes in temperature, concentration, or the composition of the reaction medium as the reaction progresses.

Troubleshooting Steps:
  • Increase Reaction Temperature:

    • Rationale: The solubility of most solids increases with temperature. Carefully increasing the reaction temperature can help keep the starting material in solution.

    • Caution: Be mindful of the stability of your reactants and products at elevated temperatures. Run a small-scale experiment to check for degradation.

  • Gradual Addition of Reactants:

    • Rationale: Adding a reactant that is consumed in the reaction can sometimes cause the starting material to precipitate if the product is less soluble or if it alters the properties of the solvent mixture. Adding the other reactants slowly and in a controlled manner can help maintain a homogenous solution.

  • Use of Phase-Transfer Catalysts (for biphasic systems):

    • Rationale: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the ionized form of this compound from the aqueous phase to the organic phase where the reaction occurs.

Question 3: Are there any advanced techniques to improve the solubility of this compound for formulation or biological assays?

For applications in drug development and biological screening, achieving solubility in aqueous media is often crucial.

Advanced Solubility Enhancement Techniques:
  • Use of Surfactants:

    • Rationale: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic exterior, which can encapsulate poorly soluble compounds like this compound, effectively increasing their solubility in water.

    • Examples of Surfactants: Tween®, Triton™ X-100, Sodium dodecyl sulfate (SDS).

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

    • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, and their chemically modified derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in water?

The solubility of this compound in water is very low, reported to be less than 0.1 mg/mL at 22 °C.[2][8]

Q2: How does the nitro group affect the solubility of this compound?

The nitro group is a strong electron-withdrawing group. This makes the phenolic proton more acidic compared to phenol itself, which can facilitate the formation of a more soluble phenoxide salt in basic solutions.[7]

Q3: Can I use sonication to help dissolve this compound?

Yes, sonication can be a useful physical method to aid in the dissolution process by breaking down solid aggregates and increasing the surface area of the solute. However, it is most effective when used in conjunction with an appropriate solvent system.

Q4: Where can I find safety information for handling this compound?

It is important to handle this compound with appropriate safety precautions. It is considered harmful if inhaled, in contact with skin, or if swallowed, and can cause irritation to the eyes, respiratory system, and skin.[8] Always consult the Safety Data Sheet (SDS) provided by the supplier.

Decision-Making Flowchart for Solubility Enhancement

G cluster_0 Solubility Enhancement Strategy Selection start Poor Solubility of this compound solvent_screening Perform Solvent Screening start->solvent_screening is_soluble Is solubility sufficient? solvent_screening->is_soluble ph_adjustment Attempt pH Adjustment is_soluble->ph_adjustment No success Proceed with Experiment is_soluble->success Yes is_ph_compatible Is pH change compatible with reaction? ph_adjustment->is_ph_compatible co_solvency Use a Co-solvent System is_ph_compatible->co_solvency No is_ph_compatible->success Yes, and solubility is sufficient is_co_solvent_effective Is solubility improved? co_solvency->is_co_solvent_effective advanced_methods Consider Advanced Techniques (Surfactants, Cyclodextrins) is_co_solvent_effective->advanced_methods No is_co_solvent_effective->success Yes advanced_methods->success If successful failure Re-evaluate Reaction Conditions/Solvent System advanced_methods->failure If not successful

Caption: A decision-making flowchart for selecting a solubility enhancement strategy.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2024). Phenol.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?
  • ChemBK. (2024). Phenol, 2-amino-4-chloro-5-nitro-.
  • Chemistry Stack Exchange. (2014). Solubility of p-nitrophenol in various substances?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Google Patents. (n.d.). CA1109492A - Process for the production of p-nitrophenols.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
  • ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 2-Amino-4-chloro-5-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and characterization of unexpected byproducts. Our goal is to provide you with in-depth, actionable insights to troubleshoot common issues and ensure the integrity of your synthesis.

I. Troubleshooting Guide: Unexpected Peaks and Contaminants

This section addresses specific issues you may encounter during the synthesis and analysis of this compound, providing potential causes and actionable solutions.

Issue 1: An unexpected peak is observed in the HPLC chromatogram of the final product.
  • Question: My HPLC analysis of the final this compound product shows an unexpected peak. How can I identify this impurity?

  • Answer: The presence of unexpected peaks in your HPLC chromatogram indicates the formation of byproducts. The identity of these byproducts is highly dependent on the synthetic route employed. A common route involves the nitration of 2-amino-4-chlorophenol.[1]

    Potential Causes & Identification Strategy:

    • Isomeric Byproducts: The nitration of 2-amino-4-chlorophenol can lead to the formation of regioisomers. The directing effects of the amino and hydroxyl groups can lead to nitration at positions other than the desired C5 position.

      • Identification: Isomeric nitrophenols can often be resolved and identified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] Comparison of retention times with commercially available standards of potential isomers is the most straightforward approach. Techniques like HPLC-MS can provide valuable molecular weight information to aid in identification.

    • Over-nitration Products: Under harsh nitrating conditions (e.g., high temperature, excess nitric acid), dinitration of the aromatic ring can occur, leading to products such as 2-amino-4-chloro-3,5-dinitrophenol.

      • Identification: These byproducts will have a higher molecular weight than the desired product. LC-MS/MS is a powerful tool for identifying these species by analyzing their fragmentation patterns.[4]

    • Byproducts from Starting Material Impurities: Impurities in the starting 2-amino-4-chlorophenol can undergo nitration to form their own set of byproducts. For instance, the presence of isomeric aminophenols in the starting material will lead to corresponding nitrated isomeric byproducts.

      • Identification: It is crucial to analyze the purity of your starting materials by HPLC before beginning the synthesis. If impurities are detected, they should be characterized or the starting material should be purified.

    Workflow for Byproduct Identification:

    Byproduct_Identification_Workflow start Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms Determine Molecular Weight isolate Preparative HPLC/Column Chromatography lcms->isolate Isolate Impurity nmr NMR Spectroscopy structure Structure Elucidation nmr->structure ftir FT-IR Spectroscopy ftir->structure gcms GC-MS (for volatile byproducts) gcms->structure isolate->nmr 1H, 13C, 2D NMR isolate->ftir Functional Group Analysis isolate->gcms

    Caption: Workflow for the identification of unknown byproducts.

Issue 2: The isolated product has a poor color profile (e.g., dark brown or tar-like).
  • Question: My final product is a dark, discolored solid instead of the expected yellow-to-brown crystalline substance. What could be the cause?[5]

  • Answer: A poor color profile is often indicative of the presence of polymeric or oxidized byproducts.

    Potential Causes & Solutions:

    • Oxidation of the Aminophenol: Aminophenols are susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid, which can lead to the formation of highly colored polymeric materials.

      • Solution:

        • Control Reaction Temperature: Perform the nitration at low temperatures (typically 0-5 °C) to minimize oxidative side reactions.

        • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidation.

        • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, but this should be carefully evaluated for compatibility with the reaction chemistry.

    • Formation of Nitroso Compounds: Incomplete oxidation during nitration can lead to the formation of nitroso (-NO) compounds, which are often highly colored.

      • Solution:

        • Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion to the nitro product.

        • Purification: Nitroso impurities can often be removed by recrystallization or column chromatography.

Issue 3: Low yield of the desired product.
  • Question: The yield of my this compound synthesis is consistently low. What factors could be contributing to this?

  • Answer: Low yields can be a result of several factors, including incomplete reactions, degradation of the product, and the formation of significant amounts of byproducts.

    Potential Causes & Solutions:

    • Suboptimal Reaction Conditions: The nitration reaction is sensitive to temperature, concentration of reagents, and reaction time.

      • Solution:

        • Temperature Control: Maintain a consistently low temperature during the addition of the nitrating agent.

        • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. An excess can lead to over-nitration, while an insufficient amount will result in an incomplete reaction.

        • Reaction Time: Monitor the reaction to determine the optimal reaction time for maximum conversion without significant byproduct formation.

    • Product Degradation during Work-up: The product can be sensitive to pH and temperature during the work-up and isolation steps.

      • Solution:

        • Neutralization: Carefully neutralize the reaction mixture to the appropriate pH to precipitate the product. Avoid strongly acidic or basic conditions for extended periods.

        • Temperature: Keep the temperature low during filtration and washing to minimize degradation.

    • Formation of Soluble Byproducts: Some byproducts may be more soluble in the reaction or wash solvents, leading to a loss of the desired product during isolation.

      • Solution:

        • Solvent Selection: Optimize the solvent system for precipitation and washing to maximize the recovery of the desired product while leaving impurities in solution.

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms
  • Q1: What is a common synthetic route for this compound and what are the key reaction steps?

    • A1: A prevalent method involves the direct nitration of 2-amino-4-chlorophenol.[1] This process typically includes:

      • Acylation: Protection of the amino group with acetic anhydride to form 2-acetamido-4-chlorophenol. This is done to control the regioselectivity of the subsequent nitration step.

      • Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid (mixed acid). The acetamido group directs the incoming nitro group to the position para to it, which is the C5 position.

      • Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

    Synthesis_Pathway start 2-Amino-4-chlorophenol step1 Acylation (Acetic Anhydride) start->step1 intermediate1 2-Acetamido-4-chlorophenol step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 2-Acetamido-4-chloro-5-nitrophenol step2->intermediate2 step3 Hydrolysis (Acid/Base) intermediate2->step3 product This compound step3->product

    Caption: A common synthetic pathway for this compound.

  • Q2: What are the most likely isomeric byproducts in this synthesis?

    • A2: The primary isomeric byproduct is often 2-amino-4-chloro-3-nitrophenol . This arises from nitration at the position ortho to the hydroxyl group and meta to the amino group, which is also an activated position. The formation of this isomer is influenced by the reaction conditions, particularly the strength of the nitrating agent and the temperature.

Analytical Characterization
  • Q3: Which analytical techniques are most suitable for characterizing this compound and its byproducts?

    • A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization.

Analytical TechniqueApplication
HPLC (High-Performance Liquid Chromatography) Primary tool for assessing purity, quantifying the desired product, and detecting impurities. RP-HPLC with a C18 column is commonly used.[2][6]
LC-MS (Liquid Chromatography-Mass Spectrometry) Provides molecular weight information for the main product and any byproducts, aiding in their identification.
NMR (Nuclear Magnetic Resonance) Spectroscopy Crucial for unambiguous structure elucidation of the final product and isolated impurities. 1H and 13C NMR provide detailed information about the molecular structure.[7][8]
FT-IR (Fourier-Transform Infrared) Spectroscopy Used to identify the functional groups present in the molecule, such as -OH, -NH2, -NO2, and C-Cl bonds, confirming the presence of the desired functionalities.[9][10]
Raman Spectroscopy Can be used to differentiate between isomers based on their unique vibrational modes.
  • Q4: How can I use NMR spectroscopy to distinguish between the desired product and its isomers?

    • A4: ¹H NMR spectroscopy is a powerful tool for differentiating between isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.

      • This compound: You would expect to see two singlets in the aromatic region, corresponding to the protons at C3 and C6.

      • 2-Amino-4-chloro-3-nitrophenol: This isomer would exhibit two doublets in the aromatic region due to the ortho-coupling between the protons at C5 and C6.

      • A "D₂O shake" experiment can be used to confirm the assignment of the -OH and -NH₂ protons, as these peaks will disappear from the spectrum upon addition of deuterium oxide.[11]

  • Q5: What are the characteristic FT-IR absorption bands for this compound?

    • A5: Key FT-IR absorption bands to look for include:

      • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.[11]

      • N-H stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

      • NO₂ asymmetric and symmetric stretches: Strong absorptions around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[9]

      • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

      • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.[12]

III. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often effective.[13] For example, a starting condition of 20% acetonitrile, ramping to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the product and potential impurities absorb, for instance, 280 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for NMR Analysis
  • Solvent: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.

IV. References

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. Available from: [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. Available from: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Available from: [Link]

  • Determining Nitrophenol Isomers Using Raman Spectroscopy. Available from: [Link]

  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF - ResearchGate. Available from: [Link]

  • Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance | Request PDF - ResearchGate. Available from: [Link]

  • CN105753730A - Method for preparing this compound - Google Patents. Available from:

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate. Available from: [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid - Digital Commons @ NJIT. Available from: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available from: [Link]

  • Enhanced 4-chlorophenol Degradation under Visible and Solar Radiation through TiO2/g-C3N4 Z-Scheme Heterojunction - Biointerface Research in Applied Chemistry. Available from: [Link]

  • US3510527A - Preparation of p-nitrophenols - Google Patents. Available from:

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH. Available from: [Link]

  • On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? - Quora. Available from: [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. Available from: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available from: [Link]

  • Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds - ResearchGate. Available from: [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - NIH. Available from: [Link]

  • NMR data on the degradation of o-nitrophenol degradation by the microbial consortium - ResearchGate. Available from: [Link]

  • IE58428B1 - Process for nitration of phenol derivatives - Google Patents. Available from:

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. Available from: [Link]

  • a-b LC-MS/MS chromatograms for the determination of (a) p-nitrophenol... - ResearchGate. Available from: [Link]

  • Preparation of 2-amino-4-chlorophenol - PrepChem.com. Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. - Semantic Scholar. Available from: [Link]

  • US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents. Available from:

  • Anaerobic degradation of 4‐chlorophenol under denitrifying conditions with nitrate as the only electron acceptor | Request PDF - ResearchGate. Available from: [Link]

  • 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem. Available from: [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC - Pharmaceutical Methods. Available from: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. Available from: [Link]

  • m-NITROPHENOL - Organic Syntheses Procedure. Available from: [Link]

  • Lec15 - IR Spectra of Aromatic Compounds - YouTube. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 2-Amino-4-chloro-5-nitrophenol and 2-amino-5-nitrophenol in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance azo dyes, the selection of appropriate intermediates is paramount to achieving the desired color, fastness, and overall performance characteristics. This guide provides an in-depth technical comparison of two key nitrophenol-based amine intermediates: 2-Amino-4-chloro-5-nitrophenol and its non-chlorinated analog, 2-amino-5-nitrophenol. By examining their chemical properties, reactivity, and the characteristics of the dyes they produce, this document aims to equip researchers and chemists with the critical insights needed to make informed decisions in their dye synthesis endeavors.

Introduction to the Intermediates

Both this compound and 2-amino-5-nitrophenol serve as foundational building blocks in the creation of a wide spectrum of azo dyes. These compounds, through a process of diazotization followed by coupling with a suitable aromatic compound, form the chromophoric azo group (-N=N-) that is characteristic of this class of dyes. The presence and nature of substituents on the aromatic rings of these intermediates play a crucial role in determining the final properties of the dye.

2-amino-5-nitrophenol is a well-established intermediate used in the manufacture of various azo dyes and is also found in some hair coloring formulations.[1][2] Its synthesis typically involves the nitration and subsequent hydrolysis of 2-aminophenol derivatives.[3][4]

This compound , on the other hand, is a more specialized intermediate. The introduction of a chlorine atom to the aromatic ring is a deliberate structural modification aimed at enhancing the performance of the resulting dyes.[5] This chloro-substituent significantly influences the electronic and, consequently, the tinctorial and fastness properties of the final dye molecule.[5][6]

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these intermediates is essential for their effective use in synthesis. The table below provides a comparative summary of their key characteristics.

PropertyThis compound2-amino-5-nitrophenol
CAS Number 6358-07-2[1]121-88-0[3]
Molecular Formula C₆H₅ClN₂O₃[1]C₆H₆N₂O₃[3]
Molecular Weight 188.57 g/mol [1]154.12 g/mol [3]
Appearance Orange to brown crystalline powder[1][2]Olive-brown to orange crystalline solid[3]
Melting Point 225 °C[3]198 - 202 °C[4]
Solubility Insoluble in water; soluble in dilute acid and alkali[3][7]Slightly soluble in water; soluble in ethanol, acetone, and benzene[3]

The Impact of the Chloro Substituent on Dye Synthesis and Performance

The primary distinction between the two intermediates lies in the presence of a chlorine atom on the benzene ring of this compound. This single structural modification has a profound impact on several aspects of the resulting azo dye.

Electronic Effects and Color: The chlorine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring. This alteration of the electronic environment of the chromophore can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum (λmax) of the dye, depending on the overall molecular structure. This allows for the fine-tuning of the final shade.

Enhanced Fastness Properties: A key advantage of using this compound is the significant improvement in the fastness properties of the resulting dyes.[5][6] The chloro group can enhance the lightfastness by providing a pathway for the dissipation of photo-energy, thus protecting the azo linkage from photolytic degradation. Furthermore, the increased molecular size and altered polarity due to the chlorine atom can improve wash and sublimation fastness by promoting stronger interactions with the substrate.

Reactivity in Diazotization: The presence of the electron-withdrawing chloro and nitro groups can decrease the basicity of the amino group in this compound compared to 2-amino-5-nitrophenol. This can influence the conditions required for the initial diazotization step, potentially requiring more stringent acidic conditions to ensure complete conversion to the diazonium salt.

Experimental Protocols: A Comparative Synthesis Workflow

To illustrate the practical application of these intermediates, the following section outlines a detailed, side-by-side experimental protocol for the synthesis of an azo dye using both precursors with a common coupling agent, Naphthol AS.

Part 1: Diazotization

The initial step in azo dye synthesis is the conversion of the primary aromatic amine to a reactive diazonium salt.

Diazotization Workflow cluster_0 Diazotization of this compound cluster_1 Diazotization of 2-amino-5-nitrophenol A1 Suspend this compound in HCl(aq) A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂(aq) dropwise A2->A3 A4 Stir for 15-30 min at 0-5 °C A3->A4 A5 Diazonium Salt Solution A A4->A5 B1 Suspend 2-amino-5-nitrophenol in HCl(aq) B2 Cool to 0-5 °C B1->B2 B3 Add NaNO₂(aq) dropwise B2->B3 B4 Stir for 15-30 min at 0-5 °C B3->B4 B5 Diazonium Salt Solution B B4->B5

Caption: Comparative diazotization workflow.

Procedure:

  • Preparation of Amine Suspension: In separate beakers, suspend equimolar amounts of either this compound or 2-amino-5-nitrophenol in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspensions to 0-5 °C in an ice bath with constant stirring.

  • Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to each amine suspension. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: Continue stirring the mixtures at 0-5 °C for 15-30 minutes to ensure complete diazotization. The resulting clear solutions contain the respective diazonium salts.

Part 2: Coupling Reaction

The highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, in this case, Naphthol AS, to form the azo dye.

Coupling Reaction Workflow cluster_0 Coupling with Diazonium Salt A cluster_1 Coupling with Diazonium Salt B C1 Prepare alkaline solution of Naphthol AS C2 Cool to 0-5 °C C1->C2 C3 Slowly add Diazonium Salt Solution A C2->C3 C4 Stir for 30-60 min C3->C4 C5 Precipitated Dye A C4->C5 D1 Prepare alkaline solution of Naphthol AS D2 Cool to 0-5 °C D1->D2 D3 Slowly add Diazonium Salt Solution B D2->D3 D4 Stir for 30-60 min D3->D4 D5 Precipitated Dye B D4->D5

Caption: Comparative coupling reaction workflow.

Procedure:

  • Preparation of Coupling Component Solution: In separate beakers, dissolve an equimolar amount of Naphthol AS in an aqueous sodium hydroxide solution.

  • Cooling: Cool the Naphthol AS solutions to 0-5 °C in an ice bath.

  • Coupling: Slowly add the previously prepared diazonium salt solutions to their respective Naphthol AS solutions with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Completion and Isolation: Continue stirring the reaction mixtures in the ice bath for 30-60 minutes to ensure complete coupling. The precipitated dyes are then collected by filtration, washed with cold water, and dried.

Predicted Performance Comparison

Performance MetricDye from this compound (Predicted)Dye from 2-amino-5-nitrophenol (Predicted)Rationale
Color/Shade Likely a deeper, potentially bathochromically shifted shade.A specific shade dependent on the coupling component.The electron-withdrawing nature of the chloro group can modulate the electronic properties of the chromophore.
Lightfastness HigherLowerThe chloro substituent can help dissipate photo-energy, protecting the azo bond from degradation.
Wash Fastness HigherLowerThe increased molecular weight and potential for stronger intermolecular forces can lead to better retention on the substrate.
Sublimation Fastness HigherLowerThe chloro group increases the molecular size and polarity, reducing the volatility of the dye.

Conclusion

The choice between this compound and 2-amino-5-nitrophenol in azo dye synthesis is a critical decision that significantly impacts the final product's characteristics. While 2-amino-5-nitrophenol is a versatile and widely used intermediate, the incorporation of a chlorine atom in this compound offers a distinct advantage in producing dyes with superior fastness properties. The enhanced light, wash, and sublimation fastness make the chlorinated analog a preferred choice for high-performance applications where durability and color retention are paramount. Researchers and dye chemists should consider the trade-off between the potentially higher cost and more demanding synthesis conditions of the chlorinated intermediate against the significant performance gains in the final dye. This guide provides the foundational knowledge to make a strategic selection based on the specific requirements of the target application.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.
  • ChemBK. (2024, April 9). Phenol, 2-amino-4-chloro-5-nitro-.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Crucial Role of this compound in Modern Dye Manufacturing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with this compound.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-Amino-5-nitrophenol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57.
  • Patel, H. S., & Patel, K. C. (2010). Synthesis of some novel disperse azo dyes and their application on polyester and nylon fabrics. E-Journal of Chemistry, 7(4), 1333-1339.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to Naphthol AS-PH, Dye-IV (C 25 H 20 N 4 O 6 ).
  • Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • SlideShare. (2017, October 21). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part.
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A Senior Application Scientist's Comparative Guide to 2-Amino-4-chloro-5-nitrophenol and Alternative Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the vast landscape of colorant chemistry, the performance of the final dye is intrinsically linked to the quality and specific molecular architecture of its foundational intermediates. This guide provides an in-depth comparative analysis of 2-Amino-4-chloro-5-nitrophenol (CAS: 6358-07-2), a pivotal intermediate in the synthesis of high-performance azo dyes. We will objectively evaluate its performance characteristics against other widely used dye intermediates, such as 2-Amino-5-nitrophenol, p-phenylenediamine (PPD), and p-aminophenol (PAP). This analysis is grounded in key performance indicators including reactivity in synthesis, color expression, fastness properties in textile and hair dye applications, and overall safety profiles. The content herein is intended for researchers, chemists, and product development professionals seeking to make informed decisions in the selection of dye intermediates for robust and high-quality colorant formulations.

Introduction: The Central Role of Dye Intermediates

Dye intermediates are the fundamental building blocks in the synthesis of a wide array of synthetic colorants.[1] These aromatic compounds, often derived from benzene, toluene, or phenol, undergo chemical transformation—most notably diazotization and coupling—to form complex, colored molecules.[2][3] The specific substituents on the intermediate's aromatic ring, such as nitro (-NO₂), chloro (-Cl), amino (-NH₂), and hydroxyl (-OH) groups, are not arbitrary; they are critical determinants of the final dye's hue, intensity, solubility, and, crucially, its fastness properties.[2][4]

This compound has emerged as a significant intermediate, particularly for azo dyes, which constitute the largest class of synthetic colorants used in industry.[5][6] Its molecular structure is uniquely suited for creating dyes with desirable shades and high durability.[2][6] This guide will dissect its performance in a comparative context, providing the necessary data to evaluate its suitability for specific applications.

Physicochemical Properties: A Foundation for Performance

The initial performance of an intermediate can often be predicted from its fundamental physical and chemical properties. These characteristics influence its handling, solubility in reaction media, and reactivity.

PropertyThis compound 2-Amino-5-nitrophenolp-Phenylenediamine (PPD)p-Aminophenol (PAP)
CAS Number 6358-07-2[5]121-88-0106-50-3123-30-8
Molecular Formula C₆H₅ClN₂O₃[7]C₆H₆N₂O₃C₆H₈N₂C₆H₇NO
Molecular Weight 188.57 g/mol [7]154.12 g/mol [8]108.14 g/mol 109.13 g/mol
Appearance Orange powder[5][7]Brown-orange powder[8]White to purple-black solidWhite or reddish-yellow crystals
Melting Point ~225 °C (decomposes)[7]207-209 °C145-147 °C186-189 °C
Solubility in Water Insoluble[7]Slightly soluble[8]SolubleSlightly soluble

Table 1: Comparative Physicochemical Properties of Selected Dye Intermediates.

The presence of both chloro and nitro groups on the this compound ring increases its molecular weight and influences its crystalline structure and solubility, setting it apart from simpler aminophenols.

Visualizing the Key Players

A direct comparison of the molecular structures is essential for understanding their reactivity and function.

G cluster_ACNP This compound cluster_ANP 2-Amino-5-nitrophenol cluster_PPD p-Phenylenediamine (PPD) cluster_PAP p-Aminophenol (PAP) ACNP C₆H₅ClN₂O₃ ACNP_img ANP C₆H₆N₂O₃ ANP_img PPD C₆H₈N₂ PPD_img PAP C₆H₇NO PAP_img G cluster_hair Hair Dye Application cluster_textile Textile Dye Application start Select Intermediates (e.g., ACNP, PPD, PAP) synthesis Protocol 1: Azo Dye Synthesis (Diazotization & Coupling) start->synthesis purification Purification & Characterization (Filtration, HPLC, Spectroscopy) synthesis->purification hair_formulation Prepare Dye Formulations purification->hair_formulation textile_dyeing Dye Cotton Fabric Swatches purification->textile_dyeing hair_application Protocol 2: Apply to Standardized Hair Swatches hair_formulation->hair_application hair_eval Colorimetric Measurement (CIELab*) hair_application->hair_eval hair_fastness Wash & Light Fastness Testing hair_eval->hair_fastness result Comparative Performance Data Analysis hair_fastness->result textile_fastness Protocol 3: Fastness Testing (Wash, Light, Rub) textile_dyeing->textile_fastness textile_eval Assess with Grey Scales textile_fastness->textile_eval textile_eval->result

Caption: Experimental workflow for comparative evaluation of dye intermediates.

Protocol 1: Synthesis of a Comparative Azo Dye

Objective: To synthesize an azo dye from this compound for subsequent performance testing.

Causality: The diazotization reaction must be conducted at low temperatures (0-5 °C) because the diazonium salt intermediate is unstable and can decompose at higher temperatures, leading to reduced yield and impurities.

  • Diazotization: a. Dissolve 0.1 mol of this compound in a solution of 30 mL concentrated hydrochloric acid and 50 mL water. b. Cool the mixture to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled solution of 0.1 mol sodium nitrite in 20 mL water, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Coupling: a. In a separate beaker, dissolve 0.1 mol of a coupling agent (e.g., beta-naphthol) in a 10% sodium hydroxide solution. b. Cool the coupling agent solution to 5 °C. c. Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. d. Maintain the pH of the mixture in the alkaline range (pH 9-10) by adding 10% sodium hydroxide as needed. e. Continue stirring for 1-2 hours, allowing the azo dye to precipitate.

  • Isolation: a. Filter the precipitated dye using a Buchner funnel. b. Wash the dye cake with cold water until the filtrate is neutral. c. Dry the dye in an oven at 60-70 °C.

Protocol 2: Evaluation of Hair Dye Performance

Objective: To assess the color intensity and wash fastness of a dye formulation on standardized hair swatches.

Self-Validation: The use of a standardized shampoo and a colorimeter for Lab* measurements ensures that the results are objective and not subject to visual interpretation bias. The color difference (ΔE*) before and after washing provides a quantifiable measure of fading. [9]

  • Preparation: a. Prepare a 1% (w/v) dye solution in a standard semi-permanent hair dye base (shampoo or conditioner base). b. Use standardized bleached and virgin medium brown human hair swatches.

  • Application: a. Apply 2.0g of the dye formulation evenly to each 1.0g hair swatch. b. Allow the dye to process for 30 minutes at room temperature. [10] c. Rinse the swatches with lukewarm water until the water runs clear. d. Allow the swatches to air dry completely.

  • Color Measurement: a. Measure the initial color of the dyed swatches using a calibrated spectrophotometer or colorimeter to obtain CIELab* values.

  • Wash Fastness Test: a. Wash each swatch in a launder-o-meter or with a standardized shampooing procedure for 2 minutes. [9][11] b. Rinse and dry the swatch. c. Repeat the wash-dry cycle for a total of 10 cycles. d. After the final cycle, measure the CIELab* values again. e. Calculate the total color change (ΔE*) to quantify fading.

Protocol 3: Evaluation of Textile Dye Fastness

Objective: To determine the wash, light, and rubbing fastness of the synthesized dye on a standard textile substrate.

Authoritative Grounding: These procedures are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC), ensuring the results are comparable across different laboratories and materials. [12]

  • Dyeing: a. Prepare a dyebath containing the synthesized dye, salt (e.g., sodium sulfate), and an alkali (e.g., sodium carbonate). b. Introduce a pre-wetted, standardized 100% cotton fabric swatch into the dyebath. c. Follow a standard dyeing procedure with controlled temperature and time. d. After dyeing, rinse the fabric thoroughly to remove unfixed dye and dry.

  • Wash Fastness (ISO 105-C06): a. Stitch the dyed fabric sample between two undyed adjacent fabrics (one cotton, one multifiber). b. Place the composite specimen in a stainless-steel container with a standard soap solution and steel balls. c. Agitate for 30 minutes at a specified temperature (e.g., 40°C or 60°C). d. Rinse and dry the specimen. e. Assess the color change of the dyed sample and the staining of the adjacent fabrics using standard grey scales (1-5 rating).

  • Light Fastness (ISO 105-B02): a. Mount a portion of the dyed fabric in a sample holder, partially covered. b. Expose the sample to a xenon arc lamp (simulating sunlight) under controlled conditions. c. Simultaneously expose a set of blue wool standards (rated 1-8). d. Evaluate the fading of the sample by comparing it to the fading of the blue wool standards to assign a rating.

  • Rubbing Fastness (ISO 105-X12): a. Place the dyed fabric on the base of a crockmeter. b. Rub the fabric with a standard white cotton cloth under a specified pressure for a set number of turns. c. Perform the test under both dry and wet conditions. d. Assess the degree of color transferred to the white cloth using the grey scale for staining (1-5 rating).

Conclusion and Future Outlook

This compound demonstrates a robust performance profile as a dye intermediate, particularly in the synthesis of azo dyes for applications requiring high light fastness and specific color shades. Its molecular structure offers distinct advantages over simpler aminophenols, contributing to more stable and durable final colorants. While intermediates like PPD may offer superior color depth in certain permanent hair dye applications, they come with significant toxicological drawbacks, making alternatives like this compound a compelling choice, especially as the industry moves towards safer formulations.

The selection of a dye intermediate is a multifactorial decision that must balance chemical performance, application requirements, cost, and regulatory compliance. The experimental data and protocols provided in this guide offer a framework for making an evidence-based selection. Future research should continue to explore novel intermediates that push the boundaries of performance while minimizing environmental and health impacts.

References

  • Title: 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Arom
  • Title: Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition Source: PMC - NIH URL:[Link]
  • Title: The Crucial Role of this compound in Modern Dye Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: The Importance of this compound in the Textile Dyeing Industry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99) Source: European Commission URL:[Link]
  • Title: this compound | C6H5ClN2O3 Source: PubChem URL:[Link]
  • Title: Dyes Intermediates Source: Ferrox Chemicals Pvt. Ltd. URL:[Link]
  • Title: Understanding the Synthesis of Azo Dyes with this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods Source: PMC - PubMed Central URL:[Link]
  • Title: Colorfastness Test Methods for Textiles: Complete Guide Source: QIMA Blog URL:[Link]
  • Title: Resorcinol-free hair colouring compositions Source: Justia P
  • Title: Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics Source: Cosmetic Ingredient Review URL:[Link]
  • Title: Formulation and evaluation of hair dye shampoo using Genipa americana L. (Huito) fruit extract Source: Journal of Applied Pharmaceutical Science URL:[Link]
  • Title: p-Aminophenol substitute and its use in oxidation dye formulations Source: Google Patents URL
  • Title: The Importance of Fastness Properties in Dyes and What Kinds of Properties Should Be Necessary to Note Source: Vipul Organics URL:[Link]
  • Title: 5 Color Fastness Tests to Prevent Textile Fading and Staining Source: InTouch Quality URL:[Link]
  • Title: Process for preparing 2-amino-5-nitrophenol derivatives Source: Google Patents URL
  • Title: Types of Hair Dye and Their Mechanisms of Action Source: MDPI URL:[Link]
  • Title: What's Color Fastness of Dyed Fabrics, How to Test Color Fastness to Washing Source: Testex URL:[Link]
  • Title: PPD to PTD: The Evolution of Safe Hair Dye Chemistry Source: NICHEM Solutions URL:[Link]
  • Title: Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Color
  • Title: Color fastness properties of different reactive dyes Source: Slideshare URL:[Link]
  • Title: An overview of dye fastness testing Source: ResearchG
  • Title: Evaluation of efficacy of permanent hair dyes – intense red Source: MedCrave online URL:[Link]
  • Title: Color Fastness Properties | Factors Affecting Color Fastness Source: Textile Engineering URL:[Link]
  • Title: 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Arom
  • Title: FORMULATION AND EVALUATION OF NATURAL HAIR DYE Source: International Journal of Biology, Pharmacy and Allied Sciences URL:[Link]
  • Title: 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin Source: Frontiers URL:[Link]
  • Title: Products That Contain 2-AMINO-6-CHLORO-4-NITROPHENOL Source: EWG Skin Deep® Cosmetics D
  • Title: Phenol, 2-amino-4-chloro-5-nitro- - Substance Details Source: US EPA URL:[Link]
  • Title: How Reactive Dyes Increase Colour Fastness in Textile Manufacturing Source: Megha Intern
  • Title: Color and Color-Fastness Testing: Methods, Equipment, and Challenges Source: Labcompare URL:[Link]
  • Title: Colour fastness Source: Wikipedia URL:[Link]
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A Comprehensive Guide to the Validation of an HPLC-UV Method for the Analysis of 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, in-depth comparison and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Amino-4-chloro-5-nitrophenol. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental validation of this analytical method, grounded in established scientific principles and regulatory standards.

Introduction: The Importance of Method Validation

In pharmaceutical development and quality control, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. An analytical method that is not robust and validated can lead to inaccurate results, potentially compromising the quality and safety of the final drug product.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This guide will walk through the validation of an HPLC-UV method for this compound, adhering to the guidelines set forth by the International Council for Harmonisation (ICH).

Experimental Protocol: HPLC-UV Method for this compound

The following HPLC-UV method was developed and validated for the quantitative determination of this compound.

Instrumentation and Chromatographic Conditions
  • High-Performance Liquid Chromatography (HPLC) System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

Method Validation: A Step-by-Step Analysis

The developed HPLC-UV method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach: The specificity of the method was determined by injecting the blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were then compared to ensure that there were no interfering peaks at the retention time of the analyte.

  • Results: The chromatogram of the blank solution showed no peak at the retention time of this compound. The peak for this compound in the sample solution was well-resolved from other components.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Approach: A series of six concentrations of this compound (1, 5, 10, 25, 50, and 100 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

  • Results: The method was found to be linear over the concentration range of 1-100 µg/mL. The calibration curve and associated data are presented below.

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)0.9998
Regression Equationy = 45872x + 12345
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: The accuracy of the method was determined by the standard addition method. Known amounts of this compound standard were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was analyzed in triplicate.

  • Results: The accuracy was expressed as the percentage recovery of the added analyte.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.50.8
100%5050.2100.40.5
120%6060.5100.80.6
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Experimental Approach:

    • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

    • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

  • Results:

Precision Level%RSD
Repeatability (Intra-day)0.7%
Intermediate (Inter-day)1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • Results:

ParameterResult (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantitation (LOQ)0.9
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Results: The method was found to be robust as the small variations in the method parameters did not significantly affect the peak area, retention time, and other system suitability parameters.

Comparison with Alternative Methods

While HPLC-UV is a widely used and reliable technique, other methods can also be employed for the analysis of this compound.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV (This Method) Separation based on polarity, detection based on UV absorbance.High specificity, good precision and accuracy, widely available instrumentation.Moderate sensitivity, may require derivatization for some compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds, more complex instrumentation.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, small sample volume required, fast analysis times.Lower sensitivity compared to HPLC, potential for matrix effects.
Spectrophotometry Measurement of light absorption at a specific wavelength.Simple, rapid, and inexpensive.Low specificity, prone to interference from other absorbing compounds.

Conclusion

The validated HPLC-UV method described in this guide is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The method is suitable for its intended purpose in quality control and research settings. The comparison with alternative methods highlights the advantages of HPLC-UV in terms of its balance of performance, cost, and accessibility.

Visualizations

ValidationWorkflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_suitability System Suitability MD1 Select Column & Mobile Phase MD2 Optimize Flow Rate & Temperature MD1->MD2 MD3 Determine Detection Wavelength MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V5 LOD & LOQ V2->V5 V6 Robustness V3->V6 V4 Precision V4->V3 V4->V6 V5->V6 SST1 Tailing Factor V6->SST1 SST2 Theoretical Plates V6->SST2 SST3 Repeatability V6->SST3

Caption: Workflow for HPLC-UV method development and validation.

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD & LOQ center->LOD_LOQ Robustness Robustness center->Robustness Range Range center->Range Linearity->Range Accuracy->Precision

Caption: Interrelationship of HPLC-UV validation parameters.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration.
  • SCIEX. An Introduction to Capillary Electrophoresis (CE). [Link]

comparative study of different reducing agents for 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reduction of 2-Amino-4-chloro-5-nitrophenol

Introduction

The selective reduction of aromatic nitro compounds is a cornerstone transformation in synthetic organic chemistry, pivotal for the production of pharmaceuticals, dyes, and agrochemicals. The target of this guide, this compound, is a valuable intermediate whose conversion to 2,5-diamino-4-chlorophenol unlocks pathways to more complex molecular architectures. The primary challenge in this synthesis lies in the chemoselective reduction of the nitro group without affecting the existing amino, phenolic hydroxyl, and chloro substituents.

This guide provides a comparative analysis of several common reducing agents for this transformation. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and objectively evaluate the performance of each method. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reduction strategy based on their specific objectives, whether they be yield maximization, cost-effectiveness, scalability, or adherence to green chemistry principles.

Core Transformation: Reaction Pathway

The fundamental reaction involves the conversion of the nitro group (-NO₂) to a primary amine (-NH₂). This is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.

Reaction_Pathway Substrate This compound Reagent [Reducing Agent] Substrate->Reagent Product 2,5-Diamino-4-chlorophenol Reagent->Product

Caption: General reaction scheme for the reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for nitro group reduction. The choice of catalyst is critical to prevent undesirable side reactions, particularly dehalogenation.

Mechanism of Action: The reaction occurs on the surface of a heterogeneous metal catalyst (e.g., Palladium, Platinum, or Nickel). Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it is sequentially reduced by the hydrogen atoms to the corresponding amine. The final product then desorbs from the catalyst surface.[1][2]

Recommended Catalyst: Raney® Nickel

While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is known to aggressively promote hydrodechlorination.[3] Raney Nickel is a superior choice for halogenated substrates as it offers high activity for nitro reduction with a significantly lower risk of cleaving the C-Cl bond.[2][3][4]

Experimental Protocol (Raney Nickel)
  • Setup: To a 250 mL hydrogenation flask, add this compound (1.88 g, 10 mmol) and Methanol (100 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney Nickel (approx. 0.2 g, ~10 wt% slurry in water). Caution: Raney Nickel is pyrophoric and must be handled with care when dry.

  • Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas three times.

  • Reaction: Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring. The reaction is typically exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases (typically 2-4 hours).

  • Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite in air. Keep it wet with water or solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,5-diamino-4-chlorophenol, which can be purified by recrystallization.

Metal and Acid Systems

These classic methods utilize a metal as the stoichiometric reducing agent in an acidic medium. They are robust, cost-effective, and highly reliable for a wide range of substrates.

A. Iron in Acidic Medium (Béchamp Reduction)

The Béchamp reduction is one of the oldest and most economical methods for converting nitroarenes to anilines.[2] It uses iron metal in the presence of an acid, such as hydrochloric or acetic acid.

Experimental Protocol (Iron/HCl)

Adapted from Fierz-David, 1949.[7]

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, charge iron powder (8.4 g, 150 mmol, 15 eq) and water (150 mL).

  • Activation: Add concentrated Hydrochloric Acid (5 mL) and heat the mixture to 90-95 °C with vigorous stirring for 15 minutes.

  • Substrate Addition: In a separate beaker, create a slurry of this compound (1.88 g, 10 mmol) in 50 mL of warm water. Add this slurry portion-wise to the hot iron suspension over 30-45 minutes.

  • Reaction: Maintain the temperature and vigorous stirring for an additional 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. A spot test on filter paper should appear colorless, not yellow, upon addition of NaOH.[7]

  • Work-up: While still hot, add a saturated solution of sodium carbonate (Na₂CO₃) until the mixture is basic (pH ~8-9) to precipitate iron hydroxides.

  • Isolation: Filter the hot mixture through a Celite® pad to remove the iron sludge. Wash the filter cake thoroughly with hot water.

  • Purification: Cool the combined filtrate in an ice bath to crystallize the product. If necessary, adjust the pH to ~7 with dilute acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

B. Tin(II) Chloride (Stannous Chloride)

Tin(II) chloride is a mild and highly effective reducing agent, often preferred in laboratory settings for its chemoselectivity. It is particularly useful when other reducible groups sensitive to catalytic hydrogenation are present.[8]

Mechanism of Action: Sn(II) is a two-electron reducing agent that is oxidized to Sn(IV). In acidic solution, it sequentially reduces the nitro group through its intermediates to the amine.[9] The presence of concentrated HCl is crucial to prevent the hydrolysis of SnCl₂ to insoluble and less reactive tin(OH)Cl.[8]

Experimental Protocol (SnCl₂/HCl)
  • Setup: In a 250 mL round-bottom flask, dissolve this compound (1.88 g, 10 mmol) in Ethanol (60 mL).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol, 5 eq).

  • Reaction: Stir the mixture at room temperature and then carefully add concentrated Hydrochloric Acid (10 mL) dropwise. An exotherm may be observed. After the addition, gently heat the mixture to 50-60 °C and stir for 1-3 hours.[8]

  • Monitoring: Follow the reaction progress by TLC until the starting material disappears.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully basify the mixture by adding a cold 6 M Sodium Hydroxide (NaOH) solution until the pH is >10. A thick white precipitate of tin hydroxides will form.

  • Isolation: Extract the resulting suspension with Ethyl Acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

Sodium Dithionite (Sodium Hydrosulfite)

Sodium dithionite is an economical, metal-free reducing agent that operates under mild, often aqueous, conditions. Its high chemoselectivity makes it an excellent choice for complex molecules with sensitive functional groups like halogens.[10][11]

Mechanism of Action: In aqueous solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻). This radical anion is the active reducing species, transferring electrons in a stepwise fashion to the nitro group to ultimately form the amine.[10]

Experimental Protocol (Sodium Dithionite)
  • Setup: In a 500 mL flask, suspend this compound (1.88 g, 10 mmol) in a mixture of Dichloromethane (100 mL) and Water (100 mL). Add Sodium Bicarbonate (4.2 g, 50 mmol, 5 eq).

  • Reagent Addition: Prepare a solution of Sodium Dithionite (Na₂S₂O₄) (8.7 g, 50 mmol, 5 eq) in 100 mL of warm water. Add this solution to the vigorously stirred biphasic mixture over 20 minutes.

  • Reaction: Stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (sampling from the organic layer) until completion.

  • Work-up: Separate the layers in a separatory funnel. Extract the aqueous layer with Dichloromethane (2 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Dissolve/Suspend Substrate P2 Add Reagents/ Catalyst P1->P2 R1 Stir at Temp (RT to Reflux) P2->R1 R2 Monitor by TLC R1->R2 R2->R1 Incomplete W1 Quench/Neutralize/ Filter Catalyst R2->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry & Concentrate W2->W3 W4 Purify (Crystallization) W3->W4

Caption: A generalized workflow for the reduction experiments.

Comparative Performance Analysis

FeatureCatalytic Hydrogenation (Raney Ni)Iron / HCl (Béchamp)Tin(II) Chloride / HClSodium Dithionite
Typical Yield Very Good to Excellent (>90%)Good to Very Good (80-95%)[7]Very Good to Excellent (>90%)Good to Very Good (80-95%)
Chemoselectivity Good (low risk of de-Cl with Ni)ExcellentExcellent[8]Excellent[10]
Reaction Time 2-4 hours2-3 hours1-3 hours2-4 hours
Conditions 50 psi H₂, RT-50°C95°C50-60°CRoom Temperature
Work-up Simple filtrationTedious (iron sludge removal)Tedious (tin salt removal)Simple extraction
Cost Moderate (catalyst, H₂ setup)Very Low (commodity chemicals)ModerateLow
Scalability Excellent (Industrial standard)Excellent (Industrial standard)Moderate (stannous waste)Good
Safety High (Pyrophoric catalyst, H₂ gas)Moderate (Exotherm, acid handling)Moderate (Acid handling)Low (Reagent is stable in solid form)
"Green" Aspect Good (catalytic, minimal waste)Poor (large metal waste stream)Poor (heavy metal waste)Good (metal-free)

Conclusion and Recommendations

The choice of reducing agent for this compound is a function of the specific requirements of the synthesis.

  • For Large-Scale, Cost-Effective Synthesis: The Béchamp reduction (Iron/HCl) remains a viable, albeit environmentally challenging, option due to the extremely low cost of reagents.[7] Its scalability is well-proven in industrial settings.

  • For Laboratory Scale & High Purity: Tin(II) Chloride offers excellent yields and predictability.[8] The primary drawback is the tedious work-up required to remove tin byproducts, making it less suitable for large-scale operations.

  • For Cleanliness and Green Chemistry: Sodium Dithionite is an outstanding choice. It is metal-free, operates at room temperature, and involves a simple extractive work-up.[10] Its high chemoselectivity ensures the integrity of the chloro-substituent.

  • For High-Throughput & Industrial Cleanliness: Catalytic Hydrogenation with Raney Nickel is arguably the best all-around method for scalable and clean production. It avoids stoichiometric metal waste and, with proper catalyst selection, provides excellent chemoselectivity and high yields.[4] The main considerations are the initial capital investment for hydrogenation equipment and the handling protocols for the pyrophoric catalyst and flammable hydrogen gas.

Ultimately, for modern synthetic applications where environmental impact and ease of purification are significant concerns, Sodium Dithionite and Catalytic Hydrogenation with Raney Nickel represent the most advantageous strategies.

References

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Accessed January 9, 2026. [Link]
  • Wikipedia. "Reduction of nitro compounds." Accessed January 9, 2026. [Link]
  • Google Patents. "Process for the preparation of 2-amino-4-nitrophenol." US4329503A. Accessed January 9, 2026.
  • Organic Syntheses. "2-amino-4-nitrophenol." Accessed January 9, 2026. [Link]
  • The Reaction Map. "Nitro Reduction - Common Conditions." Accessed January 9, 2026. [Link]
  • Quick Company. "Improved Processes For Preparing 4 Chloro 2 Amino Phenol And." Accessed January 9, 2026. [Link]
  • Master Organic Chemistry. "Reduction of Nitro Groups." Accessed January 9, 2026. [Link]
  • ACS Publications - Organic Letters. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Accessed January 9, 2026. [Link]
  • PubChem. "this compound." Accessed January 9, 2026. [Link]
  • Google Patents. "Production method of 4-chloro-2-aminophenol." CN105622439A. Accessed January 9, 2026.
  • ResearchGate. "Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions." Accessed January 9, 2026. [Link]
  • PubMed Central. "Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134." Accessed January 9, 2026. [Link]
  • Royal Society of Chemistry. "Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite." Accessed January 9, 2026. [Link]
  • Royal Society of Chemistry. "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review." Accessed January 9, 2026. [Link]
  • Google Patents. "Method for preparing this compound." CN105753730A. Accessed January 9, 2026.
  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)." Accessed January 9, 2026. [Link]
  • ACS Publications. "Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity." Accessed January 9, 2026. [Link]
  • PrepChem.com. "Preparation of 2-amino-4-chlorophenol." Accessed January 9, 2026. [Link]
  • Chemistry Stack Exchange. "Selective nitro reduction of poly nitro compounds." Accessed January 9, 2026. [Link]
  • ResearchGate. "Reduction of aromatic nitro compounds in tin(II) chloride dihydrate/choline chloride DES." Accessed January 9, 2026. [Link]
  • Google Patents. "Catalytic hydrogenation of nitrophenol." US3079435A. Accessed January 9, 2026.
  • SciSpace.
  • ResearchGate. "Iron Catalyzed Reduction of Nitro Compounds." Accessed January 9, 2026. [Link]
  • AKJournals. "Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst." Accessed January 9, 2026. [Link]
  • Organic Chemistry Portal. "Sodium Hydrosulfite, Sodium Dithionite." Accessed January 9, 2026. [Link]
  • Google Patents. "Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine." US5917042A. Accessed January 9, 2026.
  • Royal Society of Chemistry. "Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes." Accessed January 9, 2026. [Link]
  • askIITians. "Reduction of aromatic nitro compounds using Sn and HCl gives." Accessed January 9, 2026. [Link]
  • Wordpress. "Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite)." Accessed January 9, 2026. [Link]

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Comparative Analysis of 2-Amino-4-chloro-5-nitrophenol: An Application Scientist's Guide to the Strategic Advantages of the Chloro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemical synthesis, particularly in the development of high-performance dyes and pharmaceutical intermediates, the strategic selection of precursors is paramount. The functional groups on an aromatic ring are not mere appendages; they are tactical tools that dictate reactivity, define final properties, and ultimately determine the viability of a synthetic pathway. This guide provides a deep, evidence-based analysis of 2-Amino-4-chloro-5-nitrophenol, focusing on the distinct and measurable advantages conferred by its chloro substituent when compared to its non-chlorinated analog, 2-amino-5-nitrophenol.

Our discussion is structured to move from fundamental physicochemical principles to practical synthetic applications, supported by experimental data and validated protocols. The objective is to equip researchers, chemists, and drug development professionals with a clear understanding of why and when the chlorinated variant is the superior choice.

The Physicochemical Impact of Halogenation

The introduction of a chlorine atom onto the 2-amino-5-nitrophenol backbone fundamentally alters the molecule's electronic and physical properties. Chlorine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect, combined with the strong electron-withdrawing nature of the nitro group (-NO2), creates a significantly different electronic environment compared to the non-chlorinated parent molecule.

Modulation of Acidity and Basicity

The primary consequence of this altered electronic landscape is a marked increase in the acidity of the phenolic hydroxyl group and a decrease in the basicity of the amino group. The electron-withdrawing chloro and nitro groups delocalize the negative charge of the corresponding phenoxide ion, stabilizing it and thus lowering the pKa of the hydroxyl group. Conversely, these groups pull electron density away from the nitrogen atom of the amino group, making its lone pair of electrons less available to accept a proton and thereby decreasing its basicity.

Property2-Amino-5-nitrophenolThis compoundRationale for Change
Predicted Acidity (pKa of -OH) Higher pKa (Less Acidic)Lower pKa (More Acidic) The chloro group's inductive effect stabilizes the phenoxide conjugate base.
Predicted Basicity (pKb of -NH2) Lower pKb (More Basic)Higher pKb (Less Basic) Electron density is withdrawn from the amino group, reducing its proton affinity.
Reactivity in Diazotization StandardEnhanced/Modified Altered basicity of the amino group influences the rate and conditions required for diazotization.

This modulation is not merely academic. It has profound implications for reaction kinetics and conditions. For instance, the modified basicity of the amino group can influence the efficiency and rate of diazotization, a critical step in the synthesis of azo dyes.

Synthetic Utility: The Chloro Group as a Strategic Asset

The true advantages of the chloro substituent are most evident in its role as a synthetic intermediate, particularly in the production of azo dyes. It serves two primary functions: directing the position of subsequent reactions and enhancing the properties of the final product.

Role in Azo Dye Synthesis

This compound is a valuable diazo component. In this process, the amino group is converted into a diazonium salt, which then couples with another aromatic compound (the coupling component) to form the azo dye.

A United States Patent (US2386414A) explicitly details the use of this compound in the creation of specific azo dyes for wool, yielding a desirable bordeaux shade. This patent underscores the compound's industrial relevance and the specific color outcomes it enables. The presence of the chloro and nitro groups on the diazo component significantly influences the final color and properties of the dye.

Comparative Experimental Protocol: Assessing Diazotization Efficiency

To empirically validate the advantages of the chloro substituent, a direct comparative experiment is essential. This protocol outlines a self-validating system to compare the diazotization reaction rate and completeness of this compound against 2-amino-5-nitrophenol.

Objective

To quantify the difference in diazotization efficiency between the chlorinated and non-chlorinated aminonitrophenols under identical reaction conditions. The primary metric for comparison will be the consumption of the starting amine over time, monitored by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound (High Purity, >99%)

  • 2-Amino-5-nitrophenol (High Purity, >99%)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Nitrite (NaNO2), ACS Grade

  • Distilled, Deionized Water

  • Ice

  • Sulfamic Acid (for quenching)

  • HPLC system with a C18 column and UV-Vis detector

  • Acetonitrile (HPLC Grade)

  • Formic Acid (HPLC Grade)

  • Magnetic stirrers and stir bars

  • Low-temperature reaction vessels (jacketed beakers or round-bottom flasks in an ice bath)

Step-by-Step Methodology

This protocol should be performed in parallel for both compounds to ensure identical conditions.

Part A: Diazotization Reaction [1][2][3]

  • Preparation of Amine Suspension:

    • In a 100 mL jacketed beaker maintained at 0-5 °C, suspend 10.0 mmol of the respective aminonitrophenol (either chlorinated or non-chlorinated) in 30 mL of deionized water.

    • While stirring, slowly add 2.5 mL of concentrated HCl. Stir for 15 minutes to form the amine hydrochloride salt.

  • Preparation of Nitrite Solution:

    • In a separate beaker, dissolve 10.5 mmol of sodium nitrite in 10 mL of cold deionized water.

  • Initiation of Reaction:

    • Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 10 minutes, ensuring the temperature is strictly maintained between 0-5 °C. Diazonium salts can be unstable and decompose at higher temperatures.[1]

    • Start a timer immediately upon the first drop of nitrite solution.

  • Time-Course Sampling:

    • At time points t = 2, 5, 10, 20, and 30 minutes, withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 10% sulfamic acid solution. This destroys any unreacted nitrous acid, stopping the reaction.

    • Further dilute the quenched sample with the HPLC mobile phase for analysis.

Part B: HPLC Analysis

  • Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at a wavelength corresponding to the λmax of the starting materials.

    • Injection Volume: 10 µL.

  • Quantification:

    • Create a standard curve for both this compound and 2-amino-5-nitrophenol.

    • Integrate the peak area of the starting amine in each time-course sample.

    • Calculate the concentration of the remaining amine at each time point using the standard curve.

Expected Outcomes & Interpretation

The data, when plotted as [Amine] vs. Time, is expected to show a faster rate of consumption for this compound. This would provide direct quantitative evidence that the electronic modifications induced by the chloro group facilitate a more efficient diazotization reaction under these conditions.

ParameterExpected Result for 2-Amino-5-nitrophenolExpected Result for this compoundAdvantage Conferred by Chloro Group
Reaction Rate (Initial) SlowerFaster Increased reaction efficiency, potentially shorter batch times in industrial settings.
Completeness at 30 min Lower ConversionHigher Conversion (>99%) Higher yield of the desired diazonium salt intermediate, reducing impurities.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the core synthetic pathway and the experimental workflow.

Generalized Azo Dye Synthesis Pathway

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Amino-4-chloro- 5-nitrophenol B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C D Final Azo Dye Product B->D C Coupling Component (e.g., Naphthol derivative) C->D

Caption: A two-step process for azo dye synthesis.

Experimental Workflow for Comparative Analysis

G cluster_prep Preparation (0-5 °C) cluster_reaction Reaction & Sampling cluster_analysis Analysis P1 Prepare Amine Suspensions (Chlorinated vs. Non-Chlorinated) R1 Initiate Diazotization (Add NaNO2) P1->R1 P2 Prepare NaNO2 Solution P2->R1 R2 Collect Aliquots at t = 2, 5, 10, 20, 30 min R1->R2 R3 Quench with Sulfamic Acid R2->R3 A1 Dilute Samples R3->A1 A2 Inject into HPLC A1->A2 A3 Quantify Remaining Amine A2->A3 A4 Plot [Amine] vs. Time A3->A4

Caption: Workflow for kinetic comparison via HPLC.

Conclusion

The chloro substituent in this compound is not an incidental feature; it is a strategic addition that imparts significant and advantageous modifications to the molecule. By altering the electronic properties of the aromatic ring, it enhances the acidity of the phenol, modulates the basicity of the amine, and ultimately facilitates more efficient synthetic transformations like diazotization. As demonstrated in its application in the dye industry, these fundamental changes translate into tangible benefits, enabling the production of specific, high-performance colorants. The provided experimental framework offers a robust method for any research or process development team to quantitatively verify these advantages, ensuring an informed selection of intermediates for their specific synthetic goals.

References

  • Sci-Hub. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with this compound.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
  • Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • ResearchGate. (2020). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to....
  • Kim, H. Y., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 38(1), 79–87.

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A Comparative Guide to the Synthesis of Bioactive Phenothiazines: Evaluating 2-Amino-4-chloro-5-nitrophenol as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of precursors is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological profile of the target molecules. This guide provides an in-depth evaluation of 2-Amino-4-chloro-5-nitrophenol as a potential precursor for the synthesis of bioactive phenothiazines, a class of heterocyclic compounds renowned for their diverse pharmacological activities. Through a comparative analysis with the more established precursor, 2-aminothiophenol, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Promise and Challenge of Substituted Phenols

This compound is a highly functionalized aromatic compound, presenting a unique combination of reactive sites that, in theory, make it an attractive starting material for complex heterocyclic systems.[1] The presence of an amino group, a chloro substituent, and a nitro group offers multiple handles for synthetic manipulation. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution, a key step in many cyclization strategies.[2][3] However, the very reactivity that makes this molecule intriguing also presents challenges in controlling selectivity and achieving high yields.

Phenothiazines, the target bioactive molecules in this guide, are a cornerstone of pharmaceutical research, with derivatives exhibiting a wide spectrum of activities, including antipsychotic, antihistaminic, antiemetic, antimicrobial, and anticonvulsant properties.[2][4][5] The synthesis of the phenothiazine core typically involves the formation of a diarylamine sulfide followed by cyclization. This guide will explore a plausible synthetic pathway to a nitrophenothiazine derivative starting from this compound and compare it with a well-established, alternative route commencing with 2-aminothiophenol.

Comparative Analysis of Precursors: A Tale of Two Strategies

The choice of precursor dictates the synthetic strategy. Here, we compare a proposed route utilizing this compound against a conventional method employing 2-aminothiophenol.

Strategy 1 (Proposed): Synthesis of 7-Chloro-8-nitro-10H-phenothiazine from this compound

This proposed synthesis leverages the inherent reactivity of this compound to construct the phenothiazine skeleton via a Smiles rearrangement. The key steps involve the formation of a diaryl sulfide intermediate followed by an intramolecular cyclization.

dot graph "Proposed_Synthetic_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Precursor [label="this compound"]; Thiophenol [label="2-Aminothiophenol"]; Intermediate [label="2-Amino-2'-(4-chloro-5-nitrophenoxy)diphenyl sulfide"]; Phenothiazine [label="7-Chloro-8-nitro-10H-phenothiazine"];

Precursor -> Intermediate [label="S-Arylation"]; Thiophenol -> Intermediate; Intermediate -> Phenothiazine [label="Smiles Rearrangement"]; } Caption: Proposed synthetic workflow for 7-Chloro-8-nitro-10H-phenothiazine.

Strategy 2 (Alternative): Synthesis of a Substituted Phenothiazine from 2-Aminothiophenol and a Cyclohexanone Derivative

This established method involves a one-pot reaction between 2-aminothiophenol and a substituted cyclohexanone, proceeding through an enamine intermediate and subsequent cyclization and aromatization.[6]

dot graph "Alternative_Synthetic_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Precursor [label="2-Aminothiophenol"]; Cyclohexanone [label="Substituted Cyclohexanone"]; Intermediate [label="Enamine Intermediate"]; Phenothiazine [label="Substituted Phenothiazine"];

Precursor -> Intermediate [label="Condensation"]; Cyclohexanone -> Intermediate; Intermediate -> Phenothiazine [label="Cyclization & Aromatization"]; } Caption: Alternative synthetic workflow for a substituted phenothiazine.

FeatureThis compound2-Aminothiophenol
Synthetic Strategy Multi-step: S-Arylation followed by Smiles RearrangementOften a one-pot, multi-component reaction
Potential Advantages Readily available functional groups for further modification of the final product.More direct route to the phenothiazine core.
Potential Challenges Requires careful control of reaction conditions to manage multiple reactive sites and avoid side reactions. The Smiles rearrangement can be sensitive to steric and electronic effects.[7]The scope of the reaction may be limited by the availability of suitably substituted cyclohexanones.
Purity of Final Product May require extensive purification to remove byproducts from the multi-step synthesis.Can often lead to cleaner products due to the one-pot nature of the reaction.
Cost & Availability Commercially available, but the price can be higher due to its complex structure.[1]Generally more affordable and widely available.
Safety Considerations As a nitrophenol derivative, it may be toxic and requires careful handling.[8]2-Aminothiophenol is also toxic and has an unpleasant odor, requiring handling in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Proposed Synthesis of 7-Chloro-8-nitro-10H-phenothiazine

This protocol is a scientifically plausible route based on established chemical principles, particularly the Smiles rearrangement, a powerful tool for the synthesis of phenothiazines.[9][10][11]

Step 1: Synthesis of 2-Amino-2'-(4-chloro-5-nitrophenoxy)diphenyl sulfide

  • To a solution of this compound (1.88 g, 10 mmol) in anhydrous dimethylformamide (DMF, 50 mL) under an inert atmosphere, add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-aminothiophenol (1.25 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diphenyl sulfide intermediate.

Step 2: Smiles Rearrangement to 7-Chloro-8-nitro-10H-phenothiazine

  • Dissolve the diphenyl sulfide intermediate (10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Add sodium hydroxide (0.8 g, 20 mmol) to the solution.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 7-Chloro-8-nitro-10H-phenothiazine.

Protocol 2: Synthesis of a Substituted Phenothiazine from 2-Aminothiophenol

This protocol is adapted from a documented procedure for the synthesis of phenothiazine derivatives from 2-aminothiophenols and cyclohexanones.[6]

  • In a round-bottom flask, combine 2-aminothiophenol (1.25 g, 10 mmol), 4-methylcyclohexanone (1.12 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

  • Add a catalytic amount of iodine (0.25 g, 1 mmol) to the mixture.

  • Heat the reaction mixture to 120°C and stir for 8 hours under an air atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated solution of sodium thiosulfate (100 mL) to quench the excess iodine.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted phenothiazine.

Comparative Performance Data

The following table summarizes the expected and reported performance data for the two synthetic routes. It is important to note that the data for the proposed synthesis of 7-Chloro-8-nitro-10H-phenothiazine is an educated estimation based on similar reactions reported in the literature, as a direct experimental validation is not yet published.

ParameterProposed Synthesis from this compoundAlternative Synthesis from 2-Aminothiophenol
Target Molecule 7-Chloro-8-nitro-10H-phenothiazine3-Methyl-10H-phenothiazine
Overall Yield Estimated 40-50% (two steps)Reported up to 83% (one-pot)[12]
Reaction Time ~18-24 hours~8-12 hours
Key Reagents This compound, 2-aminothiophenol, K₂CO₃, NaOH2-Aminothiophenol, 4-methylcyclohexanone, Sulfur, Iodine
Solvents DMF, EthanolDMSO
Purification Column chromatography (x2), RecrystallizationColumn chromatography

Bioactivity Comparison: Antimicrobial and Anticonvulsant Potential

Phenothiazine derivatives are known to exhibit a broad range of biological activities. The introduction of a nitro group, as in the proposed synthesis, can significantly modulate the pharmacological profile of the resulting molecule. Nitroaromatic compounds are known to possess antimicrobial properties, often acting as prodrugs that are activated by microbial nitroreductases.[2][3]

Bioactivity7-Chloro-8-nitro-10H-phenothiazine (Predicted)Substituted Phenothiazines (Reported)
Antimicrobial Activity The presence of the nitro group is expected to confer potent antimicrobial activity, potentially against a broad spectrum of bacteria and fungi.[9][13][14] The chloro substituent may further enhance this activity.Many phenothiazine derivatives show significant antimicrobial effects. For example, some have been reported to be active against multidrug-resistant strains of Acinetobacter baumannii.[13]
Anticonvulsant Activity The effect of the nitro group on anticonvulsant activity is less predictable. While some nitro compounds have shown anticonvulsant effects,[15] the overall structure-activity relationship for nitrophenothiazines in this context is not well-established.Certain phenothiazine derivatives have been investigated for their anticonvulsant properties.[3][11][16][17][18]

Conclusion: A Strategic Choice for Bioactive Molecule Synthesis

This comparative guide demonstrates that while this compound presents a theoretically viable, albeit more complex, route to novel nitrophenothiazine derivatives, the established one-pot synthesis from 2-aminothiophenol offers a more direct and efficient pathway to the core phenothiazine structure.

The proposed synthesis from this compound holds promise for generating derivatives with potentially unique bioactivities due to the presence of the nitro group. Researchers interested in exploring the therapeutic potential of nitrophenothiazines may find this precursor to be a valuable starting point for generating novel chemical entities. However, the synthetic route would require careful optimization to achieve acceptable yields and purity.

In contrast, the synthesis from 2-aminothiophenol is a robust and well-documented method that is ideal for the rapid generation of a library of substituted phenothiazines for initial biological screening. The choice between these two precursors will ultimately depend on the specific research goals, the desired level of novelty in the final compounds, and the available resources for synthetic optimization. As with all chemical syntheses, a thorough risk assessment and adherence to safety protocols are paramount.

References

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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2-Amino-4-chloro-5-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of antibodies raised against derivatives of ACNP. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present methods for clear data interpretation, empowering you to rigorously assess the specificity of your own anti-hapten antibodies.

The Foundational Challenge: Haptens and Immunological Recognition

Small molecules like ACNP (MW: 188.57 g/mol ) are not immunogenic on their own.[1][7][8][9] To generate antibodies, they must be covalently coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA). This hapten-carrier conjugate is then used to immunize an animal. The resulting antibodies will have a binding site (paratope) that recognizes the three-dimensional structure of the hapten.

However, the immune system often generates a polyclonal response, producing a variety of antibodies that recognize different features of the hapten. Minor structural modifications in related molecules—such as the derivatives of ACNP—can lead to unintended binding if they share key structural motifs with the original immunizing hapten.[3][4] This is the basis of cross-reactivity.

Part 1: Designing a Rigorous Cross-Reactivity Study

A successful cross-reactivity study hinges on two key components: a well-chosen panel of potential cross-reactants and the selection of appropriate analytical methods.

Selecting the Panel of Cross-Reactants

The first step is to identify and procure a panel of molecules that are structurally related to your primary target, the ACNP derivative used for immunization. The goal is to challenge the antibody's specificity. Based on the structure of 2-Amino-4-chloro-5-nitrophenol, a logical panel would include compounds with variations at key positions:

  • Parent Compound: this compound (if not the immunogen itself).

  • Positional Isomers: Molecules where the chloro, nitro, or amino groups are in different positions on the phenol ring (e.g., 4-Amino-2-chloro-5-nitrophenol).

  • Analogs with Substituent Changes:

    • Replacement of the chloro group (e.g., 2-Amino-4-fluoro-5-nitrophenol).

    • Replacement or removal of the nitro group (e.g., 2-Amino-4-chlorophenol).[10]

    • Analogs where the amino group is modified.

  • Metabolites and Precursors: Any known metabolic products or synthetic precursors of the target ACNP derivative.[11][12][13]

The broader and more structurally diverse the panel, the more confidence you can have in the specificity profile of your antibody.

Comparative Analysis of Methodologies

Several immunoassays can be employed to determine cross-reactivity, each with distinct advantages. The choice of method depends on the required throughput, the level of quantitative detail needed, and the intended application of the antibody.

Methodology Principle Primary Output Throughput Advantages Limitations
Competitive ELISA Competition between free analyte and a labeled antigen for a limited number of antibody binding sites.[6][14]IC50, % Cross-ReactivityHighCost-effective, well-established, requires minimal specialized equipment.[1]Indirect measurement of binding, can be influenced by matrix effects.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of mass changes on a sensor surface as molecules bind and dissociate.[15][16]KD, kon, koffMediumProvides detailed kinetic data (on/off rates), high sensitivity, requires small sample volumes.[17][18][19]Requires specialized and expensive instrumentation, surface chemistry can be challenging for small molecules.[15]
Flow Cytometry Measures antibody binding to beads coated with different hapten-protein conjugates.% Positive Beads, MFIHighEnables multiplexed analysis against multiple derivatives simultaneously.Requires conjugation of each derivative to a carrier and beads, indirect measurement.

For most routine screening, Competitive ELISA offers the best balance of throughput, cost, and quantitative rigor. SPR is the gold standard for detailed kinetic characterization, providing invaluable insights into the binding dynamics that underpin specificity.[16][17]

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed protocols for the most common and powerful techniques used in cross-reactivity studies.

Gold Standard Protocol: Competitive ELISA

The competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the workhorse for quantifying antibody specificity against small molecules. Its core principle is that the signal generated is inversely proportional to the concentration of the free analyte in a sample.[20]

We use an indirect competitive format where the microtiter plate is coated with a hapten-protein conjugate. This conjugate should ideally use a different carrier protein than the one used for immunization (e.g., if immunized with ACNP-KLH, coat the plate with ACNP-BSA). This crucial step prevents the detection of antibodies raised against the carrier protein itself, ensuring the assay specifically measures anti-hapten antibody activity.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 1. Coat Plate (ACNP-BSA conjugate) p2 2. Wash p1->p2 p3 3. Block (e.g., BSA or milk) p2->p3 p4 4. Wash p3->p4 p5 5. Add Mixture to Coated Plate s1 Prepare Standards & Cross-Reactants ab Add Primary Antibody to Standards/Samples s1->ab ab->p5 Incubate p6 6. Wash p5->p6 p7 7. Add Enzyme-conjugated Secondary Antibody p6->p7 p8 8. Wash p7->p8 p9 9. Add Substrate (e.g., TMB) p8->p9 p10 10. Stop Reaction p9->p10 p11 11. Read Absorbance (e.g., 450 nm) p10->p11

Caption: Workflow for a competitive indirect ELISA.

  • Plate Coating:

    • Dilute ACNP-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL per well to a 96-well high-binding microtiter plate.

    • Incubate overnight at 4°C.[21]

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Block remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS).[21]

    • Incubate for 1-2 hours at room temperature (RT).

  • Competitive Incubation:

    • Wash the plate 3 times as described above.

    • In a separate "dilution" plate, prepare serial dilutions of your target ACNP derivative (standard curve) and each potential cross-reactant.

    • Add a fixed, pre-determined concentration of your primary antibody to each well of the dilution plate. This concentration should be one that gives approximately 80-90% of the maximum signal in the absence of any free analyte.

    • Incubate this mixture for 1 hour at RT to allow the antibody to bind to the free analyte.

  • Transfer and Detection:

    • Transfer 100 µL of the antibody-analyte mixtures from the dilution plate to the corresponding wells of the coated, blocked assay plate.

    • Incubate for 1 hour at RT. During this time, any antibody not bound to free analyte will bind to the coated ACNP-BSA.

    • Wash the plate 5 times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in Blocking Buffer.

    • Incubate for 1 hour at RT.

  • Signal Development:

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[21]

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

    • Read the optical density (OD) at 450 nm.

  • Generate Dose-Response Curves: Plot the OD values against the logarithm of the concentration for the target analyte and each potential cross-reactant.

  • Calculate IC50 Values: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀).[22][23] This value can be determined by fitting the data to a four-parameter logistic (4PL) curve.[24]

  • Calculate Percent Cross-Reactivity (%CR): The specificity is quantified by comparing the IC50 of the target analyte to the IC50 of the other compounds using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Let's assume the antibody was raised against "ACNP Derivative A".

Compound Tested IC50 (nM) % Cross-Reactivity
ACNP Derivative A (Target) 5.2 100%
This compound48.910.6%
2-Amino-4-fluoro-5-nitrophenol350.11.5%
2-Amino-4-chlorophenol> 10,000< 0.05%
Unrelated Nitrophenol Compound> 10,000< 0.05%

Interpretation: In this hypothetical example, the antibody shows high specificity for the target ACNP Derivative A. It has minor cross-reactivity (10.6%) with the parent ACNP structure but shows significantly less binding when the chloro group is replaced with fluoro (1.5%) or when the nitro group is absent (<0.05%). This level of characterization provides strong evidence of the antibody's binding profile.

Advanced Method: Surface Plasmon Resonance (SPR)

SPR provides a more detailed view of the binding interaction by measuring association (kₐ or kₒₙ) and dissociation (kₑ or kₒ₟) rates in real-time.[17][19] The equilibrium dissociation constant (Kₑ), a direct measure of affinity, is calculated as kₑ/kₐ.

In a typical SPR experiment for a small molecule, the antibody is immobilized on the sensor chip surface, and the small molecule analytes (ACNP derivatives) are flowed over the surface as the "analyte". This "direct" kinetic assay format is often preferred as immobilizing the small molecule can be challenging and may cause steric hindrance.[15][18]

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis c1 1. Activate Chip Surface (e.g., EDC/NHS) c2 2. Immobilize Antibody (Amine Coupling) c1->c2 c3 3. Deactivate Remaining Sites c2->c3 b1 4. Inject Analyte (Association) c3->b1 Start Cycles b2 5. Buffer Flow (Dissociation) b1->b2 b3 6. Regenerate Surface b2->b3 d1 Generate Sensorgrams b3->d1 Collect Data d2 Fit to Binding Model (e.g., 1:1 Langmuir) d1->d2 d3 Determine kₐ, kₑ, Kₑ d2->d3

Caption: General workflow for an SPR-based kinetic analysis.

  • Antibody Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip surface using a standard solution of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent amine coupling.

    • Inject ethanolamine to deactivate any remaining active esters.

  • Kinetic Analysis:

    • Prepare serial dilutions of each ACNP derivative in a suitable running buffer (e.g., HBS-EP+).

    • Perform binding cycles for each concentration. Each cycle consists of:

      • Association: Injecting the analyte over the antibody-coated surface for a defined period.

      • Dissociation: Flowing running buffer over the surface to monitor the dissociation of the analyte.

      • Regeneration: Injecting a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are processed and fitted to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions).

    • This fitting process yields the kinetic rate constants (kₐ and kₑ) and the affinity constant (Kₑ) for each interaction.

A lower Kₑ value signifies a higher affinity. By comparing the Kₑ values for the target analyte and the potential cross-reactants, a highly quantitative measure of specificity can be obtained. A significantly higher Kₑ (e.g., >100-fold) for a cross-reactant compared to the target indicates high specificity.

Conclusion and Best Practices

The rigorous evaluation of cross-reactivity is a non-negotiable step in the validation of any antibody intended for research or diagnostic use, particularly for small molecule targets.

Key Recommendations:

  • Start with Competitive ELISA: Use cELISA for initial screening of antibody candidates against a broad panel of related compounds. It is a robust, high-throughput, and cost-effective method.

  • Confirm with SPR: For lead candidates, use SPR to obtain detailed kinetic data. This provides a deeper understanding of the binding mechanism and offers orthogonal confirmation of specificity.

  • Meticulous Documentation: Record all IC50 and Kₑ values, calculate percent cross-reactivity, and present the data in clear, comparative tables. This documentation is essential for regulatory submissions and publication.

By following this structured, multi-faceted approach, researchers can confidently characterize the specificity of their antibodies, ensuring the generation of reliable, reproducible, and impactful data.

References

  • Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
  • Zhang, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379.
  • Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • MDPI. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol.
  • CORE. (n.d.). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance.
  • Methods in Molecular Biology. (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
  • National Institutes of Health. (n.d.). Selecting and engineering monoclonal antibodies with drug-like specificity.
  • Creative Diagnostics. (n.d.). Small Molecule Antibodies.
  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?
  • Wikipedia. (n.d.). IC50.
  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
  • Sartorius. (n.d.). Advanced Flow Cytometry Applications for Antibody, Small Molecule and Phenotypic Screening Pub Review.
  • PubMed. (2014). The Use of Antibodies in Small-Molecule Drug Discovery. Journal of Biomolecular Screening, 19(6), 829-38.
  • Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • Microbe Notes. (2022). Competitive ELISA Protocol and Animation.
  • Biomedical Primate Research Centre. (n.d.). Competition ELISA.
  • ResearchGate. (2024). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays.
  • YouTube. (2021). How to calculate IC50 value.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • National Institutes of Health. (n.d.). Improvement of antibody affinity by introduction of basic amino acid residues into the framework region.
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A Comparative Spectroscopic Analysis of Azo Dyes Derived from 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Precursor in Chromophore Chemistry

In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, accounting for a significant portion of all commercial dyes.[1] Their importance stems from a relatively straightforward synthesis, high molar extinction coefficients, and the ability to produce a wide spectrum of colors.[1][2] At the heart of many of these syntheses is the strategic use of precursor molecules, or intermediates, which are carefully chosen to build the final chromophoric system. One such critical intermediate is 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2), an aromatic amine whose molecular architecture is primed for creating vibrant and robust azo dyes.[3][4]

The structure of this compound is particularly noteworthy. It contains an amino group (-NH₂) essential for the diazotization reaction, and its aromatic ring is substituted with both an electron-withdrawing nitro group (-NO₂) and a chloro (-Cl) atom.[3] These substituents are not merely passive components; they play a crucial role in modulating the electronic properties of the resulting dye, thereby influencing its color, stability, and affinity for various substrates.[3] This guide provides a comparative analysis of the spectral properties of azo dyes synthesized from this key intermediate, offering insights into the structure-property relationships that govern their performance. We will delve into the underlying principles of their synthesis, explore their spectroscopic behavior, and provide validated experimental protocols for their preparation and characterization, aimed at researchers, scientists, and professionals in drug development and materials science.

The Synthetic Pathway: From Intermediate to Azo Dye

The synthesis of azo dyes from this compound follows a classic and well-established two-step chemical sequence: diazotization followed by azo coupling.[1][3]

  • Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻). This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl).[5][6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component.[2][3] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which links the two aromatic rings and forms the final dye molecule. The choice of the coupling component is a key determinant of the final dye's color and properties.

The overall process can be visualized as a modular approach where the properties of the final dye can be systematically tuned by changing the coupling component.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2-Amino-4-chloro- 5-nitrophenol B NaNO₂, HCl 0-5 °C A->B Reaction C Diazonium Salt Intermediate B->C Forms D Coupling Component (Electron-rich aromatic) C->D Coupling Reaction E Final Azo Dye D->E

Caption: General workflow for the synthesis of azo dyes.

Comparative Spectral Analysis

The color of an azo dye is determined by its absorption of light in the visible spectrum. This absorption is governed by the electronic transitions within the molecule's extended π-conjugated system, which includes the azo bond and the aromatic rings. The specific wavelength of maximum absorbance (λmax) and the intensity of this absorption (molar extinction coefficient, ε) are highly sensitive to the dye's molecular structure.

To illustrate this, we will compare two hypothetical, yet representative, azo dyes derived from this compound:

  • Dye 1: Synthesized by coupling the diazotized intermediate with Phenol .

  • Dye 2: Synthesized by coupling the diazotized intermediate with N,N-dimethylaniline .

The primary structural difference between these dyes lies in the electron-donating strength of the substituent on the coupling component's ring: a hydroxyl group (-OH) in Dye 1 versus a dimethylamino group (-N(CH₃)₂) in Dye 2. The dimethylamino group is a significantly stronger electron-donating group than the hydroxyl group.

DyeCoupling ComponentKey Functional GroupExpected λmax ShiftExpected Color
Dye 1 Phenol-OH (Hydroxyl)Shorter WavelengthYellow-Orange
Dye 2 N,N-dimethylaniline-N(CH₃)₂ (Dimethylamino)Longer WavelengthRed-Violet

Causality Behind the Spectral Shift:

The observed color is a direct consequence of the molecule's electronic structure. The difference in λmax between Dye 1 and Dye 2 can be explained by the principles of donor-acceptor systems. The this compound-derived portion of the dye acts as an electron-acceptor (due to the nitro group), while the coupling component acts as an electron-donor.

  • Bathochromic Shift (Red Shift): A stronger electron-donating group on the coupling component, like the -N(CH₃)₂ in Dye 2, pushes more electron density into the π-system. This increased electron delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap requires less energy (i.e., a longer wavelength of light) to excite an electron, resulting in a bathochromic shift and a deeper color (e.g., from orange to red).[7]

  • Hypsochromic Shift (Blue Shift): Conversely, a weaker electron-donating group like the -OH in Dye 1 results in a larger HOMO-LUMO gap, requiring higher energy (shorter wavelength) light for excitation, leading to a color like yellow or orange.

This ability to tune the spectral properties by rationally selecting the coupling component is a cornerstone of dye chemistry.[7]

Solvatochromism: The Influence of the Environment

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved.[8][9] This effect is particularly pronounced in dyes with a significant change in dipole moment upon electronic excitation. Azo dyes derived from this compound are expected to exhibit positive solvatochromism.

SolventPolarityExpected λmax for Dye 2Observation
HexaneLowShorter λmaxIn non-polar solvents, the ground state is more stable.
EthanolMediumIntermediate λmaxThe excited state is stabilized by the polar solvent.
Dimethylformamide (DMF)HighLonger λmaxIn highly polar solvents, the more polar excited state is significantly stabilized, reducing the energy gap for absorption and causing a red shift.

This property is crucial for applications where the dye will be used in various media, as its color performance may change depending on the formulation.

G cluster_0 Solvent Polarity Effect on λmax cluster_1 Energy Gap Low Low Polarity (e.g., Hexane) Med Medium Polarity (e.g., Ethanol) Low->Med Increasing Polarity E_Low Larger Energy Gap (Blue Shift) Low->E_Low High High Polarity (e.g., DMF) Med->High Increasing Polarity E_High Smaller Energy Gap (Red Shift) High->E_High

Caption: Relationship between solvent polarity and spectral shift.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and characterization of these dyes. Adherence to stoichiometry, temperature control, and purification methods is essential for reproducible results.

Protocol 1: Synthesis of a Representative Azo Dye (Dye 2)

Objective: To synthesize an azo dye by coupling diazotized this compound with N,N-dimethylaniline.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-dimethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Diazotization: a. In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water. b. Cool the mixture to 0-5 °C in an ice bath with constant stirring. c. Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. d. Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[6]

  • Coupling Reaction: a. In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a dilute HCl solution. Cool this solution to 0-5 °C. b. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. c. Maintain the temperature at 0-5 °C and continue stirring. A colored precipitate should begin to form. d. To facilitate the coupling, slowly add a solution of sodium acetate to adjust the pH, as the coupling reaction is pH-dependent.

  • Isolation and Purification: a. After the reaction is complete (typically 1-2 hours), filter the precipitated crude dye using a Buchner funnel. b. Wash the dye cake with cold water to remove any unreacted salts. c. Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product. d. Dry the purified dye in a vacuum oven at a low temperature.

Protocol 2: Spectroscopic Characterization

Objective: To determine the wavelength of maximum absorbance (λmax) of the synthesized dye in a given solvent.

Materials:

  • Synthesized Azo Dye

  • Spectroscopic grade solvent (e.g., DMF)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: a. Accurately weigh a small amount of the purified dye. b. Dissolve the dye in a known volume of the chosen solvent (e.g., 100 mL of DMF) in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).

  • Dilution: a. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.5 and 1.5 for optimal accuracy. A typical concentration for measurement is 10⁻⁵ M.[10]

  • Spectrophotometer Measurement: a. Calibrate the UV-Vis spectrophotometer by using a cuvette filled with the pure solvent as a blank. b. Fill a quartz cuvette with the diluted dye solution. c. Scan the absorbance of the solution across the visible range (typically 400-700 nm). d. The wavelength at which the highest absorbance is recorded is the λmax.

Conclusion

This compound is a highly valuable intermediate for the synthesis of azo dyes. The electronic properties conferred by its chloro and nitro substituents provide a strong electron-accepting foundation for the resulting chromophore. As demonstrated, the spectral properties of the final dyes can be logically and predictably tuned by the selection of the coupling component. A stronger electron-donating group on the coupler leads to a bathochromic shift, resulting in deeper, redder colors. Furthermore, these dyes exhibit solvatochromism, a key consideration for their application in different environments. The provided protocols offer a robust methodology for the synthesis and analysis of these compounds, enabling researchers to explore novel dye structures with tailored spectral characteristics for a wide array of applications, from textiles to advanced materials.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with this compound.
  • Hassan, S. A., et al. (2024). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Results in Chemistry.
  • Khatun, N., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
  • Bello, K. A., et al. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion.
  • Adebayo, G. B., & Otaru, A. J. (2018). DISPERSE DYES BASED ON 2-AMINO-5-MERCAPTO-1,3,4-THIADIAZOLE AND 2-AMINO-4,6-DIHYDROXYPYRIMIDINE: SYNTHESIS, CHARACTERIZATION AND FASTNESS PROPERTIES. International Journal of Engineering Technologies and Management Research.
  • Gena, C., et al. (2025). 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derived azo dyes. ResearchGate.
  • Patel, H., et al. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology.
  • Slodek, A., et al. (2014). Negative solovatochromism of azo dyes derived from (dialkylamino)thiazole dimers. Chemical Communications.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Ramezanitaghartapeh, M., et al. (2020). A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes. Journal of Molecular Structure.
  • Gomaa, M. A., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516.
  • Kucha, N. A., et al. (2024). BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole: Synthesis and their multi- functional properties. ResearchGate.
  • Ningbo Innopharmchem Co., Ltd. (2026). The Crucial Role of this compound in Modern Dye Manufacturing.
  • Al-Anshori, A., et al. (2021). 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties. ResearchGate.
  • Hasan, B. U., et al. (2022). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry.
  • Patel, G. B., et al. (2015). Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. ResearchGate.
  • Otutu, J. O., & Efurhievwe, E. M. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert.

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cost-benefit analysis of using 2-Amino-4-chloro-5-nitrophenol in industrial synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Cost-Benefit Analysis of 2-Amino-4-chloro-5-nitrophenol for Industrial Synthesis

A Senior Application Scientist's Guide to Strategic Intermediate Selection in Pharmaceutical and Dyestuff Manufacturing

In the competitive landscape of industrial chemical synthesis, the selection of starting materials and intermediates is a critical decision point that profoundly impacts process efficiency, scalability, cost-effectiveness, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of this compound (CAS: 6358-07-2), a key intermediate in the production of high-value chemicals, including azo dyes and benzimidazole-based pharmaceuticals.[1][2]

We will dissect the strategic advantages and potential drawbacks of employing this compound, comparing its primary synthetic route to viable alternatives. This analysis is grounded in experimental data and process considerations to empower researchers, chemists, and drug development professionals in making informed strategic decisions.

The Profile of a Versatile Intermediate: this compound

This compound is an orange crystalline powder.[3][4] Its molecular structure, featuring amino, chloro, nitro, and phenol functional groups, makes it a highly versatile precursor for building complex molecular architectures.[5] Its primary applications lie in two major industrial sectors:

  • Azo Dyes: It serves as a fundamental intermediate for a range of azo dyes, where its structure is crucial for achieving specific color shades and fastness properties.[1]

  • Pharmaceuticals: It is a valuable starting material in the synthesis of heterocyclic compounds, most notably the benzimidazole scaffold, which is central to numerous anthelmintic drugs like Fenbendazole.[2][6]

The decision to use this intermediate, however, is not straightforward and requires a nuanced understanding of the entire synthetic pathway.

The Synthetic Crossroads: Benzimidazole Anthelmintics as a Case Study

The synthesis of benzimidazole derivatives, such as the widely used anthelmintic Fenbendazole, serves as an excellent case study for this analysis.[6][7] These compounds are vital in both veterinary and human medicine.[6] The core of Fenbendazole is a substituted o-phenylenediamine, and the choice of how to construct this core dictates the entire manufacturing process.

We will compare two distinct synthetic strategies to achieve a key benzimidazole precursor.

Pathway A: The this compound Route

This pathway leverages the pre-functionalized nature of this compound to build a complex benzoxazole intermediate, which can then be further elaborated. This route is particularly advantageous when precise substitution patterns are required.[2]

Pathway_A A 2-Amino-4-chloro- 5-nitrophenol B Acylation (e.g., Benzoyl Chloride) A->B Triethylamine, Acetonitrile C 2-Benzamido-4-chloro- 5-nitrophenol B->C D Dehydration & Ring Closure C->D Acid Catalyst (e.g., PPA) E 5-Chloro-6-nitro- 2-phenylbenzoxazole (Key Intermediate) D->E

Caption: Synthetic route via a benzoxazole intermediate.

Pathway B: The Alternative o-Phenylenediamine Route

A more common and often more direct approach to simple benzimidazoles involves the condensation of a substituted o-phenylenediamine with an aldehyde.[8][9][10] This route can be more atom-economical for certain targets but may require more complex starting materials or lack regioselectivity if the diamine is not symmetrically substituted.

Pathway_B A Substituted o-Phenylenediamine B Condensation (e.g., Aldehyde) A->B C Cyclization/ Oxidation B->C D 2-Substituted Benzimidazole C->D

Caption: Direct synthesis from o-phenylenediamine.

Comparative Analysis: Head-to-Head Performance

The choice between these pathways hinges on a multi-faceted analysis of cost, efficiency, safety, and environmental impact.

ParameterPathway A (via this compound)Pathway B (Direct Condensation)Justification & Insights
Starting Material Cost Moderate to High. this compound is a multi-step synthesis product itself, increasing its base cost.[11][12]Low to Moderate. Substituted o-phenylenediamines are often more readily available or require fewer steps to synthesize.[13]For large-scale manufacturing, the upfront cost of the starting material is a significant driver. Pathway B often has an initial cost advantage.
Process Complexity Higher. Involves more discrete steps (acylation, cyclization, potential ring-opening/rearrangement).[2]Lower. Often a one-pot or two-step synthesis from the diamine and aldehyde/carboxylic acid.[8][14]Fewer steps reduce capital expenditure on equipment, reduce processing time, and minimize opportunities for yield loss.
Yield & Purity Potentially Higher Purity. The defined, step-wise approach allows for purification of intermediates, potentially leading to a final product with fewer side-products. Reported yields for acylation steps are high (84-94%).[2]Variable. Yields can be high (80-98%), but the reaction can generate impurities if not carefully controlled, especially with sensitive aldehydes.[8]Pathway A offers more control points for quality assurance, which can be critical for pharmaceutical applications.
Safety & Handling Requires handling of acylating agents, acid catalysts, and nitrated compounds.[3] The starting material itself is harmful if swallowed and may cause skin irritation.[3][15]Reagents are generally less hazardous, though some aldehydes can be irritants or sensitizers.Both routes require standard chemical handling precautions, but Pathway A involves a greater number of moderately hazardous reagents.
Environmental Impact Can generate significant waste from multiple steps, including neutralization salts and spent acid catalysts.Can be designed to be "greener," especially with modern catalysts (e.g., supported gold nanoparticles) and milder conditions.[8][16]Pathway B is often more amenable to green chemistry principles, with higher atom economy and the potential for recyclable catalysts.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed protocols for key transformations in each pathway are outlined below.

Protocol 1: Synthesis of 2-Benzamido-4-chloro-5-nitrophenol (Pathway A Intermediate)

This protocol is adapted from established procedures for the acylation of aminophenols.[2]

Rationale: This step protects the amino group and introduces a key structural element. The use of a tertiary amine base like triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Acetonitrile is chosen as a solvent for its ability to dissolve the reactants and its relatively high boiling point.

  • Setup: To a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 188.5 g (1.0 mole) of this compound and 500 mL of acetonitrile.

  • Base Addition: Add 101 g (1.0 mole) of triethylamine to the suspension.

  • Acylation: While maintaining the temperature at approximately 20-30°C with a water bath, slowly add 140.5 g (1.0 mole) of benzoyl chloride via the dropping funnel over 30 minutes. A slight exotherm may be observed.

  • Reaction: Stir the mixture for an additional 60 minutes at room temperature after the addition is complete.

  • Isolation: Add 500 mL of water to the reaction mixture to precipitate the product.

  • Purification: Filter the resulting crystals, wash with 50% aqueous methanol (2 x 200 mL), and dry under vacuum at 60°C.

  • Expected Outcome: A high yield (typically >85%) of 2-benzamido-4-chloro-5-nitrophenol.[2]

Protocol 2: Synthesis of 2-Aryl-Benzimidazole (Pathway B)

This protocol demonstrates a modern, efficient condensation reaction using a heterogeneous catalyst.[8]

Rationale: This one-pot synthesis is highly efficient. Supported gold nanoparticles act as a catalyst to facilitate both the initial condensation of the amine and aldehyde to form a Schiff base, followed by oxidative cyclization to the benzimidazole. Using a heterogeneous catalyst simplifies purification, as it can be removed by simple filtration and potentially reused.

  • Setup: In a 250 mL round-bottom flask, combine 10.8 g (0.1 mole) of o-phenylenediamine, 0.1 mole of the desired aromatic aldehyde, and 100 mg of Au/TiO₂ catalyst.

  • Solvent: Add 80 mL of a 3:1 mixture of CHCl₃:MeOH.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite to remove the Au/TiO₂ catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole.

  • Expected Outcome: High yields (typically 80-95%) of the desired benzimidazole product.[8]

Decision Framework for Process Chemists

The optimal synthetic route is not universal; it depends on the specific objectives of the project. The following decision workflow can guide the selection process.

Decision_Framework start Project Goal Definition q1 Is Final Product Purity the Absolute Priority? start->q1 q2 Is Minimizing Cost of Goods (COGS) the Primary Driver? q1->q2 No path_a Choose Pathway A: This compound Route q1->path_a Yes q3 Are 'Green Chemistry' Principles and Process Simplicity Key? q2->q3 No path_b Choose Pathway B: Direct Condensation Route q2->path_b Yes q3->path_a No (Complex target requires step-wise control) q3->path_b Yes

Caption: Workflow for selecting the optimal synthetic route.

Conclusion and Strategic Recommendations

The reveals a classic trade-off between control and efficiency.

  • The this compound route (Pathway A) is strategically advantageous when synthesizing highly complex molecules where regioselectivity and ultimate purity are paramount. The higher cost of the intermediate and the multi-step process are justified by the precise control it offers, making it a strong candidate for the synthesis of active pharmaceutical ingredients (APIs) with stringent purity requirements.

  • Alternative direct condensation routes (Pathway B) are often superior from a cost-of-goods and process-simplicity perspective. For targets where the starting materials are inexpensive and the purification is straightforward, this approach offers a more scalable and environmentally benign solution. The advent of modern catalysts continues to enhance the appeal of this strategy.

Ultimately, the decision rests on a careful evaluation of project-specific priorities. For early-stage research and development where material cost is less critical than achieving a high-purity target molecule, this compound is an excellent and reliable choice. For large-scale manufacturing focused on cost optimization and process simplification, exploring alternative pathways is not just recommended, but essential.

References

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents. URL: https://patents.google.
  • This compound | C6H5ClN2O3 | CID 3894848 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-chloro-5-nitrophenol
  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents. URL: https://patents.google.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. URL: https://www.mdpi.com/2073-4344/12/11/1395
  • Synthesis of fenbendazole and oxfenbendazole. - ResearchGate. URL: https://www.researchgate.net/publication/379392337_Synthesis_of_fenbendazole_and_oxfenbendazole
  • Hyma Synthesis Pvt. Ltd. URL: https://www.hymasynthesis.com/products/speciality_chemicals/4-Chloro-o-phenylenediamine/95-83-0
  • CN111499549B - Method for preparing fenbendazole intermediate 2-nitro-4-thiophenyl aniline - Google Patents. URL: https://patents.google.
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0056
  • CN103242237A - New preparation method for anthelmintic fenbendazole - Google Patents. URL: https://patents.google.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6411
  • The Crucial Role of this compound in Modern Dye Manufacturing. URL: https://www.aokchem.com/news/the-crucial-role-of-2-amino-4-chloro-5-nitrophenol-in-modern-dye-manufacturing-85614571.html
  • CN105753730A - Method for preparing this compound - Google Patents. URL: https://patents.google.
  • A Comparative In Vitro Analysis of Bendazol and Fenbendazole: A Tale of Two Benzimidazoles - Benchchem. URL: https://www.benchchem.com/blog/a-comparative-in-vitro-analysis-of-bendazol-and-fenbendazole-a-tale-of-two-benzimidazoles/
  • CAS 6358-07-2: this compound | CymitQuimica. URL: https://www.cymitquimica.com/base/2-amino-4-chloro-5-nitrophenol-6358-07-2
  • 2-Amino-6-chloro-4-nitrophenol SDS, 6358-09-4 Safety Data Sheets - Echemi. URL: https://www.echemi.com/sds/2-amino-6-chloro-4-nitrophenol-cas-6358-09-4.html
  • This compound - CymitQuimica. URL: https://www.cymitquimica.com/products/3B-A1228/2-amino-4-chloro-5-nitrophenol
  • 2-Amino-4-Chloro-5-Nitro-Phenol CAS: 6358-02-7. URL: https://www.alfa-chemistry.com/2-amino-4-chloro-5-nitro-phenol-cas-6358-02-7-item-261589.html
  • Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. URL: https://www.tsijournals.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. URL: https://www.orientjchem.

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A Comprehensive Guide to Alternatives for 2-Amino-4-chloro-5-nitrophenol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of coloration agents and pharmaceutical intermediates, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of efficacy, safety, and cost-effectiveness. 2-Amino-4-chloro-5-nitrophenol has long served as a crucial intermediate, especially in the synthesis of azo dyes. However, the continuous pursuit of improved performance, novel shades, and more favorable toxicological profiles necessitates a thorough evaluation of viable alternatives. This guide provides a detailed comparison of this compound with other substituted aminophenols, supported by experimental data and protocols to aid researchers in making informed decisions for their specific synthetic applications.

Understanding the Role of this compound

This compound is an aromatic compound characterized by the presence of an amino group, a hydroxyl group, a chlorine atom, and a nitro group attached to a benzene ring. This unique combination of functional groups makes it a valuable precursor in organic synthesis.

The primary application of this compound lies in its role as a diazo component in the synthesis of azo dyes. The aromatic amine group can be readily converted into a diazonium salt, which then couples with an electron-rich aromatic compound (the coupling component) to form the characteristic azo (-N=N-) linkage, the chromophore responsible for the dye's color. The chloro and nitro substituents on the phenol ring play a significant role in influencing the final color and properties, such as lightfastness, of the resulting azo dye.[1]

Key Alternatives and Their Comparative Performance

The exploration of alternatives to this compound is driven by the desire to modify and enhance the properties of the final products. Structurally similar aminophenol derivatives are the most logical candidates for substitution. This section will delve into the synthesis and properties of dyes derived from prominent alternatives and compare them to those from this compound.

2-Amino-4-nitrophenol

A close structural analog, 2-Amino-4-nitrophenol, lacks the chlorine substituent. This seemingly minor difference can have a noticeable impact on the resulting dye's characteristics.

Synthesis and Spectral Properties: Azo dyes derived from 2-Amino-4-nitrophenol are synthesized via a similar diazotization and coupling process. The absence of the chloro group, an electron-withdrawing substituent, can lead to a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption (λmax) of the resulting dye compared to its chlorinated counterpart. This means that dyes synthesized from 2-Amino-4-nitrophenol may exhibit a slightly different shade, often with a shift towards the yellow-orange region of the spectrum.

p-Aminophenol (4-Aminophenol)

Para-aminophenol is a widely used precursor in the synthesis of azo dyes and other industrially significant compounds. Its structural variance from this compound is more significant, leading to more pronounced differences in the final products.

Synthesis and Performance: The synthesis of azo dyes from p-aminophenol follows the standard diazotization-coupling pathway. Dyes derived from p-aminophenol often exhibit good fastness properties. For instance, dis-azo dyes synthesized from p-aminophenol have been reported to show good to excellent light and wet fastness properties on synthetic polymer fibers like polyester.

2-Amino-6-chloro-4-nitrophenol

This isomer of the target compound, with the chlorine atom positioned differently on the benzene ring, is another relevant alternative, particularly in the context of hair dye formulations.

Application in Hair Dyes: 2-Amino-6-chloro-4-nitrophenol is used in both semi-permanent and permanent hair dye preparations. Its performance in this application is well-documented, and it is considered safe for use at concentrations up to 2%. The specific positioning of the chloro group influences the final color outcome in hair dyeing.

Comparative Data Summary

To provide a clear and concise overview, the following table summarizes the key performance indicators for azo dyes derived from this compound and its alternatives. Note: The data presented is a synthesis of typical results from various studies and may vary depending on the specific coupling component and reaction conditions.

Precursor CompoundTypical Resulting Dye ColorInfluence of Substituents on ColorReported Fastness Properties
This compound Varies (depends on coupler)Chloro and nitro groups generally lead to deeper shades and can enhance fastness.[1]Generally good, sought after for specific shades and fastness.[1]
2-Amino-4-nitrophenol Typically yellow to orangeAbsence of chlorine may cause a hypsochromic shift compared to the chlorinated analog.Good, but the specific shade and fastness will depend on the coupling component.
p-Aminophenol Wide range of colors possibleThe unsubstituted nature allows for a broad spectrum of colors depending on the coupling partner.Dyes can exhibit good to excellent light and wash fastness.
2-Amino-6-chloro-4-nitrophenol Used in hair dyes for specific shadesIsomeric position of chlorine affects the final color in dye formulations.Good performance and safety profile in hair dye applications.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the synthesis of azo dyes from the discussed precursors.

Workflow for Azo Dye Synthesis

The general workflow for synthesizing azo dyes from aminophenol derivatives involves two main stages: diazotization of the aminophenol and the subsequent coupling with a suitable aromatic compound.

AzoDyeSynthesis cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Coupling Reaction cluster_workup Stage 3: Isolation and Purification Aminophenol Aminophenol Derivative Diazonium Diazonium Salt Solution Aminophenol->Diazonium 1. Dissolve in acid Acid Mineral Acid (e.g., HCl) Nitrite Sodium Nitrite (NaNO2) Nitrite->Diazonium 2. Add NaNO2 solution at 0-5°C AzoDye Azo Dye Precipitate Diazonium->AzoDye 3. Add to cold coupler solution Coupler Coupling Component in Alkaline Solution Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocol: Synthesis of an Azo Dye from p-Aminophenol and 4-Chloro-2-nitrophenol

This protocol provides a practical example of azo dye synthesis. While not using this compound directly, it illustrates the fundamental steps that can be adapted for various aminophenol precursors.

Materials:

  • p-Aminophenol

  • 4-Chloro-2-nitrophenol (as sodium salt)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 31%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

Part 1: Preparation of the Coupling Component Solution

  • Weigh 25 mg of sodium 4-chloro-2-nitrophenoxide.

  • In a separate container, dissolve 330 mg of sodium hydroxide in 10 mL of distilled water.

  • Add the NaOH solution to the sodium 4-chloro-2-nitrophenoxide and stir until fully dissolved. The solution should be yellow-orange. Set this flask aside in an ice bath.[2]

Part 2: Diazotization of p-Aminophenol

  • Weigh 160 mg of p-aminophenol and add it to 5 mL of water with stirring.

  • Add 31% HCl dropwise until the solution becomes clear.

  • Cool this solution in an ice bath with stirring to below 10°C.

  • In a separate container, dissolve 100 mg of sodium nitrite in 1 mL of water.

  • Slowly add the sodium nitrite solution to the cooled p-aminophenol solution, ensuring the temperature remains below 10°C. The solution will change color.[2]

Part 3: Coupling Reaction

  • While keeping the coupling component solution (from Part 1) in an ice bath, slowly add the freshly prepared diazonium salt solution (from Part 2) dropwise with continuous stirring. Maintain the temperature below 10°C.

  • A deep red color should develop as the azo dye forms.

  • Continue stirring in the ice bath for several minutes, then allow the mixture to warm to room temperature while stirring continues.[2]

Part 4: Isolation of the Azo Dye

  • Acidify the reaction mixture with 31% HCl until the pH is strongly acidic. A precipitate of the azo dye should form.

  • Filter the precipitate using vacuum filtration.

  • Wash the filter cake with a small amount of cold water.

  • Dry the collected azo dye. The reported yield for this specific reaction on a small scale was 26%.[2]

Conclusion and Future Perspectives

The selection of a diazo component in azo dye synthesis is a critical decision that influences the final product's color, fastness, and other performance characteristics. While this compound is a valuable and widely used intermediate, this guide has demonstrated that several viable alternatives exist, each with its own set of properties.

  • 2-Amino-4-nitrophenol offers a route to dyes with potentially different shades due to the absence of the chloro substituent.

  • p-Aminophenol provides access to a broad color palette and can yield dyes with excellent fastness properties.

  • 2-Amino-6-chloro-4-nitrophenol is a proven alternative, particularly in the specialized field of hair dye formulation.

The choice of the most suitable alternative will ultimately depend on the specific requirements of the synthetic target. Researchers are encouraged to use the provided protocols and comparative data as a starting point for their own investigations. Further research into the synthesis and characterization of dyes from a wider range of substituted aminophenols will undoubtedly lead to the discovery of novel colorants with enhanced properties, contributing to advancements in the fields of materials science and medicinal chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with this compound.
  • Science of Synthesis Forum. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol.

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A Comparative Guide to Structural Confirmation: The Definitive Role of X-ray Crystallography for 2-Amino-4-chloro-5-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The reactivity of substituted phenols, such as 2-Amino-4-chloro-5-nitrophenol, makes it a valuable starting material for synthesizing novel compounds with potential applications in pharmaceuticals and dye manufacturing.[1][2] However, the introduction of new functional groups can lead to isomeric products or unexpected rearrangements. Relying solely on spectroscopic methods can sometimes lead to ambiguous or incomplete structural assignments. This guide provides a comparative analysis of single-crystal X-ray crystallography against other common analytical techniques, establishing its role as the gold standard for absolute structure elucidation.

The Challenge: Beyond Connectivity to Configuration

Standard analytical techniques are cornerstones of chemical analysis, each providing a unique piece of the structural puzzle. However, they often describe the molecule in terms of averages or through indirect measurements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the connectivity and chemical environment of atoms in a solution.[3] It reveals which atoms are bonded to each other and provides clues about their spatial proximity through experiments like NOESY. Yet, for complex molecules with multiple stereocenters or rigid ring systems, definitively assigning the absolute stereochemistry can be challenging. Furthermore, NMR provides an image of the molecule averaged over time in solution, which may not represent its solid-state conformation.[4][5]

  • Mass Spectrometry (MS): This technique provides a highly accurate measurement of the mass-to-charge ratio, allowing for the confirmation of the molecular formula.[6] Fragmentation patterns can offer clues about the molecule's substructures. However, MS provides no direct information about the three-dimensional arrangement of atoms or isomerism.

  • Computational Modeling: While powerful for predicting stable conformations and energies, computational methods are theoretical. They require experimental validation and can be misleading if the wrong initial assumptions are made.

While these methods are essential, they build a plausible model of a structure. X-ray crystallography, in contrast, provides a direct, high-resolution visualization of the atomic arrangement.[7][8]

Comparison of Structural Elucidation Techniques

The choice of analytical technique depends on the specific question being asked. For unambiguous, three-dimensional structure confirmation, X-ray crystallography is the definitive method.[9][10][11]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous, high-resolution 3D structure.[7][9] The "gold standard" for structural proof.Requires a single, high-quality crystal, which can be difficult to grow.[12][13]
NMR Spectroscopy Connectivity, chemical environment of atoms, relative stereochemistry, solution dynamics.Excellent for determining the carbon-hydrogen framework in solution.[3] Provides dynamic information.[4]Can be ambiguous for complex isomers or absolute stereochemistry. Provides a solution-averaged structure.
Mass Spectrometry Molecular weight and elemental composition. Fragmentation patterns suggest substructures.High sensitivity and accuracy for molecular formula determination.[6]Provides no direct information on 3D structure or isomerism.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify key chemical bonds.Provides limited information on the overall molecular skeleton and no stereochemical data.

The Crystallographic Workflow: From Powder to Proof

The journey from a newly synthesized derivative of this compound to a fully solved crystal structure is a multi-step process that demands precision and patience.

Crystallography Workflow cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Validation Synthesis Hypothetical Reaction: Acylation of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Screening Solvent Screening Characterization->Screening Growth Crystal Growth Techniques (Slow Evaporation, Vapor Diffusion, etc.) Screening->Growth Harvest Harvest & Mount Crystal (Size: ~0.1-0.3 mm) Growth->Harvest Diffraction X-ray Diffraction (Using a Diffractometer) Harvest->Diffraction Integration Data Integration (Reflection Intensities) Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement (Least-Squares Fitting) Solution->Refinement Validation Validation (R-factor, GOF, CIF file) Refinement->Validation Structure Final 3D Structure Validation->Structure

Caption: The experimental workflow from synthesis to final structure validation.
Experimental Protocol: A Step-by-Step Guide
  • Synthesis and Purity:

    • Objective: To synthesize a derivative of this compound and ensure it is of the highest possible purity. Impurities can severely inhibit crystallization.[4]

    • Example Reaction: Acylation of the amino group of this compound with benzoyl chloride.[14]

    • Protocol:

      • Dissolve this compound and a non-nucleophilic base (e.g., triethylamine) in a suitable solvent (e.g., N,N-dimethylacetamide).[14]

      • Slowly add benzoyl chloride to the solution, maintaining a controlled temperature.[14]

      • After the reaction is complete, precipitate the product by adding a non-solvent like a methanol/water mixture.[14]

      • Purify the crude product using column chromatography or extensive recrystallization until NMR and MS indicate a pure compound.

  • Crystal Growth: The Art and Science:

    • Objective: To grow a single, well-ordered crystal suitable for diffraction (ideally 0.1-0.3 mm in size). This is often the most challenging step.[12][13]

    • Protocol (Slow Evaporation):

      • Select a suitable solvent or solvent system in which the compound has moderate solubility. Common choices for organic molecules include acetone, ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.[15]

      • Prepare a nearly saturated solution of the purified compound in a small, clean vial.

      • Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for slow solvent evaporation over several days to weeks.[15]

      • Store the vial in a vibration-free environment at a constant temperature.

    • Field Insight: If slow evaporation fails, other techniques like vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent) or thermal methods (slow cooling of a saturated solution) should be attempted.[12]

  • Data Collection and Structure Solution:

    • Objective: To obtain a high-quality diffraction pattern and use it to solve and refine the molecular structure.

    • Protocol:

      • A suitable crystal is mounted on the goniometer head of a single-crystal X-ray diffractometer.[9]

      • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.

      • The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern (a series of spots) is recorded on a detector.[8][10]

      • Specialized software integrates the intensities of thousands of reflections. This data is then used to solve the "phase problem" and generate an initial electron density map.

      • A molecular model is built into the electron density map and refined using a least-squares algorithm. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[16]

Trustworthiness: Validating the Final Structure

A solved crystal structure is not merely a picture; it is a model validated by rigorous statistical metrics. The most common of these is the R-factor (or residual factor).

  • R-factor (R1): This value measures the agreement between the experimentally observed structure factor amplitudes and those calculated from the final structural model.[16][17] For small organic molecules, a final R-factor below 5% (R1 < 0.05) is indicative of a well-refined and reliable structure.[17][18]

  • Goodness-of-Fit (GOF): This metric should be close to 1.0, indicating that the model accounts for the data well, considering the experimental errors.

These values, along with other parameters, are compiled into a Crystallographic Information File (CIF), a standardized format for reporting crystal structures.

Hypothetical Case Study: N-(4-chloro-2-hydroxy-5-nitrophenyl)benzamide
Parameter Hypothetical Value Significance
Chemical FormulaC₁₃H₉ClN₂O₄Confirmed by MS and refined in the model.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Final R1 [I>2σ(I)]0.041An R-factor of 4.1% indicates excellent agreement between the model and the data.[17][18]
Goodness-of-Fit (GOF)1.03A value close to 1.0 suggests a very good model.

The X-ray data would provide an unambiguous 3D structure, confirming the acylation occurred at the amino group and showing the precise bond lengths, angles, and the planarity of the aromatic rings. This level of detail is unattainable by other methods.

Technique Comparison center Molecular Structure NMR Connectivity (Which atoms are connected?) center->NMR provides MS Molecular Formula (What is the mass?) center->MS provides IR Functional Groups (What bonds are present?) center->IR provides XRAY 3D Atomic Arrangement (Where are all atoms in space?) center->XRAY provides definitive

Caption: Information provided by different analytical techniques.

Conclusion

In the development of novel chemical entities derived from precursors like this compound, a combination of analytical techniques is essential for a comprehensive characterization. While NMR, MS, and IR spectroscopy provide critical and complementary information about a molecule's identity and connectivity, they cannot match the definitive and detailed three-dimensional insight offered by single-crystal X-ray crystallography. For absolute proof of structure, including stereochemistry and solid-state conformation, X-ray crystallography remains the unequivocal gold standard, providing the foundational certainty required for publication, patenting, and further development in materials and medicinal chemistry.[19]

References

  • School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. The University of Queensland. [Link]
  • Excillum. (n.d.). Small molecule crystallography. [Link]
  • Kerr, R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2561. [Link]
  • Greenwood, M. (2023, November 9).
  • JEOL Ltd. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Proteinstructures.com. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. [Link]
  • Rupp, B. (2015). Estimation of the quality of refined protein crystal structures. Protein Science, 24(1), 61-75. [Link]
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
  • Current Biology. (1997). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 7(10), R634-R638. [Link]
  • Wikipedia. (n.d.). R-factor (crystallography). [Link]
  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), m73–m81. [Link]
  • University of Cambridge. (n.d.). R-Factors. [Link]
  • Laganowsky, A., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 79. [Link]
  • Google Patents. (1988).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
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  • Chemistry LibreTexts. (2023). 5.11: R factor. [Link]
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A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2-Amino-4-chloro-5-nitrophenol. As a critical intermediate in various manufacturing processes, ensuring the accuracy and reproducibility of its quantification is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of suitable analytical techniques and a detailed protocol for a robust validation study.

While specific inter-laboratory validation data for this compound is not extensively available in the public domain, this guide synthesizes established methodologies for structurally similar nitrophenols and aminophenols to provide a scientifically sound approach. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines to ensure regulatory acceptance.[1][2][3][4][5][6]

Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical first step and is largely dependent on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most viable techniques for the analysis of this compound.[7][8]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically required.May be required to improve volatility and thermal stability.

Expert Insight: For routine quality control where simplicity and high throughput are desired, HPLC is often the preferred method as it typically does not require a derivatization step.[7] However, for complex sample matrices or when higher sensitivity and selectivity are necessary, GC-MS can be advantageous.[8] The choice between these methods should be guided by a thorough method development and validation process.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a round-robin test, is essential for establishing the reproducibility of an analytical method.[9] This process involves multiple laboratories analyzing the same set of samples to assess the level of agreement in their results. The following diagram illustrates a typical workflow for such a study.

Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Statistical Analysis and Reporting A Define Study Objectives and Scope B Select Participating Laboratories A->B C Develop and Finalize Validation Protocol B->C D Prepare and Distribute Homogeneous Samples C->D E Laboratories Perform Analysis According to Protocol D->E F Data Collection and Reporting E->F G Statistical Analysis of Results (e.g., ANOVA) F->G H Assess Method Reproducibility and Robustness G->H I Generate Final Validation Report H->I

Caption: A generalized workflow for conducting an inter-laboratory validation study.

Experimental Protocol: HPLC-UV Method for this compound

The following is a detailed HPLC-UV method that can serve as a robust starting point for an inter-laboratory validation study. This protocol is adapted from established methods for similar phenolic compounds.[7][10]

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer component)

    • This compound reference standard

Chromatographic Conditions
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical starting point would be a gradient from 20% to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 300-400 nm.[7]

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase or a compatible solvent.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Validation Parameters and Acceptance Criteria

The validation of the analytical method should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters:[1][11]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.[12]
Accuracy Mean recovery of 98-102% over the analytical range.
Precision (Repeatability & Intermediate Precision) RSD ≤ 2% for the assay of the active ingredient.[12]
Limit of Detection (LOD) To be determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantification (LOQ) To be determined based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

The following diagram outlines the key steps in the proposed analytical method.

Analytical Method Workflow A Sample and Standard Preparation B HPLC System Setup A->B C Chromatographic Separation on C18 Column B->C D UV Detection at λmax C->D E Data Acquisition and Processing D->E F Quantification using Calibration Curve E->F

Caption: Key steps in the HPLC-UV analysis of this compound.

Conclusion

The successful inter-laboratory validation of an analytical method for this compound is crucial for ensuring consistent and reliable data across different testing sites. While direct comparative data for this specific analyte is limited, the methodologies and protocols outlined in this guide provide a robust framework based on established practices for similar compounds. The choice between HPLC and GC will depend on the specific analytical needs, with HPLC often being more suitable for routine analysis. By adhering to the principles of method validation as described in the ICH guidelines and implementing a well-structured inter-laboratory study, organizations can have high confidence in the accuracy and reproducibility of their analytical results.

References

  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. (n.d.). Benchchem.
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  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PMC - NIH.
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  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate.
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  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-4-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug development, our work inherently involves handling a wide array of chemical compounds. Ensuring personal safety and maintaining a secure laboratory environment is not merely a matter of compliance, but a foundational pillar of scientific excellence. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-4-chloro-5-nitrophenol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols.

Hazard Identification and Risk Assessment

This compound is an orange solid powder that presents several health hazards upon exposure.[1] A thorough risk assessment is the first step in determining the necessary level of protection.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]

  • Allergic Skin Reaction: May cause an allergic skin reaction (sensitization).[3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it as a substance with significant potential for harm.[4]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task being performed. Below is a breakdown of required PPE, moving from routine handling to emergency spill response.

Standard Laboratory Attire

This is the baseline for any work in the laboratory where this chemical is present, even if not directly handling it.

  • Laboratory Coat: A long-sleeved, knee-length lab coat, preferably made of a flame-resistant material like Nomex® or treated cotton, must be worn and kept buttoned.[5] This protects against accidental splashes and contact with contaminated surfaces.

  • Long Pants and Closed-Toe Shoes: Full-length pants and shoes that cover the entire foot are mandatory to protect the skin from spills.[5] Fabrics such as polyester or acrylic should be avoided as they can melt in the event of a fire.[5]

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For tasks with a low risk of splashing, such as handling sealed containers, ANSI Z.87.1-compliant safety glasses with side shields are the minimum requirement.[5]

  • Chemical Splash Goggles: When handling the powder, preparing solutions, or performing any operation with a risk of splashing, chemical splash goggles that form a seal around the eyes are required.[6][7]

  • Face Shield: A face shield must be worn over chemical splash goggles during activities with a high potential for splashing or when handling larger quantities of the chemical.[5][7][8]

Hand Protection: Glove Selection
  • For Incidental Contact (e.g., handling vials, light splash risk):

    • Material: Nitrile gloves are a suitable choice for incidental contact.[9][10][11] They offer good resistance to bases, oils, and some acids, and provide excellent splash protection.[9][11]

    • Thickness: A minimum thickness of 5 mil is recommended. Thinner gloves may have breakthrough times of less than a minute for some chemicals.[12]

    • Practice: Always use a double-gloving technique, especially if the chemical is labeled as "fatal in contact with skin."[3] Change gloves immediately if you suspect contamination and every two hours during continuous use.[1]

  • For Extended Contact (e.g., cleaning spills, immersing hands):

    • Material: Neoprene or Butyl rubber gloves are recommended for extended contact with phenols and nitro-compounds.[9][13][14] Neoprene offers broad chemical resistance, while Butyl rubber provides superior protection against highly corrosive acids and nitro-compounds.[14][15]

    • Consult Manufacturer Data: It is imperative to consult the glove manufacturer's specific chemical resistance guide to verify compatibility and obtain breakthrough time data for the chosen glove.[5][16]

Task Glove Type Rationale
Weighing PowderDouble-gloved NitrileProtects against incidental powder contact. Double gloving provides an extra layer of safety.
Preparing SolutionsDouble-gloved NitrileGood for splash protection from solvents and the compound.
Spill CleanupNeoprene or Butyl RubberOffers superior resistance for extended contact with the chemical.[9][13][14]
Respiratory Protection

Inhalation of the powdered form of this compound can cause respiratory irritation.[2] Engineering controls, such as fume hoods, are the first line of defense. When these are not sufficient, respiratory protection is required.

  • Handling Powder: When weighing or transferring the powder outside of a containment device like a ventilated balance enclosure, a respirator is necessary.

    • Type: A NIOSH-approved air-purifying respirator with a particulate filter is required.[7] For powders, an N95, N99, or N100 filter is appropriate.[17] The 'N' indicates it is not resistant to oil, which is suitable for this solid compound. The number indicates the percentage of airborne particles filtered.[17]

    • Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. Annual fit testing by a qualified professional is mandatory.[7] A user seal check should be performed each time the respirator is worn.[17]

  • Emergency Spill: For a large spill, a higher level of respiratory protection, such as a full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR), may be necessary.[18]

Operational and Disposal Plans

Proper PPE use is part of a larger system of safe laboratory practices.

Safe Handling and Weighing Protocol

To minimize dust generation and exposure, the following step-by-step protocol should be followed when handling the solid chemical:

  • Designate an Area: Conduct all work with the powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure.[1][3]

  • Prepare the Work Surface: Line the work surface with absorbent, disposable bench paper.[1]

  • Don PPE: Put on all required PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.

  • Weighing Procedure:

    • Tare a container with a lid on the balance.[3]

    • Move the container to the fume hood to add the powder.[3]

    • Close the container and move it back to the balance to record the weight.[3]

    • Return to the fume hood for any further manipulations.[3]

  • Decontaminate: After handling, decontaminate the work area using a wet-wiping method with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[1][19] Avoid dry sweeping, which can aerosolize the powder.[3]

Spill Response Plan

Immediate and correct action is vital in the event of a spill.

Workflow for a Small Solid Spill (<5g)

Spill_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Containment & Cleanup cluster_decon Decontamination Alert Alert others in the area Don_PPE Don Spill PPE: - Neoprene/Butyl Gloves - Goggles & Face Shield - Respirator (N95 min) Alert->Don_PPE Dampen Gently dampen spill with 60-70% ethanol to prevent dust Don_PPE->Dampen Collect Use absorbent pads or a scoop to collect dampened material Dampen->Collect Place_Waste Place material into a sealed, labeled hazardous waste bag Collect->Place_Waste Wipe_Area Wipe spill area with ethanol- dampened pads, then soap & water Place_Waste->Wipe_Area Dispose_Pads Place all cleaning materials in the hazardous waste bag Wipe_Area->Dispose_Pads Doff_PPE Remove PPE carefully and dispose of contaminated items Dispose_Pads->Doff_PPE

Caption: Workflow for cleaning a small solid chemical spill.

For larger spills, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.

PPE Decontamination and Disposal

Contaminated PPE must be handled correctly to prevent secondary exposure.

  • Gloves and Disposable Items: All disposable items, including gloves, bench paper, and weigh paper, that come into contact with the chemical must be disposed of as hazardous waste.[20]

  • Reusable PPE (e.g., Lab Coat, Goggles):

    • Gross Decontamination: Remove any visible powder by carefully wiping with a damp cloth (this cloth must then be disposed of as hazardous waste).

    • Washing: Launder lab coats separately from personal clothing.[3] Goggles and face shields should be washed with soap and water.

    • Inspection: Always inspect reusable PPE for signs of degradation or contamination before reuse.

Chemical Waste Disposal

All waste containing this compound is considered hazardous waste.

  • Solid Waste: Collect all contaminated solids (excess chemical, used gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[21][22]

  • Liquid Waste: Collect contaminated solvents and the first rinse from cleaning glassware in a separate, sealed, and labeled hazardous waste container.[21] Ensure waste streams are not incompatible.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[21] After rinsing and air-drying, the label must be defaced before the container can be disposed of as non-hazardous glass or plastic waste.[21]

By adhering to these detailed PPE and handling protocols, you build a self-validating system of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3894848, this compound. [Link]
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]
  • University of California, Berkeley. (n.d.).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • SafetyCulture. (2023). Essential PPE for Protection Against Liquid Chemicals. [Link]
  • Northwestern University. (n.d.).
  • University of California, Berkeley. (n.d.). Glove Selection Guide. [https://ehs.berkeley.edu/workplace-safety/glove-selection-guide]
  • 3M. (n.d.).
  • Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide. [Link]
  • YourGloveSource.com. (2015). What is the best glove for the handling of chemicals?. [Link]
  • Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. [Link]
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]
  • PowerPak. (2023). Guide to Nitrile Gloves Chemical Resistance. [Link]
  • PowerPak. (2024). Are Nitrile Gloves Chemical Resistant?. [Link]
  • PowerPak. (2023).
  • University of Pennsylvania. (2019).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.